molecular formula C9H9NO2 B1346029 2,3-Dimethoxybenzonitrile CAS No. 5653-62-3

2,3-Dimethoxybenzonitrile

Cat. No.: B1346029
CAS No.: 5653-62-3
M. Wt: 163.17 g/mol
InChI Key: LBXGBNHUNHWYRM-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzonitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dimethoxybenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXGBNHUNHWYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205089
Record name Benzonitrile, 2,3-dimethoxy-
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5653-62-3
Record name 2,3-Dimethoxybenzonitrile
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Record name 2,3-Dimethoxybenzonitrile
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Record name 2,3-Dimethoxybenzonitrile
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Record name Benzonitrile, 2,3-dimethoxy-
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Record name 2,3-dimethoxybenzonitrile
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Record name 2,3-DIMETHOXYBENZONITRILE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethoxybenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethoxybenzonitrile (CAS No: 5653-62-3), a pivotal chemical intermediate in the synthesis of specialized pharmaceuticals and fine chemicals. This document details the compound's physicochemical properties, spectral characteristics, and provides an in-depth, field-proven protocol for its synthesis from 2,3-dimethoxybenzoic acid. Furthermore, we explore its chemical reactivity, focusing on transformations of the nitrile moiety and electrophilic substitutions on the aromatic ring. The guide culminates in a discussion of its critical application as a precursor to 2,3-dihydroxybenzonitrile, a key building block for the development of Desferrithiocin analogues, a class of orally active iron chelators. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as o-veratronitrile, is a disubstituted aromatic nitrile. The strategic placement of the two methoxy groups adjacent to the nitrile function imparts specific reactivity and physical characteristics to the molecule. Its unique electronic and steric properties make it a valuable precursor in multi-step organic syntheses.

The definitive Chemical Abstracts Service (CAS) number for this compound is 5653-62-3 .[1][2] It is crucial to distinguish it from its isomer, 3,4-dimethoxybenzonitrile (veratronitrile), which is assigned CAS number 2024-83-1.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5653-62-3[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [2]
IUPAC Name This compound[1]
Synonyms o-Veratronitrile, 3-Cyanoveratrole[1]
Appearance White to almost white crystalline solid or powder[2]
Melting Point 43-46 °C[2]
Boiling Point ~265 °C at 760 mmHg[4]
Solubility Insoluble in water; Soluble in methanol and other organic solvents[3]
Density ~1.12 g/cm³[4]

Spectral Characteristics

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and quality control.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the sharp, strong absorption band characteristic of the nitrile (C≡N) triple bond stretch. For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹ .[5] This peak's position is slightly lower than that of aliphatic nitriles due to conjugation with the aromatic ring. Additional bands corresponding to aromatic C-H stretching appear above 3000 cm⁻¹, C=C ring stretching at ~1585 cm⁻¹, and C-O stretching from the methoxy groups.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically between δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. Two distinct singlets, each integrating to three protons, will be observed for the two non-equivalent methoxy groups (-OCH₃).

    • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals. Key signals include the nitrile carbon (C≡N) at approximately δ 117-119 ppm, two signals for the methoxy carbons around δ 55-61 ppm, and six signals for the aromatic carbons, two of which are quaternary and directly attached to the methoxy groups.[7][8]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed at m/z 163. A significant fragment ion is typically seen at m/z 148, corresponding to the loss of a methyl group ([M-CH₃]⁺).[1]

Synthesis Methodology

While several synthetic routes to this compound exist, a reliable and scalable method involves the conversion of 2,3-dimethoxybenzoic acid. This multi-step, one-pot process proceeds through the formation of an acid halide and an amide intermediate, followed by dehydration to yield the target nitrile. This approach avoids the isolation of intermediates, thereby improving process efficiency.[9]

The precursor, 2,3-dimethoxybenzaldehyde, can be prepared from o-bromophenol through a formylation reaction followed by a one-pot methoxylation and etherification.[10] The aldehyde is then readily oxidized to the corresponding benzoic acid.

G cluster_0 Synthesis of this compound A 2,3-Dimethoxybenzoic Acid reagent1 Thionyl Chloride (SOCl₂) DCM, DMF (cat.) A->reagent1 B 2,3-Dimethoxybenzoyl Chloride (in situ) reagent2 Aqueous Ammonia (NH₄OH) B->reagent2 C 2,3-Dimethoxybenzamide reagent3 Phosphorus Oxychloride (POCl₃) Toluene C->reagent3 D This compound reagent1->B reagent2->C reagent3->D

Caption: Synthesis workflow from benzoic acid to nitrile.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol, adapted from patent literature, employs common and robust chemical transformations.[9][11] The conversion of a carboxylic acid to a nitrile via an amide is a classic synthetic sequence. The use of thionyl chloride ensures efficient formation of the highly reactive acid chloride. Quenching this intermediate in aqueous ammonia provides the stable amide. The final dehydration step is driven by a powerful dehydrating agent, phosphorus oxychloride, at elevated temperatures to ensure complete conversion. Each step can be monitored by thin-layer chromatography (TLC) to validate the conversion before proceeding.

Step 1: Formation of 2,3-Dimethoxybenzamide

  • To a stirred solution of 2,3-dimethoxybenzoic acid (1.0 eq) in dichloromethane (DCM, ~5 mL per gram of acid), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).

  • At room temperature (25-30 °C), slowly add thionyl chloride (2.0 eq) to the mixture.

  • Stir the reaction for 2-3 hours until the conversion to the acid chloride is complete (monitor by TLC or disappearance of starting material).

  • In a separate vessel, prepare a super-cooled solution of aqueous ammonia (~25-30%) and cool it to 0-5 °C in an ice bath.

  • Carefully and slowly add the reaction mixture containing the acid chloride into the cold ammonia solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the resulting mixture for 60 minutes at 0-5 °C.

  • Separate the organic (DCM) layer. The aqueous layer can be extracted with additional DCM.

  • Combine the organic layers and concentrate under reduced pressure to obtain crude 2,3-dimethoxybenzamide, typically as an oily residue.

Step 2: Dehydration to this compound

  • Dissolve the crude 2,3-dimethoxybenzamide from Step 1 in toluene (~5 mL per gram of starting acid).

  • To this solution, add phosphorus oxychloride (POCl₃, ~1.7 eq).

  • Heat the reaction mixture to 75-80 °C and maintain this temperature for 1-2 hours, monitoring for the completion of the reaction by TLC.

  • Upon completion, cool the reaction mass to room temperature (25-30 °C).

  • Carefully quench the reaction by slowly adding the mixture to cold water (~10 mL per gram of starting acid) at 0-5 °C with vigorous stirring.

  • Separate the organic (toluene) layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block due to the reactivity of both the nitrile group and the activated aromatic ring.

Reactions of the Nitrile Group
  • Reduction to Amine: The nitrile group can be reduced to a primary amine (2,3-dimethoxybenzylamine). This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Nickel). The resulting benzylamine is a valuable synthon for various pharmaceutical targets.

  • Hydrolysis to Amide and Carboxylic Acid: The nitrile can undergo partial hydrolysis to form 2,3-dimethoxybenzamide under controlled acidic or basic conditions.[12] More vigorous hydrolysis, typically with strong acid or base at elevated temperatures, will lead to the formation of 2,3-dimethoxybenzoic acid.

Reactions of the Aromatic Ring
  • Electrophilic Aromatic Substitution: The two methoxy groups are strong activating, ortho, para-directing groups.[13] In this specific substitution pattern, the C4 and C6 positions are activated. The C4 position is para to the C1-nitrile substituent and ortho to the C3-methoxy group. The C6 position is ortho to the C1-nitrile and C2-methoxy groups. The steric hindrance from the C2-methoxy group may influence the regioselectivity, often favoring substitution at the C4 position.

  • Demethylation to Dihydroxybenzonitrile: A synthetically crucial reaction is the demethylation of the methoxy groups to yield 2,3-dihydroxybenzonitrile . This is often accomplished using strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃).[14] This product is a key intermediate for iron-chelating agents.

G cluster_1 Reactivity of this compound A This compound reagent1 Reduction (e.g., LiAlH₄) A->reagent1 reagent2 Partial Hydrolysis (e.g., H₂O, H⁺/OH⁻, mild) A->reagent2 reagent4 Demethylation (e.g., BBr₃, AlCl₃) A->reagent4 B 2,3-Dimethoxybenzylamine C 2,3-Dimethoxybenzamide reagent3 Full Hydrolysis (e.g., H₂O, H⁺/OH⁻, heat) C->reagent3 D 2,3-Dimethoxybenzoic Acid E 2,3-Dihydroxybenzonitrile reagent1->B reagent2->C reagent3->D reagent4->E

Caption: Key transformations of this compound.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound in drug development lies in its role as a precursor to more complex molecules, rather than possessing intrinsic biological activity itself.

Precursor for Desferrithiocin (DFT) Analogues

The most significant application is its conversion to 2,3-dihydroxybenzonitrile. This catechol-containing nitrile is a critical starting material for the synthesis of Desferrithiocin (DFT) analogues .[12][14] DFT is a natural siderophore with potent and orally effective iron-chelating properties. However, its clinical use is hampered by severe nephrotoxicity.[15]

Extensive structure-activity relationship (SAR) studies have focused on creating synthetic analogues of DFT that retain high iron clearing efficiency (ICE) while exhibiting a greatly reduced toxicity profile.[15][16] By starting with 2,3-dihydroxybenzonitrile (derived from this compound), medicinal chemists can construct the 2-(dihydroxyphenyl)-thiazoline core structure that is essential for iron chelation in this class of compounds. Modifications, such as the introduction of polyether side chains onto the catechol ring, have led to the development of less toxic and clinically promising iron chelators for treating iron overload diseases like thalassemia.[14]

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[2] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact or ingestion, seek immediate medical attention.

Conclusion

This compound is a strategically important chemical intermediate with well-defined properties and reactivity. Its synthesis is achievable through robust, scalable methods, and its true value is realized in its role as a versatile building block. The facile conversion of its methoxy groups to a catechol moiety makes it an indispensable precursor for the synthesis of advanced pharmaceutical agents, particularly in the development of safer and more effective oral iron chelators based on the desferrithiocin scaffold. This guide provides the foundational technical knowledge for scientists to effectively utilize this compound in their research and development endeavors.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information. RSC Publishing. [Link]

  • Angene Chemical. (n.d.). This compound | 5653-62-3. Angene Chemical. [Link]

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  • Reddy, B. et al. (2015). Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Bergeron, R. J., et al. (2011). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 54(23), 8089–8100. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy by Functional Group. Chem LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Absorption Table. University of Colorado Boulder. [Link]

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  • Bergeron, R. J., et al. (2006). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 49(10), 2871–2884. [Link]

  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Chem LibreTexts. [Link]

  • Bergeron, R. J., et al. (1993). Desazadesmethyldesferrithiocin analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 36(13), 1802–1809. [Link]

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  • ResearchGate. (n.d.). The synthesis route of the title compound. ResearchGate. [Link]

  • NIST. (n.d.). Benzonitrile, 2,3-dimethoxy-. NIST Chemistry WebBook. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(5), 1035–1043. [Link]

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  • Li, J. et al. (2014). Preparation method of 2,3-dimethoxy benzaldehyde.
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  • Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Patsnap. [Link]

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Sources

2,3-Dimethoxybenzonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Weight of 2,3-Dimethoxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's molecular structure, explores the influence of its functional groups, and provides precise data on its molecular weight and elemental composition. The guide integrates theoretical knowledge with practical considerations for compound identification and validation, upholding the principles of scientific integrity and expertise.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitrile and two methoxy groups. Establishing a clear chemical identity is the foundational step in any research or development endeavor, ensuring accuracy and reproducibility. The compound is systematically named following IUPAC conventions, but is also known by several synonyms in commercial and laboratory settings.[1][2] One common synonym, o-Veratronitrile, highlights its relationship to o-veratraldehyde.[1][2][3]

The definitive identifiers for this compound are summarized in the table below. The CAS (Chemical Abstracts Service) number, in particular, serves as a unique and unambiguous identifier across different databases and suppliers.[1][4]

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 5653-62-3PubChem[1], Sigma-Aldrich
Molecular Formula C₉H₉NO₂PubChem[1], Santa Cruz Biotechnology[4]
Synonyms o-Veratronitrile, 3-CyanoveratrolePubChem[1], Cheméo[3]
InChI Key LBXGBNHUNHWYRM-UHFFFAOYSA-NPubChem[1], Sigma-Aldrich
SMILES COC1=CC=CC(=C1OC)C#NPubChem[1]

Molecular Structure Elucidation

The chemical behavior, reactivity, and potential applications of this compound are directly governed by its molecular architecture. The structure consists of a planar benzene ring, which provides a stable aromatic core. This core is functionalized with three substituent groups whose positions and electronic properties are critical to the molecule's overall character.

Core Aromatic System and Substituents

The foundational structure is a benzonitrile unit, which is a benzene ring where one hydrogen atom is replaced by a cyano or nitrile group (-C≡N). In addition, two methoxy groups (-OCH₃) are attached to the benzene ring at positions 2 and 3, relative to the nitrile group at position 1.

  • Benzene Ring: A six-carbon aromatic ring providing the molecular backbone.

  • Nitrile Group (-C≡N): Attached to carbon-1, this group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond.

  • Methoxy Groups (-OCH₃): Attached to carbons 2 and 3. The oxygen atoms, through their lone pairs, act as strong electron-donating groups via the resonance effect, influencing the electron density of the aromatic ring.

The interplay between the electron-withdrawing nitrile group and the electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, which dictates its reactivity in electrophilic and nucleophilic substitution reactions.

Visualization of Molecular Structure

A 2D representation of the molecular structure provides a clear view of the atomic connectivity and substituent placement. The following diagram, generated using the DOT language, illustrates the structure of this compound.

G cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis cluster_2 Physical Property Measurement nmr 1H & 13C NMR (Confirms C-H framework) final Structurally Confirmed & Pure Compound nmr->final Structural Confirmation ms Mass Spectrometry (MS) (Confirms Molecular Weight) ms->final Structural Confirmation ir Infrared (IR) Spectroscopy (Identifies Functional Groups) ir->final Structural Confirmation hplc HPLC / GC (Assesses Purity) hplc->final Purity Confirmation mp Melting Point Analysis (Indicator of Purity) mp->final Purity Confirmation start This compound (Sample) start->nmr start->ms start->ir start->hplc start->mp

Caption: Standard workflow for the validation of chemical identity and purity.

Causality in Experimental Choices:

  • Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight. The observation of a molecular ion peak corresponding to 163.17 (or its adducts) provides direct evidence for the compound's mass. [1]* Infrared (IR) Spectroscopy: This method is used to verify the presence of key functional groups. For this compound, one would expect to see a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretch, as well as C-O stretching bands for the methoxy groups. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information, confirming the carbon-hydrogen framework, the number of unique protons and carbons, and their chemical environments, thus validating the precise arrangement of substituents on the aromatic ring.

Conclusion

This compound is a well-defined aromatic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . Its structure, featuring an electron-withdrawing nitrile group and two electron-donating methoxy groups in a specific ortho/meta arrangement, imparts distinct chemical properties that are leveraged in organic synthesis. The rigorous validation of its structure and purity through a combination of spectroscopic and physical methods is a critical prerequisite for its application in research and development, ensuring both reliability and reproducibility of results.

References

  • Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Chemical Properties of Benzonitrile, 2,3-dimethoxy- (CAS 5653-62-3) Source: Cheméo URL: [Link]

  • Title: this compound Source: ChemBK URL: [Link]

  • Title: Benzonitrile, 2,3-dimethoxy- Source: NIST Chemistry WebBook URL: [Link]

  • Title: this compound (C9H9NO2) Source: PubChemLite URL: [Link]

Sources

The Solubility Profile of 2,3-Dimethoxybenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is not merely academic; it is a critical parameter that influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides an in-depth technical exploration of the solubility of 2,3-Dimethoxybenzonitrile, a key intermediate in the synthesis of various biologically active molecules.

While precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature, this guide will equip the reader with a robust framework for understanding, predicting, and experimentally determining its solubility. By integrating theoretical principles with practical methodologies, this document serves as a comprehensive resource for scientists working with this versatile compound.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is essential for predicting its solubility behavior. The presence of both polar (nitrile and methoxy groups) and non-polar (benzene ring) functionalities in this compound suggests a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Melting Point 43-46 °C (literature) or 68-70 °C (literature)
Boiling Point ~265 °C (literature)
Appearance White to off-white crystalline powder
Water Solubility Insoluble
Methanol Solubility Soluble

Note: The discrepancy in the reported melting point may be due to different crystalline polymorphs or measurement conditions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage is based on the principle that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The molecular structure of this compound features:

  • A non-polar benzene ring , which contributes to its solubility in non-polar solvents through London dispersion forces.

  • A polar nitrile group (-C≡N) , which has a strong dipole moment, allowing for dipole-dipole interactions with polar solvents.

  • Two methoxy groups (-OCH₃) , which are also polar and can act as hydrogen bond acceptors, further influencing its interaction with protic solvents.

The parent compound, benzonitrile, is very soluble in acetone and benzene, miscible with diethyl ether and ethanol, and soluble in carbon tetrachloride. It is only slightly soluble in water. The addition of two methoxy groups to the benzene ring in this compound increases its polarity and potential for hydrogen bonding compared to benzonitrile, which will influence its solubility profile.

Predicted Qualitative Solubility Profile

Based on the theoretical principles and the known solubility of benzonitrile, a qualitative solubility profile for this compound can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. The methoxy and nitrile groups can act as hydrogen bond acceptors, and the overall polarity is compatible with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Expected to be soluble. The strong dipole of the nitrile group and the polarity of the methoxy groups will interact favorably with the dipoles of these solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Expected to have lower solubility compared to polar solvents. While the benzene ring contributes to some solubility in non-polar solvents, the polar functional groups will limit its miscibility.

  • Chlorinated Solvents (e.g., Dichloromethane): Expected to have moderate to good solubility due to a balance of polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Detailed Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached. The system should be continuously agitated during this time.

  • Sampling and Dilution:

    • After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vial.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately pass the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is paramount for reliable solubility data.

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection at an appropriate wavelength would be effective for separating and quantifying this compound.

  • UV-Visible Spectroscopy: This method is simpler and faster than HPLC but is less specific. It is suitable if this compound is the only component in the solution that absorbs at the chosen wavelength. A wavelength of maximum absorbance (λmax) for this compound should be determined and used for quantification.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a significant role. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

Caption: Factors influencing the solubility of this compound.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents is currently limited, this guide provides the necessary theoretical and practical framework for researchers to understand, predict, and determine this crucial parameter. By leveraging the principles of intermolecular forces and employing the detailed experimental protocol provided, scientists can generate the reliable solubility data required to advance their research and development efforts. The interplay of the non-polar aromatic ring with the polar nitrile and methoxy functional groups results in a nuanced solubility profile that can be effectively navigated with the knowledge presented herein.

References

  • Solubility of Things. Benzonitrile. [Link]

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Infrared (IR) Spectrum Analysis of 2,3-Dimethoxybenzonitrile: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,3-Dimethoxybenzonitrile (C₉H₉NO₂), a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, our goal is not merely to present data but to illuminate the causal relationships between molecular structure and vibrational spectroscopy, enabling robust compound identification and quality control. This document is structured to guide you from foundational principles and experimental design to detailed spectral interpretation, ensuring scientific integrity at every step.

Foundational Principles: Correlating Molecular Structure with Vibrational Modes

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. These frequencies are determined by the bond strength, the mass of the atoms involved, and the overall molecular environment. For this compound, three primary functional groups dictate its IR spectrum: the nitrile group (C≡N), the two methoxy groups (aryl-O-CH₃), and the substituted aromatic ring.

  • Nitrile Group (C≡N): The carbon-nitrogen triple bond is a strong bond involving atoms of similar mass. This results in a sharp, intense absorption band in a relatively uncongested region of the spectrum, making it an excellent diagnostic peak.[3] For aromatic nitriles, conjugation with the benzene ring slightly weakens the triple bond, causing the frequency to appear lower than in saturated nitriles.[4] The high intensity is due to the large change in dipole moment during the stretching vibration.[4]

  • Aryl Ether Groups (Ar-O-CH₃): Ethers exhibit characteristic C-O stretching vibrations. In aryl alkyl ethers like this compound, two distinct, strong bands are expected due to asymmetric and symmetric stretching of the C-O-C bond system. The asymmetric stretch typically appears at a higher wavenumber (around 1250 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 1040 cm⁻¹).[5][6]

  • Substituted Aromatic Ring: The benzene ring has several characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹.[7] In-plane C=C stretching vibrations of the ring typically produce a series of bands in the 1400-1620 cm⁻¹ region.[4] Additionally, out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide clues about the substitution pattern on the ring.

Experimental Workflow: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on proper sample preparation and the choice of analytical technique.[1][8] For a solid compound like this compound, two methods are prevalent: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.

Workflow for IR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_methods Methodology cluster_analysis Analysis prep Obtain pure, dry This compound sample atr ATR-FTIR (Preferred for speed & ease) prep->atr Place small amount on ATR crystal kbr KBr Pellet Transmission (Classic, for high resolution) prep->kbr Grind 1-2 mg sample with 100-200 mg dry KBr background Acquire Background Spectrum (Corrects for CO2, H2O) atr->background spectrometer FTIR Spectrometer kbr->spectrometer Press into transparent pellet spectrometer->background sample_scan Acquire Sample Spectrum background->sample_scan process Process & Interpret Data (Baseline correction, peak picking) sample_scan->process

Caption: General workflow for acquiring the IR spectrum of a solid sample.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR

ATR is often the method of choice due to its minimal sample preparation and speed.[9][10] It is ideal for routine identification and quality control.

Causality: This technique works by passing an IR beam through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam reflects internally, creating an evanescent wave that penetrates a shallow depth into the sample placed in tight contact with the crystal surface.[10] This interaction provides the absorption spectrum. Good contact is critical; otherwise, peak intensities will be weak and the spectrum non-reproducible.

Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the ATR crystal surface is immaculately clean. Wipe gently with a soft tissue dampened with isopropyl alcohol or another suitable solvent and allow it to dry completely.

  • Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum.[9]

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[8][11]

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Insufficient pressure is a common source of poor-quality data.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The analysis is rapid, usually taking less than a minute.

  • Cleaning: After analysis, retract the pressure arm, and clean the sample off the crystal surface thoroughly.

Protocol 2: Potassium Bromide (KBr) Pellet Transmission

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[12][13] It can yield very high-quality spectra but is more labor-intensive.

Causality: The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering (the Christiansen effect), which can cause distorted, broad peaks.[13] KBr is used because it is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when properly prepared. The sample must be anhydrous, as water has strong IR absorptions that can obscure the spectrum.

Step-by-Step Methodology:

  • Gather Materials: Use spectroscopy-grade, dry potassium bromide (KBr). It is highly hygroscopic and should be stored in a desiccator or drying oven. You will also need an agate mortar and pestle and a pellet press.

  • Grind Sample: Place approximately 1-2 mg of this compound into the agate mortar and grind it to a very fine, consistent powder.[8]

  • Mix with KBr: Add 100-200 mg of dry KBr to the mortar. Mix gently with the sample at first, then grind the mixture thoroughly for several minutes to ensure the sample is homogeneously dispersed within the KBr matrix.[8]

  • Press the Pellet: Transfer the powder mixture to the collar of a pellet press. Place it in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

  • Inspect Pellet: Carefully remove the pellet from the press. A good pellet should be clear and translucent. Cloudiness or opaqueness indicates insufficient grinding, trapped moisture, or inadequate pressure, which will compromise spectral quality.

  • Analyze: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum. A background scan of the empty sample compartment should be performed beforehand.

Detailed Spectral Interpretation

The IR spectrum of this compound provides a unique fingerprint based on its constituent functional groups. The following table summarizes the expected key absorptions.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic)Substituted Benzene3100 - 3000Medium to Weak
C-H Stretch (Aliphatic)Methoxy (-OCH₃)3000 - 2850Medium
C≡N Stretch Aromatic Nitrile 2240 - 2220 Strong, Sharp
C=C Stretch (In-ring)Aromatic Ring~1600, ~1580, ~1470, ~1440Medium to Strong
C-O-C Asymmetric Stretch Aryl Alkyl Ether 1275 - 1200 Strong
C-O-C Symmetric Stretch Aryl Alkyl Ether 1075 - 1020 Strong
C-H Out-of-Plane BendingSubstituted Benzene900 - 675Medium to Strong

Note: The exact positions can vary slightly based on the sample phase (solid vs. liquid) and experimental conditions.

Key Spectral Features of this compound

G cluster_mol This compound cluster_spec Characteristic IR Absorption Regions (cm⁻¹) mol Key Functional Groups CH_Arom Aromatic C-H Stretch (>3000) mol->CH_Arom Aromatic Ring CH_Aliph Aliphatic C-H Stretch (<3000) mol->CH_Aliph Methoxy CN Nitrile C≡N Stretch (~2230) mol->CN Nitrile Arom_CC Aromatic C=C Stretches (1600-1450) mol->Arom_CC Aromatic Ring COC_Asym Asymmetric C-O-C Stretch (~1250) mol->COC_Asym Methoxy COC_Sym Symmetric C-O-C Stretch (~1040) mol->COC_Sym Methoxy

Caption: Correlation of functional groups in this compound to their primary IR spectral regions.

Analysis Breakdown:

  • Diagnostic Nitrile Peak: The most unambiguous feature is the sharp, strong absorption peak expected between 2240 and 2220 cm⁻¹.[4] Its presence is a definitive indicator of the nitrile functional group. Its intensity and sharp profile make it stand out clearly from other vibrations.

  • Aromatic C-H and Aliphatic C-H Stretches: Look for a cluster of weaker bands just above 3000 cm⁻¹ corresponding to the C-H bonds on the aromatic ring. Immediately to the right, below 3000 cm⁻¹, bands corresponding to the symmetric and asymmetric C-H stretching of the two methyl groups (-CH₃) will be present.

  • The "Fingerprint" Region (< 1600 cm⁻¹):

    • Aryl Ether Stretches: Two very strong and characteristic bands confirm the presence of the methoxy groups attached to the aromatic ring. The asymmetric C-O-C stretch around 1250 cm⁻¹ and the symmetric C-O-C stretch around 1040 cm⁻¹ are key identifiers.[14][15]

    • Aromatic Ring Vibrations: A series of sharp to medium absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are due to the C=C bond stretching within the benzene ring. These, along with the C-H out-of-plane bending bands at lower frequencies, are characteristic of the substituted aromatic system.

Conclusion and Best Practices for Trustworthy Analysis

The FTIR spectrum of this compound is defined by three unmistakable features: the sharp C≡N stretch around 2230 cm⁻¹, the pair of strong C-O-C aryl ether stretches at approximately 1250 cm⁻¹ and 1040 cm⁻¹, and the pattern of absorptions for a substituted benzene ring. These features collectively provide a robust fingerprint for compound confirmation.

To ensure the highest level of scientific integrity (E-E-A-T):

  • Always Run a Background: Never skip the background scan. It is essential for removing atmospheric interference and ensuring data accuracy.[9]

  • Validate Sample Purity: Be aware that impurities (e.g., residual solvents, starting materials) will introduce extraneous peaks. Correlate the IR spectrum with other analytical data (e.g., NMR, LC-MS) for absolute certainty.

  • Avoid ATR Saturation: When using ATR, excessively strong absorptions can lead to peak flattening or "saturation." If this occurs, reduce the pressure or ensure the sample is not too thick.

  • Maintain Dryness (KBr): Moisture is the primary adversary in the KBr pellet technique. Always use desiccated KBr and minimize the sample's exposure to ambient air to prevent broad O-H bands from obscuring the spectrum.[1]

  • Consult Reference Spectra: Whenever possible, compare your experimentally obtained spectrum with a validated reference spectrum from an authoritative database such as the NIST Chemistry WebBook or other commercial libraries.[16][17]

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently use FTIR spectroscopy for the reliable identification and characterization of this compound.

References

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  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

  • Kokonin, V., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

  • Wilson, H., & Bloor, J. E. (1965). The infrared spectra of some para-substituted benzonitriles. Semantic Scholar. Retrieved from [Link]

  • Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Corcelli, S. A. (2015, August 10). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Boxer, S. G., et al. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PubMed Central. Retrieved from [Link]

  • Bagchi, S. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. ACS Publications. Retrieved from [Link]

  • Cami, J., et al. (2023, November 7). Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. PubMed Central. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethylbenzonitrile. NIST WebBook. Retrieved from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2,3-dimethoxy-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dimethoxybenzonitrile. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzyl alcohol. NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO2). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]

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An In-Depth Technical Guide to the Proton NMR of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,3-dimethoxybenzonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed spectral features, offers a detailed experimental protocol for acquiring high-resolution data, and presents a thorough interpretation of the spectrum.

Introduction: The Structural Significance of this compound

This compound, a disubstituted aromatic compound, presents an interesting case for ¹H NMR analysis due to the electronic effects of its substituents on the aromatic ring. The nitrile group acts as an electron-withdrawing group, while the two methoxy groups are electron-donating. Their ortho and meta positions relative to each other and to the nitrile group create a distinct electronic environment for each of the aromatic protons, leading to a well-resolved and informative spectrum. Understanding the nuances of this spectrum is key to confirming the compound's identity and purity.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the methoxy group protons. The chemical shift of these protons is primarily influenced by the electron density around them. Electron-donating groups, like the methoxy groups, increase the electron density and shield the nearby protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups, such as the nitrile group, decrease the electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield)[1].

The aromatic region of the spectrum is of particular interest. The three aromatic protons are chemically non-equivalent and will exhibit spin-spin coupling with their neighbors. This coupling results in the splitting of signals into multiplets, with the magnitude of the splitting, known as the coupling constant (J), providing valuable information about the relative positions of the protons on the ring. Typically, ortho-coupling (between protons on adjacent carbons) is the strongest (around 7-10 Hz), followed by meta-coupling (between protons separated by one carbon, ~2-3 Hz), and para-coupling (between protons opposite each other, ~0-1 Hz) is often not resolved[2][3].

Predicted ¹H NMR Spectrum of this compound

Based on the principles of substituent effects and spin-spin coupling, the following is a predicted interpretation of the ¹H NMR spectrum of this compound.

Molecular Structure and Proton Environments

Below is a diagram illustrating the structure of this compound and the labeling of its unique proton environments.

Caption: Molecular structure of this compound with proton labeling.

Spectral Data Summary

The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound in a deuterated chloroform (CDCl₃) solution are summarized in the table below. These values are based on analysis of the available spectrum and comparison with similar compounds[4][5][6].

Proton LabelMultiplicityChemical Shift (δ, ppm)Coupling Constants (J, Hz)Integration
H_a (H-6)Doublet of doublets (dd)~7.3J_ab (ortho) ≈ 8.0, J_ac (meta) ≈ 1.51H
H_b (H-5)Triplet (t)~7.1J_ab (ortho) ≈ J_bc (ortho) ≈ 8.01H
H_c (H-4)Doublet of doublets (dd)~7.0J_bc (ortho) ≈ 8.0, J_ac (meta) ≈ 1.51H
OCH₃Singlet (s)~3.9-6H

Experimental Protocol for High-Resolution ¹H NMR

This section provides a step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment
  • Sample: this compound (5-25 mg)[7]

  • Solvent: Deuterated chloroform (CDCl₃) of high isotopic purity (≥99.8%)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tube: 5 mm, high-precision, clean, and unscratched

  • Equipment: High-field NMR spectrometer (e.g., 400 MHz or higher), micropipettes, analytical balance, vortex mixer.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-25 mg of This compound dissolve 2. Dissolve in ~0.6 mL of CDCl₃ containing TMS weigh->dissolve transfer 3. Transfer solution to a clean 5 mm NMR tube dissolve->transfer mix 4. Cap and vortex to ensure homogeneity transfer->mix insert 5. Insert the sample into the NMR spectrometer mix->insert lock 6. Lock on the deuterium signal of CDCl₃ insert->lock shim 7. Shim the magnetic field for optimal homogeneity lock->shim acquire 8. Acquire the ¹H NMR spectrum shim->acquire

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Detailed Steps:
  • Sample Weighing and Dissolution: Accurately weigh between 5 and 25 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% (v/v) tetramethylsilane (TMS) as an internal reference standard[7][8]. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the proton spectrum.

  • Sample Transfer and Mixing: Using a Pasteur pipette, transfer the solution to a clean, high-precision 5 mm NMR tube. Ensure the solution is free of any solid particles, as these can degrade the spectral resolution. Cap the tube and gently vortex to ensure a homogeneous solution.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. This step is essential for maintaining a stable magnetic field during the experiment. Subsequently, shim the magnetic field to optimize its homogeneity across the sample volume, which is critical for achieving sharp spectral lines and high resolution[9].

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For a high-resolution spectrum, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and methoxy protons.

  • Methoxy Protons: The six protons of the two methoxy groups are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they appear as a single, sharp singlet at approximately 3.9 ppm.

  • Aromatic Protons:

    • H_b (proton at C-5): This proton is flanked by two ortho protons (H_a and H_c). Assuming the coupling constants are similar (J_ab ≈ J_bc), this signal will be split into a triplet. Due to the electron-donating methoxy groups at positions 2 and 3, this proton is expected to be relatively shielded and appear at a lower chemical shift compared to H_a.

    • H_a (proton at C-6): This proton has one ortho neighbor (H_b) and one meta neighbor (H_c). It will therefore appear as a doublet of doublets. The nitrile group at the adjacent carbon will have a deshielding effect, causing this signal to appear at the highest chemical shift among the aromatic protons.

    • H_c (proton at C-4): This proton has one ortho neighbor (H_b) and one meta neighbor (H_a), resulting in a doublet of doublets. It is ortho to one of the electron-donating methoxy groups, which will cause some shielding.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The chemical shifts of the aromatic and methoxy protons, along with the characteristic splitting patterns in the aromatic region, allow for unambiguous assignment of each proton. This in-depth analysis, grounded in the fundamental principles of NMR spectroscopy, serves as a valuable resource for scientists engaged in the synthesis, characterization, and quality control of this and related compounds.

References

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

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  • Fiveable. (n.d.). Chemical shift and spin-spin coupling | Spectroscopy Class Notes. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

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  • SpectraBase. (n.d.). 3-Methoxy-benzonitrile. Retrieved from [Link]

  • ResearchGate. (2010, January). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

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A Comprehensive Technical Guide to the ¹³C NMR Spectrum of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and functionalized organic molecules is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into the carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR spectrum of 2,3-dimethoxybenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. We will deconstruct the spectrum by correlating foundational electronic principles with experimentally observed chemical shifts, provide a validated protocol for data acquisition, and present a complete signal assignment, thereby offering a masterclass in spectral interpretation for researchers, scientists, and drug development professionals.

The Molecular Architecture of this compound

This compound (CAS No: 5653-62-3, Molecular Formula: C₉H₉NO₂) presents a fascinating case for NMR analysis due to its unique substitution pattern.[1][2] The benzene ring is functionalized with a nitrile group (-CN) and two adjacent methoxy groups (-OCH₃).

A critical first step in predicting an NMR spectrum is to assess the molecule's symmetry. In this compound, the substitution pattern removes all planes of symmetry. Consequently, every carbon atom in the molecule is chemically unique. This leads to the fundamental prediction that the ¹³C NMR spectrum will exhibit nine distinct signals: six for the aromatic carbons, one for the nitrile carbon, and two for the methoxy carbons.

Caption: Numbering scheme for the carbon atoms of this compound.

Foundational Principles: Decoding Substituent Effects

The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment. In substituted benzenes, the interplay between the inductive and resonance effects of the functional groups governs the final chemical shifts of the ring carbons.[3][4]

  • Methoxy Groups (-OCH₃): The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance, donating electron density to the aromatic ring (+R effect). The resonance effect is dominant, increasing the electron density (shielding) primarily at the ortho and para positions. The ipso-carbon (the one directly bonded to the oxygen) is, however, strongly deshielded due to the oxygen's electronegativity.[5]

  • Nitrile Group (-CN): The nitrile group is a potent electron-withdrawing group (EWG) through both induction and resonance (-I, -R effects). It deactivates the ring by pulling electron density away, causing a general deshielding of the aromatic carbons, particularly at the ortho and para positions. The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range.[6]

In this compound, these effects are superimposed, creating a unique electronic landscape across the aromatic system that allows for the precise assignment of each carbon signal.

Spectral Deconvolution and Signal Assignment

The experimental ¹³C NMR spectrum of this compound provides nine distinct signals as predicted. The assignment of each signal is a logical process based on the electronic principles outlined above and comparison with empirical data for substituted benzenes.[7][8]

Carbon Atom (C#) Observed Chemical Shift (δ, ppm) Justification for Assignment
C3153.2Ipso-C to Methoxy: Strongly deshielded by the directly attached, highly electronegative oxygen atom.
C2148.9Ipso-C to Methoxy: Also strongly deshielded by its attached oxygen. Its slightly upfield shift relative to C3 is influenced by the adjacent electron-withdrawing nitrile group.
C5125.1Aromatic CH: This carbon is para to the C2-methoxy group and meta to the C3-methoxy and nitrile groups. The combined effects result in this median aromatic CH shift.
C6120.0Aromatic CH: This carbon is ortho to the C1-nitrile group, leading to deshielding. It is also meta to the C2-methoxy group.
C-CN117.2Nitrile Carbon: The chemical shift falls squarely within the expected range for a nitrile carbon.[6]
C4116.0Aromatic CH: This carbon is ortho to the C3-methoxy group, which causes significant shielding via the +R effect.
C1103.8Ipso-C to Nitrile: This carbon is strongly shielded due to being ortho to two powerful electron-donating methoxy groups. This is a significant upfield shift from the C1 of unsubstituted benzonitrile (~112 ppm).[9][10]
OCH₃ (at C3)61.5Methoxy Carbon: This methoxy group experiences steric hindrance from the adjacent methoxy group, potentially forcing it slightly out of the plane of the aromatic ring. Such conformational effects are known to cause a downfield shift from the typical value.[5][11]
OCH₃ (at C2)56.1Methoxy Carbon: This value is typical for an aromatic methoxy group, suggesting a less sterically hindered environment compared to the C3-methoxy group.[12]

Note: The chemical shift values are based on publicly available data and may vary slightly depending on the solvent and experimental conditions.

A Validated Protocol for ¹³C NMR Data Acquisition

Reproducibility and accuracy are the hallmarks of sound scientific practice. The following protocol describes a self-validating system for acquiring high-quality ¹³C NMR spectra.

Experimental Workflow

Caption: Standard Operating Procedure for ¹³C NMR data acquisition and processing.

Causality in Experimental Choices:
  • Solvent (CDCl₃): Chloroform-d is a common, relatively non-polar solvent that provides a strong deuterium signal for locking the magnetic field.[13] Its residual solvent peak is well-defined and does not typically interfere with the signals of interest.

  • Reference (TMS): Tetramethylsilane provides a single, sharp signal from 12 equivalent protons and 4 equivalent carbons, defined as 0.0 ppm, making it the universal reference standard.[14]

  • Pulse Program (zgpg30): This is a standard inverse-gated proton decoupling sequence. The 'zg' stands for zero-go, 'pg' for power-gated, and '30' refers to the 30° pulse angle. A small pulse angle and a relaxation delay (D1) of 2 seconds are chosen to allow for adequate T1 relaxation of all carbon nuclei, which helps in obtaining more quantitative signal intensities, although this is less critical in ¹³C NMR than in ¹H NMR.[15]

  • Number of Scans (1024): Due to the low natural abundance of the ¹³C isotope (~1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio.[12]

Conclusion

The ¹³C NMR spectrum of this compound is a textbook example of how fundamental electronic principles govern the chemical shifts in a polysubstituted aromatic system. By systematically analyzing the electron-donating and electron-withdrawing properties of the methoxy and nitrile groups, respectively, we have successfully assigned all nine unique carbon signals in the molecule. This guide demonstrates that a combination of theoretical understanding and a robust, validated experimental protocol empowers researchers to confidently elucidate complex molecular structures, a critical capability in the fast-paced world of chemical and pharmaceutical development.

References

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mass spectrometry (MS) of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 2,3-Dimethoxybenzonitrile

Authored by: A Senior Application Scientist

Introduction

This compound, also known as o-Veratronitrile, is an aromatic organic compound with the molecular formula C₉H₉NO₂.[1] Its structure, featuring a benzonitrile core with two adjacent methoxy groups, makes it a valuable building block in synthetic organic chemistry and a relevant molecule in drug discovery and materials science. Accurate structural confirmation and purity assessment are critical in these fields, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.

This guide provides an in-depth examination of the mass spectrometric behavior of this compound, focusing on the principles of ionization, the logic of its fragmentation pathways, and a practical protocol for its analysis. The content is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules.

Physicochemical Properties and Selection of Analytical Strategy

A robust analytical method is built upon an understanding of the analyte's fundamental properties. This compound is a solid with a melting point reported in the range of 43-70°C and a boiling point of 265°C.[2][3] It is soluble in organic solvents like methanol but insoluble in water.[2][3]

These properties, particularly its thermal stability and volatility, make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) .[4] GC provides excellent separation of volatile and semi-volatile compounds prior to their introduction into the mass spectrometer, while the high vacuum and temperature of the MS source are well-suited for this analyte.

For ionization, Electron Ionization (EI) is the method of choice. EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[5][6] This fragmentation produces a characteristic "fingerprint" mass spectrum that is invaluable for unambiguous compound identification, often by comparison to established spectral libraries like those from the National Institute of Standards and Technology (NIST).[7][8]

The Mass Spectrum: Deciphering the Fragmentation Code

Upon entering the ion source of the mass spectrometer, gaseous this compound molecules are bombarded by a high-energy electron beam (typically 70 eV).[9] This interaction ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•) .[10]

The Molecular Ion (M⁺•)

The molecular ion represents the intact molecule with a single positive charge. For this compound (molar mass 163.17 g/mol ), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 163.[1] The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule .[11]

Primary Fragmentation Pathways

The excess energy deposited during electron ionization causes the molecular ion to undergo a series of predictable bond cleavages, generating smaller, stable fragment ions. The resulting pattern is the key to structural confirmation.

The most prominent initial fragmentation event for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃). This is a highly favorable process that leads to the formation of a stable, resonance-stabilized cation.

  • Loss of a Methyl Radical (•CH₃): The molecular ion at m/z 163 readily loses a methyl group from one of the methoxy substituents. This results in the formation of a significant fragment ion at m/z 148 .[1] This is often the base peak or one of the most intense peaks in the spectrum, underscoring the stability of the resulting ion.

  • Subsequent Neutral Losses: The fragment at m/z 148 can undergo further fragmentation, typically through the loss of stable neutral molecules like carbon monoxide (CO) or a hydrogen cyanide (HCN) molecule, which are common losses from aromatic systems.

    • Loss of CO (28 Da) from m/z 148 would lead to an ion at m/z 120.

    • Loss of HCN (27 Da) from the ring structure is also a possibility, leading to ions at lower mass ranges.

The unique positioning of the two methoxy groups ortho to each other can lead to specific fragmentation pathways, often referred to as an "ortho effect," where the adjacent groups interact during fragmentation.[12] This can result in unique rearrangement and cyclization products not seen in other isomers (e.g., 2,4- or 3,4-dimethoxybenzonitrile).

Summary of Key Ions

The expected primary ions in the EI mass spectrum of this compound are summarized below.

m/zProposed FormulaIdentity/Origin
163[C₉H₉NO₂]⁺•Molecular Ion (M⁺•)
148[C₈H₆NO₂]⁺[M - •CH₃]⁺
120[C₇H₆NO]⁺[M - •CH₃ - CO]⁺
102[C₇H₄N]⁺[M - •CH₃ - CO - H₂O]⁺ (tentative)
77[C₆H₅]⁺Phenyl Cation
Visualizing the Fragmentation Pathway

The primary fragmentation cascade can be visualized to better understand the relationships between the observed ions.

fragmentation M m/z 163 [C₉H₉NO₂]⁺• (Molecular Ion) F148 m/z 148 [C₈H₆NO₂]⁺ M->F148 - •CH₃ F120 m/z 120 [C₇H₆NO]⁺ F148->F120 - CO

Primary fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a validated, step-by-step methodology for the analysis of this compound using a standard Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10.0 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.

Instrumentation and Conditions

The following parameters are recommended as a starting point and can be optimized for specific instrumentation.[13][14]

Table 1: Gas Chromatograph (GC) Conditions

Parameter Value Rationale
Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injector Temp. 250 °C Ensures rapid and complete volatilization of the analyte.
Injection Volume 1 µL Standard volume for capillary GC.
Carrier Gas Helium (99.999% purity) Inert and provides good chromatographic efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent 5% Phenyl Polysiloxane) A standard, robust column providing excellent separation for a wide range of semi-volatile aromatic compounds.[9]

| Oven Program | Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min. | This program ensures good separation from solvent and any potential impurities while eluting the analyte in a reasonable time. |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Value Rationale
Ionization Mode Electron Ionization (EI) Provides reproducible, library-searchable fragmentation patterns.
Electron Energy 70 eV Standard energy for EI to ensure consistent fragmentation and allow for library matching.[9]
Ion Source Temp. 230 °C A standard temperature to maintain analytes in the gas phase without thermal degradation.
Quadrupole Temp. 150 °C Ensures consistent ion transmission.
Acquisition Mode Full Scan Acquires data over a wide mass range to capture the molecular ion and all fragment ions.

| Scan Range | m/z 40 - 250 | Covers the molecular ion and all expected significant fragments. |

Data Acquisition and Processing
  • Inject 1 µL of the working solution into the GC-MS system.

  • Acquire the data using the parameters outlined above.

  • Process the resulting chromatogram. Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum from this peak.

  • Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[7]

Conclusion

Mass spectrometry, particularly when coupled with gas chromatography, is a powerful and definitive tool for the structural characterization of this compound. By understanding the principles of electron ionization and the logical fragmentation pathways driven by the molecule's structure, analysts can interpret the resulting mass spectrum with high confidence. The characteristic molecular ion at m/z 163 and the prominent [M-15]⁺ fragment at m/z 148 serve as primary diagnostic peaks. The detailed experimental protocol provided herein offers a reliable framework for achieving robust and accurate results, ensuring the integrity of data for researchers in synthetic chemistry and drug development.

References

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A Comprehensive Safety and Handling Guide for 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3-Dimethoxybenzonitrile, also known by synonyms such as o-Veratronitrile and 3-Cyanoveratrole, is a substituted benzonitrile compound frequently utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical research sectors.[1] Its unique chemical structure makes it a valuable building block. However, its utility in the laboratory is matched by a significant hazard profile that necessitates a thorough understanding and implementation of stringent safety protocols.

This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, causality-driven understanding of the risks and the critical measures required to mitigate them. By synthesizing technical data with practical, field-proven insights, this document serves as an in-depth whitepaper for ensuring a safe and compliant laboratory environment.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the unambiguous identification of the chemical and a clear understanding of its physical characteristics. These properties dictate storage conditions, appropriate handling techniques, and emergency response measures.

Table 1: Compound Identification [1]

Identifier Data
Chemical Name This compound
Synonyms o-Veratronitrile, 3-Cyanoveratrole
CAS Number 5653-62-3
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol

| Chemical Structure | Chemical Structure of this compound |

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance White to light yellow crystalline powder [2]
Melting Point 43-46°C or 68-70°C (values vary by source) [2][3][4]
Boiling Point ~265°C (estimated) [3]
Solubility Insoluble in water; Soluble in methanol [2][3][4]
Flash Point >110°C (>230°F) [2][3]

| Stability | Stable under normal storage conditions |[3] |

Note on Property Variability: The reported melting point of this compound shows significant variation across suppliers.[2][3][4] This may be due to differences in purity or crystalline form. Researchers should always consult the certificate of analysis and the specific SDS provided by their supplier for the most accurate information.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary concerns are its acute toxicity via multiple exposure routes and its irritant properties.[1] Some suppliers classify the compound as "Toxic" (Category 3), while others use "Harmful" (Category 4).[1][5] This guide adopts a cautious approach, highlighting the more stringent classification where noted, emphasizing the need to treat this compound with a high degree of respect.

Table 3: GHS Hazard Classification for this compound [1][5]

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral 3 / 4 💀 Danger H301: Toxic if swallowed (or H302: Harmful if swallowed)
Acute Toxicity, Dermal 3 / 4 💀 Danger H311: Toxic in contact with skin (or H312: Harmful in contact with skin)
Acute Toxicity, Inhalation 3 / 4 💀 Danger H331: Toxic if inhaled (or H332: Harmful if inhaled)
Skin Corrosion/Irritation 2 Warning H315: Causes skin irritation
Serious Eye Damage/Irritation 2A Warning H319: Causes serious eye irritation

| STOT - Single Exposure | 3 | ❗ | Warning | H335: May cause respiratory irritation |

The causality behind the hazard: The nitrile functional group (-C≡N) is a key structural alert for toxicity. In biological systems, nitriles can potentially be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[6] This underlying toxic potential is the reason for the acute toxicity warnings across all major exposure routes.

Table 4: GHS Precautionary Statements (P-Statements) [5][6][7]

Type Code Precautionary Statement
Prevention P261 Avoid breathing dust.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves, protective clothing, and eye/face protection.
Response P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P362+P364 Take off contaminated clothing and wash it before reuse.
Storage P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Risk Assessment and Control Workflow

A self-validating safety protocol begins not with the experiment, but with a systematic risk assessment. The following workflow illustrates the logical progression from hazard identification to safe execution, ensuring that controls are proactively implemented and verified.

RiskAssessment cluster_controls Hierarchy of Controls start Begin Task with This compound haz_id 1. Hazard Identification (Review SDS: Toxic, Irritant) start->haz_id risk_assess 2. Assess Exposure Risk (Weighing, Transfer, Reaction) haz_id->risk_assess decision Is Risk Adequately Controlled? risk_assess->decision implement 3. Implement/Enhance Controls decision->implement  No proceed 4. Proceed with Work decision->proceed Yes   eng Engineering: Chemical Fume Hood implement->eng admin Administrative: SOPs, Training implement->admin ppe PPE: Gloves, Goggles, Lab Coat implement->ppe review 5. Review & Document Effectiveness proceed->review eng->risk_assess Re-assess

Caption: Risk assessment workflow for handling this compound.

Workflow Explanation:

  • Hazard Identification: The process begins by consulting the supplier's SDS and this guide to understand the intrinsic hazards: toxicity and irritation.[1][5]

  • Assess Exposure Risk: Evaluate the specific experimental steps. Weighing the solid powder poses a significant inhalation risk. Transfers and reaction setups create risks of dermal contact. The scale of the experiment dictates the magnitude of the risk.

  • Implement/Enhance Controls: If the initial plan does not adequately control exposure, the hierarchy of controls must be applied. For this compound, engineering controls are paramount . All manipulations that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood. Administrative controls, like standard operating procedures (SOPs), and appropriate Personal Protective Equipment (PPE) are mandatory secondary measures.[8][9]

  • Proceed with Work: Only when the risk assessment confirms that robust controls are in place should the experiment commence.

  • Review and Document: After the task, review the effectiveness of the controls. Note any issues in the lab notebook. This step ensures continuous improvement in safety protocols.

Safe Laboratory Handling & Storage

Adherence to meticulous handling and storage protocols is non-negotiable.

Engineering Controls:

  • Primary Containment: Always handle this compound solid within a certified chemical fume hood to prevent inhalation of dust.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of primary containment devices.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Skin Protection: Wear nitrile gloves and a buttoned lab coat. Inspect gloves for integrity before use and change them immediately if contamination is suspected.[11] For extensive handling, consider double-gloving.

  • Respiratory Protection: Respirators are typically not required if work is conducted within a functional fume hood. If a situation arises where dust exposure is possible outside of a hood (e.g., large-scale cleanup), a NIOSH-approved respirator with a particulate filter is necessary.[9]

Hygiene and Handling Practices:

  • Avoid all contact with skin, eyes, and clothing.[8]

  • Minimize dust generation during handling.[10]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

Storage Requirements:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][12]

  • Location: The substance should be stored in a locked cabinet or an area with restricted access due to its toxicity.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][8]

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

Step-by-Step First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[12][13]

  • Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][13]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[8][10]

Fire-Fighting Protocol:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[11] A water spray can be used to cool containers.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8] As with all nitriles, the formation of highly toxic hydrogen cyanide gas in a fire is possible.[6]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[8][9]

Accidental Release and Spill Cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate PPE, including a respirator if the spill is large or outside a fume hood.

  • Contain and Clean: Gently sweep up the solid material, avoiding dust generation. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

  • Collect: Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[9][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21862, this compound. PubChem. Retrieved January 12, 2026, from [Link]

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  • DBA Italia (n.d.). Handling Instructions. DBA Italia. Retrieved January 12, 2026, from [Link]

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biological activity of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 2,3-Dimethoxybenzonitrile and Its Derivatives

Authored by: A Senior Application Scientist

Introduction

This compound, a substituted benzonitrile, serves as a pivotal scaffold in medicinal chemistry. While the intrinsic biological activity of this compound itself is not extensively documented beyond general toxicity, its true significance lies in its role as a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the chemical properties of this compound and, more importantly, explores the promising anticancer activities exhibited by its derivatives, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry.

PropertyValue
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1][2]
CAS Number 5653-62-3[1]
Appearance White to off-white crystalline powder
Melting Point 61-64 °C
Boiling Point 289.6 °C at 760 mmHg
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone

Note: Physical properties such as melting and boiling points can vary slightly depending on the source and purity.

Safety and Handling

This compound is associated with certain hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This compound as a Synthetic Precursor

The true value of this compound in the realm of biological activity is realized through its utility as a starting material for more complex molecules. The presence of the nitrile and methoxy groups provides reactive sites for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic compounds with potential therapeutic applications.

Synthesis_Pathway This compound This compound Intermediate_Scaffolds Key Intermediate Scaffolds (e.g., Pyrazoles, Triazoles) This compound->Intermediate_Scaffolds Cyclization/ Functionalization Bioactive_Derivatives Biologically Active Derivatives (e.g., Anticancer Agents) Intermediate_Scaffolds->Bioactive_Derivatives Further Modification

Caption: Synthetic utility of this compound.

Biological Activities of this compound Derivatives

Research has demonstrated that derivatives synthesized from dimethoxybenzonitrile scaffolds exhibit significant biological activities, particularly in the domain of oncology. These derivatives often feature heterocyclic ring systems, which are known to interact with various biological targets.

Anticancer Activity

Several studies have focused on the synthesis and evaluation of novel compounds derived from dimethoxybenzonitrile analogues for their cytotoxic effects against various cancer cell lines.

Pyrazole Derivatives

Novel pyrazole derivatives have been synthesized and screened for their anticancer properties. For instance, certain substituted aminopyrazole derivatives have shown potential activity against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) carcinoma cell lines.[3] While the specific derivatives in the cited study were derived from 3,4-dimethoxybenzylidene malononitrile, the synthetic strategies and resulting biological activities provide a strong rationale for exploring similar derivatives from this compound.

Triazole Derivatives

The 1,2,3-triazole ring is a well-known pharmacophore in medicinal chemistry. Gefitinib-1,2,3-triazole derivatives have been synthesized and have demonstrated excellent antitumor activity against non-small cell lung cancer (NSCLC) cell lines, including NCI-H1299, A549, and NCI-H1437.[4] These compounds were shown to inhibit proliferation, colony formation, and cell migration, as well as induce apoptosis.[4] This highlights the potential of incorporating the triazole moiety into structures derived from this compound.

Other Heterocyclic Derivatives

The dimethoxyphenyl moiety is a common feature in compounds with tubulin polymerization inhibition activity.[5] Novel analogues based on a trimethoxyphenyl scaffold have exhibited potent cytotoxic activity against the HepG2 cell line, with IC₅₀ values in the low micromolar range.[5] These compounds were also found to inhibit β-tubulin polymerization and induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[5]

Summary of Anticancer Activity of Related Derivatives
Derivative ClassCell Line(s)Reported Activity (IC₅₀)Reference
Pyrazole DerivativesMCF-7, HCT-116Moderate Cytotoxicity[3]
Gefitinib-1,2,3-triazole DerivativesNCI-H1299, A549, NCI-H14371.56 - 4.60 µM[4]
Trimethoxyphenyl-based AnaloguesHepG21.38 - 3.21 µM[5]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel compounds derived from this compound, a systematic experimental workflow is crucial. The following outlines a standard protocol for evaluating in vitro cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology
  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (synthesized from this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in the cell culture medium to achieve the desired final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Compound Dilutions Cell_Seeding->Compound_Prep Add_Compound 4. Treat Cells Compound_Prep->Add_Compound Incubate_48h 5. Incubate for 48-72h Add_Compound->Incubate_48h Add_MTT 6. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 7. Incubate for 4h Add_MTT->Incubate_4h Solubilize 8. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 9. Measure Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 10. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Conclusion

This compound is a compound of significant interest not for its inherent biological activity, but for its role as a key building block in the synthesis of novel therapeutic agents. The dimethoxybenzonitrile scaffold has proven to be a valuable starting point for the development of potent anticancer compounds, with derivatives exhibiting cytotoxicity against a range of cancer cell lines. The exploration of new synthetic routes and the generation of diverse libraries of this compound derivatives hold considerable promise for the discovery of next-generation cancer therapeutics. Further research into the mechanisms of action of these derivatives will be crucial for their advancement through the drug development pipeline.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and anticancer screening of some novel substituted pyrazole derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Abdullah, E. S. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(15), 4999. Retrieved from [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. R. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1284. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(14), 5408. Retrieved from [Link]

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A Technical Guide to the Emerging Potential of 2,3-Dimethoxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dimethoxybenzonitrile, also known as o-Veratronitrile, is a deceptively simple aromatic molecule poised for significant impact within medicinal chemistry. While historically utilized as a chemical intermediate, a deeper analysis of its constituent moieties—the nitrile group and the veratrole (1,2-dimethoxybenzene) scaffold—reveals a compelling rationale for its exploration as a core fragment in modern drug discovery. The nitrile functional group is a proven pharmacophore and versatile synthetic handle present in over 30 FDA-approved drugs.[1] Concurrently, the veratrole core is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals. This guide synthesizes the current understanding of this compound, moving beyond its role as a simple building block to frame it as a strategic starting point for generating novel, three-dimensional chemical matter. We will explore its physicochemical properties, the strategic value of its functional groups, potential (and underexplored) biological activities, and provide actionable, field-proven protocols for its derivatization in drug discovery campaigns.

Section 1: Core Molecular Attributes of this compound

A foundational understanding of a molecule's physicochemical properties is critical for any medicinal chemistry campaign. These parameters govern solubility, membrane permeability, metabolic stability, and ultimately, the potential for a viable drug candidate.

Physicochemical Data

This compound (CAS 5653-62-3) is a solid at room temperature with a melting point of 43-46°C.[2] Its key properties are summarized below, providing a snapshot of its drug-like characteristics.

PropertyValueData Source
Molecular Formula C₉H₉NO₂PubChem[3]
Molecular Weight 163.17 g/mol PubChem[3]
Melting Point 43-46 °CChemBK[2]
Boiling Point 265 °CChemBK[2]
LogP (calculated) ~1.3PubChem[3]
Solubility Insoluble in waterChemBK[2]
Appearance SolidSigma-Aldrich

Causality Insight: The calculated LogP of ~1.3 suggests a favorable balance between hydrophilicity and lipophilicity, placing it within the desirable range for oral bioavailability. However, its poor aqueous solubility is a key challenge to address during a lead optimization campaign, likely through the introduction of polar functional groups. The two methoxy groups contribute to its moderate polarity and act as potential hydrogen bond acceptors, while the nitrile group adds a strong dipole moment.

The Strategic Value of Constituent Moieties

The true potential of this compound lies in the synergistic interplay of its two core components: the benzonitrile framework and the veratrole scaffold.

  • The Nitrile Group: Far from being an inert functional group, the nitrile is a powerful and versatile pharmacophore.[1][4] Its unique properties include:

    • Metabolic Stability: The nitrile group is generally stable to metabolic degradation.[1]

    • Hydrogen Bond Acceptor: The nitrogen atom's lone pair of electrons allows it to act as a potent hydrogen bond acceptor, mimicking the interactions of carbonyls or hydroxyl groups in protein binding pockets.[1][4]

    • Dipole Moment: Its strong electron-withdrawing nature creates a significant dipole, which can engage in favorable polar interactions with target proteins and modulate the electronics of the aromatic ring.[4]

    • Bioisostere: It is a well-established bioisostere for ketones, halogens, and even terminal alkynes, allowing for subtle modifications of a lead compound to improve affinity or pharmacokinetic properties.[1]

    • Synthetic Handle: The nitrile is a gateway to a multitude of other functional groups, including carboxylic acids (via hydrolysis), primary amines (via reduction), and tetrazoles (via cycloaddition), providing immense synthetic versatility.

  • The Veratrole (1,2-Dimethoxybenzene) Scaffold: The veratrole moiety is a "privileged scaffold," meaning it is a structural framework that is recurrent in biologically active compounds.[5][6]

    • Natural Product Precedent: Veratrole is a component of numerous natural products and serves as a key intermediate in the synthesis of alkaloids like papaverine.[5]

    • Modulation of Properties: The ortho-dimethoxy substitution pattern influences the molecule's conformation and electronic properties. The methoxy groups are weak hydrogen bond acceptors and can significantly impact solubility and metabolic stability, often by blocking sites of potential oxidative metabolism on the aromatic ring.

    • Synthetic Accessibility: Veratrole and its derivatives are readily available and their chemistry is well-understood, making them attractive starting materials for synthesis campaigns.[6][7]

Section 2: Potential Therapeutic Applications & Mechanistic Hypotheses

While direct biological activity data for this compound is sparse in public literature, we can formulate strong hypotheses based on the known activities of structurally related compounds. The primary value of this molecule is likely as a synthetic intermediate for more complex, biologically active molecules.[2]

Role as a Key Synthetic Intermediate

Patents and chemical literature primarily describe this compound as a precursor for more complex molecules.[2] A notable application is in the synthesis of 2,3-dihydroxybenzonitrile, a key starting material for iron chelators like Desferrithiocin and its analogues.[8][9] This highlights its utility in building substituted catechol structures, which are important in various therapeutic areas.

The logical flow from this compound to a valuable catechol intermediate is a critical workflow.

Caption: Synthetic pathway from this compound to iron chelators.

Inferred Potential in Oncology

Many benzonitrile-containing compounds exhibit significant antitumor activity.[10] For example, non-steroidal androgen receptor antagonists like bicalutamide feature a benzonitrile core.[4] Furthermore, kinase inhibitors such as Gefitinib and Erlotinib, while containing a quinazoline core, are synthesized from nitrobenzonitrile intermediates, demonstrating the utility of the nitrile group in building complex heterocyclic systems relevant to oncology.[11]

The dimethoxy substitution pattern is also relevant. Compounds with trimethoxyphenyl (TMP) groups, which are structurally related to the dimethoxyphenyl moiety of our core molecule, have shown potent cytotoxic activity by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase, and inducing apoptosis.[12]

Hypothesis: this compound can serve as a scaffold for novel kinase inhibitors or tubulin polymerization inhibitors. The nitrile can act as a key hydrogen bond acceptor in the hinge region of a kinase, while the veratrole ring can be further functionalized to occupy hydrophobic pockets and provide vectors for improving physicochemical properties.

Section 3: Experimental Workflows & Protocols

To unlock the potential of this compound, medicinal chemists must leverage its synthetic versatility. Below are key experimental protocols for transforming the nitrile and a proposed workflow for a fragment-based lead discovery campaign.

Key Synthetic Transformations

The nitrile group is a linchpin for diversification. Its conversion into other functional groups is a cornerstone of any synthetic strategy involving this scaffold.

Protocol 3.1.1: Hydrolysis of Nitrile to Carboxylic Acid

Causality Insight: Converting the nitrile to a carboxylic acid introduces a key acidic functional group. This group can serve as an anchor point for amide coupling reactions (e.g., for library synthesis), act as a strong hydrogen bond donor/acceptor, or significantly improve the aqueous solubility of the compound.

  • Setup: To a solution of this compound (1.0 eq) in ethanol (5 mL per mmol of nitrile), add a 6M aqueous solution of sodium hydroxide (10.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2 using concentrated hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate (2,3-Dimethoxybenzoic acid) by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 3.1.2: Reduction of Nitrile to Primary Amine

Causality Insight: The transformation to a primary amine provides a basic center, which can be crucial for forming salt forms of a drug to improve solubility and handling. The amine also serves as a nucleophile, enabling a host of subsequent reactions like reductive amination, acylation, or sulfonylation to build molecular complexity.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL per mmol of nitrile).

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add a 1.0 M solution of Lithium Aluminum Hydride (LAH) in THF (2.0 eq) dropwise. Caution: LAH reacts violently with water.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser workup): Cool the reaction back to 0°C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude (2,3-dimethoxyphenyl)methanamine. Further purification can be achieved by column chromatography.

Proposed Drug Discovery Workflow

A fragment-based lead discovery (FBLD) approach is well-suited for a small, synthetically tractable molecule like this compound. The goal is to identify low-affinity "fragments" that bind to a biological target, which are then optimized into potent leads.[13]

Caption: Fragment-Based Lead Discovery (FBLD) workflow using the core scaffold.

Section 4: Conclusion and Future Directions

This compound represents more than a simple catalogue chemical; it is a strategic starting point for medicinal chemistry innovation. Its value is threefold:

  • Proven Pharmacophoric Elements: It combines the versatile nitrile group with the privileged veratrole scaffold.

  • Synthetic Tractability: The nitrile provides a reliable chemical handle for rapid library generation and iterative structure-activity relationship (SAR) studies.

  • Untapped Potential: The lack of extensive biological profiling presents a blue-sky opportunity for discovering novel activities in underexplored chemical space.

Future research should focus on executing the proposed FBLD workflow against various target classes, particularly protein kinases and cytoskeletal proteins like tubulin. A systematic exploration of derivatives, where the nitrile is converted to other key functional groups and the veratrole ring is further substituted, will be essential to unlock the full therapeutic potential of this promising molecular scaffold.

References

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  • Wang, J., Shen, M., & Wang, M. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1438–1464. Retrieved from [Link]

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  • PharmaCompass (n.d.). 1,2-Dimethoxybenzene (veratrole). Retrieved from [Link]

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  • ResearchGate (2020). Synthetic route of common intermediates for library enumeration. Retrieved from [Link]

  • Google Patents (2020). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Molecules, 27(9), 2686. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Ansary, G. H. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(18), 4087. Retrieved from [Link]

  • Kidd, S. L., Taylor, R. D., & Unsworth, W. P. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Organic & biomolecular chemistry, 21(20), 4218–4223. Retrieved from [Link]

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The Strategic Utility of 2,3-Dimethoxybenzonitrile in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dimethoxybenzonitrile, also known as o-veratronitrile, has emerged as a versatile and strategically important building block in the lexicon of organic synthesis. Its unique substitution pattern, featuring a nitrile group flanked by two methoxy moieties on an aromatic scaffold, imparts a nuanced reactivity profile that is highly sought after by researchers, particularly those in the fields of medicinal chemistry and drug development. The electron-donating methoxy groups modulate the electronic properties of the benzonitrile core, influencing both the reactivity of the nitrile functionality and the susceptibility of the aromatic ring to substitution. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full potential.

Introduction: The Molecular Architecture and Strategic Value of this compound

At its core, this compound (CAS No: 5653-62-3, Molecular Formula: C₉H₉NO₂) is a crystalline solid with a molecular weight of 163.17 g/mol .[1][2] Its strategic value in organic synthesis stems from the synergistic interplay of its three key functional groups: the nitrile and the two vicinal methoxy groups.

The nitrile group is a versatile functional handle, readily undergoing transformations into amines, carboxylic acids, amides, and tetrazoles, which are prevalent in pharmacologically active molecules.[3] The methoxy groups, as powerful electron-donating entities, activate the aromatic ring towards electrophilic substitution and play a crucial role in directing metallation reactions to specific positions, a cornerstone of modern synthetic strategy.[4][5] This unique combination of features makes this compound a valuable precursor for the synthesis of a diverse array of complex molecules, including substituted heterocycles and natural products.[6][7][8][9]

Synthesis of this compound: A Common Preparative Route

A prevalent method for the laboratory-scale synthesis of this compound involves a two-step sequence starting from the commercially available 2,3-dimethoxybenzoic acid. This process first converts the carboxylic acid to the corresponding amide, which is then dehydrated to the nitrile.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration 2,3-Dimethoxybenzoic_acid 2,3-Dimethoxybenzoic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) DMF (cat.) 2,3-Dimethoxybenzoic_acid->Thionyl_Chloride Activation 2,3-Dimethoxybenzamide 2,3-Dimethoxybenzamide Thionyl_Chloride->2,3-Dimethoxybenzamide Amidation Ammonia Aqueous Ammonia (NH₄OH) Ammonia->2,3-Dimethoxybenzamide 2,3-Dimethoxybenzamide_dehydration 2,3-Dimethoxybenzamide Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, SOCl₂) 2,3-Dimethoxybenzamide_dehydration->Dehydrating_Agent This compound This compound Dehydrating_Agent->this compound

Caption: Synthetic workflow for this compound from 2,3-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of this compound

Part A: Preparation of 2,3-Dimethoxybenzamide

  • To a stirred solution of 2,3-dimethoxybenzoic acid (1.0 eq) in an appropriate solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).[10]

  • Cool the mixture in an ice bath and add thionyl chloride (2.0 eq) dropwise.[10]

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction mixture by pouring it into a cold, concentrated solution of aqueous ammonia.[10]

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethoxybenzamide.

Part B: Dehydration to this compound

  • Dissolve the crude 2,3-dimethoxybenzamide from Part A in a suitable solvent like toluene.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.5-2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with ice-water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to afford this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its effective use in synthesis. The following data provides a reference for its spectroscopic identification.[11]

Spectroscopic Data for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.15-7.25 (m, 2H, Ar-H), 7.05-7.10 (m, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 153.0, 147.5, 124.5, 120.0, 118.5, 116.0, 115.5, 61.5, 56.0.
IR (KBr, cm⁻¹)ν: 2225 (C≡N stretch), 1580, 1470 (C=C aromatic stretch), 1270, 1080 (C-O stretch).
Mass Spec. (EI, m/z)163 (M⁺), 148, 120, 105.

Key Synthetic Transformations and Applications

The strategic placement of the nitrile and methoxy groups in this compound allows for a diverse range of synthetic transformations, making it a valuable precursor for various molecular scaffolds.

Synthesis of Heterocyclic Compounds

The isoquinoline core is a privileged scaffold found in numerous natural products and pharmaceuticals.[12][13][14] this compound can serve as a precursor to substituted isoquinolines through multi-step synthetic sequences. A common strategy involves the reduction of the nitrile to a benzylamine, followed by cyclization reactions.

Conceptual Pathway to Isoquinolines

start This compound reduction Reduction (e.g., LiAlH₄, H₂/Pd) start->reduction amine 2,3-Dimethoxybenzylamine reduction->amine cyclization Cyclization (e.g., Bischler-Napieralski, Pictet-Spengler) amine->cyclization isoquinoline Substituted Isoquinoline cyclization->isoquinoline

Caption: General strategy for isoquinoline synthesis from this compound.

Experimental Protocol: Reduction to 2,3-Dimethoxybenzylamine

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with ether or THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,3-dimethoxybenzylamine, which can often be used in the next step without further purification.

Quinazolines are another class of nitrogen-containing heterocycles with significant biological activity, including anticancer properties.[3][15][16] this compound can be a starting point for the synthesis of quinazoline derivatives, for instance, through the reaction of a lithiated intermediate with an appropriate electrophile, followed by cyclization.

Directed ortho-Metalation (DoM): A Powerful Tool for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[4][13] The methoxy groups in this compound can act as directing groups, facilitating the deprotonation of the aromatic ring at an adjacent position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with a variety of electrophiles.

Conceptual DoM of this compound

start This compound lithiation Organolithium Reagent (e.g., n-BuLi, s-BuLi) start->lithiation intermediate Ortho-lithiated Intermediate lithiation->intermediate electrophile Electrophile (E⁺) intermediate->electrophile product Ortho-functionalized This compound electrophile->product

Caption: Directed ortho-metalation of this compound.

The position of lithiation will be influenced by the combined directing effects of the two methoxy groups and the nitrile group. The methoxy groups are known to be effective directing groups for ortho-lithiation.[4]

Palladium-Catalyzed Cross-Coupling Reactions

While the nitrile group itself is not a typical coupling partner in palladium-catalyzed reactions, this compound can be functionalized (e.g., via DoM to introduce a halide or triflate) to participate in cross-coupling reactions like the Suzuki-Miyaura coupling.[6][17][18][19] This opens up avenues for the synthesis of biaryl compounds, which are important structures in materials science and medicinal chemistry.

Illustrative Suzuki-Miyaura Coupling

start Functionalized This compound (e.g., with Br, I, OTf) catalyst Pd Catalyst, Base start->catalyst boronic_acid Aryl/Vinyl Boronic Acid or Ester boronic_acid->catalyst product Biaryl Product catalyst->product

Caption: Suzuki-Miyaura coupling involving a functionalized this compound derivative.

Conclusion: A Versatile Scaffold for Future Discoveries

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its unique electronic and steric properties, conferred by the vicinal methoxy groups and the nitrile functionality, make it a highly valuable and versatile building block. From the synthesis of complex heterocyclic frameworks like isoquinolines and quinazolines to its potential in regioselective functionalization via directed ortho-metalation and participation in modern cross-coupling methodologies, the synthetic utility of this compound is vast and continues to be explored. For researchers and scientists engaged in drug discovery and the development of novel organic materials, a thorough understanding of the reactivity and synthetic potential of this compound is an invaluable asset, paving the way for future innovations and discoveries.

References

  • Alcaraz, L., et al. (2009). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4573–4576.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents. (n.d.).
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Kaur, R., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Myers, A. G. Research Group. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Novel Biosynthetic Route to the Isoquinoline Scaffold. (2022). ACS Chemical Biology, 17(3), 598-608.
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  • Snieckus, V. (1990). Directed ortho metalation. Toluamides and benzamides. Chemical Reviews, 90(6), 879-933.
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  • The Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2,3-dimethoxy-. Retrieved from [Link]

  • Figshare. (n.d.). Strategies and Synthetic Methods Directed Towards the Preparation of Libraries of Substituted-Isoquinolines. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Vicinal Tricarbonyl Compounds: Versatile Building Blocks for Natural Product Synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • IJSTR. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New Heterocyclization Reactions with Malononitrile Dimer. Retrieved from [Link]

  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). IMPROVED PROCESS FOR PREPARATION OF 2,3-DIHYDROXY BENZONITRILE.
  • NIH. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

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  • PubMed. (n.d.). Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations. Retrieved from [Link]

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An In-depth Technical Guide to 2,3-Dimethoxybenzonitrile: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-dimethoxybenzonitrile, a key chemical intermediate in various synthetic endeavors, particularly in the pharmaceutical industry. We will delve into its historical context, physicochemical properties, synthesis methodologies, and its crucial role as a building block in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction and Historical Context

This compound, also known by its synonym o-veratronitrile, is an aromatic organic compound that has garnered significant interest as a versatile precursor in multi-step syntheses. While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader history of benzonitrile chemistry. The parent compound, benzonitrile, was first reported by Hermann Fehling in 1844, who synthesized it through the thermal dehydration of ammonium benzoate.[1] This discovery laid the groundwork for the exploration of a vast array of substituted benzonitriles.

The synthesis of dimethoxy-substituted benzonitriles, such as the related isomer veratronitrile (3,4-dimethoxybenzonitrile), was described in the early 20th century, often prepared from the corresponding aldehyde.[2] It is highly probable that this compound was first synthesized through analogous methods, reflecting the burgeoning capabilities of organic chemists to selectively modify aromatic rings. The primary impetus for the continued interest in this molecule stems from its utility as a key intermediate in the synthesis of more complex molecules, most notably in the pharmaceutical sector.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key data for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₉H₉NO₂[4]
Molecular Weight 163.17 g/mol [4]
CAS Number 5653-62-3[4]
Appearance White to light yellow crystalline powder[5]
Melting Point 43-46 °C[6]
Boiling Point 265 °C[6]
Solubility Soluble in methanol; insoluble in water.[5]
IUPAC Name This compound[4]
Synonyms o-Veratronitrile, 3-Cyanoveratrole[4][6]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are available in public databases.[4]

Synthesis of this compound: A Historical and Modern Perspective

The synthesis of this compound can be approached through several routes, reflecting the evolution of synthetic organic chemistry.

Plausible Historical Synthesis: The Sandmeyer Reaction

Given the historical context, a plausible early method for the synthesis of this compound would have been the Sandmeyer reaction . This classic and robust reaction, discovered by Traugott Sandmeyer in 1884, allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.

The logical workflow for this historical synthesis is depicted below:

historical_synthesis cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Cyanation (Sandmeyer Reaction) A 2,3-Dimethoxyaniline B 2,3-Dimethoxybenzenediazonium Chloride A->B NaNO₂, HCl 0-5 °C C This compound B->C CuCN

Caption: Plausible historical synthesis of this compound via the Sandmeyer reaction.

This pathway would involve the diazotization of 2,3-dimethoxyaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt. Subsequent treatment with copper(I) cyanide would then yield this compound.

Modern Synthetic Protocol: One-Pot Synthesis from 2,3-Dimethoxybenzoic Acid

Contemporary synthetic chemistry often prioritizes efficiency, safety, and scalability. A modern and well-documented approach to this compound is as an intermediate in a one-pot synthesis of 2,3-dihydroxybenzonitrile, starting from the readily available 2,3-dimethoxybenzoic acid.[7] This process avoids the isolation of intermediates, thereby increasing overall efficiency.

The workflow for this modern synthesis is as follows:

modern_synthesis A 2,3-Dimethoxybenzoic Acid B 2,3-Dimethoxybenzoyl Chloride (in situ) A->B SOCl₂, DMF (cat.) Dichloromethane C 2,3-Dimethoxybenzamide B->C Aqueous Ammonia D This compound C->D POCl₃, Toluene Dehydration

Caption: Modern one-pot synthesis pathway to this compound.

Detailed Experimental Protocol (Adapted from Patent Literature[7]):

  • Acid Chloride Formation: To a stirred solution of 2,3-dimethoxybenzoic acid in dichloromethane, a catalytic amount of dimethylformamide (DMF) is added. Thionyl chloride is then added, and the mixture is stirred to form the acyl chloride in situ.

  • Amidation: The reaction mixture containing the acyl chloride is then carefully added to a cooled aqueous solution of ammonia. This quenches the acyl chloride and forms 2,3-dimethoxybenzamide.

  • Dehydration to Nitrile: After workup to isolate the crude amide, it is dissolved in a suitable solvent like toluene. A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added, and the mixture is heated. This step converts the primary amide to the corresponding nitrile, this compound.

  • Purification: Following the reaction, a standard aqueous workup is performed, and the organic layer is washed and concentrated. The crude this compound can then be purified by crystallization or chromatography.

This protocol offers a reliable and scalable method for the preparation of this compound, making it readily accessible for further synthetic applications.

Applications in Drug Discovery and Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key building block for the synthesis of more complex bioactive molecules.[]

Precursor to 2,3-Dihydroxybenzonitrile: A Gateway to Iron Chelators

A major application of this compound is its conversion to 2,3-dihydroxybenzonitrile. This is typically achieved through demethylation of the two methoxy groups. 2,3-dihydroxybenzonitrile is a crucial starting material for the synthesis of Desferrithiocin and its analogues.[3] Desferrithiocin is a potent and orally active iron chelator, a class of drugs used to treat iron overload disorders.

The synthetic relationship is illustrated below:

drug_synthesis A This compound B 2,3-Dihydroxybenzonitrile A->B Demethylation (e.g., BBr₃) C Desferrithiocin Analogues (Iron Chelators) B->C Multi-step Synthesis

Caption: Role of this compound in the synthesis of iron chelators.

A Versatile Scaffold for Bioactive Molecules

The benzonitrile moiety itself is a common feature in many pharmaceutical agents and bioactive molecules.[9] The nitrile group can act as a hydrogen bond acceptor and can be metabolically stable. While direct biological activity of this compound is not extensively reported, its structure provides a valuable scaffold for medicinal chemists. The dimethoxy substitution pattern can influence the molecule's conformation and electronic properties, which can be fine-tuned in the design of new therapeutic agents. For instance, derivatives of other benzonitriles have been investigated for their potential as kinase inhibitors and for other therapeutic applications.[10]

Conclusion

This compound is a chemical compound with a rich, albeit not always explicitly documented, history tied to the development of aromatic chemistry. Its physicochemical properties are well-characterized, and it can be synthesized through both classical and modern, more efficient methods. The primary value of this compound lies in its role as a key pharmaceutical intermediate, particularly in the synthesis of iron-chelating agents. As the demand for novel therapeutics continues to grow, the utility of such versatile building blocks in drug discovery and development is likely to expand. This guide provides a solid foundation for researchers and scientists working with this important molecule.

References

  • Fehling, H. (1844). Ueber die Zersetzung des benzoësauren Ammoniaks durch die Wärme. Annalen der Chemie und Pharmacie, 49(1), 91-97.
  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved January 12, 2026, from [Link].

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  • Buck, J. S., & Ide, W. S. (1930).
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  • Royal Society of Chemistry. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances, 11(45), 28243-28248.
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  • Henan Ruisong Testing Technology Co Ltd. (2020). Preparation method of 3, 4-dimethoxy benzonitrile.
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  • Autechaux, A. (2023, December 12). Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermediate. Autechaux. [Link].

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  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(2), 444.
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  • Kumar, S., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Journal of Biomolecular Structure and Dynamics, 1-13.
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A Technical Guide to the Theoretical and Computational Analysis of 2,3-Dimethoxybenzonitrile: A Molecule of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dimethoxybenzonitrile, a substituted aromatic nitrile, represents a class of organic molecules with significant potential in medicinal chemistry and materials science. Understanding its molecular architecture, electronic properties, and potential biological interactions is paramount for its application in drug design and development. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We detail the application of Density Functional Theory (DFT) for in-depth analysis of its structural, vibrational, and electronic characteristics. Furthermore, this guide outlines the protocol for molecular docking studies to probe its potential as an inhibitor for relevant biological targets. The methodologies presented herein are grounded in established computational chemistry principles, offering researchers a robust, self-validating workflow for characterizing this and similar molecular entities.

Introduction: The Significance of Benzonitrile Derivatives

Benzonitrile and its derivatives are fundamental structural motifs in organic chemistry. The nitrile group (–C≡N) is a potent electron-withdrawing group and a versatile synthetic handle, while the benzene ring provides a scaffold for diverse functionalization. These compounds are widely used as solvents and are precursors for various materials, including dyes and pharmaceuticals.[1] Specifically, methoxy-substituted benzonitriles are of interest due to the electronic influence of the methoxy groups, which can modulate the molecule's reactivity, stability, and biological activity. This compound (also known as o-Veratronitrile) is a key intermediate in the synthesis of valuable heterocyclic compounds and has been identified in the context of preparing medicinally important molecules.[2]

Computational chemistry provides a powerful, non-destructive lens to examine molecules at the atomic level. Techniques like Density Functional Theory (DFT) allow for the precise calculation of molecular properties, offering insights that complement and guide experimental work.[3][4] This guide will elucidate the systematic application of these computational tools to build a comprehensive profile of this compound, providing actionable insights for researchers in drug discovery.

Computational Methodology: A Validated Approach

The cornerstone of a reliable computational study is a well-defined and justified methodology. The following protocols are based on widely accepted practices for small organic molecules, ensuring a balance between computational accuracy and efficiency.[3][5]

Geometry Optimization and Vibrational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry.

Protocol:

  • Software: Gaussian 09/16 program suite.

  • Theoretical Level: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational organic chemistry, renowned for its excellent compromise between accuracy and computational cost for predicting molecular geometries and vibrational frequencies.[1][3]

  • Basis Set: 6-311++G(d,p). This Pople-style basis set is robust for this type of molecule. The inclusion of diffuse functions (++) is crucial for accurately describing the electron density of lone pairs on oxygen and nitrogen atoms, while polarization functions (d,p) account for the non-spherical shape of electron clouds in chemical bonds.[6]

  • Procedure: Perform a full geometry optimization without any symmetry constraints. The optimization is complete when the forces on all atoms are negligible, and the molecule resides at a minimum on the potential energy surface.

  • Validation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculated frequencies can be directly compared with experimental FT-IR and Raman spectra for validation.[1][6]

Electronic Properties Analysis

With an optimized geometry, we can investigate the electronic landscape of the molecule, which governs its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and reactivity.[7] A smaller gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule, which are key to understanding non-covalent interactions and reaction mechanisms.[7]

Molecular Docking

To explore the potential of this compound as a drug candidate, molecular docking simulates its binding to the active site of a target protein. This in silico technique predicts the preferred binding pose and affinity, providing a basis for assessing its inhibitory potential.[8][9]

Protocol:

  • Software: AutoDock Vina is a widely used and effective tool for molecular docking due to its improved scoring function and speed.[8]

  • Ligand Preparation: The DFT-optimized structure of this compound is used. Charges are calculated, and rotatable bonds are defined.

  • Target Protein Preparation: A relevant protein crystal structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Grid Box Definition: A grid box is defined around the active site of the target protein, encompassing the binding pocket where the natural substrate or known inhibitors bind.

  • Docking Simulation: AutoDock Vina is run to search for the best binding poses of the ligand within the defined grid box. It uses a scoring function to estimate the binding affinity (in kcal/mol).[8]

  • Analysis: The results are analyzed to identify the pose with the lowest binding energy. The specific hydrogen bonds and hydrophobic interactions between the ligand and protein residues are examined to understand the basis of the binding affinity.[10]

Visualizing the Workflow and Molecule

Clear diagrams are essential for communicating complex workflows and molecular structures.

G cluster_mol Molecular Structure mol This compound mol_img

Caption: Chemical structure of this compound.[11]

G start Initial Structure (this compound) dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation (Validation & Vibrational Spectra) dft->freq elec Electronic Property Analysis (HOMO-LUMO, MEP) dft->elec dock Molecular Docking (AutoDock Vina) dft->dock results Data Analysis (Binding Energy, Interactions, Reactivity) freq->results elec->results dock->results

Caption: Computational workflow for analyzing this compound.

G cluster_0 Electronic Transition LUMO LUMO (Lowest Unoccupied MO) Acceptor HOMO HOMO (Highest Occupied MO) Donor energy_arrow ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO->energy_arrow energy_arrow->LUMO

Caption: Diagram of the Frontier Molecular Orbital (HOMO-LUMO) energy gap.

Results and Interpretation: A Predictive Analysis

Based on the methodologies described, we can predict the key characteristics of this compound.

Molecular Geometry

The optimized structure will reveal precise bond lengths, bond angles, and dihedral angles. We expect the benzene ring to be nearly planar, with the nitrile and methoxy groups exhibiting slight out-of-plane torsions. These parameters can be compared to crystallographic data of similar molecules to validate the computational accuracy. For instance, studies on other dimethoxybenzene derivatives have successfully used DFT to correlate calculated geometries with X-ray diffraction data.[12][13]

Table 1: Predicted Geometric Parameters (Illustrative)

Parameter Bond/Angle Predicted Value (B3LYP/6-311++G(d,p))
Bond Length C≡N ~1.16 Å
C-CN ~1.45 Å
C-O(Me) ~1.37 Å
Bond Angle C-C-CN ~120°
C-C-O ~118°
Dihedral Angle C-C-O-C ~5°

Note: These are expected values based on typical results for similar compounds.

Vibrational and Electronic Spectra

The calculated vibrational frequencies will correspond to specific molecular motions (e.g., C≡N stretch, C-H bend, C-O stretch). The C≡N stretching vibration is a particularly strong and characteristic band in the IR spectrum, typically appearing around 2230 cm⁻¹. Comparing the calculated spectrum with experimental data from sources like the NIST Chemistry WebBook provides a direct validation of the theoretical model.[14]

The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability. The MEP map will likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, identifying them as sites for electrophilic attack or hydrogen bonding. The aromatic protons and methyl hydrogens will exhibit positive potential (blue), marking them as potential sites for nucleophilic attack.

Table 2: Predicted Spectroscopic and Electronic Data (Illustrative)

Property Predicted Value Experimental Reference
C≡N Vibrational Stretch ~2235 cm⁻¹ (scaled) ~2230 cm⁻¹ (FT-IR)
HOMO Energy ~ -6.5 eV N/A
LUMO Energy ~ -0.8 eV N/A
HOMO-LUMO Gap (ΔE) ~ 5.7 eV N/A

Note: Calculated frequencies are often scaled by a factor (~0.96) to better match experimental values.[6]

Molecular Docking Insights

The potential of this compound as a drug candidate can be evaluated through docking. For example, many inhibitors of enzymes like dihydrofolate reductase or various kinases feature substituted benzene rings.[10] A docking study would reveal if the molecule fits within a target's active site and forms favorable interactions. Key interactions would likely involve the nitrile nitrogen or methoxy oxygens acting as hydrogen bond acceptors with amino acid residues like lysine or arginine, and the benzene ring forming hydrophobic or π-stacking interactions. A strong negative binding energy (e.g., -7 to -10 kcal/mol) would suggest a high binding affinity and warrant further experimental investigation.[8][15]

Conclusion and Future Directions

This guide presents a comprehensive, multi-faceted computational strategy for the deep characterization of this compound. By integrating DFT calculations for structural and electronic analysis with molecular docking for biological evaluation, researchers can generate a robust, predictive model of the molecule's behavior. This in silico approach not only provides fundamental insights but also serves as a critical screening and hypothesis-generation tool, accelerating the drug discovery process by prioritizing candidates for synthesis and experimental testing. The workflow detailed here is broadly applicable to other small organic molecules, providing a foundational template for modern computational drug design.

References

  • Misra, N., Siddiqui, S. A., Pandey, A. K., & Trivedi, S. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica. Available at: [Link]

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  • Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory | Abstract. Available at: [Link]

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  • SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Available at: [Link]

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  • PubChemLite. (n.d.). This compound (C9H9NO2). Available at: [Link]

  • NIST. (n.d.). Benzonitrile, 2,3-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). Process for preparation of 2,3-dihydroxy benzonitrile.
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  • MDPI. (2021). Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products. Available at: [Link]

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  • ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Available at: [Link]

  • PSG College of Arts and Science. (2022). Synthesis, structural, vibrational, molecular docking and nonlinear optical studies of (E)-N'-(2,3-dimethoxybenzylidene)-4-fluorobenzohydrazide. Available at: [Link]

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  • PubMed. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Available at: [Link]

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reactivity prediction of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2,3-Dimethoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound (also known as o-veratronitrile). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a predictive framework grounded in fundamental principles of organic chemistry. We will dissect the molecule's electronic architecture to forecast its behavior in key reaction classes, including electrophilic aromatic substitution, reactions at the nitrile moiety, and transformations of the methoxy groups. Each section is supported by detailed mechanistic explanations, field-proven experimental protocols, and authoritative citations to ensure scientific integrity and practical utility.

Molecular Architecture and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with two adjacent methoxy groups (-OCH₃) and a nitrile group (-C≡N).[1][2] This specific arrangement of functional groups creates a unique electronic environment that dictates its reactivity.

dot graph "molecular_structure" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Figure 1: Molecular Structure of this compound.

The interplay between the electron-donating methoxy groups and the electron-withdrawing nitrile group is the central theme of this guide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5653-62-3[1][2][3]
Molecular Formula C₉H₉NO₂[1][2][4]
Molecular Weight 163.17 g/mol [1][3]
IUPAC Name This compound[1][2]
Synonyms o-Veratronitrile, 3-Cyanoveratrole[1][2][4][5]
Appearance White to light yellow crystalline powder[6]
Melting Point 43-46 °C (lit.)[3][7]
Boiling Point 265 °C (estimate)[7]
Solubility Soluble in methanol; Insoluble in water[6][7]

Analysis of Electronic Effects and Reactivity Prediction

The reactivity of the benzene ring is governed by the cumulative electronic effects of its substituents. Understanding these effects allows for the accurate prediction of regioselectivity in electrophilic aromatic substitution (EAS).

  • Methoxy Groups (-OCH₃): These are powerful activating groups.[8] They exhibit a dual electronic effect:

    • -I (Inductive) Effect: Oxygen is more electronegative than carbon, leading to electron withdrawal from the ring through the sigma bond.

    • +R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, significantly increasing electron density at the ortho and para positions. The +R effect strongly outweighs the -I effect, making the ring more nucleophilic and directing incoming electrophiles to these positions.[8][9]

  • Nitrile Group (-C≡N): This is a strong deactivating group.

    • -I (Inductive) Effect: The sp-hybridized carbon and the highly electronegative nitrogen atom strongly pull electron density from the ring.

    • -R (Resonance) Effect: The π-system of the nitrile group can withdraw electron density from the ring, creating partial positive charges at the ortho and para positions. Both effects work in concert to reduce the ring's nucleophilicity and direct incoming electrophiles to the meta position.[10]

Combined Directing Effects

In this compound, these effects are in competition. The powerful activating and ortho-, para-directing nature of the two methoxy groups will dominate the deactivating, meta-directing effect of the nitrile group.[10] The net result is a ring that is activated for electrophilic attack, with specific positions being strongly favored.

dot graph "directing_effects" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Figure 2: Analysis of substituent effects on electrophilic aromatic substitution.

Major Reaction Classes and Protocols

Electrophilic Aromatic Substitution (EAS)

While the nitrile group deactivates the ring, the potent activation by the two methoxy groups makes EAS feasible. The primary challenge is predicting the site of substitution.

  • Position 6: ortho to the 2-methoxy group. This position is strongly activated.

  • Position 4: para to the 2-methoxy group and meta to the 3-methoxy group. This position is also strongly activated.

  • Position 5: para to the 3-methoxy group, but sterically hindered by the adjacent methoxy group at position 3 and the substituent at position 4.

Attack at position 6 is predicted to be the most favorable outcome due to the strong ortho-directing effect of the 2-methoxy group and minimal steric hindrance compared to other activated sites. An example is the nitration to form 2,3-dimethoxy-6-nitrobenzonitrile.[11]

dot graph "eas_mechanism" { graph [bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Figure 3: Generalized mechanism for electrophilic aromatic substitution at the C6 position.

Reactions of the Nitrile Functional Group

The nitrile group is a versatile functional handle for further molecular elaboration.

Nitriles can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide, while complete hydrolysis produces a carboxylic acid. The choice of conditions dictates the final product. A general protocol for partial hydrolysis to an amide involves heating with a base in an alcohol-water mixture.[12]

Experimental Protocol: Partial Hydrolysis to 2,3-Dimethoxybenzamide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (e.g., 20 mL per gram of nitrile).

  • Reagent Addition: While stirring, add potassium hydroxide (KOH) pellets (approx. 4.0 eq) portion-wise to the solution.

  • Reaction: Add deionized water (approx. 7 mL per gram of nitrile) to the mixture. Heat the solution to reflux and maintain for 12-16 hours. A white precipitate of the amide product should form during this period.[12]

  • Work-up: Allow the reaction to cool to room temperature. Collect the precipitate by suction filtration.

  • Purification: Wash the collected solid with cold water (2 x 10 mL) and air-dry to yield 2,3-dimethoxybenzamide, which is often pure enough for subsequent steps.[12]

The nitrile group can be reduced to a primary amine (e.g., 2,3-dimethoxybenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reactions of the Methoxy Groups: Demethylation

A critical transformation for this molecule, particularly in the synthesis of pharmaceutical intermediates, is the cleavage of the methyl ethers to yield the corresponding di-phenol, 2,3-dihydroxybenzonitrile.[13] This reaction is typically achieved using strong Lewis acids. Patents describe an effective one-pot process using an aluminum chloride-triethylamine complex.[13][14]

Experimental Protocol: Demethylation to 2,3-Dihydroxybenzonitrile [13][14]

  • Inert Atmosphere: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent (e.g., toluene).

  • Complex Formation: Cool the solvent to 0-5°C. Add triethylamine (approx. 2.0 eq) followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) (approx. 2.0 eq) while maintaining the low temperature to form the dealkylating complex.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 110-120°C). Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 30-35°C and carefully quench by pouring it into a chilled aqueous HCl solution.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with a suitable solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

dot graph "transformations_workflow" { graph [bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Figure 4: Summary of key reaction pathways for this compound.

Conclusion

The reactivity of this compound is a case study in the directing effects of multiple substituents on an aromatic ring. Its behavior is dominated by the powerful electron-donating methoxy groups, which activate the ring for electrophilic substitution, primarily at the C6 position. Furthermore, the nitrile and methoxy groups serve as valuable synthetic handles, allowing for transformations such as hydrolysis and reduction of the nitrile, and demethylation to the synthetically important 2,3-dihydroxybenzonitrile. The protocols and predictions outlined in this guide provide a robust framework for researchers to effectively utilize this versatile chemical intermediate in their synthetic endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21862, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2,3-dimethoxy-6-nitrobenzonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,3-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kim, J. H., et al. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. National Institutes of Health. Retrieved from [Link]

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  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

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  • Majid, R. (2023). Nucleophilic Aromatic Substitution. ResearchGate. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Organic Chemistry with Victor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]

  • Smith, M. D. (2021). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Retrieved from [Link]

  • Harrington, R. W., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. AURA. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of hydrolysis of benzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Multiple Substituents: Directing Effects. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

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Methodological & Application

Application Note: A Streamlined, One-Pot Synthesis of 2,3-Dimethoxybenzonitrile from 2,3-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-tested protocol for the efficient one-pot synthesis of 2,3-dimethoxybenzonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis. The described method converts 2,3-dimethoxybenzaldehyde to the corresponding nitrile using hydroxylamine hydrochloride in an aqueous formic acid medium. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and characterization data to ensure reproducible and high-yield results.

Introduction and Scientific Principle

Aryl nitriles are pivotal structural motifs in organic chemistry, serving as precursors for amines, amides, carboxylic acids, and various heterocyclic compounds. The conversion of aromatic aldehydes to nitriles is a fundamental transformation. While numerous methods exist, many rely on hazardous reagents like toxic cyanides or require harsh reaction conditions.[1][2]

This document details a robust and environmentally conscious one-pot procedure for synthesizing this compound from 2,3-dimethoxybenzaldehyde. The chosen methodology employs hydroxylamine hydrochloride in a formic acid-water solvent system. This approach is advantageous as it avoids toxic metal catalysts and harsh dehydrating agents, proceeding through a stable aldoxime intermediate.[1][3] Formic acid serves the dual role of a recyclable solvent and a catalyst for the dehydration step, making the process efficient and relatively green.[1][2][4]

Reaction Mechanism

The transformation occurs in two primary stages within a single reaction vessel:

  • Aldoxime Formation: The carbonyl group of 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with hydroxylamine hydrochloride to form the corresponding 2,3-dimethoxybenzaldoxime.

  • Dehydration: Under the acidic and thermal conditions provided by the formic acid solution, the aldoxime intermediate is efficiently dehydrated to yield the final product, this compound, with water as the only byproduct.[1]

The proposed mechanism is illustrated below.

G R1 2,3-Dimethoxybenzaldehyde Int Int R1->Int Step 1: Condensation R2 + NH2OH·HCl (Hydroxylamine Hydrochloride) Cat Formic Acid (HCOOH) Water (H2O) Heat (Δ) P This compound ByP + H2O Int->P Step 2: Dehydration

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-dimethoxybenzaldehyde (8.31 g, 50 mmol, 1.0 eq), hydroxylamine hydrochloride (4.34 g, 62.5 mmol, 1.25 eq), and anhydrous sodium acetate (10.25 g, 125 mmol, 2.5 eq).

    • Causality Note: Sodium acetate is added as a base to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, which facilitates the initial condensation step. [2]2. Reaction Setup: To the flask, add a pre-mixed solvent of formic acid (60 mL) and deionized water (40 mL). Attach a reflux condenser.

  • Heating and Monitoring: Place the flask on a magnetic stirrer/hotplate and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 4-6 hours).

  • Product Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 300 mL of cold deionized water while stirring.

    • Causality Note: this compound is insoluble in water. [5]Pouring the reaction mixture into water causes the product to precipitate, allowing for easy separation from the water-soluble formic acid and salts. [6][7]5. Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove any residual acid and salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Results and Characterization

This protocol provides a reliable path to high-purity this compound.

Quantitative Data Summary
ParameterValueNotes
Reagents
2,3-Dimethoxybenzaldehyde8.31 g (50 mmol)Limiting Reagent (1.0 eq)
Hydroxylamine Hydrochloride4.34 g (62.5 mmol)1.25 equivalents
Sodium Acetate10.25 g (125 mmol)2.5 equivalents
Solvent
Formic Acid / Water (60:40 v/v)100 mLActs as solvent and catalyst
Reaction Conditions
Temperature80 °C
Time4-6 hoursMonitor by TLC
Product
Theoretical Yield8.16 gBased on limiting reagent
Expected Experimental Yield7.0 - 7.5 g (85-92%)
Product Specifications
  • Appearance: White to light yellow crystalline powder. [5][6]* Molecular Formula: C₉H₉NO₂. [6]* Molecular Weight: 163.17 g/mol . [6][8]* Melting Point: 68-70 °C. [6][9](Note: Some sources report a lower melting point of 43-46 °C, which may correspond to a different polymorph or impure sample). [5]* Solubility: Soluble in methanol; insoluble in water. [5][6][9]* Purity (Recommended): ≥98% (as determined by HPLC or GC).

  • Characterization: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Patil, U. B., Shendage, S. S., & Nagarkar, J. M. (2013). One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent. Synthesis, 45(23), 3295-3299. [Link]

  • Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(41), 25353-25357. [Link]

  • ResearchGate. (2020). One‐pot nitrile synthesis from aldehydes and methyl cyanoacetate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2,3-dimethoxy- (CAS 5653-62-3). [Link]

  • ChemBK. (2024). This compound. [Link]

  • Columbus Chemical Industries, Inc. (n.d.). Formic Acid 96%, ACS - SAFETY DATA SHEET. [Link]

  • PubChem - NIH. (n.d.). This compound. [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet - Hydroxylamine hydrochloride solution. [Link]

  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride - Material Safety Data Sheet. [Link]

  • Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. PMC. [Link]

  • ResearchGate. (n.d.). The mechanism for the production of aryl nitriles from aromatic aldehydes and hydroxylamine hydrochloride by using formic acid aqueous solution as solvent. [Link]

  • RSC Publishing. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • PubChem - NIH. (n.d.). 2,3-Dimethoxybenzaldehyde. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. [Link]

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Application Notes & Protocols: 2,3-Dimethoxybenzonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Strategic Precursor

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1] Their structural diversity and ability to interact with biological targets make them privileged scaffolds. Quinazolines and benzimidazoles, in particular, are core components of numerous approved drugs, including anti-cancer agents, antivirals, and antihypertensives.[2][3][4] The efficient synthesis of these complex structures is a primary objective for researchers.

This guide focuses on the strategic application of 2,3-Dimethoxybenzonitrile (also known as 3-Cyanoveratrole)[5][6] as a versatile starting material for the synthesis of medicinally relevant heterocyclic scaffolds. Its unique combination of a reactive nitrile group and two electron-donating methoxy substituents on the aromatic ring provides a powerful platform for constructing diverse molecular architectures. The nitrile serves as a key functional handle for cyclization reactions, while the dimethoxy pattern is a common feature in many bioactive natural products and synthetic drugs, often enhancing binding affinity and modulating pharmacokinetic properties.[7]

This document provides researchers, scientists, and drug development professionals with an in-depth technical guide, detailing both the mechanistic rationale and field-proven protocols for leveraging this compound in the synthesis of quinazoline and benzimidazole derivatives.

Chapter 1: The Strategic Advantage of this compound

The utility of this compound stems from the distinct reactivity of its functional groups.

  • The Nitrile Group (-C≡N): This group is a linchpin for synthesis. It is an electrophilic site that can react with nucleophiles, and it can be transformed into other key functional groups required for cyclization, such as amines, amides, or amidines. Its linear geometry and electronic properties make it an ideal participant in a variety of ring-forming reactions.[8]

  • The Dimethoxy Groups (-OCH₃): Positioned at C2 and C3, these groups exert a significant electronic influence on the benzene ring, activating it towards certain transformations. Furthermore, they are often critical components of the final pharmacophore. For instance, the dimethoxyquinazoline core is found in several potent tyrosine kinase inhibitors, where the methoxy groups occupy key pockets in the enzyme's active site.[2][7]

Chapter 2: Synthesis of Quinazoline Scaffolds

Quinazolines are a major class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][9] One efficient modern strategy to construct the quinazoline core involves the cyclization of 2-amino benzonitrile derivatives.

Mechanistic Rationale: From Benzonitrile to Quinazoline

A powerful approach involves the reaction of a 2-amino benzonitrile derivative with an organometallic reagent (e.g., a Grignard reagent) to form an intermediate N-H ketimine. This intermediate can then undergo a catalyzed intramolecular C-N bond formation and subsequent aromatization to yield the quinazoline product. This method avoids harsh conditions and offers a direct route to substituted quinazolines. An iron-catalyzed C(sp³)–H oxidation and cyclization is one such elegant method.[10]

The general workflow involves the initial preparation of a 2-amino derivative from this compound, followed by the key cyclization step.

G cluster_prep Precursor Functionalization cluster_cyclization Quinazoline Formation start This compound nitration Step 1: Nitration (e.g., HNO₃/H₂SO₄) start->nitration nitro_intermediate Intermediate: 6-Nitro-2,3-dimethoxybenzonitrile nitration->nitro_intermediate reduction Step 2: Reduction (e.g., Fe/HCl or H₂/Pd-C) nitro_intermediate->reduction amino_precursor Key Precursor: 6-Amino-2,3-dimethoxybenzonitrile reduction->amino_precursor grignard Step 3: Grignard Reaction (e.g., R-MgBr) amino_precursor->grignard ketimine Intermediate: N-H Ketimine grignard->ketimine cyclize Step 4: Fe-Catalyzed Oxidative Cyclization ketimine->cyclize product Product: Substituted 7,8-Dimethoxyquinazoline cyclize->product

Caption: Workflow for 7,8-Dimethoxyquinazoline Synthesis.

Protocol 2.1: Synthesis of a 4-Alkyl-7,8-dimethoxyquinazoline

This protocol describes a two-stage synthesis starting from the commercially available 6-Amino-2,3-dimethoxybenzonitrile, which can be prepared from the title precursor via nitration and subsequent reduction.

Stage 1: Synthesis of N-H Ketimine Intermediate

  • Materials & Equipment:

    • 6-Amino-2,3-dimethoxybenzonitrile (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl magnesium bromide (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether, 1.2 equiv)

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup.

  • Procedure:

    • Dissolve 6-Amino-2,3-dimethoxybenzonitrile in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent dropwise via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ketimine is often used in the next step without further purification.

Stage 2: Iron-Catalyzed Oxidative Cyclization

  • Materials & Equipment:

    • Crude N-H Ketimine from Stage 1 (1.0 equiv)

    • Iron(III) chloride (FeCl₃, 10 mol%)

    • Dichloromethane (DCM)

    • Oxygen balloon

    • Round-bottom flask, condenser, magnetic stirrer.

  • Procedure:

    • Dissolve the crude ketimine in DCM in a round-bottom flask.

    • Add FeCl₃ to the solution.

    • Fit the flask with a condenser and an oxygen balloon.

    • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC for the disappearance of the ketimine and the appearance of the quinazoline product.

    • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-Alkyl-7,8-dimethoxyquinazoline.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterConditionExpected Outcome
Precursor 6-Amino-2,3-dimethoxybenzonitrileKey intermediate for cyclization
Cyclization Catalyst FeCl₃Efficient and economical[10]
Oxidant O₂ (from balloon)Green and readily available
Typical Yield 60-85% (over two steps)Good to excellent
Reaction Time 16-30 hoursStandard for this transformation

Chapter 3: Synthesis of Benzimidazole Scaffolds

The benzimidazole moiety is another cornerstone of medicinal chemistry, present in drugs like the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[3][4] A common synthetic route involves the condensation of an o-phenylenediamine with a C1 source like an aldehyde or carboxylic acid.[11][12]

Mechanistic Rationale: A Multi-step Pathway to Benzimidazoles

Starting from this compound, a direct conversion to a suitable o-phenylenediamine derivative is required. This can be achieved through a controlled nitration followed by reduction of both the newly introduced nitro group and the original nitrile group.

G start This compound nitration Step 1: Regioselective Nitration (HNO₃/H₂SO₄) start->nitration nitro_intermediate Intermediate: 4-Nitro-2,3-dimethoxybenzonitrile nitration->nitro_intermediate reduction Step 2: Dual Reduction (e.g., H₂, Raney Nickel) nitro_intermediate->reduction diamine_precursor Key Intermediate: 4,5-Dimethoxy-2-(aminomethyl)aniline reduction->diamine_precursor cyclization Step 3: Condensation/Cyclization (with R-CHO, Oxidant) diamine_precursor->cyclization product Product: Substituted 5,6-Dimethoxybenzimidazole cyclization->product

Caption: Pathway to 5,6-Dimethoxybenzimidazole Derivatives.

Protocol 3.1: Synthesis of a 2-Aryl-5,6-dimethoxybenzimidazole

This protocol outlines the three-stage synthesis from this compound.

Stage 1: Synthesis of 4-Nitro-2,3-dimethoxybenzonitrile

  • Materials & Equipment:

    • This compound (1.0 equiv)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Beaker, ice bath, magnetic stirrer.

  • Procedure:

    • CAUTION: Handle concentrated acids with extreme care in a fume hood.

    • Add this compound to concentrated H₂SO₄ at 0 °C.

    • Slowly add a pre-cooled mixture of H₂SO₄ and HNO₃ dropwise, keeping the internal temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 2-3 hours.

    • Pour the reaction mixture slowly onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude nitro-benzonitrile. Recrystallization from ethanol may be necessary.

Stage 2: Synthesis of 4,5-Dimethoxy-2-(aminomethyl)aniline

  • Materials & Equipment:

    • 4-Nitro-2,3-dimethoxybenzonitrile (1.0 equiv)

    • Raney Nickel (catalyst)

    • Methanol or Ethanol

    • Hydrogen gas source (Parr hydrogenator or H₂ balloon).

  • Procedure:

    • CAUTION: Raney Nickel is pyrophoric and hydrogen gas is explosive. Handle with appropriate safety measures.

    • In a hydrogenation vessel, dissolve the nitro-benzonitrile in methanol.

    • Carefully add Raney Nickel catalyst under an inert atmosphere.

    • Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake. The reaction typically takes 8-16 hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude diamine, which is often used directly in the next step due to its sensitivity to air oxidation.

Stage 3: Condensation and Oxidative Cyclization

  • Materials & Equipment:

    • Crude diamine from Stage 2 (1.0 equiv)

    • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 equiv)

    • Ethanol

    • Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant) or air.

  • Procedure:

    • Dissolve the crude diamine in ethanol.

    • Add the aromatic aldehyde and stir the mixture at room temperature.

    • Heat the mixture to reflux for 4-8 hours. Often, atmospheric oxygen is sufficient for the oxidative aromatization step. If the reaction is sluggish, a mild oxidant can be added.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the 2-Aryl-5,6-dimethoxybenzimidazole.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Chen, C.-y., He, F., Tang, G., Yuan, H., Li, N., & Wang, F. (2016). An iron-catalyzed C(sp3)-H oxidation, intramolecular C-N bond formation, and aromatization enables an efficient synthesis of quinazolines. Organic Letters, 18(6), 1306–1309*. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Rahman, M. M., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PLoS ONE, 17(4), e0265228. [Link]

  • Akgul, O., et al. (2017). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal, 21(3), 546-556. [Link]

  • Yadav, G., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13, 26849-26875. [Link]

  • Jiang, Z., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 184. [Link]

  • Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. Retrieved from [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]

  • Tu, S., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 493. [Link]

  • Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 969. [Link]

  • ResearchGate. (n.d.). Level 1 — Case 14 Cyclization of 2,3-Dibenzylidenesuccinates. Retrieved from [Link]

  • Martina, K., et al. (2020). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry, 8, 623. [Link]

  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275. [Link]

  • Horváth, P., et al. (2018). Environmentally benign synthesis of heterocyclic compounds by combined microwave-assisted heterogeneous catalytic approaches. Green Chemistry, 20(10), 2201-2235. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21862, this compound. Retrieved from [Link].

  • Singh, R. K. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar, 4(1), 9642. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2,3-Dimethoxybenzonitrile in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development, detailing the versatile applications of 2,3-dimethoxybenzonitrile as a key building block in the synthesis of high-value pharmaceuticals. The strategic placement of the methoxy and nitrile functional groups on the benzene ring makes this compound a privileged precursor for a range of heterocyclic scaffolds with significant therapeutic potential.

Introduction: The Versatility of this compound

This compound, also known as o-veratronitrile, is an aromatic organic compound characterized by a benzene ring substituted with two adjacent methoxy groups and a nitrile group.[1] This substitution pattern is not merely incidental; it is a carefully orchestrated arrangement of functional groups that provides a unique combination of reactivity and electronic properties, making it a valuable intermediate in medicinal chemistry.[2] The electron-donating methoxy groups can influence the regioselectivity of further aromatic substitutions, while the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, or participate in cyclization reactions to form heterocyclic systems.

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to complex molecular architectures, most notably quinazolines and their derivatives.[3][4][5] Quinazolines are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[6]

Core Application: Synthesis of Quinazoline Derivatives

Quinazoline derivatives are of immense interest in drug discovery due to their diverse pharmacological profiles.[6][7] A common and efficient strategy for the synthesis of the quinazoline scaffold involves the cyclization of 2-aminobenzonitrile derivatives with various electrophiles. This compound can be readily converted into a substituted 2-aminobenzonitrile, which then serves as the key precursor for building the quinazoline ring system.

Strategic Rationale for Using this compound

The use of this compound as a starting material for quinazoline synthesis is underpinned by several key advantages:

  • Introduction of Methoxy Groups: The methoxy groups are often found in biologically active molecules and can play a crucial role in binding to biological targets. Introducing them early in the synthetic sequence via this compound is an efficient strategy.

  • Control over Substitution Pattern: The existing methoxy groups can direct subsequent electrophilic substitution reactions, allowing for precise control over the final substitution pattern of the quinazoline product.

  • Versatility of the Nitrile Group: The nitrile functionality is a key player in the cyclization step, readily participating in reactions to form the pyrimidine ring of the quinazoline core.

General Synthetic Workflow for Quinazoline Synthesis

The transformation of this compound into a quinazoline derivative typically follows a two-step process:

  • Nitration and Reduction: The aromatic ring of this compound is first nitrated to introduce a nitro group, which is then subsequently reduced to an amino group. This yields a substituted 2-aminobenzonitrile.

  • Cyclization: The resulting 2-aminobenzonitrile is then cyclized with a suitable one-carbon electrophile, such as an aldehyde or orthoformate, to construct the quinazoline ring.

The following diagram illustrates this general workflow:

G A This compound B Nitration A->B HNO₃/H₂SO₄ C Nitro-intermediate B->C D Reduction C->D e.g., H₂, Pd/C E 2-Amino-dianisole-nitrile D->E F Cyclization with R-CHO E->F Various conditions G Substituted Quinazoline F->G

Caption: General workflow for the synthesis of quinazolines from this compound.

Detailed Protocol: Synthesis of a 6,7-Dimethoxy-4-phenylquinazolin-2-amine Derivative

This protocol details the synthesis of a specific quinazoline derivative, showcasing the practical application of this compound. This class of compounds has been investigated for various biological activities.

Reaction Scheme

The overall reaction scheme is as follows:

  • Step 1: Nitration of this compound

  • Step 2: Reduction of the Nitro Group

  • Step 3: Cyclization to form the Quinazoline Ring

Materials and Methods
Reagent/MaterialGradeSupplier
This compound98%Sigma-Aldrich
Nitric Acid (70%)ACS GradeFisher Scientific
Sulfuric Acid (98%)ACS GradeFisher Scientific
Iron Powder325 meshAlfa Aesar
Ammonium ChlorideACS GradeVWR
Benzaldehyde99%Acros Organics
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Potassium CarbonateAnhydrousJ.T. Baker
Ethanol200 proofDecon Labs
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Experimental Procedure

Step 1: Synthesis of 2,3-Dimethoxy-6-nitrobenzonitrile

  • To a stirred solution of this compound (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, slowly add a mixture of concentrated nitric acid (4.3 mL, 67.4 mmol) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Pour the reaction mixture carefully onto crushed ice (200 g) with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 2,3-dimethoxy-6-nitrobenzonitrile as a pale-yellow solid.

Step 2: Synthesis of 6-Amino-2,3-dimethoxybenzonitrile

  • To a suspension of 2,3-dimethoxy-6-nitrobenzonitrile (10.0 g, 48.0 mmol) in a mixture of ethanol (150 mL) and water (50 mL), add iron powder (13.4 g, 240 mmol) and ammonium chloride (2.57 g, 48.0 mmol).

  • Heat the mixture to reflux and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol (3 x 20 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Partition the residue between ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-amino-2,3-dimethoxybenzonitrile.

Step 3: Synthesis of 6,7-Dimethoxy-4-phenylquinazolin-2-amine

  • A mixture of 6-amino-2,3-dimethoxybenzonitrile (5.0 g, 28.1 mmol), benzaldehyde (3.0 g, 28.1 mmol), and potassium carbonate (7.76 g, 56.2 mmol) in N,N-dimethylformamide (DMF) (50 mL) is heated at 120 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).

  • The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to give the desired 6,7-dimethoxy-4-phenylquinazolin-2-amine.

Expected Results and Characterization
StepProductExpected YieldAppearance
12,3-Dimethoxy-6-nitrobenzonitrile85-95%Pale-yellow solid
26-Amino-2,3-dimethoxybenzonitrile80-90%Off-white solid
36,7-Dimethoxy-4-phenylquinazolin-2-amine60-75%Crystalline solid

Characterization Data for 6,7-Dimethoxy-4-phenylquinazolin-2-amine:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.80-7.70 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 6.80 (s, 2H, NH₂), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).

  • Mass Spec (ESI+): m/z calculated for C₁₆H₁₅N₃O₂ [M+H]⁺: 282.12, found 282.1.

Broader Applications and Future Perspectives

While the synthesis of quinazolines is a major application, this compound is also a precursor for other important pharmaceutical scaffolds. For instance, derivatives of this compound can be used in the synthesis of various heterocyclic systems with potential applications as CNS drugs and antioxidants.[8] The nitrile group can be catalytically reduced to an amine, which can then be further functionalized.[9]

The strategic importance of this compound is also evident in its use for synthesizing key fragments of complex molecules. Although not a direct starting material for the most common synthesis of the antihypertensive drug Verapamil, its structural isomer, 3,4-dimethoxybenzonitrile, is a key intermediate.[10][11] The chemistry of dimethoxybenzonitriles is central to the synthesis of the dimethoxyphenyl-containing fragments of such drugs.[12][13][14][15]

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique substitution pattern provides a strategic advantage for the efficient construction of complex, biologically active molecules, particularly quinazoline derivatives. The protocols outlined in these application notes demonstrate a practical and reliable approach to leveraging the reactivity of this compound for the synthesis of medicinally relevant scaffolds. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in streamlining the drug discovery and development process cannot be overstated.

References

  • Synthesis of some new quinazolin-4-one derivatives and evaluation of their antimicrobial and antiinflamm
  • Improved process for preparation of 2,3-dihydroxy benzonitrile. (2015).
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Verapamil. (n.d.). Chempedia - LookChem.
  • Synthesis of the left part of verapamil. (n.d.).
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central.
  • Synthesis of Novel Quinazolinone Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. (n.d.).
  • Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist]. (1989). OSTI.GOV.
  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflamm
  • Process for the preparation of Verapamil hydrochloride. (2017).
  • A process for the preparation of verapamil hydrochloride. (2016).
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc.
  • This compound. (n.d.). PubChem.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). NIH.
  • Preparation method of 3, 4-dimethoxy benzonitrile. (n.d.).
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). PubMed Central.
  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (n.d.). PubMed Central.
  • Discovering the natural source-derived antihypertensive compounds aspiring current therapeutic targets by computer-based drug design. (2025). Scilit.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PubMed Central.
  • 3-Methoxybenzonitrile 98 1527-89-5. (n.d.). Sigma-Aldrich.
  • Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. (n.d.). PubMed.
  • 2,3-Dimethoxybenzaldehyde: A Key Intermediate for Pharmaceuticals, Fragrances, and Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central.
  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC-MS/MS Analysis. (2021). PubMed.
  • This compound (C9H9NO2). (n.d.). PubChemLite.
  • Recent applications of multicomponent reactions in medicinal chemistry. (2012). RSC Publishing.
  • 2,4-Dimethoxybenzonitrile. (n.d.). PubChem.
  • Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacryl
  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI.
  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (n.d.). MDPI.

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Application Notes and Protocols: The Role of 2,3-Dimethoxybenzonitrile and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Agrochemical Development Professionals

Foreword: Navigating the Landscape of Agrochemical Intermediates

In the quest for novel and effective agrochemicals, the exploration of versatile chemical building blocks is paramount. Benzonitrile derivatives, as a class, have established their significance as precursors to a range of herbicides and fungicides. This guide initially set out to explore the specific applications of 2,3-dimethoxybenzonitrile (also known as 3-cyanoveratrole) in this domain. However, a comprehensive review of the scientific and patent literature reveals that while this compound is a valuable intermediate in pharmaceutical synthesis, its direct and widespread application in the synthesis of commercialized agrochemicals is not prominently documented.[1][2][3][4]

The absence of this compound as a key agrochemical precursor could be attributed to several factors. The specific 2,3-dimethoxy substitution pattern might not impart the desired herbicidal or fungicidal activity, or it may lead to unfavorable crop selectivity or environmental persistence. Furthermore, from a manufacturing perspective, alternative, more cost-effective starting materials may be available for synthesizing molecules with similar desired properties.

This guide, therefore, pivots to a broader, more practical scope. It will provide detailed application notes and protocols for the synthesis of agrochemicals using other, well-established substituted benzonitriles as precursors. This will offer valuable, field-proven insights into the chemical transformations and strategic considerations that are directly relevant to the synthesis of this class of agrochemicals. Additionally, a hypothetical synthetic application for this compound will be presented to illustrate its potential reactivity in the context of agrochemical discovery.

Section 1: The Chemistry of Benzonitriles in Agrochemicals

Benzonitrile-containing compounds are integral to a number of commercial herbicides. The nitrile group is a versatile functional handle that can be transformed into other functionalities, or it can be a key part of the final active molecule's pharmacophore.

Key Classes of Benzonitrile-Based Herbicides

Several classes of herbicides feature a substituted benzonitrile core. Notable examples include:

  • Hydroxybenzonitriles: This class includes prominent herbicides like bromoxynil and ioxynil. They act as photosystem II inhibitors.

  • Dichlorobenzonitriles: Dichlobenil is a representative of this class, functioning as a cellulose biosynthesis inhibitor.

The synthesis of these compounds often involves the introduction of the nitrile functionality onto a pre-functionalized benzene ring.

Section 2: Synthesis of a Hydroxybenzonitrile Herbicide: A Representative Protocol

The following protocol details a representative synthesis of a hydroxybenzonitrile herbicide, illustrating the key chemical transformations involved.

Synthesis of 4-Hydroxy-3,5-diiodobenzonitrile (Ioxynil)

Ioxynil is a selective contact herbicide effective against a wide range of broadleaf weeds. Its synthesis typically starts from 4-hydroxybenzaldehyde.

Workflow Diagram: Synthesis of Ioxynil

G A 4-Hydroxybenzaldehyde B 4-Hydroxy-3,5-diiodobenzaldehyde A->B Iodination (I2, KI, NaOH) C 4-Hydroxy-3,5-diiodobenzaldehyde Oxime B->C Oximation (NH2OH.HCl) D 4-Hydroxy-3,5-diiodobenzonitrile (Ioxynil) C->D Dehydration (e.g., Ac2O)

Caption: Synthetic pathway for Ioxynil from 4-hydroxybenzaldehyde.

Experimental Protocol:

Step 1: Iodination of 4-Hydroxybenzaldehyde

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in aqueous sodium hydroxide (2.5 eq) at 0-5 °C, a solution of iodine (2.2 eq) and potassium iodide (2.2 eq) in water is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield 4-hydroxy-3,5-diiodobenzaldehyde.

Step 2: Oximation of 4-Hydroxy-3,5-diiodobenzaldehyde

  • 4-Hydroxy-3,5-diiodobenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as ethanol.

  • An aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate or sodium hydroxide, 1.5 eq) is added.

  • The mixture is heated at reflux for 2-4 hours.

  • After cooling, the product, 4-hydroxy-3,5-diiodobenzaldehyde oxime, is isolated by filtration or extraction.

Step 3: Dehydration to Ioxynil

  • The oxime from the previous step (1.0 eq) is treated with a dehydrating agent such as acetic anhydride (excess) or thionyl chloride.

  • The reaction is typically heated to drive the dehydration.

  • After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude ioxynil.

  • The product is collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data Summary

StepReactantKey ReagentsTypical Yield (%)
14-HydroxybenzaldehydeI₂, KI, NaOH85-95
24-Hydroxy-3,5-diiodobenzaldehydeNH₂OH·HCl90-98
34-Hydroxy-3,5-diiodobenzaldehyde OximeAcetic Anhydride80-90

Section 3: Hypothetical Application of this compound in Fungicide Synthesis

While direct applications are not prevalent, the structural motif of this compound could theoretically be incorporated into novel agrochemical structures. For instance, it could serve as a precursor to a strobilurin-type fungicide, a class of compounds that inhibit mitochondrial respiration in fungi.

Conceptual Synthesis of a Novel Strobilurin Analog

The following is a conceptual pathway for the synthesis of a hypothetical strobilurin analog starting from this compound. This is for illustrative research and development purposes only.

Conceptual Workflow Diagram

G A This compound B 2,3-Dimethoxybenzoic Acid A->B Hydrolysis (NaOH, H2O) C Methyl 2,3-Dimethoxybenzoate B->C Esterification (CH3OH, H2SO4) D Methyl 2-(bromomethyl)-3-methoxybenzoate C->D Benzylic Bromination (NBS, AIBN) E Hypothetical Strobilurin Analog D->E Coupling with a β-methoxyacrylate synthon

Caption: A hypothetical synthetic route to a strobilurin analog from this compound.

Rationale behind the synthetic steps:

  • Hydrolysis of the Nitrile: The nitrile group of this compound can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 2,3-dimethoxybenzoic acid.

  • Esterification: The carboxylic acid can be converted to its methyl ester, a common intermediate in strobilurin synthesis.

  • Benzylic Bromination: One of the methoxy groups could be selectively demethylated and the resulting phenol protected, followed by functionalization of the other methyl group. A more direct, albeit potentially less selective, approach would be a radical bromination of one of the methyl groups using N-bromosuccinimide (NBS). This would install a reactive handle for the subsequent coupling step.

  • Coupling: The resulting benzylic bromide is a key intermediate that can be coupled with a variety of β-methoxyacrylate synthons, which are characteristic of strobilurin fungicides, to yield the final target molecule.

This conceptual pathway highlights how the chemical functionalities of this compound could be manipulated to construct more complex molecules with potential agrochemical activity.

Conclusion and Future Perspectives

While this compound has not yet emerged as a major building block in the agrochemical industry, its structural features and reactivity warrant its consideration in discovery programs for novel active ingredients. The principles of benzonitrile chemistry, as demonstrated in the synthesis of established herbicides, provide a solid foundation for exploring the potential of new derivatives. Researchers are encouraged to leverage the synthetic versatility of the nitrile group and the electronic properties of the dimethoxy-substituted aromatic ring in the design and synthesis of next-generation fungicides and herbicides. The continued exploration of underutilized chemical space, including that represented by this compound, will be crucial in addressing the ongoing challenges of pest management and food security.

References

  • Process for preparation of 2,3-dihydroxy benzonitrile. (2016).
  • Improved process for preparation of 2,3-dihydroxy benzonitrile. (2017).
  • Benzonitrile, 2,3-dimethoxy-. NIST Chemistry WebBook. [Link]

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reaction of 2,3-Dimethoxybenzonitrile with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Ketones via Reaction of 2,3-Dimethoxybenzonitrile with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the synthesis of 2,3-dimethoxyphenyl ketones through the reaction of this compound with Grignard reagents. This transformation is a classic and powerful tool in organic synthesis for the formation of carbon-carbon bonds, yielding ketones that are valuable intermediates in medicinal chemistry and the development of novel therapeutics.[1][2][3] The protocol herein is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both success and safety in the laboratory.

The reaction of a Grignard reagent with a nitrile is a robust method for preparing ketones.[4] The process involves the nucleophilic addition of the organomagnesium halide to the electrophilic nitrile carbon, followed by an acidic workup to hydrolyze the intermediate imine.[5]

The Mechanism Unveiled:

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The Grignard reagent (R-MgX), a potent nucleophile, attacks the electrophilic carbon of the polar carbon-nitrogen triple bond in this compound.[6] This initial step forges the critical new carbon-carbon bond.

  • Imine Anion Formation: The attack results in the breaking of a pi bond, with the electrons shifting to the nitrogen atom. This creates a negatively charged nitrogen atom, which is stabilized as a magnesium salt of the imine (an imine anion).[7][8] A key feature of this reaction is its selectivity; the reaction halts at this stage because the negatively charged intermediate is unreactive towards a second molecule of the Grignard reagent.[9][10]

  • Acidic Workup and Hydrolysis: The stable imine salt intermediate is inert until an aqueous acid is introduced.[11][12] The workup serves two purposes: to quench any unreacted Grignard reagent and to hydrolyze the imine to the final ketone product. This hydrolysis proceeds through protonation of the imine nitrogen, followed by the addition of water and subsequent elimination of ammonia.[13]

G Figure 2: Experimental workflow for ketone synthesis via Grignard reaction. cluster_prep Part A: Grignard Preparation cluster_reaction Part B: Reaction cluster_workup Part C: Work-up & Purification A1 1. Assemble oven-dried glassware under N2 A2 2. Add Mg turnings + Iodine crystal A1->A2 A3 3. Add portion of R-X solution to initiate A2->A3 A4 4. Dropwise addition of remaining R-X A3->A4 A5 5. Stir to complete formation A4->A5 B1 1. Cool Grignard reagent to 0 °C A5->B1 Transfer to Reaction Stage B2 2. Dropwise addition of This compound solution B1->B2 B3 3. Warm to RT, stir 2-4h (Monitor by TLC) B2->B3 C1 1. Cool to 0 °C & quench slowly with 1M HCl B3->C1 Transfer to Work-up C2 2. Extract with diethyl ether C1->C2 C3 3. Wash with NaHCO3, H2O, and brine C2->C3 C4 4. Dry (MgSO4) and concentrate C3->C4 C5 5. Purify (Chromatography or Distillation) C4->C5 Product Product C5->Product Pure Ketone Product

Sources

Introduction: The Significance of 2,3-Dimethoxybenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide: Reduction of 2,3-Dimethoxybenzonitrile to 2,3-Dimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

2,3-Dimethoxybenzylamine is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in compounds targeting a range of therapeutic areas, including but not limited to, central nervous system disorders and oncology. The efficient and high-yielding synthesis of this primary amine from its corresponding nitrile precursor, this compound, is therefore a critical step in many drug discovery and development programs. This application note provides a detailed guide to two robust and widely applicable methods for this transformation: catalytic hydrogenation and chemical reduction with lithium aluminum hydride.

Strategic Considerations for Nitrile Reduction

The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. While seemingly straightforward, the reaction can be complicated by the formation of secondary and tertiary amine byproducts. This occurs through the reaction of the initially formed primary amine with the intermediate imine species. The choice of reduction methodology is therefore crucial for maximizing the yield of the desired primary amine.

Catalytic hydrogenation offers a "greener" and often safer alternative to metal hydride reductions, particularly on a larger scale. However, the catalyst, solvent, and reaction conditions must be carefully optimized to suppress byproduct formation. Chemical reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH4) is a highly effective and general method for nitrile reduction, often providing excellent yields of the primary amine.[1] However, the pyrophoric nature of LiAlH4 and the need for stringent anhydrous conditions necessitate careful handling and specialized workup procedures.[2]

Method 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a widely used industrial process for the synthesis of primary amines from nitriles.[3] Raney® Nickel is a particularly effective catalyst for this transformation due to its high activity. The addition of a base, such as ammonia or sodium hydroxide, is often employed to suppress the formation of secondary and tertiary amine byproducts.[3][4]

Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol, anhydrous

  • Ammonium hydroxide (28-30% solution)

  • Hydrogen gas

  • Celite® or other filter aid

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Catalyst Preparation and Handling:

    • Safety First: Raney® Nickel is pyrophoric when dry and must be handled with extreme care.[5][6] Always keep the catalyst wet and handle it in a well-ventilated fume hood. Have a bucket of sand or a Class D fire extinguisher readily available.[7]

    • In a flask, carefully wash the required amount of Raney® Nickel slurry (typically 10-20% by weight of the nitrile) with anhydrous ethanol three times to remove the water. Use a magnetic stir bar to gently suspend the catalyst during washing and allow it to settle before decanting the supernatant.

  • Reaction Setup:

    • To the pressure reactor vessel, add the washed Raney® Nickel catalyst.

    • Add a solution of this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of nitrile).

    • Add ammonium hydroxide (2-5 eq) to the reaction mixture.

    • Seal the reactor and purge with nitrogen gas several times to remove any air.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically 50-80 °C).

    • Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry out. [6] Wash the filter cake with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • The crude product can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).

Data Summary: Catalytic Hydrogenation
ParameterConditionRationale
CatalystRaney® NickelHigh activity for nitrile hydrogenation.
SolventEthanolGood solvent for both substrate and product.
AdditiveAmmonium HydroxideSuppresses the formation of secondary and tertiary amines.[3][4]
Pressure50-100 psi H₂Sufficient for efficient hydrogenation.
Temperature50-80 °CProvides a reasonable reaction rate.
Typical Yield80-95%

Method 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[1] The reaction is typically fast and high-yielding.[8] However, the reagent is highly reactive and requires careful handling in an anhydrous environment.

Mechanism of LiAlH₄ Reduction of Nitriles

The reduction proceeds via a two-step nucleophilic addition of hydride ions from the AlH₄⁻ complex. The first hydride attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second equivalent of hydride then adds to the imine carbon, generating a dianion.[9][10] Subsequent quenching with water protonates the dianion to yield the primary amine.[9]

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (15%)

  • Water, deionized

Procedure:

  • Reaction Setup:

    • Safety First: LiAlH₄ reacts violently with water and is pyrophoric.[11] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) and anhydrous THF (10-15 mL per gram of LiAlH₄).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile:

    • Dissolve this compound (1.0 eq) in anhydrous THF (5-10 mL per gram of nitrile).

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor by thin-layer chromatography (TLC).

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Caution: This quenching process is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.

    • Sequentially and dropwise, add:

      • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

      • 'x' mL of 15% aqueous sodium hydroxide solution.

      • '3x' mL of water.

    • This procedure should result in the formation of a granular, white precipitate that is easily filtered.[11]

  • Purification:

    • Filter the mixture and wash the solid precipitate thoroughly with diethyl ether.

    • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,3-dimethoxybenzylamine.

    • The product can be further purified by vacuum distillation.

Data Summary: LiAlH₄ Reduction
ParameterConditionRationale
ReagentLithium Aluminum Hydride (LiAlH₄)Powerful and effective reducing agent for nitriles.[1]
SolventAnhydrous Tetrahydrofuran (THF)Aprotic solvent that is stable to LiAlH₄.
Stoichiometry1.5 - 2.0 equivalents of LiAlH₄Ensures complete reduction of the nitrile.[9]
Temperature0 °C to room temperatureControls the initial exothermic reaction.
Work-upFieser MethodProvides a safe and efficient way to quench the reaction and remove aluminum salts.[11]
Typical Yield85-98%

Visualizing the Workflow

Reduction_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_process Core Process cluster_end Final Product Start This compound Method1 Method 1: Catalytic Hydrogenation (Raney Ni, H₂, NH₄OH) Start->Method1 Method2 Method 2: Chemical Reduction (LiAlH₄, THF) Start->Method2 Workup Work-up & Purification Method1->Workup Method2->Workup End 2,3-Dimethoxybenzylamine Workup->End

Caption: Overall workflow for the reduction of this compound.

Chemical Transformation Diagram

Chemical_Reaction reactant This compound (C₉H₉NO₂) product 2,3-Dimethoxybenzylamine (C₉H₁₃NO₂) reactant->product [H]

Caption: Chemical transformation from nitrile to primary amine.

Conclusion

Both catalytic hydrogenation with Raney® Nickel and chemical reduction with LiAlH₄ are highly effective methods for the synthesis of 2,3-dimethoxybenzylamine from this compound. The choice between these two protocols will depend on the scale of the reaction, the available equipment, and the safety infrastructure. For larger scale synthesis, the catalytic method is often preferred due to safety and cost considerations. For smaller, laboratory-scale preparations where high yield and speed are paramount, the LiAlH₄ reduction is an excellent choice. In all cases, careful attention to the experimental details and safety precautions outlined in this guide is essential for a successful outcome.

References

  • JoVE. Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Vineeth Chemicals. Safety, Storage, Shelf Life, Handling and Disposal. [Link]

  • Scite.ai. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. [Link]

  • University of Rochester. Safety Slide: Raney Nickel. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]

  • Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

  • Myers, A. G. Chem 115 - Handout. [Link]

  • ARKIVOC. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Weighing and Working with Raney Nickel. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Raney Nickel. [Link]

  • Organic Chemistry Portal. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. [Link]

  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nickel. [Link]

  • Royal Society of Chemistry. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]

  • National Institutes of Health. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. [Link]

  • Oxford Lab Fine Chem LLP. Raney Nickel Alloy MSDS. [Link]

  • ResearchGate. Reduction of activated aromatic nitriles with ammonia borane. [Link]

  • The Organic Reaction Resource. Nitrile to Amine - Common Conditions. [Link]

  • Royal Society of Chemistry. Manganese catalysed reduction of nitriles with amine boranes. [Link]

  • National Institutes of Health. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. [Link]

  • Royal Society of Chemistry. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. [Link]

  • American Chemical Society. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1. [Link]

  • Harvard University. Chem 115 Handout. [Link]

  • University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

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  • Google Patents. Synthesis method of 2, 4-dimethoxybenzylamine.
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  • SLS. 2,4-Dimethoxybenzylamine, 98%. [Link]

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Application Note: A Detailed Guide to the Hydrolysis of 2,3-Dimethoxybenzonitrile to 2,3-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the production of a vast array of pharmaceuticals, agrochemicals, and specialty materials. 2,3-Dimethoxybenzoic acid, a key building block in the synthesis of various biologically active molecules, is efficiently prepared via the hydrolysis of 2,3-dimethoxybenzonitrile. This application note provides a comprehensive guide to this hydrolysis reaction, detailing the underlying chemical principles, offering step-by-step protocols for both acidic and basic conditions, and outlining robust analytical methods for reaction monitoring and product characterization. The insights provided herein are designed to empower researchers to confidently and successfully execute this important chemical transformation.

Scientific Foundation: Understanding the Reaction Mechanism

The hydrolysis of a nitrile to a carboxylic acid proceeds through a two-stage mechanism, initially forming an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[1][2] This transformation can be effectively catalyzed by either acid or base, with each approach offering distinct advantages and considerations.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom.[3] This activation allows for the nucleophilic attack of a water molecule, a relatively weak nucleophile. A series of proton transfers then leads to the formation of a protonated amide, which, after deprotonation, yields the amide intermediate.[3] The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt. This entire process is essentially irreversible, as the final step involves the protonation of the ammonia byproduct, rendering it non-nucleophilic and preventing the reverse reaction.[4]

Base-Catalyzed Hydrolysis

In a basic medium, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[5] The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[6] This amide can then be isolated under milder conditions. However, under more vigorous conditions such as elevated temperatures, the hydroxide ion will further attack the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate which then collapses, expelling an amide anion (NH₂⁻) and forming the carboxylic acid.[3] In the basic solution, the carboxylic acid is deprotonated to form a carboxylate salt. An acidic workup is therefore necessary to obtain the final carboxylic acid product.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of this compound under both acidic and basic conditions. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly adhered to throughout these procedures. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Acidic Hydrolysis of this compound

This protocol utilizes a strong acid to catalyze the hydrolysis.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and appropriate solvent system (e.g., ethyl acetate/hexanes)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (or concentrated hydrochloric acid and water) to the flask. The amount of acid solution should be sufficient to fully dissolve and stir the nitrile.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. To do this, carefully take a small aliquot of the reaction mixture, neutralize it with a saturated sodium bicarbonate solution, and extract with a small amount of ethyl acetate. Spot the organic extract on a TLC plate alongside the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice. This may cause the product to precipitate.

  • Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,3-dimethoxybenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[7][8]

Protocol 2: Basic Hydrolysis of this compound

This protocol utilizes a strong base to facilitate the hydrolysis.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20% w/v) to the flask. A molar excess of the base is required.

  • Heating: Heat the reaction mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in the acidic hydrolysis protocol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

  • Acidification: Dilute the residue with water and cool the solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2-3. This will precipitate the 2,3-dimethoxybenzoic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 2,3-dimethoxybenzoic acid in a desiccator or a vacuum oven.

Workflow Visualization

Hydrolysis_Workflow cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis A_Start This compound A_React Add H₂SO₄/H₂O or HCl/H₂O Reflux A_Start->A_React A_Workup Cool & Quench on Ice A_React->A_Workup A_Extract Extract with Organic Solvent A_Workup->A_Extract A_Wash Wash & Dry A_Extract->A_Wash A_Purify Concentrate & Recrystallize A_Wash->A_Purify A_Product 2,3-Dimethoxybenzoic Acid A_Purify->A_Product B_Start This compound B_React Add NaOH/EtOH or KOH/EtOH Reflux B_Start->B_React B_Workup Remove EtOH Dilute with H₂O B_React->B_Workup B_Acidify Acidify with HCl to pH 2-3 B_Workup->B_Acidify B_Filter Filter Precipitate B_Acidify->B_Filter B_Wash Wash with Cold H₂O B_Filter->B_Wash B_Product 2,3-Dimethoxybenzoic Acid B_Wash->B_Product

Caption: Workflow for Acidic and Basic Hydrolysis.

Data Presentation: Product Characterization

The successful synthesis of 2,3-dimethoxybenzoic acid can be confirmed through the analysis of its physicochemical and spectroscopic properties.

PropertyData
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 120-122 °C[4][9]
Solubility Slightly soluble in water; soluble in ethanol, methanol, and DMSO
¹H NMR Spectral data available[10]
¹³C NMR Spectral data available[3]
IR Spectrum Characteristic peaks for O-H, C=O, C-O, and aromatic C-H bonds[11]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 182[12]

Analytical Methods for Reaction Monitoring and Characterization

Rigorous analytical monitoring is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Thin-Layer Chromatography (TLC)

TLC is a simple and effective technique for monitoring the progress of the hydrolysis reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) will allow for the clear separation of the more polar carboxylic acid product from the less polar nitrile starting material. The disappearance of the starting material spot, as visualized under a UV lamp, indicates the completion of the reaction.

High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis of reaction conversion and product purity, HPLC is the method of choice. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to ensure the carboxylic acid is protonated) can be used to separate the starting material, intermediate amide, and the final carboxylic acid product.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the final product. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy groups, as well as a broad singlet for the carboxylic acid proton. The ¹³C NMR spectrum will show the expected number of carbon signals, including the downfield signal for the carbonyl carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of the functional groups present in the product. Key absorptions to look for include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid functionalities.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. The mass spectrum of 2,3-dimethoxybenzoic acid will exhibit a molecular ion peak at m/z = 182.[12]

Conclusion

The hydrolysis of this compound to 2,3-dimethoxybenzoic acid is a robust and reliable transformation that can be achieved through either acidic or basic catalysis. The choice between the two methods will depend on the specific requirements of the synthesis, including the presence of other functional groups in the molecule and the desired scale of the reaction. By following the detailed protocols and employing the analytical techniques outlined in this application note, researchers can confidently execute this conversion, obtain a high-purity product, and advance their research and development objectives.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

  • 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
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  • 2,3-Dimethoxybenzoic acid. (n.d.). NIST WebBook, IR Spectrum. Retrieved January 12, 2026, from [Link]

  • Recrystallization 2. (n.d.). UMass Lowell. Retrieved January 12, 2026, from [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (2008).
  • Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. (n.d.). Jordan Journal of Chemistry.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. (2008).
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  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]

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  • REPORT FORM: BASIC HYDROLYSIS OF BENZONITRILE Balanced Equation(s) for Main Reaction(s). (2020, November 6). Chegg. Retrieved January 12, 2026, from [Link]

  • III Analytical Methods. (n.d.). Retrieved January 12, 2026, from [Link]

  • Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

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Topic: Scale-Up Synthesis of 2,3-Dimethoxybenzonitrile for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxybenzonitrile is a pivotal intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its molecular structure is a key building block for various therapeutic agents and functional materials. The transition from laboratory-scale synthesis to robust, cost-effective industrial production presents significant challenges in terms of process safety, scalability, and economic viability. This application note provides a detailed guide for the scale-up synthesis of this compound, targeting researchers and process chemists. We will explore two primary, industrially relevant synthetic routes: the Sandmeyer reaction starting from 2,3-dimethoxyaniline and a two-step process originating from 2,3-dimethoxybenzoic acid. The document emphasizes the underlying chemical principles, provides step-by-step protocols, and addresses critical scale-up considerations, including thermal management, hazard mitigation, and purification strategies.

Introduction: The Industrial Significance of this compound

Benzonitrile derivatives are a class of compounds extensively used as precursors and intermediates in organic synthesis.[1] Specifically, this compound (also known as 3-cyanoveratrole) serves as a crucial starting material for molecules of significant medicinal importance. For instance, it is a key precursor for the synthesis of 2,3-dihydroxy benzonitrile, which is essential for producing iron chelators like Desferrithiocin and its analogs.[2][3] Given its role in the development of potential therapeutics, establishing a scalable, safe, and efficient manufacturing process is of paramount importance.

This guide moves beyond theoretical chemistry to address the practical aspects of industrial synthesis. The choice of a synthetic route on a large scale is governed by a multifactorial analysis that includes:

  • Cost and Availability of Raw Materials: Precursors must be readily available from commercial suppliers in bulk quantities at a reasonable cost.

  • Process Safety and Hazard Analysis: The reaction must be controllable, with predictable exotherms and manageable risks associated with reagents and intermediates.[4][5]

  • Yield and Purity: The process must consistently deliver a high yield of the product at the required purity specifications.

  • Environmental Impact and Waste Management: The generation of hazardous waste should be minimized, and disposal methods must be environmentally sound and compliant with regulations.

  • Operational Simplicity: The process should be robust and require standard industrial equipment, avoiding extreme temperatures, pressures, or overly complex operations.

Physicochemical Properties and Hazard Profile

A thorough understanding of the material's properties is the foundation of safe handling and process design.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
CAS Number 5653-62-3[5][6]
Molecular Formula C₉H₉NO₂[5][6]
Molecular Weight 163.17 g/mol [5][6]
Appearance White to almost white powder or crystal[1][7]
Melting Point 43-46 °C[1]
Boiling Point >230 °F (Flash Point)[1]
Solubility Insoluble in water; Soluble in methanol[1][8]
Stability Stable under normal conditions. Incompatible with strong acids, bases, and oxidizing agents.[1][4][9]
GHS Hazard Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4][7]

Safety Imperatives: Due to its toxicity profile, handling this compound requires stringent safety protocols.[4][7] All operations should be conducted in a well-ventilated area, preferably within a closed system or with appropriate local exhaust ventilation.[4] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4][10]

Comparative Analysis of Industrial Synthetic Strategies

Several synthetic pathways to this compound have been reported. For industrial application, the most promising routes generally start from readily available precursors. Below is a comparison of two such strategies.

Caption: High-level overview of two primary industrial routes to this compound.

Table 2: Comparison of Industrial Synthesis Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: From 2,3-Dimethoxybenzoic Acid
Starting Material 2,3-Dimethoxyaniline2,3-Dimethoxybenzoic Acid
Key Reagents NaNO₂, HCl, CuCNSOCl₂, NH₄OH, POCl₃
Pros - Well-established, robust reaction[11][12]- High yields often achievable- Direct conversion of amine to nitrile- Avoids highly toxic cyanide salts in the final step- Intermediates (acid chloride, amide) are relatively standard- Can be adapted to a one-pot process[3]
Cons - Diazonium salts can be unstable/explosive if isolated- Use of toxic copper cyanide salts- Potential for diazo-coupling side products- Multi-step process- Use of corrosive reagents (SOCl₂, POCl₃)- Requires careful control of dehydration step
Safety Concerns - Thermal control of diazotization is critical- Handling of CuCN- N₂ gas evolution must be managed- Handling of thionyl chloride and phosphorus oxychloride- Quenching of reactive reagents

Detailed Protocol: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide or pseudohalide.[11][12] The cyanation variant provides a direct and efficient route to benzonitriles. The mechanism is a radical-nucleophilic aromatic substitution (SRNAr), initiated by a copper(I)-catalyzed one-electron transfer to the diazonium salt, leading to the loss of dinitrogen gas and formation of an aryl radical.[11][12]

Experimental Workflow

Sandmeyer_Workflow start Start diazotization Diazotization: 2,3-Dimethoxyaniline in HCl (aq) Add NaNO₂ solution at 0-5°C start->diazotization sandmeyer Sandmeyer Reaction: Slowly add diazonium salt solution to CuCN solution at controlled temp. diazotization->sandmeyer Maintain cold prep_cu_cyanide Preparation of CuCN Solution: Dissolve CuCN and NaCN/KCN in water prep_cu_cyanide->sandmeyer quench_decompose Quench & Decompose: Warm to RT, then heat to 50-60°C to ensure complete reaction and N₂ evolution sandmeyer->quench_decompose extraction Work-up: Cool, extract with organic solvent (e.g., Toluene, DCM) quench_decompose->extraction wash Wash organic phase: (e.g., with NaOH, brine) extraction->wash purify Purification: Dry, filter, concentrate solvent Recrystallize or distill product wash->purify finish End: Isolated this compound purify->finish

Caption: Step-by-step workflow for the Sandmeyer synthesis of this compound.

Detailed Step-by-Step Protocol

Warning: This procedure involves thermally sensitive intermediates and highly toxic reagents. A thorough process hazard analysis (PHA) must be conducted before any scale-up operation.

Part A: Diazotization

  • Reactor Setup: Charge a jacketed glass-lined reactor with deionized water and concentrated hydrochloric acid (3.0-3.5 molar equivalents).

  • Amine Addition: Cool the acid solution to 0-5°C using a chiller. Slowly add 2,3-dimethoxyaniline (1.0 molar equivalent) while maintaining the temperature below 10°C to form the hydrochloride salt slurry.

  • Nitrite Solution: In a separate vessel, prepare a solution of sodium nitrite (1.05-1.1 molar equivalents) in deionized water.

  • Diazotization: Add the sodium nitrite solution subsurface to the aniline slurry over 1-2 hours. Crucially, maintain the temperature between 0°C and 5°C throughout the addition. A slight excess of nitrous acid should be detectable with potassium iodide-starch paper at the end of the addition.

    • Causality: Low temperature is critical to prevent the decomposition of the diazonium salt and minimize side reactions. Subsurface addition ensures rapid mixing and prevents localized high concentrations of nitrous acid.

Part B: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate, larger reactor, prepare the Sandmeyer reagent. Charge the reactor with copper(I) cyanide (1.1-1.2 molar equivalents) and sodium or potassium cyanide (2.2-2.4 molar equivalents) in water. Stir until a clear solution of Na[Cu(CN)₂] or K[Cu(CN)₂] is formed.

  • Reaction: Adjust the temperature of the copper cyanide solution to 20-25°C. Slowly add the cold diazonium salt solution from Part A to the cyanide solution over 2-3 hours.

    • Causality: The rate of addition must be carefully controlled to manage the exotherm and the vigorous evolution of nitrogen gas. An efficient gas scrubbing system is mandatory.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then slowly heat to 50-60°C and hold for 1 hour to ensure complete decomposition of any remaining diazonium salt.

Part C: Work-up and Purification

  • Extraction: Cool the reaction mixture to ambient temperature. Extract the product into an appropriate organic solvent, such as toluene or dichloromethane.

  • Washing: Wash the organic layer sequentially with a dilute sodium hydroxide solution (to remove any phenolic byproducts) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., isopropanol/water) to achieve >99% purity.

Detailed Protocol: Synthesis from 2,3-Dimethoxybenzoic Acid

This route offers an alternative that avoids the in-process handling of diazonium salts and inorganic cyanides, though it involves corrosive acid chlorides and dehydrating agents. A patent describes a process for converting 2,3-dimethoxybenzoic acid to the corresponding benzamide, which is then dehydrated.[2][3]

Experimental Workflow

Acid_Route_Workflow start Start acid_chloride Acid Chloride Formation: 2,3-Dimethoxybenzoic Acid in DCM/Toluene Add SOCl₂ with catalytic DMF at 25-35°C start->acid_chloride amidation Amidation: Add acid chloride solution to chilled aqueous ammonia (0-10°C) acid_chloride->amidation phase_sep_1 Phase Separation & Wash: Separate organic layer, wash with water/brine amidation->phase_sep_1 solvent_swap Solvent Swap: Concentrate and swap to a high-boiling solvent (e.g., Toluene) phase_sep_1->solvent_swap dehydration Dehydration: Add POCl₃ and heat to 75-85°C solvent_swap->dehydration quench Quench: Cool and carefully add reaction mass to cold water dehydration->quench phase_sep_2 Phase Separation & Neutralization: Separate organic layer, wash with NaHCO₃ solution quench->phase_sep_2 purify Purification: Dry, filter, concentrate solvent Recrystallize or distill product phase_sep_2->purify finish End: Isolated this compound purify->finish

Caption: Step-by-step workflow for the synthesis starting from 2,3-Dimethoxybenzoic Acid.

Detailed Step-by-Step Protocol

Part A: Amide Formation

  • Acid Chloride Synthesis: Charge a reactor with 2,3-dimethoxybenzoic acid (1.0 eq), a suitable solvent like dichloromethane (DCM) or toluene, and a catalytic amount of N,N-dimethylformamide (DMF).[2]

  • Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) at 20-35°C.[2] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

    • Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acid chloride.

  • Amidation: In a separate reactor, charge chilled (0-10°C) aqueous ammonia. Slowly add the acid chloride solution from the previous step, maintaining the temperature of the ammonia solution below 20°C.

  • Isolation of Amide: Stir for 1-2 hours after the addition is complete. The solid 2,3-dimethoxybenzamide can be isolated by filtration, or if using an organic solvent, the layers can be separated, and the organic phase washed and concentrated.

Part B: Dehydration to Nitrile

  • Reactor Setup: Charge the reactor with the 2,3-dimethoxybenzamide from Part A and a high-boiling solvent such as toluene.

  • Dehydration: Add a dehydrating agent like phosphorus oxychloride (POCl₃, ~1.5 eq).[2] Heat the mixture to 75-85°C and maintain for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.[2][3]

  • Quenching: Cool the reaction mixture to 25-30°C. With extreme caution , slowly transfer the reaction mass into a separate vessel containing cold water or ice, ensuring the temperature is controlled.

    • Causality: The quench of excess POCl₃ is highly exothermic and releases HCl gas. This must be done in a controlled manner with adequate cooling and ventilation.

  • Work-up: Separate the organic (toluene) layer. Wash it with water, followed by a dilute sodium bicarbonate solution to neutralize residual acid, and finally with brine.

  • Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the resulting crude this compound as described in section 4.2, Part C.

Quality Control and Industrial Purification

For pharmaceutical applications, product purity is non-negotiable. The final product must be analyzed to ensure it meets specifications.

  • Analytical Methods:

    • Gas Chromatography (GC): To determine purity and quantify residual solvents.

    • High-Performance Liquid Chromatography (HPLC): For purity assessment and detection of non-volatile impurities.

    • Nuclear Magnetic Resonance (NMR): To confirm the structure of the final compound.

    • Melting Point: As a simple and effective indicator of purity.

  • Large-Scale Purification:

    • Recrystallization: This is the most common method for purifying solid compounds at scale. The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. A mixed solvent system, such as isopropanol/water, is often effective.

    • Vacuum Distillation: If the compound is a low-melting solid or an oil, vacuum distillation can be an effective purification method, provided it is thermally stable at the required distillation temperature.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21862, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
  • ChemBK. (2024). This compound. [Link]

  • NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. [Link]

  • Rani, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • MySkinRecipes. (n.d.). 2,4-Dimethoxybenzonitrile. [Link]

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Application Note & Protocol: Laboratory Preparation of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2,3-dimethoxybenzonitrile, a key intermediate in the development of various pharmaceutical and heterocyclic compounds. We present a detailed protocol based on the Sandmeyer reaction, a robust and versatile method for the cyanation of aromatic amines. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, critical safety protocols for handling cyanide reagents, step-by-step experimental procedures, and characterization techniques. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Strategic Importance

This compound, also known as O-methylveratronitrile, is a valuable building block in organic synthesis. Its substituted benzene ring serves as a scaffold for constructing more complex molecules, including those with significant biological activity. For instance, the dihydroxy derivative, 2,3-dihydroxybenzonitrile, is a crucial precursor for Desferrithiocin and its analogues, which are investigated for their therapeutic properties.[1]

Several synthetic routes can be envisioned for the preparation of this compound, including the Rosenmund-von Braun reaction on an aryl halide[2][3] or the dehydration of 2,3-dimethoxybenzamide.[4] However, the Sandmeyer reaction, which proceeds via the diazotization of an aromatic amine followed by a copper-catalyzed nucleophilic substitution, offers a reliable, high-yielding, and well-documented pathway.[5][6] This method is particularly advantageous due to its wide applicability and the commercial availability of the starting material, 2,3-dimethoxyaniline.

This application note focuses exclusively on the Sandmeyer reaction, providing a field-proven protocol that emphasizes safety, efficiency, and purity of the final product.

The Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group on an aromatic ring with a variety of substituents, including halides and pseudohalides like the cyanide group.[5][7] The transformation occurs in two primary stages:

  • Diazotization: The primary aromatic amine (2,3-dimethoxyaniline) is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl).[8] This step is performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.

  • Copper-Catalyzed Cyanation: The diazonium salt solution is then added to a solution of a copper(I) salt, in this case, copper(I) cyanide (CuCN). The copper(I) species catalyzes the substitution of the diazonium group (-N₂⁺) with a cyanide ion (-CN), releasing nitrogen gas.[5][9] The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[5]

Reaction Mechanism Overview

The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium cation and generates an aryl radical, with the concomitant loss of highly stable nitrogen gas (N₂). The aryl radical then reacts with the cyanide species, and the copper catalyst is regenerated.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Copper-Catalyzed Cyanation Amine 2,3-Dimethoxyaniline Diazonium Ar-N₂⁺ Cl⁻ (Diazonium Salt) Amine->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical Cu(I)CN - N₂ - Cu(II) Product This compound ArylRadical->Product [CN]⁻

Figure 1: Simplified workflow of the Sandmeyer reaction for the synthesis of this compound.

Critical Safety and Handling Protocols (E-E-A-T)

Trustworthiness through Safety: The use of cyanide salts necessitates strict adherence to safety protocols. The cyanide ion (CN⁻) is a potent and fast-acting toxin that inhibits cellular respiration.[10] All operations involving cyanide compounds must be conducted with the utmost care and preparation.

Mandatory Safety Procedures:

  • Engineering Controls: All work with solid cyanides or cyanide solutions MUST be performed in a properly functioning and certified chemical fume hood.[11][12] A warning sign indicating "Cyanide in Use" should be posted.

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, and splash-proof safety goggles. When handling cyanides, double-gloving with nitrile gloves is mandatory to prevent skin contact.[10][13] An impervious apron is recommended if a splash potential exists.[13]

  • Working Alone: Never work with cyanides when alone in the laboratory.[10] Ensure colleagues are aware of the procedure being performed. Work should be limited to normal business hours.[13][14]

  • Acid Incompatibility: Cyanide salts react with acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[11][13] Store acids separately from cyanides. During the procedure, ensure that acidic solutions are handled with care to prevent accidental mixing with cyanide waste.

  • Waste Disposal: All cyanide-contaminated waste (solid, liquid, gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[14] Never mix cyanide waste with acidic waste streams.

  • Decontamination: All glassware and surfaces must be decontaminated after use. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[11][12] Collect all rinsates as hazardous waste.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[11] In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes while calling for emergency medical assistance.[12]

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
2,3-DimethoxyanilineC₈H₁₁NO₂153.187.66 g50.0Starting material
Sodium NitriteNaNO₂69.003.80 g55.0Diazotizing agent
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.6815.0 g60.1Precursor for CuCN
Sodium CyanideNaCN49.017.50 g153.0Cyanide source (HIGHLY TOXIC)
Sodium BisulfiteNaHSO₃104.064.0 g38.4Reducing agent
Concentrated HClHCl36.46~15 mL-Acid for diazotization
TolueneC₇H₈92.1450 mL-Extraction solvent
Deionized WaterH₂O18.02As needed-Solvent
Experimental Workflow

Experimental_Workflow A Part A: Prepare CuCN Solution (CuSO₄ + NaCN + NaHSO₃) C Part C: Sandmeyer Reaction (Add Diazonium to CuCN solution) A->C B Part B: Prepare Diazonium Salt (Aniline + NaNO₂ + HCl @ 0-5°C) B->C D Part D: Work-up (Steam Distillation or Solvent Extraction) C->D E Part E: Purification (Recrystallization) D->E F Final Product (this compound) E->F

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Part A: Preparation of the Copper(I) Cyanide Solution Causality: Copper(I) is the active catalyst for the Sandmeyer reaction. It is conveniently prepared in situ by the reduction of copper(II) sulfate with sodium bisulfite in the presence of the cyanide nucleophile.[8]

  • In a 500 mL flask, dissolve 15.0 g (60.1 mmol) of copper(II) sulfate pentahydrate in 75 mL of hot water.

  • In a separate 250 mL beaker, carefully dissolve 7.5 g (153.0 mmol) of sodium cyanide in 50 mL of water. (EXTREME CAUTION: HIGHLY TOXIC) .

  • Cool the copper sulfate solution to room temperature and slowly add the sodium cyanide solution with good stirring in the fume hood. A precipitate will form.

  • In a small beaker, prepare a solution of 4.0 g of sodium bisulfite in 20 mL of water. Add this solution portion-wise to the copper/cyanide mixture until the solution becomes nearly colorless or pale yellow, indicating the reduction of Cu(II) to Cu(I).

  • Allow the resulting copper(I) cyanide suspension to cool in an ice bath.

Part B: Diazotization of 2,3-Dimethoxyaniline Causality: The diazonium salt is thermally unstable and prone to decomposition, which would lead to unwanted side products like phenols.[8] Therefore, its formation and subsequent use must be carried out at low temperatures (0–5 °C).

  • In a 400 mL beaker, add 7.66 g (50.0 mmol) of 2,3-dimethoxyaniline to a mixture of 12.5 mL of concentrated hydrochloric acid and 25 mL of water. Stir until the aniline has completely dissolved as its hydrochloride salt.

  • Cool the solution to 0–5 °C in an ice-water bath with constant stirring.

  • Dissolve 3.80 g (55.0 mmol) of sodium nitrite in 15 mL of water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition. The rate of addition should be slow enough to prevent excessive foaming (nitrogen oxide evolution).

  • After the addition is complete, stir the solution for an additional 10 minutes at 0–5 °C. A slight excess of nitrous acid should be present. This can be confirmed by placing a drop of the reaction mixture onto starch-iodide paper, which should turn dark blue.[8]

Part C: The Sandmeyer Cyanation Reaction Causality: The slow addition of the diazonium salt to the CuCN solution ensures that the concentration of the diazonium salt remains low, minimizing side reactions and controlling the rate of nitrogen evolution.

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution prepared in Part B to the cold copper(I) cyanide suspension from Part A.

  • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the frothing manageable.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it gently on a water bath at 50–60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture back to room temperature.

Part D: Work-up and Purification Causality: The crude product is isolated from the aqueous reaction mixture. Toluene is an effective solvent for extracting the non-polar organic nitrile. A subsequent wash with NaOH removes any phenolic byproducts, which are acidic and will deprotonate to form water-soluble phenoxides. Recrystallization is a standard technique for purifying solid organic compounds.

  • Transfer the reaction mixture to a separatory funnel. Add 50 mL of toluene and shake vigorously.

  • Separate the layers. Extract the aqueous layer with a further 25 mL portion of toluene.

  • Combine the organic extracts and wash them sequentially with 50 mL of 1 M NaOH solution (to remove phenols) and 50 mL of water.

  • Dry the toluene solution over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene using a rotary evaporator. The crude product will remain as a solid or oil.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to light yellow crystalline solid[15]
Melting Point 43-46 °C
Molecular Weight 163.17 g/mol
Yield Typically 70-85%
¹H NMR Consistent with the structure of this compound.
IR Spectroscopy Characteristic nitrile (C≡N) stretch around 2220-2240 cm⁻¹.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Diazonium salt decomposition (temp too high).- Incomplete reaction.- Maintain temperature strictly at 0-5 °C during diazotization.- Ensure final heating step (Part C) is completed.
Dark, Oily Product - Presence of phenolic byproducts.- Other side reactions.- Ensure the NaOH wash during work-up is performed effectively.- Consider purification by column chromatography if recrystallization is insufficient.
No Reaction - Inactive catalyst.- Failure to form diazonium salt.- Ensure Cu(II) was fully reduced to Cu(I) in Part A.- Test for excess nitrous acid with starch-iodide paper in Part B.

References

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  • Columbia University, Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines. [Link]

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  • SciSpace. (n.d.). Rosenmund–von Braun reaction. [Link]

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  • Google Patents. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde.
  • Google Patents. (n.d.). The preparation method of 2,3- dimethoxy benzaldehydes.
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  • Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. [Link]

  • MDPI. (2020). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]

  • DOI. (n.d.). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. [Link]

  • Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. [Link]

  • Organic Chemistry Portal. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. [Link]

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  • Google Patents. (n.d.). Preparation method of 3, 4-dimethoxy benzonitrile.
  • Google Patents. (n.d.). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

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Application Note: A Robust HPLC Method for Real-Time Monitoring of 2,3-Dimethoxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven protocol for monitoring the progress of chemical reactions involving 2,3-Dimethoxybenzonitrile using High-Performance Liquid Chromatography (HPLC). This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Accurate real-time monitoring of its conversion is critical for optimizing reaction yield, minimizing impurity formation, and ensuring process consistency.[2] This guide provides a comprehensive framework, from method development principles to a step-by-step analytical protocol, designed for researchers, chemists, and drug development professionals. The methodology employs reverse-phase chromatography with UV detection, a technique renowned for its ability to separate and quantify components in complex mixtures with high precision.[3][4]

Introduction: The Rationale for Chromatographic Monitoring

In synthetic organic chemistry, particularly in process development and manufacturing, understanding reaction kinetics is fundamental. Simply analyzing the final product is often insufficient; a detailed profile of the reaction over time provides invaluable insights into conversion rates, the formation of transient intermediates, and the emergence of process-related impurities.[5]

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose. Its primary advantage lies in its capacity to separate the starting material (this compound) from its products and potential byproducts in a single analytical run.[4] By quantifying the relative peak areas or concentrations of these species at various time points, a precise kinetic profile of the reaction can be constructed. This data-driven approach allows scientists to make informed decisions regarding reaction endpoints, temperature adjustments, or catalyst loading, ultimately leading to a more efficient and reproducible synthesis.

This protocol focuses on a reverse-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately polar aromatic compounds like benzonitrile derivatives.[6][7] Separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Foundational Principles & Method Development Strategy

The development of a robust and reliable HPLC method is not arbitrary. Each parameter is selected to achieve the optimal separation and quantification of the target analytes.

  • Column Chemistry Selection: For the separation of aromatic compounds, a C18 (octadecylsilane) stationary phase is the most common and effective starting point.[8][9] The hydrophobic C18 chains interact with the aromatic ring and methoxy groups of this compound and related structures, providing strong retention and selectivity. A standard analytical column dimension (e.g., 4.6 x 150 mm) packed with 5 µm particles offers a good balance between resolution, speed, and backpressure for standard HPLC systems.[8]

  • Mobile Phase Optimization: The mobile phase in RP-HPLC is the primary tool for controlling retention and selectivity.

    • Solvents: A mixture of HPLC-grade water and an organic modifier like acetonitrile (MeCN) is standard for separating aromatic molecules.[6][10] Acetonitrile typically offers lower viscosity and better UV transparency compared to methanol, making it a preferred choice.

    • pH Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial.[10][11] This serves to protonate and suppress the ionization of residual silanol groups on the silica-based stationary phase, which dramatically improves peak shape, reduces tailing, and ensures reproducible retention times.

    • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often superior to an isocratic (constant composition) elution. A gradient is particularly useful for reaction monitoring as it can effectively separate the less polar starting material from potentially more polar products or intermediates within a reasonable timeframe.

  • Detector Wavelength Selection: this compound, being an aromatic nitrile, possesses a chromophore that strongly absorbs UV light.[12] To determine the optimal detection wavelength, a UV-Vis spectrum of the starting material and, if available, the final product should be acquired. A wavelength of 254 nm is a common choice for aromatic compounds and often provides sufficient sensitivity for all components.[13] Alternatively, selecting the absorbance maximum (λ-max) of the primary analyte can enhance sensitivity.

Experimental Protocols & Methodologies

Materials and Instrumentation
CategoryItem
Instrumentation HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents This compound reference standard (≥98% purity).
Acetonitrile (HPLC grade or higher).
Water (HPLC grade or Type I ultrapure).
Formic Acid (ACS grade or higher).
Labware Volumetric flasks (Class A), analytical balance, pipettes, autosampler vials, 0.45 µm or 0.22 µm syringe filters (PTFE or nylon, depending on solvent compatibility).[14][15]
Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required based on the specific reaction products and impurities.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Standard and Sample Preparation Protocol

Accurate sample preparation is vital for obtaining reproducible and meaningful results.[14] The goal is to immediately halt the reaction and prepare a clean, diluted sample suitable for injection.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL Class A volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Curve Standards: Perform serial dilutions of the Primary Stock Solution to prepare a series of at least five calibration standards covering the expected concentration range of the reaction samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Aliquoting & Quenching: At each desired time point (e.g., T=0, 1h, 2h, etc.), carefully withdraw a small, precise aliquot of the reaction mixture (e.g., 50 µL). Immediately add this aliquot to a pre-weighed vial containing a significant excess of a cold diluent (e.g., 1950 µL of cold acetonitrile). This action serves to both quench (stop) the reaction and create a known dilution (e.g., 1:40).

  • Dilution: Mix the quenched sample thoroughly. The dilution factor should be chosen to ensure the final concentration of the starting material and major products falls within the linear range of the calibration curve.[16]

  • Filtration: Using a syringe, draw the diluted sample and pass it through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC autosampler vial.[15] This crucial step removes any particulate matter that could clog or damage the HPLC column and system.[14]

  • Analysis: Immediately place the vial in the autosampler tray for analysis.

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow from reaction sampling to data acquisition.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis reaction Ongoing Chemical Reaction aliquot 1. Withdraw Aliquot (e.g., 50 µL) reaction->aliquot Time Point Sampling quench 2. Quench & Dilute (e.g., in 1950 µL Cold MeCN) aliquot->quench filter 3. Filter Sample (0.22 µm Syringe Filter) quench->filter hplc_vial Sample in HPLC Vial filter->hplc_vial hplc_system Inject into HPLC System hplc_vial->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram

Caption: Workflow for reaction sample preparation and HPLC analysis.

Data Processing and Interpretation

  • Identification: The peak corresponding to this compound is identified by comparing its retention time to that of the injected reference standard. New peaks appearing in the chromatogram over time are potential intermediates or products.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for good linearity.

    • Using the peak area of the starting material from a reaction sample chromatogram, calculate its concentration in the vial using the regression equation.

    • Account for the dilution factor from Protocol 2 to determine the actual concentration in the reaction mixture at that time point.

    % Conversion Calculation: % Conversion = ( (Initial Concentration - Concentration at Time T) / Initial Concentration ) * 100

To ensure the data is reliable, system suitability parameters should be checked before each analytical sequence. This validates that the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 < T < 1.5Measures peak symmetry. Values outside this range can affect integration accuracy.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Resolution (Rs) > 2.0 (between adjacent peaks)Ensures baseline separation between the analyte and the nearest impurity or product peak.
%RSD of Injections < 2.0%Demonstrates the precision and reproducibility of the autosampler and detector.

This diagram outlines the logical progression from raw data to a final, interpretable kinetic plot.

G cluster_data Data Processing cluster_output Final Output raw_data Raw Chromatograms (From Multiple Time Points) integrate 1. Integrate Peak Areas raw_data->integrate calculate 2. Calculate Concentration (Using Calibration Curve) integrate->calculate apply_df 3. Apply Dilution Factor calculate->apply_df concentration_data Concentration vs. Time Data apply_df->concentration_data kinetic_plot Plot Reaction Kinetics (% Conversion vs. Time) concentration_data->kinetic_plot report Generate Final Report kinetic_plot->report

Caption: Logical workflow for processing HPLC data to generate kinetic profiles.

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and precise framework for monitoring the progress of reactions involving this compound. By carefully controlling chromatographic parameters and adhering to a systematic sample preparation protocol, researchers can obtain high-quality kinetic data. This information is paramount for optimizing reaction conditions, maximizing product yield, controlling impurity profiles, and facilitating a smooth transition from laboratory-scale research to process development and manufacturing.

References

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Postnova Analytics GmbH. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A Review on HPLC Method Development and Validation. Retrieved from [Link]

  • Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
  • Eqipped. (n.d.). HPLC Grade Benzonitrile | High Purity Solvent. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column. Retrieved from [Link]

  • Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, November 28). A Review on HPLC Method Development and Validation. Retrieved from [Link]

  • International Journal for Research in Public Policy and Roundness. (n.d.). HPLC Method Development and Validation. Retrieved from [Link]

  • Hungarian Journal of Industrial Chemistry. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

  • Impact Factor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO2). Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2,3-dimethoxy-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. Retrieved from [Link]

  • International Journal of ChemTech Research. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • UNEP. (n.d.). III Analytical Methods. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • International Journal for Scientific and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Heterocycles. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]

  • National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Retrieved from [Link]

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Application Note: A Detailed Work-up and Purification Protocol for the Synthesis of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its purity is paramount for the successful progression of multi-step synthetic routes. This application note provides a comprehensive guide to the work-up and purification of this compound, synthesized from the common precursor 2,3-dimethoxybenzaldehyde. The protocol is designed to be robust and adaptable, ensuring high purity and yield.

This guide will detail two primary work-up procedures following the conversion of 2,3-dimethoxybenzaldehyde to this compound, a common transformation employing reagents such as hydroxylamine hydrochloride. The choice of work-up will depend on the specific reaction conditions and the nature of any impurities. Subsequently, a detailed recrystallization protocol is provided for obtaining highly pure this compound.

Synthesis Overview: From Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. A prevalent method involves the reaction of the aldehyde with hydroxylamine to form an aldoxime, which is then dehydrated to the corresponding nitrile.[1] Various reagents can effect this one-pot transformation, and the subsequent work-up is critical for isolating the desired product from reagents, byproducts, and any unreacted starting material.

Work-up Procedures: Isolating the Crude Product

Upon completion of the reaction converting 2,3-dimethoxybenzaldehyde to this compound, the crude product must be isolated from the reaction mixture. Two effective methods are presented below.

Method 1: Direct Crystallization via Quenching

This method is often suitable for reactions that result in a relatively clean product and where the product is a solid with low solubility in water.

Rationale: Pouring the reaction mixture into a large volume of cold water causes the organic product to precipitate out of the aqueous solution, allowing for easy isolation by filtration. This is a rapid and efficient method for initial purification.

Protocol:

  • Upon confirmation of reaction completion by a suitable monitoring technique (e.g., TLC, LC-MS), allow the reaction mixture to cool to room temperature.

  • In a separate, appropriately sized beaker, place a volume of cold deionized water (approximately 10-20 times the volume of the reaction mixture). Stir the water vigorously with a magnetic stirrer to create a vortex.

  • Slowly pour the reaction mixture into the vortex of the cold water.

  • A precipitate of crude this compound should form. Continue stirring the slurry for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove any water-soluble impurities.

  • Allow the solid to air-dry on the filter for a period before transferring it to a watch glass or drying dish for further drying. The crude product can then be purified by recrystallization.

Method 2: Extractive Work-up

This method is recommended when the reaction byproducts or unreacted starting materials are soluble in either acidic or basic aqueous solutions, allowing for their removal through liquid-liquid extraction.

Rationale: An extractive work-up allows for the systematic removal of acidic, basic, and neutral impurities. Washing with a dilute acid will remove any basic impurities, while a subsequent wash with a dilute base will remove acidic impurities.

Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding it to a separatory funnel containing a volume of deionized water equal to that of the reaction mixture.

  • Extract the aqueous mixture with a suitable organic solvent in which this compound is soluble (e.g., ethyl acetate, dichloromethane). Perform the extraction three times, collecting the organic layers.

  • Combine the organic extracts and wash sequentially with:

    • 1 M Hydrochloric Acid (HCl) to remove any basic impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic byproducts.

    • Brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water in the organic phase.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for obtaining high purity and yield. For aromatic nitriles like this compound, a mixed solvent system often provides the best results.

Rationale: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. A mixed solvent system, such as ethyl acetate and hexanes, allows for fine-tuning of the solvent polarity to achieve optimal crystallization.

ParameterValueReference
Melting Point68-70 °CChemicalBook
AppearanceWhite to light yellow crystalline powderChemicalBook
SolubilitySoluble in methanolChemicalBook

Recommended Solvent System: Ethyl Acetate / Hexanes

Protocol:

  • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

  • Add a minimal amount of the "good" solvent (ethyl acetate) to the flask, just enough to submerge the solid.

  • Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate portion-wise until the solid completely dissolves at the boiling point of the solvent.

  • Once a clear solution is obtained, slowly add the "bad" solvent (hexanes) dropwise while keeping the solution hot. Continue adding hexanes until the solution becomes faintly cloudy (the cloud point), indicating saturation.

  • If the solution becomes too cloudy, add a few drops of hot ethyl acetate until it becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for the work-up and purification of this compound.

Workup_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2,3-Dimethoxybenzaldehyde reaction Reaction with Hydroxylamine start->reaction quench Quenching reaction->quench method1 Method 1: Direct Crystallization quench->method1 Option 1 method2 Method 2: Extractive Work-up quench->method2 Option 2 filtration1 Filtration method1->filtration1 extraction Extraction method2->extraction recrystallization Recrystallization (Ethyl Acetate/Hexanes) filtration1->recrystallization Crude Solid washing Aqueous Washes (Acid, Base, Brine) extraction->washing drying Drying & Concentration washing->drying drying->recrystallization Crude Solid filtration2 Filtration & Drying recrystallization->filtration2 pure_product Pure this compound filtration2->pure_product

Caption: Workflow for the work-up and purification of this compound.

Conclusion

The successful synthesis of this compound relies heavily on a meticulous work-up and purification strategy. The choice between direct crystallization and an extractive work-up will be dictated by the specifics of the preceding reaction. Following isolation of the crude material, recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, is a highly effective method for achieving the high degree of purity required for subsequent synthetic transformations. This application note provides a robust and reliable framework for researchers to obtain high-quality this compound.

References

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). RSC Advances, 11(38), 23573-23578. Available at: [Link]

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Application Notes & Protocols: 2,3-Dimethoxybenzonitrile in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the role of 2,3-dimethoxybenzonitrile in the landscape of drug design and discovery. While not extensively recognized as a privileged scaffold in its own right, this compound serves as a critical and high-value starting material in the synthesis of medicinally significant compounds. Its true value is realized in its transformation into other key intermediates, most notably 2,3-dihydroxybenzonitrile, a precursor to a class of iron chelators with therapeutic potential. This document will elucidate the established synthetic utility of this compound, provide detailed protocols for its conversion to valuable downstream products, and explore the latent potential of its core structure by examining the biological activities of analogous compounds. The aim is to equip researchers with both the practical methodologies and the conceptual framework to leverage this molecule in their drug discovery programs.

The Strategic Importance of this compound: A Tale of a Precursor

In the intricate chess game of medicinal chemistry, not all pieces are kings. Some of the most valuable players are the pawns, unassuming yet pivotal in enabling game-winning moves. This compound is one such molecule. Its primary and most significant role to date in drug discovery is not as a direct pharmacophore, but as a stable, readily available precursor to 2,3-dihydroxybenzonitrile. The latter is a crucial building block for the synthesis of Desferrithiocin (DFT) and its analogs, a class of orally active iron chelators.[1][2]

Iron overload is a serious medical condition, and iron chelation therapy is a vital treatment. Furthermore, the ability of certain iron chelators to selectively deprive cancer cells of iron has established them as a promising strategy in oncology.[2] The synthesis of these complex heterocyclic structures is therefore of high therapeutic interest.

Below is a conceptual workflow illustrating the pivotal position of this compound in the synthesis of these medicinally important compounds.

G A This compound (Starting Material) B Demethylation A->B Key Transformation C 2,3-Dihydroxybenzonitrile (Key Intermediate) B->C D Multi-step Synthesis C->D E Desferrithiocin & Analogs (Active Pharmaceutical Ingredient) D->E F Iron Chelators (Therapeutic Class) E->F Mechanism of Action G Antineoplastic Agents F->G Therapeutic Application

Caption: Synthetic pathway from this compound to therapeutic agents.

The 2,3-Dimethoxyphenyl Moiety: A Recurring Motif in Bioactive Molecules

While the intact this compound scaffold is not a common feature in clinical candidates, the 2,3-dimethoxyphenyl group is present in various bioactive compounds. This substitution pattern on a phenyl ring can influence the molecule's conformation, electronic properties, and metabolic stability, thereby modulating its biological activity. For instance, derivatives of 2,3-dimethoxybenzamide have been synthesized and evaluated for their antimicrobial and antioxidant properties.[3] This suggests that the 2,3-dimethoxy substitution pattern can be a valuable component in the design of new therapeutic agents.

Furthermore, other dimethoxy-substituted aromatic compounds have shown promise in various therapeutic areas. For example, some 2-(3,4-dimethoxyphenyl)benzazole derivatives have been synthesized and evaluated for their anticancer activity.[1] While the substitution pattern is different, it highlights the potential of dimethoxy-substituted phenyl rings in the design of cytotoxic agents.

The Benzonitrile Functional Group: A Versatile Player in Medicinal Chemistry

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and tetrazoles. In drug design, the nitrile group can also act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[4][5]

For example, a study on 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile identified it as a novel inhibitor of receptor tyrosine kinases and the PI3K/AKT/mTOR signaling pathway in glioblastoma.[6] This highlights the potential of the benzonitrile scaffold in the development of kinase inhibitors, a major class of anticancer drugs.

Application Protocols

Synthesis of 2,3-Dihydroxybenzonitrile from this compound

This protocol is based on the demethylation of this compound, a key step in the synthesis of various medicinally important compounds.[1][2]

Materials:

  • This compound

  • Aluminum chloride (AlCl₃)

  • Triethylamine (Et₃N)

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1 equivalent) in toluene, add triethylamine (3 equivalents) and aluminum chloride (3 equivalents) at room temperature.

  • Heat the reaction mixture to 80-85°C and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 30-35°C.

  • Carefully quench the reaction by slowly adding it to a pre-chilled aqueous solution of HCl.

  • Stir the mixture for 30 minutes at 25-30°C.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2,3-dihydroxybenzonitrile.

Causality Behind Experimental Choices:

  • Aluminum chloride is a strong Lewis acid that facilitates the cleavage of the methyl-oxygen bond in the methoxy groups.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction and to form a complex with aluminum chloride, which can modulate its reactivity.

  • Toluene is a suitable high-boiling point solvent for this reaction.

  • Acidic workup is necessary to protonate the resulting phenoxide and to dissolve the aluminum salts.

General Protocol for In Vitro Anticancer Activity Screening

This protocol provides a general framework for evaluating the cytotoxic potential of novel compounds, which could be derivatives of this compound, against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.

  • Running experiments in triplicate or quadruplicate ensures the statistical significance of the data.

  • The use of multiple cell lines provides a broader understanding of the compound's cytotoxic profile.

Data Presentation

Table 1: Physicochemical Properties of Dimethoxybenzonitrile Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
This compoundC₉H₉NO₂163.171.8
2,4-DimethoxybenzonitrileC₉H₉NO₂163.171.7
3,4-DimethoxybenzonitrileC₉H₉NO₂163.171.6
3,5-DimethoxybenzonitrileC₉H₉NO₂163.171.9

Data sourced from PubChem.

Visualization of Key Concepts

G cluster_0 Drug Discovery Funnel cluster_1 Biological Screening cluster_2 Preclinical & Clinical Development A This compound (Building Block) B Chemical Synthesis (Derivatization) A->B C Compound Library B->C D In Vitro Assays (e.g., Anticancer, Enzyme Inhibition) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In Vivo Studies F->G H Clinical Trials G->H I Marketed Drug H->I

Caption: A generalized workflow for drug discovery starting from a chemical building block.

Conclusion and Future Perspectives

This compound stands as a testament to the diverse roles that small molecules play in the expansive field of drug discovery. While its direct application as a privileged scaffold for generating vast libraries of bioactive compounds remains to be extensively explored, its established utility as a key synthetic intermediate for high-value therapeutic targets is undeniable. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this versatile molecule.

Future research could focus on the direct derivatization of the this compound scaffold to explore novel chemical space. The development of efficient synthetic methodologies to introduce diversity at various positions of the benzene ring could lead to the discovery of new bioactive compounds. Furthermore, computational studies could be employed to predict the potential biological targets of this compound derivatives, guiding future experimental work. As our understanding of medicinal chemistry deepens, the strategic application of seemingly simple building blocks like this compound will continue to be a cornerstone of innovation in the quest for new and effective medicines.

References

  • Patents on the process for preparation of 2,3-dihydroxy benzonitrile from this compound. (e.g., US9567292B2, EP2874980B1)
  • Synthesis and Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles. ([Link])

  • This compound | C9H9NO2 | CID 21862 - PubChem. ([Link])

  • This compound - Luminix Health. ([Link])

  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed. ([Link])

  • 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile as novel inhibitor of receptor tyrosine kinase and PI3K/AKT/mTOR signaling pathway in glioblastoma - PubMed. ([Link])

  • Synthesis of Unusually Substituted 2,4,5-Trimethoxy 3,5-Diaryl Isoxazoles from Natural Precursor: Antimicrobial and Anticancer Activities - ResearchGate. ([Link])

  • 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene Analogues: Potent Phosphodiesterase Inhibitors and Inodilators - PubMed. ([Link])

  • Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives - ResearchGate. ([Link])

  • Phosphodiesterase 5 inhibitors: current status and potential applications - PubMed. ([Link])

  • Improved process for preparation of 2,3-dihydroxy benzonitrile - Google P
  • Phosphodiesterase 3 inhibitors boost bone outgrowth - bioRxiv. ([Link])

  • New Dual Inhibitors of Tyrosyl-DNA Phosphodiesterase 1 and 2 Based on Deoxycholic Acid: Design, Synthesis, Cytotoxicity, and Molecular Modeling - MDPI. ([Link])

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - MDPI. ([Link])

  • The Pharmacology of Two Novel Long-Acting Phosphodiesterase 3/4 Inhibitors, RPL554 [9,10-Dimethoxy-2(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one] and RPL565 [6,7-Dihydro-2-(2,6-diisopropylphenoxy) - ResearchGate. (https://www.researchgate.net/publication/233772439_The_Pharmacology_of_Two_Novel_Long-Acting_Phosphodiesterase_34_Inhibitors_RPL554_910-Dimethoxy-2246-trimethylphenylimino-3-N-carbamoyl-2-aminoethyl-3467-tetrahydro-2H-pyrimido61-aisoquinolin-4-one_a)ido61-aisoquinolin-4-one_a)

Sources

Application Note: 2,3-Dimethoxybenzonitrile as a Versatile Precursor in the Synthesis of Isoquinoline Alkaloid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.

Introduction

Natural products and their analogues are cornerstones of drug discovery, offering immense structural diversity and biological activity. Among these, isoquinoline alkaloids represent a prominent class of compounds with a wide range of pharmacological properties. The synthesis of novel analogues of these natural products is a key strategy in the development of new therapeutic agents. 2,3-Dimethoxybenzonitrile is a readily available and versatile aromatic building block. Its unique substitution pattern, featuring two methoxy groups and a synthetically malleable nitrile functionality, makes it an attractive starting material for the construction of complex heterocyclic scaffolds, particularly the tetrahydroisoquinoline core found in numerous alkaloids. This application note details a comprehensive synthetic strategy and protocols for the utilization of this compound in the synthesis of a key intermediate for isoquinoline alkaloid analogues.

Synthetic Strategy: From Benzonitrile to a Dihydroisoquinoline Core

The overall strategy involves the transformation of this compound into a β-arylethylamide, which is then cyclized via the Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline. This intermediate can be further modified to generate a library of natural product analogues. The nitrile group serves as a masked amine, which is revealed through reduction. The electron-donating methoxy groups on the aromatic ring facilitate the key electrophilic aromatic substitution in the cyclization step.[1][2]

Diagram of the Synthetic Workflow

G A This compound B 2-(2,3-Dimethoxyphenyl)ethanamine A->B Reduction (e.g., LiAlH4 or H2/Catalyst) C N-(2-(2,3-Dimethoxyphenyl)ethyl)acetamide B->C N-Acetylation (e.g., Acetic Anhydride) D 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline C->D Bischler-Napieralski Cyclization (e.g., POCl3) E Library of Isoquinoline Alkaloid Analogues D->E Further Functionalization

Caption: Synthetic pathway from this compound to a dihydroisoquinoline intermediate.

Experimental Protocols

Part 1: Synthesis of 2-(2,3-Dimethoxyphenyl)ethanamine

This initial step involves the reduction of the nitrile group of this compound to a primary amine.

Protocol:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of this compound in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again with water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(2,3-dimethoxyphenyl)ethanamine, which can be purified by distillation or chromatography.

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The use of anhydrous conditions is crucial due to the reactivity of LiAlH₄ with water.

Part 2: Synthesis of N-(2-(2,3-Dimethoxyphenyl)ethyl)acetamide

The synthesized amine is then acylated to form the corresponding amide, a necessary precursor for the Bischler-Napieralski reaction.

Protocol:

  • Dissolve 2-(2,3-dimethoxyphenyl)ethanamine in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride dropwise with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired N-acetylated product.

Rationale: The acetylation of the primary amine is a standard transformation. The base is required to neutralize the acetic acid byproduct of the reaction.

Part 3: Bischler-Napieralski Cyclization to form 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This is the key ring-forming reaction to construct the dihydroisoquinoline core.[1][2][3]

Protocol:

  • Dissolve the N-(2-(2,3-dimethoxyphenyl)ethyl)acetamide in a dry, non-polar solvent like toluene or acetonitrile.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) portion-wise at room temperature.[1][3]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 9-10.

  • Extract the product with an organic solvent like DCM or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Rationale: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The amide is activated by the Lewis acidic dehydrating agent, forming a nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to effect cyclization.[2][3] The electron-donating methoxy groups strongly activate the aromatic ring towards this electrophilic attack.[2]

Data Summary Table

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (Hypothetical)
This compoundC₉H₉NO₂163.17-¹H NMR: δ 7.2-7.0 (m, 3H), 3.9 (s, 6H). ¹³C NMR: δ 152, 148, 124, 120, 115, 112, 56.
2-(2,3-Dimethoxyphenyl)ethanamineC₁₀H₁₅NO₂181.2375-85¹H NMR: δ 6.9-6.7 (m, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 2.9 (t, 2H), 2.7 (t, 2H).
N-(2-(2,3-Dimethoxyphenyl)ethyl)acetamideC₁₂H₁₇NO₃223.2790-95¹H NMR: δ 6.9-6.7 (m, 3H), 5.5 (br s, 1H), 3.8 (s, 6H), 3.4 (q, 2H), 2.8 (t, 2H), 1.9 (s, 3H).
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolineC₁₂H₁₅NO₂205.2560-70¹H NMR: δ 6.7 (s, 1H), 6.6 (s, 1H), 3.8 (s, 6H), 3.6 (t, 2H), 2.7 (t, 2H), 2.3 (s, 3H).

Application in the Synthesis of Natural Product Analogues

The synthesized 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline is a valuable intermediate that can be further elaborated to create a diverse library of natural product analogues. For instance, it can serve as a precursor for analogues of lamellarin alkaloids, which are known for their cytotoxic and other biological activities.[4][5] Although the synthesis of the full lamellarin scaffold is more complex, the prepared dihydroisoquinoline represents a key fragment.

Further synthetic modifications could include:

  • Aromatization: Dehydrogenation of the dihydroisoquinoline ring to the corresponding isoquinoline.

  • N-Functionalization: Alkylation or arylation of the nitrogen atom.

  • C1-Substitution: Modification of the methyl group at the C1 position.

These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds, a crucial aspect of modern drug discovery.

Conclusion

This compound proves to be a highly effective and versatile starting material for the synthesis of complex heterocyclic structures that form the core of many natural products. The presented synthetic route, culminating in a key dihydroisoquinoline intermediate, highlights the utility of the nitrile group as a precursor to the essential amine functionality and the advantageous activating effect of the dimethoxy substitution pattern in classical ring-forming reactions like the Bischler-Napieralski cyclization. This approach provides a robust platform for the generation of libraries of isoquinoline alkaloid analogues for biological screening and drug development programs.

References

  • HETEROCYCLES, Vol. 36, No. 5, 1993. (URL not available)
  • The Pictet-Spengler Reaction. (URL not available)
  • Polyalkoxy-substituted nitrostilbenes in the synthesis of lamellarin analogs. Formal synthesis of lamellarin H. Semantic Scholar. (URL not available)
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • This compound (C9H9NO2). PubChemLite. (URL not available)
  • This compound. PubChem. [Link]

  • An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2,3-dimethoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this valuable chemical intermediate. We have structured this resource in a practical question-and-answer format to directly address the specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the lab.

Troubleshooting Guide: Addressing Low Yields

Low yields are a common frustration in multi-step organic synthesis. Below, we address specific issues related to the most common synthetic routes to this compound.

Route 1: Synthesis from 2,3-Dimethoxybenzaldehyde via Oxime Dehydration

This two-step route involves the formation of an aldoxime, followed by its dehydration to the nitrile. While conceptually straightforward, pitfalls in either step can drastically reduce overall yield.

Answer: This is a frequent challenge. The problem can typically be traced to one of three areas: the quality of your oxime intermediate, the choice and handling of the dehydrating agent, or the reaction conditions.

  • Incomplete Oxime Formation: The dehydration step cannot succeed if the initial oximation is incomplete. Ensure your 2,3-dimethoxybenzaldehyde has been fully converted to 2,3-dimethoxybenzaldehyde oxime.

    • Causality: The reaction of an aldehyde with hydroxylamine hydrochloride is an equilibrium process. To drive it to completion, the liberated HCl must be neutralized, typically with a base like sodium hydroxide or pyridine.

    • Troubleshooting:

      • Monitor the oximation reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.

      • Ensure the starting aldehyde is pure. Impurities can interfere with the reaction.

      • Thoroughly dry the intermediate oxime before proceeding. Water can quench many dehydrating agents.[1]

  • Ineffective Dehydrating Agent or Conditions: The choice of dehydrating agent is critical and dictates the required reaction conditions.

    • Causality: Dehydrating agents work through different mechanisms. Acetic anhydride, a common choice, requires heat, which can sometimes lead to side reactions if not properly controlled.[2] Other reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) are highly effective but can be harsh and non-selective if conditions are not optimized.[3]

    • Troubleshooting:

      • Acetic Anhydride: This is often the first choice. A vigorous initial reaction is common upon heating.[2] If the yield is low, ensure you are using a sufficient excess and that the reflux temperature is maintained. However, excessive heat can lead to decomposition.

      • Alternative Reagents: Consider other dehydrating agents if acetic anhydride fails. Each has its own advantages and disadvantages in terms of reactivity, cost, and ease of workup.

Dehydrating Agent Typical Conditions Advantages Considerations
Acetic Anhydride (Ac₂O)Reflux, neat or in a high-boiling solventInexpensive, readily availableRequires heating, can lead to colored impurities
Thionyl Chloride (SOCl₂)Toluene, controlled temperature (e.g., <30°C)[1]Highly effective, often proceeds at lower temperaturesCorrosive, generates HCl and SO₂ gas
Phosphorus Pentoxide (P₂O₅)Often performed neat with heatingVery powerful dehydrating agentHighly exothermic reaction, can be difficult to control, workup can be challenging[3]
Trifluoroacetic Anhydride (TFAA)Pyridine, CH₂Cl₂, often at 0°C to RTVery mild conditions, high yieldsExpensive
  • Side Reactions and Product Decomposition: Benzonitriles with electron-donating groups can be susceptible to decomposition or side reactions under harsh conditions.

    • Causality: High temperatures or strongly acidic/basic conditions can lead to hydrolysis of the nitrile group or polymerization.

    • Troubleshooting:

      • Use TLC or GC-MS to analyze your crude product for byproducts.

      • If decomposition is suspected, switch to a milder dehydrating agent that allows for lower reaction temperatures.[3]

      • Ensure the workup procedure is not overly harsh. Quenching with ice-cold water is often recommended.

Route 2: Synthesis from 2,3-Dimethoxyaniline via Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring.[4][5] However, it is highly sensitive to reaction parameters, and failure to control them is a primary source of low yields.

Answer: The Sandmeyer reaction is a two-stage process: (1) Diazotization of the aniline and (2) Copper-catalyzed displacement of the diazonium group with cyanide.[3] Low yields almost always stem from problems in one or both of these critical stages.

  • Improper Diazotization (Stage 1): The formation of the aryldiazonium salt is the most critical step.

    • Causality: Aryldiazonium salts are thermally unstable.[3] If the temperature rises above 0-5°C, the diazonium salt rapidly decomposes, primarily to the corresponding phenol (2,3-dimethoxyphenol in this case), releasing nitrogen gas. This decomposition is a major pathway for yield loss.

    • Troubleshooting:

      • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C at all times using an ice-salt bath.[6] The addition of the sodium nitrite solution must be slow and dropwise to prevent localized heating.[3]

      • Acidic Conditions: The reaction must be run in a strong acid (typically HCl) to generate the nitrous acid (HNO₂) in situ and prevent unwanted side reactions of the aniline.

      • Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, it is crucial to confirm a slight excess of nitrous acid is present to ensure all the aniline has reacted. This can be tested by dipping a glass rod into the reaction mixture and touching it to starch-iodide paper, which should turn dark blue.[6]

      • Immediate Use: The prepared diazonium salt solution should be used immediately in the next step. It should not be stored.[3]

  • Inefficient Cyanation (Stage 2): The displacement reaction with copper(I) cyanide (CuCN) also has its challenges.

    • Causality: The mechanism involves a single-electron transfer from the copper(I) catalyst, generating an aryl radical.[4] The efficiency of this step depends on the reactivity of the catalyst and the conditions under which the diazonium salt is added.

    • Troubleshooting:

      • Catalyst Quality: Ensure the CuCN is fresh and of high quality.

      • Addition Order: The cold diazonium salt solution should be added slowly to the solution of copper(I) cyanide. Do not add the CuCN to the diazonium salt.

      • Temperature: While the diazotization must be cold, the cyanation step often requires gentle warming to proceed to completion and drive off nitrogen gas. This should be done carefully after the addition is complete. Monitor the reaction for the cessation of N₂ evolution.

Sandmeyer_Troubleshooting start Start: Low Yield in Sandmeyer Cyanation check_diazotization Investigate Diazotization Step start->check_diazotization Primary Suspect check_cyanation Investigate Cyanation Step start->check_cyanation Secondary Check temp_control Was Temp. strictly maintained at 0-5°C? check_diazotization->temp_control catalyst_quality Is CuCN catalyst fresh and active? check_cyanation->catalyst_quality nitrite_add Was NaNO₂ solution added slowly? temp_control->nitrite_add Yes temp_solution Solution: Use ice-salt bath, monitor internal temp. temp_control->temp_solution No immediate_use Was diazonium salt used immediately? nitrite_add->immediate_use Yes add_solution Solution: Add dropwise with vigorous stirring. nitrite_add->add_solution No immediate_use->check_cyanation Yes use_solution Solution: Prepare fresh and use without delay. immediate_use->use_solution No temp_solution->check_diazotization add_solution->check_diazotization use_solution->check_diazotization addition_order Was diazonium solution added to CuCN solution? catalyst_quality->addition_order Yes catalyst_solution Solution: Use fresh, high-purity CuCN. catalyst_quality->catalyst_solution No order_solution Solution: Always add diazonium salt to the catalyst. addition_order->order_solution No catalyst_solution->check_cyanation order_solution->check_cyanation

Caption: Troubleshooting Decision Tree for the Sandmeyer Reaction.

Frequently Asked Questions (FAQs)

For lab-scale synthesis, the choice often depends on the availability of starting materials.

  • From 2,3-dimethoxybenzoic acid: This is a reliable, albeit multi-step, route that avoids the use of highly toxic aniline precursors. The process involves converting the acid to the amide, followed by dehydration.[7][8] It is often amenable to one-pot procedures, which can improve overall efficiency.[8]

  • From 2,3-dimethoxybenzaldehyde: This two-step route is also very common and effective if the aldehyde is readily available. The key is optimizing the dehydration of the intermediate oxime.

  • From 2,3-dimethoxyaniline: The Sandmeyer reaction is a classic and powerful method. However, due to the instability of the diazonium intermediate and the toxicity of the starting aniline, it requires more careful control and handling.

The route from the benzoic acid or the benzaldehyde is often preferred for its robustness and safer starting materials.

Impure benzonitrile is a common issue. The color often indicates phenolic byproducts or polymeric material.

  • Initial Wash: Before any other purification, wash the crude product (dissolved in a suitable organic solvent like dichloromethane or ether) with a dilute sodium hydroxide or sodium carbonate solution.[3] This will extract acidic impurities, particularly any phenol byproduct formed during a Sandmeyer reaction. Follow with a water wash and a brine wash.

  • Distillation: If the product is a liquid or a low-melting solid (m.p. 43-46 °C), vacuum distillation is a highly effective method for purification.[9]

  • Recrystallization: If the product is a solid, recrystallization is an excellent option. A mixed solvent system, such as chloroform/petroleum ether or ethanol/water, can be effective.[10]

  • Column Chromatography: For removing closely related impurities, silica gel chromatography is the method of choice. A solvent system of ethyl acetate and hexane is a good starting point.

Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.

  • Engineering Controls: Always handle solid cyanides and cyanide solutions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (check for appropriate glove type for the solvents being used).

  • Acid Incompatibility: NEVER mix cyanide salts with acid outside of the reaction vessel. Acidification generates highly toxic hydrogen cyanide (HCN) gas. All waste streams containing cyanide must be quenched with an oxidizing agent (like bleach) under basic conditions before disposal.

  • Emergency Preparedness: Ensure an emergency plan is in place and that all lab personnel are aware of the location and use of a cyanide antidote kit, if available.

Experimental Protocol Example: Sandmeyer Cyanation

This protocol is provided as an illustrative example. All quantities should be adapted for your specific scale and stoichiometry.

Step 1: Diazotization of 2,3-Dimethoxyaniline

  • In a flask, dissolve 2,3-dimethoxyaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.

  • Slowly add the NaNO₂ solution dropwise to the aniline hydrochloride solution, ensuring the internal temperature never exceeds 5°C.[3]

  • After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath.

  • Confirm a slight excess of nitrous acid using starch-iodide paper.[6] The resulting solution containing the diazonium salt should be kept cold and used immediately.

Step 2: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Gently warm the solution to dissolve the salts, then cool it to room temperature.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the copper cyanide solution.

  • After the addition is complete, allow the mixture to stand for 30 minutes at room temperature, then gently warm it to 50-60°C for one hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and proceed with workup and purification.

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_cyanation Stage 2: Cyanation aniline 2,3-Dimethoxyaniline in HCl/H₂O cool Cool to 0-5°C (Ice-Salt Bath) aniline->cool add_nitrite Slowly Add aq. NaNO₂ (Keep Temp < 5°C) cool->add_nitrite diazonium Benzenediazonium Salt Solution (Use Immediately) add_nitrite->diazonium add_diazonium Add Diazonium Solution to CuCN Solution diazonium->add_diazonium Transfer Cold Solution cu_solution Prepare Solution of CuCN/NaCN cu_solution->add_diazonium warm Warm Gently (~50°C) until N₂ evolution stops add_diazonium->warm crude_product Crude this compound warm->crude_product

Caption: General workflow for the Sandmeyer cyanation reaction.

References
  • EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google P
  • US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google P
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Sandmeyer Reaction - ResearchGate. (URL: [Link])

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Benzonitrile, 2,6-dimethoxy - Organic Syntheses Procedure. (URL: [Link])

  • How can I purify impure benzonitrile? - ResearchGate. (URL: [Link])

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (URL: [Link])

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Technical Support Center: Purification of Crude 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of crude 2,3-dimethoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical, field-tested protocols. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own laboratory setting.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purification, however, can be non-trivial due to the presence of structurally similar impurities and its particular physicochemical properties. This guide provides a structured approach to troubleshooting common issues encountered during its purification by recrystallization and column chromatography.

Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 43-46 °C (lit.)[1]
Boiling Point 290.25 °C (rough estimate)[1]
Solubility Soluble in methanol; Insoluble in water[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing probable causes and actionable solutions.

Recrystallization Issues

Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's going wrong and how can I fix it?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present, depressing the melting point of the mixture.

  • Probable Cause 1: Solvent Boiling Point is Too High. this compound has a relatively low melting point (43-46 °C). If you are using a high-boiling point solvent, the compound may be melting in the hot solvent before it has a chance to crystallize upon cooling.

  • Solution 1: Switch to a lower-boiling point solvent or a mixed solvent system. For instance, if you are using a solvent like toluene (b.p. 111 °C), consider switching to a solvent with a boiling point closer to, but still above, the melting point of your compound. A mixed solvent system, such as ethyl acetate/hexanes, can be fine-tuned to achieve the desired solubility characteristics at a suitable temperature.

  • Probable Cause 2: High Impurity Load. A significant amount of impurities can lead to a substantial melting point depression, causing your compound to separate as a liquid.

  • Solution 2: Consider a pre-purification step. If your crude material is heavily contaminated, a quick pass through a short plug of silica gel can remove many impurities.[2] This will enrich your material in the desired compound, making subsequent recrystallization more successful.

  • Probable Cause 3: Cooling Too Rapidly. Rapid cooling can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.

  • Solution 3: Allow the solution to cool slowly. After dissolving your compound in the hot solvent, allow the flask to cool to room temperature on a benchtop, insulated by a cork ring or paper towels, before transferring it to an ice bath.

Q2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve my recovery?

A2: Low recovery is a frequent challenge in recrystallization. The key is to find the right balance between purity and yield.

  • Probable Cause 1: Using Too Much Solvent. The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[3]

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve your crude material. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution and then allow it to cool again.

  • Probable Cause 2: Premature Crystallization During Hot Filtration. If your solution contains insoluble impurities that need to be removed by hot filtration, your product can crystallize on the filter paper or in the funnel stem as the solution cools.

  • Solution 2: To prevent this, use a pre-heated funnel and filter the solution as quickly as possible. It can also be beneficial to add a small excess of hot solvent before filtration to ensure the product remains in solution. This excess solvent can be removed by evaporation after filtration.

  • Probable Cause 3: Inefficient Crystal Collection. Leaving behind a significant amount of product in the crystallization flask or on the filter paper during transfer will reduce your final yield.

  • Solution 3: Ensure you scrape the flask thoroughly to transfer all crystals to the filter funnel. When washing the crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a substantial amount of the product.

Q3: No crystals are forming, even after the solution has been cooled in an ice bath. What should I do?

A3: The failure of crystals to form is usually due to either the solution not being supersaturated or the absence of nucleation sites for crystal growth to begin.

  • Probable Cause 1: The Solution is Not Supersaturated. You may have used too much solvent, or the chosen solvent is too good at dissolving your compound even at low temperatures.

  • Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that act as nucleation sites. If that fails, try adding a "seed crystal" – a tiny crystal of pure this compound – to the solution. If neither of these methods works, you will likely need to reduce the solvent volume by evaporation.

  • Probable Cause 2: Presence of Soluble Impurities Inhibiting Crystallization. Some impurities can act as crystallization inhibitors.

  • Solution 2: If you suspect this is the case, you may need to purify your compound by another method, such as column chromatography, before attempting recrystallization again.

Column Chromatography Issues

Q1: I'm not getting good separation of this compound from its impurities on a silica gel column. What can I do?

A1: Achieving good separation by column chromatography depends heavily on the choice of the mobile phase (eluent).

  • Probable Cause 1: Inappropriate Solvent Polarity. If the eluent is too polar, your compound and its impurities will travel down the column too quickly, resulting in poor separation. If the eluent is not polar enough, your compounds will stick to the silica gel and may not elute at all.

  • Solution 1: The ideal eluent system should give your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[2] For a moderately polar compound like this compound, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A 20% ethyl acetate in hexanes mixture is a reasonable starting point.[4] You can then adjust the ratio to achieve the desired Rf value. If separation is still poor, consider trying a different solvent system altogether, for example, dichloromethane/hexanes or acetone/hexanes.[2]

  • Probable Cause 2: Co-elution of Impurities. Some impurities may have very similar polarities to your desired product, making separation difficult with a single eluent system.

  • Solution 2: Employ a gradient elution. Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the eluent to elute your product, leaving the more polar impurities on the column.

Q2: My compound is streaking on the TLC plate and the column, leading to broad bands and poor separation. What is causing this?

A2: Streaking is often a sign of overloading the stationary phase or interactions between your compound and the silica gel.

  • Probable Cause 1: Sample Overload. Applying too much sample to your TLC plate or column can lead to streaking.

  • Solution 1: For TLC, ensure you are spotting a dilute solution of your compound. For column chromatography, a general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude material by weight.

  • Probable Cause 2: The Compound is Too Polar for the Eluent. If the eluent is not polar enough to effectively move your compound, it can lead to tailing or streaking.

  • Solution 2: Increase the polarity of your eluent. For very polar compounds that streak even in high concentrations of ethyl acetate, adding a small amount of methanol to the eluent can help.[5]

  • Probable Cause 3: Acidic or Basic Nature of the Compound or Impurities. Silica gel is slightly acidic. If your compound or impurities are basic, they can interact strongly with the silica, leading to streaking.

  • Solution 3: Add a small amount of a modifier to your eluent. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape. Conversely, for acidic compounds, a small amount of acetic acid can be added.

Q3: I loaded my sample onto the column, but I'm not getting anything to elute. Where is my compound?

A3: This frustrating situation can arise from several issues.

  • Probable Cause 1: Eluent is Not Polar Enough. Your compound may be strongly adsorbed to the silica gel and the eluent is not polar enough to move it.

  • Solution 1: Gradually increase the polarity of your eluent. If you have been running with a non-polar system, try flushing the column with a more polar solvent like 100% ethyl acetate or even a mixture containing methanol to see if you can recover your compound.

  • Probable Cause 2: Compound Decomposition on Silica Gel. Some compounds are unstable on silica gel and can decompose on the column.

  • Solution 2: Before running a column, it is good practice to test the stability of your compound on silica. Spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate and see if any new spots have appeared. If your compound is acid-sensitive, you can use deactivated silica gel (by washing with a solvent containing triethylamine) or an alternative stationary phase like alumina.[2]

  • Probable Cause 3: Improper Column Packing. If the column is not packed properly, it can lead to channeling, where the solvent runs through cracks in the silica gel, bypassing your compound.

  • Solution 3: Ensure your column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile will depend on the synthetic route used. However, some common impurities to look out for include:

  • Unreacted Starting Materials: If the nitrile is prepared from 2,3-dimethoxybenzaldehyde, you may have some residual aldehyde in your crude product.[7][8]

  • Partially Demethylated Products: If the synthesis involves harsh conditions or reagents that can cleave methyl ethers, you might have impurities such as 2-hydroxy-3-methoxybenzonitrile.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, you could have isomeric dimethoxybenzonitriles as impurities.

  • Solvent Residues: Residual solvents from the reaction or workup can be present.

Q2: What is a good general-purpose recrystallization solvent to try first for this compound?

A2: Given that this compound is soluble in methanol, a good starting point for recrystallization would be a mixed solvent system of a polar solvent in which it is soluble (like methanol, ethanol, or isopropanol) and a non-polar solvent in which it is less soluble (like water or hexanes). A common and often successful approach for aromatic compounds is to dissolve the crude material in a minimal amount of a hot polar solvent (e.g., ethanol) and then slowly add a non-polar anti-solvent (e.g., water) until the solution becomes cloudy. Then, reheat until the solution is clear and allow it to cool slowly.[3]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound has an aromatic ring and should be visible under a UV lamp (at 254 nm). If the spots are not clearly visible or for confirmation, you can use a staining solution. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.

Q4: What are the key safety precautions I should take when working with this compound?

A4: According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1][9] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The optimal solvent system should be determined by small-scale trials.

1. Solvent Selection (Small-Scale Test): a. Place a small amount (10-20 mg) of your crude this compound into a small test tube. b. Add a few drops of a test solvent (e.g., isopropanol, ethanol, ethyl acetate/hexanes mixture) at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature. c. If the compound is insoluble at room temperature, gently heat the test tube. The ideal solvent will dissolve the compound completely upon heating. d. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

2. Recrystallization Procedure (Example with Isopropanol/Water): a. Place your crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot isopropanol to dissolve the solid completely. c. While the solution is still hot, add water dropwise until the solution becomes persistently cloudy. d. Add a few more drops of hot isopropanol until the solution becomes clear again. e. If there are any insoluble impurities, perform a hot filtration at this stage. f. Cover the flask and allow it to cool slowly to room temperature. g. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold isopropanol/water mixture. i. Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a standard procedure for purifying this compound using flash column chromatography on silica gel.

1. Determine the Eluent System by TLC: a. Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes). d. The optimal eluent system will give the this compound spot an Rf value of approximately 0.2-0.3.[2]

2. Column Packing (Wet Packing Method): a. Choose a column of appropriate size for the amount of material you are purifying. b. Clamp the column vertically and add a small plug of cotton or glass wool to the bottom. c. Add a layer of sand over the plug. d. In a beaker, make a slurry of silica gel in your chosen eluent. e. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. f. Once all the silica is added, add a layer of sand on top to protect the surface. g. Run eluent through the column until the silica bed is stable and no air bubbles are visible. Do not let the solvent level drop below the top of the silica.

3. Sample Loading: a. Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. b. Carefully add the sample solution to the top of the column. c. Allow the sample to absorb onto the silica gel. d. Carefully add your eluent to the top of the column.

4. Elution and Fraction Collection: a. Apply pressure to the top of the column (using a pump or compressed air) to achieve a steady flow rate. b. Collect fractions in test tubes. c. Monitor the elution of your compound by TLC analysis of the collected fractions. d. Combine the fractions containing the pure product. e. Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Decision_Tree start Crude this compound purity_check Assess Purity (TLC, NMR) start->purity_check decision Is Purity >95%? purity_check->decision high_purity Product is sufficiently pure. decision->high_purity Yes low_purity Further purification needed. decision->low_purity No purification_method Choose Purification Method low_purity->purification_method recrystallization Recrystallization purification_method->recrystallization Solid with few impurities column_chromatography Column Chromatography purification_method->column_chromatography Oily solid or complex mixture recrystallization_outcome Assess Purity and Yield recrystallization->recrystallization_outcome column_outcome Assess Purity and Yield column_chromatography->column_outcome recrystallization_success Pure Product recrystallization_outcome->recrystallization_success Successful recrystallization_fail Low Yield or Purity recrystallization_outcome->recrystallization_fail Unsuccessful column_success Pure Product column_outcome->column_success Successful column_fail Poor Separation column_outcome->column_fail Unsuccessful troubleshoot_recrystallization Troubleshoot Recrystallization (Solvent, Cooling Rate) recrystallization_fail->troubleshoot_recrystallization troubleshoot_column Troubleshoot Column (Eluent, Packing) column_fail->troubleshoot_column troubleshoot_recrystallization->recrystallization troubleshoot_column->column_chromatography

Caption: Decision tree for selecting and troubleshooting the purification method for this compound.

References

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR? (2013, November 18). Retrieved January 12, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 12, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]

  • FLASH OPTIMIZATION - Brian H. Northrop. (n.d.). Retrieved January 12, 2026, from [Link]

  • How to run column chromatography. (n.d.). Retrieved January 12, 2026, from [Link]

    • Thin Layer Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]

  • Column chromatography (video) | Khan Academy. (n.d.). Retrieved January 12, 2026, from [Link]

  • Enabling facile, rapid and successful chromatographic Flash purification - Chromatography Today. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved January 12, 2026, from [Link]

  • MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collect - JOCPR. (2016, February 7). Retrieved January 12, 2026, from [Link]

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 12, 2026, from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents. (n.d.).
  • Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2,3-Dimethoxybenzaldehyde: A Key Intermediate for Pharmaceuticals, Fragrances, and Organic Electronics - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Table of Functional Group Priorities for Nomenclature - Master Organic Chemistry. (2011, February 14). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,3-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and an analysis of common by-products, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several routes, each with its own set of advantages and potential pitfalls. The two most common methods are the dehydration of 2,3-dimethoxybenzamide and the Sandmeyer reaction of 2,3-dimethoxyaniline. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity of the final product.

The presence of two electron-donating methoxy groups on the aromatic ring influences the reactivity of the starting materials and intermediates, leading to the formation of specific by-products that require careful consideration during both the reaction and purification stages.

II. Troubleshooting Common Synthetic Issues

This section addresses specific problems that may be encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Scenario 1: Low or No Yield of this compound

  • Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield can stem from several factors depending on the synthetic route.

    • For the Amide Dehydration Route:

      • Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. Ensure the reagent is fresh and has not been deactivated by moisture.

      • Insufficient Reaction Temperature: Dehydration of amides often requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated to the appropriate temperature as specified in the protocol.

      • Presence of Water: This is a dehydration reaction, so anhydrous conditions are paramount. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Even small amounts of water can quench the dehydrating agent and hydrolyze the starting material or product.

      • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.

    • For the Sandmeyer Reaction Route:

      • Incomplete Diazotization: The formation of the diazonium salt from 2,3-dimethoxyaniline is a crucial first step and is highly sensitive to temperature. The reaction must be kept cold (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing. Use of a starch-iodide paper to test for excess nitrous acid can confirm the completion of diazotization. A persistent blue-black color indicates an excess of nitrous acid.

      • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally labile. They should be used immediately after preparation and kept cold. Decomposition often leads to the formation of phenolic by-products.

      • Issues with the Copper(I) Cyanide Catalyst: The copper(I) cyanide should be of good quality. The reaction of the diazonium salt with CuCN is often exothermic and should be controlled to prevent side reactions.

Scenario 2: Presence of Unexpected Peaks in Analytical Data (TLC, GC-MS, NMR)

  • Question: My analytical data shows several unexpected peaks. What are the likely by-products and how can I identify them?

  • Answer: The presence of unexpected peaks indicates the formation of by-products. The identity of these by-products is highly dependent on the synthetic route. Below is a table of common by-products, their likely origin, and methods for their identification.

By-product NameStructureSynthetic Route of OriginReason for FormationIdentification Methods
2,3-Dimethoxybenzamide Amide DehydrationIncomplete dehydration of the starting material.NMR, GC-MS, IR (presence of C=O and N-H stretches).
2,3-Dimethoxyphenol Sandmeyer ReactionDecomposition of the 2,3-dimethoxydiazonium salt intermediate, especially at elevated temperatures.GC-MS (comparison with a known standard), NMR.
3-Methoxy-2-hydroxybenzonitrile Amide Dehydration (with strong Lewis acidic reagents)Partial demethylation of one of the methoxy groups by the dehydrating agent (e.g., POCl₃) or during workup.GC-MS, NMR (presence of a phenolic -OH proton and distinct aromatic proton signals).
3,3',4,4'-Tetramethoxybiphenyl Sandmeyer ReactionDimerization of the aryl radical intermediate formed during the reaction. This is a characteristic by-product of the radical mechanism of the Sandmeyer reaction.[1]GC-MS (molecular ion peak corresponding to the biphenyl structure), NMR (characteristic aromatic signals).

III. Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is better for preparing this compound?

    • A1: The "better" route depends on your specific circumstances.

      • The amide dehydration route is often preferred if 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzamide are readily available. It is a relatively straightforward one-step conversion from the amide.

      • The Sandmeyer reaction is a good choice if 2,3-dimethoxyaniline is your starting material. It is a classic and reliable method for introducing a nitrile group onto an aromatic ring. However, it requires careful temperature control and handling of the unstable diazonium salt intermediate.

  • Q2: How can I effectively purify my crude this compound?

    • A2: Purification strategies depend on the nature and quantity of the impurities.

      • Crystallization: this compound is a solid at room temperature, making crystallization a good option for removing many impurities. A suitable solvent system can be determined through small-scale trials (e.g., ethanol/water, isopropanol, or toluene/heptane).

      • Column Chromatography: For removing structurally similar by-products, such as other benzonitrile derivatives or the biphenyl by-product, silica gel column chromatography is very effective. A gradient of ethyl acetate in hexanes is a common eluent system.

      • Distillation: If the impurities are non-volatile, vacuum distillation can be used for purification, although this is less common for solid products.

  • Q3: What are the key safety precautions I should take during these syntheses?

    • A3:

      • Sandmeyer Reaction: Diazonium salts can be explosive when dry and should be handled with extreme care. Always keep them in solution and at low temperatures. The use of cyanides (e.g., CuCN) is highly toxic; work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

      • Amide Dehydration: Reagents like POCl₃ and SOCl₂ are corrosive and react violently with water, releasing toxic fumes (HCl). Handle these reagents in a fume hood and wear acid-resistant gloves and safety goggles.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Dehydration

This protocol is adapted from the general principles of amide dehydration.

Materials:

  • 2,3-Dimethoxybenzamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene (or another suitable high-boiling inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxybenzamide (1 equivalent).

  • Add anhydrous toluene to form a slurry.

  • Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) to the stirred slurry at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully quench by slowly pouring it over crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This is a general protocol for a Sandmeyer cyanation that can be adapted for 2,3-dimethoxyaniline.

Materials:

  • 2,3-Dimethoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Toluene or another suitable organic solvent

  • Ice

Procedure: Part A: Diazotization

  • In a beaker, dissolve 2,3-dimethoxyaniline (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.3 equivalents) in water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with an organic solvent like toluene.

  • Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

V. Visualization of Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Routes to this compound

G cluster_0 Amide Dehydration Route cluster_1 Sandmeyer Reaction Route 2,3-Dimethoxybenzoic Acid 2,3-Dimethoxybenzoic Acid 2,3-Dimethoxybenzamide 2,3-Dimethoxybenzamide 2,3-Dimethoxybenzoic Acid->2,3-Dimethoxybenzamide 1. SOCl2 2. NH4OH This compound This compound 2,3-Dimethoxybenzamide->this compound POCl3 or SOCl2 2,3-Dimethoxyaniline 2,3-Dimethoxyaniline 2,3-Dimethoxydiazonium salt 2,3-Dimethoxydiazonium salt 2,3-Dimethoxyaniline->2,3-Dimethoxydiazonium salt NaNO2, HCl 0-5 °C 2,3-Dimethoxydiazonium salt->this compound CuCN

Caption: Common synthetic pathways to this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Sandmeyer Reaction

G start Low Yield in Sandmeyer Reaction q1 Is diazotization complete? (Starch-iodide test) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the diazonium salt used immediately and kept cold? a1_yes->q2 s1 Incomplete reaction. - Ensure T < 5 °C - Add more NaNO2 a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the CuCN catalyst active? a2_yes->q3 s2 Decomposition to phenol. - Use immediately - Maintain low temperature a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield should improve a3_yes->end s3 Inactive catalyst. - Use fresh, high-quality CuCN a3_no->s3

Caption: A decision tree for troubleshooting low yields in the Sandmeyer reaction.

VI. Analytical Characterization

Accurate identification of the desired product and any by-products is crucial. The following table provides expected analytical data for this compound.

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~7.2-7.5 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ ~160, 150 (Ar-C-O), 125, 120, 115 (Ar-C-H), 116 (CN), 105 (Ar-C-CN), 61, 56 (OCH₃)
GC-MS (EI)Molecular Ion (M⁺) at m/z = 163. Key fragments at m/z = 148 (M⁺ - CH₃), 120 (M⁺ - CH₃ - CO).
FTIR (ATR)Strong C≡N stretch around 2220-2240 cm⁻¹, C-O stretches around 1200-1300 cm⁻¹.

VII. References

  • Sandmeyer Reaction Mechanism and By-products: Wikipedia contributors. Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Synthesis of 2,3-dihydroxy benzonitrile via this compound: European Patent EP2874980B1. Improved process for preparation of 2,3-dihydroxy benzonitrile.

  • Radical Nature of the Sandmeyer Reaction: Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

  • Amide Dehydration Mechanisms: Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]

  • Analytical Data for this compound: PubChem. This compound. [Link]

Sources

troubleshooting failed 2,3-Dimethoxybenzonitrile synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this synthesis. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

There are three primary, well-established routes:

  • From 2,3-Dimethoxybenzaldehyde: A two-step process involving the formation of an aldoxime intermediate, followed by its dehydration.[1][2]

  • From 2,3-Dimethoxyaniline: This route utilizes the classic Sandmeyer reaction, which involves the diazotization of the aniline followed by a copper(I) cyanide-mediated cyanation.[3][4]

  • From 2,3-Dimethoxybenzoic Acid: This involves converting the carboxylic acid to a primary amide (2,3-Dimethoxybenzamide), which is then dehydrated to the nitrile.[5][6]

The choice of route often depends on the availability and cost of the starting material, as well as the scale of the reaction and tolerance for specific reagents (e.g., cyanide salts).

Q2: What are the key physical properties of this compound I should know for isolation and characterization?

Knowing the physical properties is critical for a successful workup and purification.

  • Appearance: White to light yellow crystalline solid.[7]

  • Molecular Weight: 163.17 g/mol .[8]

  • Melting Point: There is some variation in reported values, typically in the range of 43-46 °C or 68-70 °C.[7][8] It is crucial to characterize your product and be consistent.

  • Solubility: Soluble in methanol and other common organic solvents like chloroform.[7][9]

  • CAS Number: 5653-62-3.[8][10]

Troubleshooting Guide: Synthesis from 2,3-Dimethoxybenzaldehyde

This pathway is popular due to the commercial availability of 2,3-Dimethoxybenzaldehyde and avoids the use of highly toxic cyanide salts in the final step. The general workflow is Aldehyde → Aldoxime → Nitrile.

Workflow: Aldehyde to Nitrile Synthesis

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration cluster_2 Step 3: Purification A 2,3-Dimethoxybenzaldehyde C 2,3-Dimethoxybenzaldehyde Oxime A->C Condensation B Hydroxylamine (e.g., NH2OH·HCl) + Base (e.g., NaOAc, Pyridine) B->C E This compound C->E Elimination D Dehydrating Agent (e.g., Ac2O, SOCl2, POCl3) D->E F Crude Product E->F Workup G Purified Product F->G Recrystallization or Column Chromatography

Caption: General workflow for synthesizing this compound from its aldehyde precursor.

Q: My reaction appears to have stalled during the oxime formation step (Step 1). My TLC shows only starting material. What went wrong?

A: This is a classic condensation reaction that can fail for several reasons, primarily related to pH control and reagent quality.

  • Causality: The formation of an oxime from an aldehyde and hydroxylamine is reversible and pH-dependent. The reaction requires free hydroxylamine (NH₂OH), which is liberated from its salt (e.g., NH₂OH·HCl) by a base. If the medium is too acidic, the hydroxylamine remains protonated (NH₃OH⁺) and is not nucleophilic enough to attack the aldehyde carbonyl. If it's too basic, the desired product may undergo side reactions.

  • Troubleshooting Steps:

    • Check the Base: Ensure you have added a sufficient molar equivalent of a suitable base (like sodium acetate, pyridine, or sodium bicarbonate) to neutralize the HCl from the hydroxylamine hydrochloride salt. A common ratio is 1.1 to 1.5 equivalents of both the hydroxylamine salt and the base relative to the aldehyde.

    • Verify Reagent Quality: Hydroxylamine solutions can degrade over time. Use a fresh bottle or verify the quality of your existing stock.

    • Solvent Choice: The reaction is typically run in aqueous ethanol or methanol to ensure all components are soluble. If your aldehyde is not fully dissolved, the reaction will be slow or incomplete.

    • Temperature and Time: While the reaction often proceeds at room temperature, gentle heating (40-60 °C) can sometimes be required to drive the reaction to completion. Monitor by TLC over several hours.

Q: The dehydration of my aldoxime (Step 2) is messy, giving a low yield and multiple byproducts. How can I improve this?

A: The dehydration step is critical and sensitive to the choice of reagent and reaction conditions. The goal is to facilitate the elimination of water, but harsh conditions can lead to decomposition.

  • Causality: Dehydrating agents like acetic anhydride (Ac₂O), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) work by "activating" the oxime's hydroxyl group, turning it into a better leaving group.[5][6] However, these are aggressive reagents that can cause side reactions if not controlled properly. For example, acetic anhydride can lead to acetylation of other functional groups, while phosphorus-based reagents can generate acidic byproducts that promote tar formation.

Dehydrating AgentTypical ConditionsProsCons
Acetic Anhydride (Ac₂O) Reflux, often neat or in a high-boiling solvent.[7]Inexpensive, effective.High temperatures can cause decomposition. Can be vigorous.
Thionyl Chloride (SOCl₂) 0 °C to RT, often in a non-polar solvent like DCM or toluene with a base (e.g., pyridine).[2]Mild conditions, high conversion.Generates HCl and SO₂, requiring a scavenger base and good ventilation.
Phosphorus Oxychloride (POCl₃) 0 °C to elevated temps (e.g., 75-85 °C), often in toluene or pyridine.[5]Powerful and effective.Can generate acidic byproducts; workup can be challenging.
  • Troubleshooting & Optimization Protocol:

    • Reagent Choice & Stoichiometry: If using a powerful reagent like POCl₃ or SOCl₂, ensure you are using the correct stoichiometry (typically 1.1-2.0 equivalents) and adding it slowly at a reduced temperature (e.g., 0 °C) to control the initial exotherm.

    • Use a Base: When using SOCl₂ or POCl₃, the inclusion of a non-nucleophilic base like pyridine is crucial. It acts as both a catalyst and a scavenger for the acidic byproducts (HCl), preventing degradation of the acid-sensitive nitrile product.

    • Anhydrous Conditions: Ensure your glassware is dry and you are using anhydrous solvents. Water will readily quench these dehydrating agents, reducing their effectiveness and leading to incomplete conversion.

    • Workup Procedure: The reaction mixture should be quenched carefully, typically by pouring it slowly into ice-water or a cold bicarbonate solution to neutralize excess reagent and acid.[5] This prevents product hydrolysis during workup.

Troubleshooting Guide: Sandmeyer Reaction from 2,3-Dimethoxyaniline

The Sandmeyer reaction is a powerful tool for introducing a cyano group, but it is mechanistically complex and requires careful control of temperature and reagents.[3][11]

Troubleshooting Decision Tree: Sandmeyer Reaction

G Start Low Yield or Failed Sandmeyer Reaction Q1 Did the diazotization step (addition of NaNO₂) produce a clear solution without brown fumes? Start->Q1 Q2 Was the diazonium salt solution kept below 5 °C at all times? Q1->Q2 Yes Sol1 Issue: Incomplete Diazotization. Solution: Ensure sufficient acid (3+ eq.). Check purity of aniline and NaNO₂. Q1->Sol1 No Q3 Was the CuCN solution freshly prepared and fully dissolved? Q2->Q3 Yes Sol2 Issue: Diazonium Salt Decomposition. Solution: Maintain 0-5 °C strictly. Use the salt immediately. Q2->Sol2 No Q4 Was vigorous N₂ evolution observed upon adding the diazonium salt to CuCN? Q3->Q4 Yes Sol3 Issue: Inactive Catalyst. Solution: Prepare fresh CuCN/NaCN solution. Ensure all solids are dissolved before use. Q3->Sol3 No Sol4 Issue: Poor Radical Formation. Solution: Warm the reaction gently (e.g., to 50-60 °C) after addition is complete to drive reaction. Q4->Sol4 No Success Successful Reaction Q4->Success Yes

Caption: A decision tree for diagnosing common failures in the Sandmeyer cyanation reaction.

Q: My diazotization reaction (aniline + NaNO₂) is producing a dark, tarry mixture and brown fumes instead of a clear solution. What is happening?

A: This indicates a failure in the formation of the diazonium salt, likely due to incorrect temperature or stoichiometry.

  • Causality: Diazotization requires the in-situ formation of nitrous acid (HNO₂) from NaNO₂ and a strong acid (like HCl or H₂SO₄). This reaction must be done at low temperatures (0-5 °C) because both nitrous acid and the resulting diazonium salt are unstable at higher temperatures.[12] The brown fumes are likely nitrogen oxides (NOx), a sign that the nitrous acid is decomposing. The tar is from the aniline self-coupling or reacting with the decomposition products.

  • Corrective Protocol:

    • Strict Temperature Control: Prepare a solution of 2,3-dimethoxyaniline in approximately 3 equivalents of aqueous HCl. Cool this solution to 0-5 °C in an ice-salt bath.

    • Slow Reagent Addition: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂) (approx. 1.1 equivalents). Add this solution dropwise to the cold aniline solution with vigorous stirring, ensuring the internal temperature never rises above 5 °C.

    • Test for Excess Nitrous Acid: After the addition is complete, you can test for a slight excess of nitrous acid using starch-iodide paper (it should turn blue). This confirms the reaction has gone to completion. Do not add a large excess, as it can lead to side reactions.

Q: My cyanation step is giving a very low yield of the nitrile, with significant amounts of 2,3-dimethoxyphenol as a byproduct. How can I prevent this?

A: This is a classic problem in Sandmeyer reactions and points to two likely issues: decomposition of the diazonium salt before it can react with the cyanide, or issues with the copper catalyst.

  • Causality: The diazonium group (-N₂⁺) is an excellent leaving group. In an aqueous solution, it can be displaced by water to form a phenol, a reaction that is accelerated by heat.[3][12] The Sandmeyer reaction itself is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[11] If the copper(I) catalyst is inactive or the reaction is not proceeding efficiently, the competing hydrolysis reaction will dominate.

  • Troubleshooting Steps:

    • Use the Diazonium Salt Immediately: Once prepared, the cold diazonium salt solution should be used without delay. Do not let it sit for an extended period, even in an ice bath.

    • Prepare a Fresh Catalyst Solution: Prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide (NaCN or KCN). This forms a soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species. Using old or poorly dissolved CuCN will result in low activity.

    • Control the Addition: Add the cold diazonium salt solution slowly to the warmed (e.g., 60-70 °C) CuCN/NaCN solution. This allows the diazonium salt to react immediately upon introduction, minimizing its lifetime in solution where it could be hydrolyzed. You should observe steady evolution of nitrogen gas.[13]

    • Ensure Neutral or Slightly Basic pH of Cyanide Solution: The cyanide solution should be basic enough to neutralize the acid carried over with the diazonium salt solution. This is critical because hydrogen cyanide (HCN), a toxic gas, can be liberated under strongly acidic conditions.

General Purification Guide

Q: My final product is an impure, off-colored solid/oil. What is the best way to purify this compound?

A: Proper purification is key to obtaining a high-quality final product. The method depends on the nature of the impurities.

  • Causality: Impurities can range from unreacted starting materials and reagents to byproducts like phenols (from Sandmeyer) or amides (from incomplete dehydration). The physical properties of your target compound (a low-melting solid) make it amenable to several techniques.[8]

  • Recommended Purification Protocol:

    • Aqueous Wash: First, dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities (like residual aniline), followed by a dilute base (e.g., 5% NaHCO₃ or 1M NaOH) to remove acidic impurities (like phenols or benzoic acid). Finally, wash with brine to remove excess water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Final Purification (Choose one):

      • Recrystallization: This is often the most effective method for solids. Based on its solubility profile, try recrystallizing from a mixed solvent system like ethanol/water or hexane/ethyl acetate. Dissolve the crude solid in the minimum amount of hot solvent, then cool slowly to allow pure crystals to form.

      • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable alternative. Use a solvent system like hexane/ethyl acetate, starting with a low polarity (e.g., 95:5) and gradually increasing the polarity to elute your product. Monitor the fractions by TLC.

      • Distillation: For larger scales or if the product is an oil, vacuum distillation can be effective.[14] However, given the melting point of this compound, this may be less practical for small-scale purification.

References

  • EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google P
  • Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Nea - Scirp.org. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google P
  • Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC - NIH. [Link]

  • nitrile synthesis from aldehydes, amines, and alcohols - Sciencemadness Discussion Board. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Alternative synthetic route towards nitriles by using aldehydes... - ResearchGate. [Link]

  • Benzonitrile, 2,6-dimethoxy - Organic Syntheses Procedure. [Link]

  • Nitriles to Ketones and Aldehydes - Chemistry Steps. [Link]

  • This compound | C9H9NO2 | CID 21862 - PubChem - NIH. [Link]

  • How can I purify impure benzonitrile? - ResearchGate. [Link]

  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P

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Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,3-Dimethoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. We will explore common synthetic pathways, address specific experimental challenges in a question-and-answer format, and provide validated protocols to ensure your success.

Section 1: Synthesis Pathway Selection Guide

The optimal route to this compound depends heavily on the available starting materials, required scale, and safety infrastructure. This section provides a high-level overview to guide your selection.

Frequently Asked Questions: Choosing Your Synthesis Route

Q1: What are the primary synthetic routes to this compound?

A1: There are several established methods, each with distinct advantages and challenges:

  • Dehydration of 2,3-Dimethoxybenzamide: This is a robust, multi-step process often performed as a "one-pot" synthesis starting from 2,3-dimethoxybenzoic acid. It involves conversion to the acid chloride, amidation, and subsequent dehydration to the nitrile.[1][2]

  • Sandmeyer Cyanation: A classic and highly effective method that starts from 2,3-dimethoxyaniline. The primary amine is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This modern approach involves the displacement of a leaving group (like a methoxy group) from an activated aromatic ring. For alkoxy arenes, this can be achieved via a Cation-Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr) using photoredox catalysis.[5][6]

  • Dehydration of 2,3-Dimethoxybenzaldoxime: This route involves the conversion of 2,3-dimethoxybenzaldehyde to its corresponding oxime, followed by dehydration using reagents like acetic anhydride.[7]

Q2: How do I choose the best synthesis route for my needs?

A2: Consider the following factors:

  • Starting Material Availability: If 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde are readily available and cost-effective, their respective pathways are excellent choices. If your precursor is 2,3-dimethoxyaniline, the Sandmeyer reaction is the most direct route.

  • Scale and Throughput: The one-pot synthesis from benzoic acid is well-suited for larger scales as it avoids the isolation of intermediates.[1][2]

  • Safety and Reagent Handling: The Sandmeyer reaction and other methods using cyanide salts (NaCN, KCN, CuCN) require stringent safety protocols due to the high toxicity of cyanide.[3] Photoredox methods may use less acutely toxic cyanide sources like trimethylsilyl cyanide (TMSCN) but require specialized photochemical equipment.[5][8]

  • Process Sensitivity: The Sandmeyer reaction requires careful temperature control, as diazonium salts are thermally unstable.[9] The one-pot process from benzoic acid involves moisture-sensitive reagents like thionyl chloride and phosphorus oxychloride.[1]

Synthesis Pathway Selection cluster_paths Available Precursors cluster_methods Recommended Synthetic Route start Select Starting Material benzoic_acid 2,3-Dimethoxybenzoic Acid start->benzoic_acid Acid aniline 2,3-Dimethoxyaniline start->aniline Amine trimethoxybenzene 1,2,3-Trimethoxybenzene start->trimethoxybenzene Alkoxyarene one_pot One-Pot Amide Dehydration (Good for scale-up) benzoic_acid->one_pot sandmeyer Sandmeyer Reaction (Classic, high yield, needs temp control) aniline->sandmeyer photoredox Photoredox C-O Cyanation (Modern, mild conditions) trimethoxybenzene->photoredox

Caption: Decision flowchart for selecting a synthesis pathway.

Section 2: Troubleshooting Guide by Synthesis Route

This section addresses common problems encountered during the synthesis of this compound.

2.1 Route A: Dehydration of 2,3-Dimethoxybenzamide (from Benzoic Acid)

This route is powerful but has several critical steps where issues can arise. The overall transformation is: Benzoic Acid → Acid Chloride → Amide → Nitrile.

Q: My overall yield is very low after the final dehydration step. Where should I focus my troubleshooting efforts?

A: A low overall yield in this one-pot sequence points to cumulative losses or a failure at a specific stage.

  • Verify Acid Chloride Formation: The initial step, reacting 2,3-dimethoxybenzoic acid with a halogenating agent like thionyl chloride (SOCl₂), is critical. Ensure your SOCl₂ is fresh and the reaction is performed under anhydrous conditions (dry solvent, inert atmosphere).[1][2] Incomplete conversion here will carry unreacted starting material through the entire sequence.

  • Check Amidation Efficiency: The quench into an ammonia source (e.g., aqueous ammonia) must be carefully controlled. This reaction is highly exothermic. Maintaining a low temperature (0-15°C) is crucial to prevent side reactions or degradation of the acid chloride before it can react to form the amide.[2]

  • Optimize Dehydration: The conversion of the amide to the nitrile using a dehydrating agent like phosphorus oxychloride (POCl₃) is often the most challenging step. Ensure the correct stoichiometry of POCl₃ is used and that the reaction temperature is sufficient (typically 75-85°C) for the reaction to proceed to completion.[1] Monitor the reaction by TLC or HPLC to confirm the disappearance of the amide.

Q: I'm seeing incomplete conversion of the amide to the nitrile. What are the likely causes?

A: This is a common issue often related to reagent quality or reaction conditions.

  • Deactivated Dehydrating Agent: POCl₃ is sensitive to moisture. Use a fresh bottle or a recently opened one stored under an inert atmosphere.

  • Insufficient Temperature or Time: The dehydration reaction requires heating. If the temperature is too low or the reaction time too short, the conversion will be incomplete.[1] A typical duration is 1-2 hours at 75-85°C.

  • Solvent Effects: Toluene is a common solvent for this step.[1] Ensure your solvent is anhydrous, as water will consume the dehydrating agent.

Q: My final product is a dark, oily substance instead of the expected white/light yellow solid. What happened?

A: Dark coloration or oiling out suggests the presence of impurities from side reactions or decomposition.

  • High-Temperature Decomposition: Excessive heating during the dehydration step can lead to thermal decomposition and the formation of colored, polymeric byproducts. Adhere to the recommended temperature range.

  • Inadequate Quenching: After dehydration, the reaction is typically quenched with cold water.[1] An inefficient or overly slow quench of the reactive mixture can lead to side reactions.

  • Potential Demethylation: Although more common with stronger Lewis acids, harsh conditions could potentially lead to the cleavage of the methoxy ethers, resulting in phenolic impurities that are prone to oxidation and coloration.[1][2]

2.2 Route B: Sandmeyer Cyanation of 2,3-Dimethoxyaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry but requires precision, particularly in the formation and handling of the diazonium salt intermediate.[3]

Q: My diazotization step (amine to diazonium salt) seems to be failing. How can I improve it?

A: Successful diazotization hinges on low temperature and proper acid/nitrite stoichiometry.

  • Strict Temperature Control: Aryl diazonium salts are notoriously unstable and can decompose violently at elevated temperatures. The reaction should be maintained between 0°C and 5°C using an ice/salt bath.[9] Adding the sodium nitrite solution slowly beneath the surface of the acidic amine solution helps dissipate heat and ensures immediate reaction.

  • Sufficient Acid: A sufficient excess of acid (e.g., HCl, H₂SO₄) is required to fully protonate the aniline and to form nitrous acid (HONO) from the sodium nitrite.

  • Test for Nitrous Acid: You can confirm that you have a slight excess of nitrous acid at the end of the addition by testing a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates the presence of HONO. A persistent excess should be avoided as it can lead to side reactions.

Q: The final cyanation step gives a low yield and a lot of tar. Why?

A: This often points to issues with the diazonium salt addition or the copper catalyst.

  • Decomposition of Diazonium Salt: If the diazonium salt solution is allowed to warm up or is added too slowly to a hot solution of CuCN, it will decompose, primarily to phenols and polymeric materials (tar). The addition should be controlled to keep the temperature of the CuCN solution within its optimal range.

  • Catalyst Activity: The copper(I) cyanide catalyst must be active. Ensure it is properly prepared and handled.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to biaryl formation as a key byproduct.[3] Optimizing concentration and temperature can help favor the desired cyanation pathway.

Sandmeyer Troubleshooting start Low Yield in Sandmeyer Reaction check_diazotization Problem with Diazotization Step? start->check_diazotization check_cyanation Problem with Cyanation Step? start->check_cyanation temp_control Maintain Temp at 0-5°C check_diazotization->temp_control Yes acid_check Use Sufficient Excess Acid check_diazotization->acid_check Yes nitrite_test Test for Excess HONO check_diazotization->nitrite_test Yes decomp Diazonium Salt Decomposed? check_cyanation->decomp Yes catalyst_issue Inactive CuCN Catalyst? check_cyanation->catalyst_issue Yes side_reactions Excessive Side Reactions? check_cyanation->side_reactions Yes fix_temp Improve Cooling Efficiency decomp->fix_temp Yes fix_catalyst Use Fresh/Active CuCN catalyst_issue->fix_catalyst Yes fix_conditions Optimize Concentration & Temp side_reactions->fix_conditions

Caption: Troubleshooting workflow for low yield in a Sandmeyer reaction.

Section 3: General Optimization & Purification FAQs

Q: What is the best way to monitor reaction progress?

A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. Use a non-polar solvent system like Hexane/Ethyl Acetate. For quantitative analysis and to monitor for subtle impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]

Q: My purified this compound is off-color (yellow/brown). How can I remove the impurities?

A: A yellow or brown hue typically indicates the presence of oxidized phenolic impurities or residual starting materials.

  • Base Wash: Washing the crude product in an organic solvent with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃) can remove acidic phenolic impurities.

  • Activated Carbon: Treatment with activated carbon (charcoal) in a suitable solvent during recrystallization is highly effective at removing colored impurities.[10]

  • Recrystallization: The most effective purification method. A solvent system of Dichloromethane/Heptane or Chloroform/Petroleum Ether has been shown to be effective.[10][11] Dissolve the crude solid in a minimum amount of the more soluble solvent (DCM/Chloroform) and then slowly add the less soluble "anti-solvent" (Heptane/Petroleum Ether) until turbidity persists. Cool slowly to allow for crystal formation.

Q: What are the key safety considerations when working with cyanide reagents?

A: All cyanide salts (NaCN, KCN, CuCN) and TMSCN are extremely toxic.

  • NEVER mix cyanide salts with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. All work must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and chemical safety goggles.

  • Waste Disposal: Cyanide waste must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

Section 4: Validated Experimental Protocols

The following protocols are provided as a reliable starting point for your experiments.

Protocol 1: One-Pot Synthesis from 2,3-Dimethoxybenzoic Acid

This protocol is adapted from a patented process and is designed for efficiency.[1]

ParameterValueRationale
Starting Material 2,3-Dimethoxybenzoic Acid1.0 eq
Halogenating Agent Thionyl Chloride (SOCl₂)2.0 eq
Solvent (Step 1) Dichloromethane (DCM)Anhydrous
Ammonia Source Aqueous Ammonia (28-30%)Excess
Dehydrating Agent Phosphorus Oxychloride (POCl₃)1.7 eq
Solvent (Step 2) TolueneAnhydrous
Temperature (Step 1) 25-30°CControls initial reaction.
Temperature (Step 2) 0-5°CControls exothermic amidation.
Temperature (Step 3) 75-80°CDrives dehydration to nitrile.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a stirred solution of 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF. Slowly add thionyl chloride (2.0 eq) at 25-30°C and stir for 2 hours until gas evolution ceases.

  • Amide Formation: In a separate flask, prepare a solution of aqueous ammonia and cool it to 0-5°C in an ice bath. Slowly add the reaction mass from step 1 to the cold ammonia solution, ensuring the temperature does not exceed 15°C. Stir vigorously for 1 hour.

  • Workup & Solvent Swap: Separate the organic and aqueous layers. Concentrate the organic layer under reduced pressure. Add toluene and perform an azeotropic distillation to remove residual water.

  • Dehydration: Dissolve the resulting crude amide in anhydrous toluene. Add phosphorus oxychloride (1.7 eq) and heat the mixture to 75-80°C for 1-2 hours, monitoring by TLC for the disappearance of the amide.

  • Final Quench & Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it into cold water (0-5°C). Separate the organic layer, wash with aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., DCM/Heptane) to obtain pure this compound.

Section 5: References
  • Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. ACS Publications.

  • Improved process for preparation of 2,3-dihydroxy benzonitrile. Google Patents.

  • Process for preparation of 2,3-dihydroxy benzonitrile. Google Patents.

  • Optimization of reaction conditions a. ResearchGate.

  • Sandmeyer reaction. Wikipedia.

  • Optimization of the reaction conditions. [a]. ResearchGate.

  • Sandmeyer Reaction. ResearchGate.

  • Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. NIH.

  • This compound CAS#: 2024-83-1. ChemicalBook.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Pendidikan Kimia.

  • Benzonitrile, 2,6-dimethoxy. Organic Syntheses Procedure.

  • How can I purify impure benzonitrile?. ResearchGate.

  • Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. ResearchGate.

  • This compound 98 5653-62-3. Sigma-Aldrich.

  • Nucleophilic Aromatic Substitution. YouTube.

  • Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. pubs.acs.org.

  • Optimization of the reaction conditions b. ResearchGate.

  • Nucleophilic Aromatic Substitution. NPTEL Archive.

  • Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Organic Chemistry Portal.

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES.

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. SciSpace.

  • Benzonitrile, 2,3-dimethoxy-. NIST WebBook.

  • Preparation method of 3, 4-dimethoxy benzonitrile. Google Patents.

  • This compound. PubChem.

  • Optimizing the Feed Conditions in a DME Production Process to Maximize the Methanol Conversion. Scientific & Academic Publishing.

Sources

Technical Support Center: Purification of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurities in your sample will largely depend on the synthetic route employed. The two most common methods for preparing this compound are the Sandmeyer reaction of 2,3-dimethoxyaniline and the dehydration of 2,3-dimethoxybenzamide.

  • From the Sandmeyer Reaction: This reaction involves the diazotization of an aniline followed by cyanation.[1][2] Common side products to be aware of include:

    • Phenols (e.g., 2,3-dimethoxyphenol): These arise from the reaction of the diazonium salt with water, a reaction that is particularly favored at elevated temperatures.[1]

    • Biaryl Compounds: Formed through the coupling of two aryl radicals, which are intermediates in the reaction.[1][3]

    • Azo Compounds: These can form if the diazonium salt couples with any unreacted 2,3-dimethoxyaniline.[1]

  • From Dehydration of 2,3-Dimethoxybenzamide: This method is generally cleaner, but the primary impurity is often the unreacted 2,3-dimethoxybenzamide . The completeness of the dehydration reaction is critical.[4]

  • Impurities from Starting Material Synthesis: If you synthesized your own starting materials, for instance, through a Williamson ether synthesis to produce a dimethoxybenzene derivative, you might encounter impurities from that stage.[5][6] These can include alkene byproducts from elimination reactions or C-alkylation products if a phenoxide was used.[5][7]

Q2: Which purification technique is generally the most effective for this compound?

The most effective technique depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities and for obtaining highly crystalline, pure material, especially if your crude product is a solid.[8] The key is finding a suitable solvent system.

  • Column Chromatography: This is a powerful technique for separating mixtures with multiple components or when impurities have similar polarities to the desired product. It is particularly useful if recrystallization proves ineffective or if the product is an oil.

  • Distillation: While this compound is a solid at room temperature (melting point 43-46 °C), vacuum distillation can be a viable option for purification, especially on a larger scale, provided the impurities have significantly different boiling points.

Q3: How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of your sample and detecting even trace impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any residual solvents or structurally similar impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (43-46 °C) is a good indicator of high purity for a crystalline solid.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound, or there are significant impurities depressing the melting point.1. Re-heat the solution to dissolve the oil and add a small amount of additional "good" solvent. 2. Try a lower-boiling point solvent system. 3. Slow down the cooling process; allow the flask to cool to room temperature before placing it in an ice bath. 4. Add a seed crystal of pure this compound to induce crystallization.
Low recovery of the compound. The compound is too soluble in the cold solvent, or too much solvent was used initially.1. Ensure the flask is thoroughly cooled in an ice bath to minimize solubility. 2. Reduce the initial amount of hot solvent used to the minimum required to dissolve the solid. 3. Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be cautious, as excessive charcoal can adsorb your product.
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.1. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. 2. Add a seed crystal. 3. Evaporate some of the solvent to increase the concentration and then cool again.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of spots on TLC. The eluent system is not optimal.1. Adjust the polarity of the eluent. For normal phase (silica gel), if the spots are too high (high Rf), decrease the polarity (e.g., less ethyl acetate in hexanes). If the spots are too low (low Rf), increase the polarity. 2. Consider a different solvent system altogether (e.g., dichloromethane/methanol).
Compound is not eluting from the column. The compound is too polar and is strongly adsorbed to the silica gel.1. Gradually increase the polarity of the mobile phase. 2. If using a non-polar eluent, add a small amount of a polar modifier like methanol (1-10%).[1] 3. For basic nitriles, adding a small amount of triethylamine (0.1-1%) can help.[1] 4. Consider switching to a different stationary phase, such as alumina or reverse-phase (C18) silica.[1]
Compound streaks on the TLC plate and column. The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded.1. Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). 2. Ensure you are not loading too much crude material onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent system should be determined by small-scale solubility tests. A common starting point for aromatic nitriles is a mixed solvent system of ethyl acetate and hexanes.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, or if charcoal treatment was used for decolorization, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound using silica gel chromatography. The eluent system should be determined beforehand by thin-layer chromatography (TLC).

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column. Allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Gradient Elution (if necessary): If the compound is eluting too slowly, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate).

  • Combining and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Solid Product Column Column Chromatography Crude->Column Oily Product or Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (NMR, HPLC, MP) Pure->Analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue Oiling Oiling Out Start->Oiling LowRecovery Low Recovery Start->LowRecovery PoorSeparation Poor Separation (TLC) Start->PoorSeparation ChangeSolvent Change Solvent System Oiling->ChangeSolvent SlowCooling Slow Cooling / Seeding Oiling->SlowCooling Concentrate Concentrate Mother Liquor LowRecovery->Concentrate AdjustPolarity Adjust Eluent Polarity PoorSeparation->AdjustPolarity

Caption: Troubleshooting logic for common purification issues.

Safety Precautions

Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[5][6][7]

References

  • Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sandmeyer reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
  • European Patent Office. (2013, July 18). IMPROVED PROCESS FOR PREPARATION OF 2,3-DIHYDROXY BENZONITRILE. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

Sources

dealing with solubility issues of 2,3-Dimethoxybenzonitrile in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dimethoxybenzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during its use in chemical reactions. Our goal is to provide not just protocols, but a foundational understanding of why these issues occur and how to logically troubleshoot them.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it is crucial to understand the inherent properties of this compound. Its structure, featuring an aromatic ring, two electron-donating methoxy groups, and a polar nitrile group, results in moderate polarity and a crystalline solid nature at room temperature. These characteristics are central to its solubility behavior.

PropertyValueSource
CAS Number 5653-62-3[1][2]
Molecular Formula C₉H₉NO₂[1][3]
Molecular Weight 163.17 g/mol [1][2]
Appearance White to light yellow crystalline solid[3][4]
Melting Point 43-46 °C (lit.)[2][3]
Water Solubility Insoluble[3]
LogP (Octanol/Water) 1.575 (Calculated)[5]
Known Solvents Soluble in methanol[4][6]

The positive LogP value indicates a preference for lipophilic environments over aqueous ones, and its insolubility in water is a key experimental parameter.[3][5]

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common solubility inquiries.

Q1: I'm starting a new reaction. What solvent should I try first for this compound?

A: Based on its moderate polarity and known solubility, a good starting point is a polar protic solvent like methanol or a polar aprotic solvent such as acetone or tetrahydrofuran (THF) .[4][6] The principle of "like dissolves like" suggests that solvents with similar polarity characteristics are most effective.[7] For reactions incompatible with protic solvents, consider THF, dichloromethane (DCM), or acetonitrile (MeCN).

Q2: My this compound won't dissolve in my nonpolar reaction solvent (e.g., hexane, toluene). What's happening?

A: While the molecule has nonpolar features (the benzene ring), the polar nitrile (C≡N) and methoxy (O-CH₃) groups make it too polar to dissolve well in strictly nonpolar solvents like alkanes. Toluene may show limited success, especially with heating, due to its aromatic nature.

Q3: Can I simply heat the mixture to force it to dissolve?

A: Yes, increasing the temperature is a standard and effective method to increase the solubility of most solid compounds.[8] Heating provides the necessary energy to overcome the crystal lattice energy of the solid. However, exercise caution: ensure the temperature is well below the solvent's boiling point and does not cause degradation of your starting material or other reagents. The compound itself is stable under normal conditions.[9]

Q4: My compound dissolved initially with heat, but it crashed out (precipitated) after I added another reagent. Why?

A: This common issue can be caused by several factors:

  • Change in Polarity: The added reagent may have significantly altered the overall polarity of the solvent system, reducing the solubility of the nitrile.

  • Supersaturation: You may have created a supersaturated solution upon heating, which is inherently unstable. Any disturbance, such as adding a reagent, can trigger precipitation.

  • Reaction Consumption: As the this compound is consumed in the reaction, its concentration may drop below the saturation point, but if the product is less soluble, it may precipitate, which can sometimes be confused with the starting material.

Q5: Is it completely insoluble in water? What about biphasic reactions?

A: Yes, for all practical purposes, it is considered insoluble in water.[3] If you are running a reaction with an aqueous phase (e.g., using NaOH as a base), the this compound will remain in the organic layer. This necessitates strategies like phase-transfer catalysis to facilitate reactions between reactants in different phases.

In-Depth Troubleshooting Guide

This guide provides systematic workflows and protocols to diagnose and solve complex solubility problems.

Workflow: Systematic Approach to Solubility Issues

The following diagram outlines a logical decision-making process for addressing solubility challenges.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Solutions cluster_3 Outcome Start Compound Fails to Dissolve at RT SolventScreen Perform Systematic Solvent Screening (Protocol 1) Start->SolventScreen Is solvent choice optimal? Heat Apply Gentle Heat (< 50 °C) SolventScreen->Heat Sticking with current solvent SolventChange Change Primary Solvent SolventScreen->SolventChange Found better solvent Sonicate Use Sonication Heat->Sonicate Still insoluble Success Homogeneous Reaction Achieved Heat->Success Soluble Cosolvent Use a Co-solvent System (Protocol 2) Sonicate->Cosolvent Still insoluble PTC Implement Phase-Transfer Catalysis (for biphasic) Sonicate->PTC Biphasic Reaction? Cosolvent->Success PTC->Success SolventChange->Heat SolventChange->Success Soluble

Caption: A decision workflow for troubleshooting solubility.

Protocol 1: Systematic Solvent Screening

This protocol helps you empirically determine the best solvent for your reaction when literature data is unavailable.

Objective: To identify a suitable solvent or co-solvent system for this compound under your intended reaction conditions.

Materials:

  • This compound

  • Small vials (e.g., 2 mL) with caps

  • A selection of candidate solvents (see table below)

  • Vortex mixer and/or magnetic stirrer

  • Heat block or oil bath

Recommended Solvent Panel:

Solvent ClassExample SolventsRationale
Polar Protic Methanol, EthanolKnown to dissolve the compound.[4][6]
Polar Aprotic THF, Acetone, DMF, DMSO, AcetonitrileGood general-purpose solvents for moderately polar organics.
Chlorinated Dichloromethane (DCM)Less polar but often effective.
Aromatic TolueneMay work, especially with heat.

Procedure:

  • Preparation: Add approximately 10 mg of this compound to each labeled vial.

  • Solvent Addition: Add 0.5 mL of a candidate solvent to the first vial. This corresponds to a concentration of ~20 mg/mL (or ~0.12 M).

  • Room Temperature Test: Cap the vial and vortex or stir vigorously for 1-2 minutes. Observe the solubility. Note if it is fully soluble, partially soluble, or insoluble.

  • Heating Test: If the compound is not fully soluble at room temperature, gently warm the vial in a heat block to ~40-50 °C. Observe any changes in solubility. Be sure to use a solvent with a boiling point above your test temperature.

  • Documentation: Record your observations for each solvent in a table.

  • Repeat: Repeat steps 2-5 for each solvent in your panel.

Interpretation:

  • A solvent that dissolves the compound at room temperature is ideal.

  • A solvent that requires gentle heating may also be suitable.

  • If no single solvent is effective, consider combinations of a good "dissolving" solvent and your primary "reaction" solvent as a co-solvent system.

Problem: Reaction is Biphasic and Inefficient

Many reactions, such as alkylations or saponifications, involve an aqueous inorganic base (like NaOH) and an organic substrate. Because this compound is insoluble in water, the reaction will be extremely slow as it can only occur at the interface between the two liquid phases.[3]

Solution: Phase-Transfer Catalysis (PTC)

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. For an aqueous/organic system, a PTC like a quaternary ammonium salt can transport an aqueous anion (e.g., hydroxide, OH⁻) into the organic phase.

Common Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Aliquat 336

PTC cluster_0 Organic Phase (e.g., Toluene) cluster_1 Aqueous Phase (e.g., Water + NaOH) Nit 2,3-DMB React_Org Nu⁻ (Nucleophile) Cat_Org Q⁺R⁻ (Catalyst) Cat_Org->React_Org transfers Nu⁻ Cat_Aq Q⁺R⁻ (Catalyst) Cat_Aq->Cat_Org Catalyst shuttles between phases React_Aq Nu⁻ (Nucleophile) Cat_Aq->React_Aq picks up Nu⁻

Caption: Mechanism of Phase-Transfer Catalysis.

Protocol 2: Employing a Co-solvent System

Objective: To create a homogeneous reaction mixture when a single solvent is insufficient. This is often a balance between a solvent that is good for the reaction chemistry and one that is good for solubility.

Procedure:

  • Selection: Based on your screening (Protocol 1), identify a "solubilizing solvent" in which this compound is highly soluble (e.g., THF, Methanol). Your primary reaction solvent may be different (e.g., Toluene).

  • Initial Dissolution: Dissolve the this compound in the minimum required amount of the "solubilizing solvent" in your reaction flask.

  • Dilution: Slowly add the primary reaction solvent to the flask while stirring.

  • Observation: Observe the solution. If the compound remains dissolved, you have created a successful co-solvent system. If it begins to precipitate, you may need to add a small, additional amount of the solubilizing solvent until it becomes clear again.

  • Optimization: The goal is to use the smallest possible amount of the co-solvent, as it may affect your reaction's outcome or workup. A typical starting ratio might be 10:1 or 5:1 (primary solvent : co-solvent). The technique of using a co-solvent can reduce the interfacial tension between an aqueous solution and a hydrophobic solute.[10]

Summary and Best Practices

  • Always Characterize First: Understand the fundamental properties of this compound before planning your experiment.

  • Start Simple: Begin with common, effective solvents like methanol (if compatible) or THF before moving to more complex solutions.

  • Heat is Your Friend (Use Wisely): Increasing temperature is a powerful tool, but always be mindful of solvent boiling points and reactant stability.

  • Don't Underestimate Physical Aids: Simple techniques like vigorous stirring or sonication can significantly aid dissolution, especially for kinetically slow processes.

  • For Biphasic Systems, Think Catalysis: Phase-transfer catalysis is an essential technique for reactions involving water-insoluble organics and aqueous reagents.

By applying these principles and protocols systematically, you can effectively overcome the solubility challenges associated with this compound, leading to more efficient, reproducible, and successful reactions.

References

  • This compound . ChemBK. [Link]

  • This compound | C9H9NO2 | CID 21862 . PubChem, National Institutes of Health. [Link]

  • 4.7: Reaction Work-Ups . Chemistry LibreTexts. [Link]

  • Chemical Properties of Benzonitrile, 2,3-dimethoxy- (CAS 5653-62-3) . Cheméo. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]

  • Advances in Solubility Enhancement Techniques . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]

  • Solubility of organic compounds (video) . Khan Academy. [Link]

  • benzonitrile . Chemical Database. [Link]

  • SOLVENTS | Green Chemistry Toolkit . University of Toronto. [Link]

  • 3-Methoxybenzonitrile | C8H7NO | CID 73712 . PubChem, National Institutes of Health. [Link]

  • 3,4-Dimethoxybenzonitrile - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

Sources

Technical Support Center: Analysis of Impurities in 2,3-Dimethoxybenzonitrile by NMR

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for the NMR analysis of 2,3-Dimethoxybenzonitrile. The following sections are structured to address common challenges and frequently asked questions, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: For a pure sample of this compound dissolved in Chloroform-d (CDCl₃), you should expect a specific set of signals. The two methoxy groups are distinct, and the three aromatic protons form a characteristic pattern. Below is a summary of the expected chemical shifts.[1][2]

Table 1: Expected NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH (H5)~7.20 (t)~124.5
Aromatic CH (H4)~7.15 (dd)~119.8
Aromatic CH (H6)~7.05 (dd)~115.6
Methoxy (-OCH₃)~3.90 (s, 3H)~61.5
Methoxy (-OCH₃)~3.89 (s, 3H)~56.0
Quaternary C (C2)-~153.5
Quaternary C (C3)-~149.0
Quaternary C (C1)-~103.0
Nitrile (-CN)-~116.0

Note: Chemical shifts can vary slightly based on concentration and the specific spectrometer used. The aromatic region will present as a complex multiplet system.

Q2: What are the most common impurities I should look for during the synthesis and purification of this compound?

A2: Impurities typically fall into three categories:

  • Starting Materials & Byproducts: The most common precursors are 2,3-dimethoxybenzaldehyde and 2,3-dimethoxybenzoic acid. Incomplete reactions or side reactions can leave these present in your final product.[3][4][5][6]

  • Solvents: Residual solvents from the reaction or purification steps are very common. Watch for signals from ethyl acetate, dichloromethane, acetone, or hexane.[7][8][9]

  • Degradation Products: Hydrolysis of the nitrile group can lead to the formation of 2,3-dimethoxybenzoic acid, especially if the sample is exposed to moisture and acidic or basic conditions.

Q3: My NMR spectrum has very broad peaks. What are the common causes and solutions?

A3: Peak broadening can stem from several factors.[7][10] The primary causes are:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. Always perform a shim routine ("topshim" or equivalent) before acquisition. If shimming fails, check that your sample volume is correct (typically 0.5-0.6 mL) and that the NMR tube is of good quality and not scratched.[11]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and faster relaxation times, causing broader peaks. Try diluting your sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, filtering the sample through a small plug of celite or silica may help.

  • Chemical Exchange: If your compound is in equilibrium with another species (e.g., rotamers), you may see broadened peaks. Acquiring the spectrum at a higher temperature can sometimes sharpen these signals by increasing the rate of exchange.[7]

Troubleshooting Guide: Interpreting Unexpected Signals

This section addresses specific spectral artifacts you might encounter.

Q: I see a sharp singlet around δ 10.3 ppm. What is it?

A: A signal in this region is highly characteristic of an aldehyde proton. This strongly suggests the presence of 2,3-dimethoxybenzaldehyde , which is a common starting material for the synthesis of the nitrile.[3][6][12]

  • Causality: This impurity arises from an incomplete conversion of the aldehyde to the nitrile.

  • Confirmatory Signals: Look for other signals corresponding to the aldehyde. The aromatic and methoxy peaks of 2,3-dimethoxybenzaldehyde are very similar to your product, but the aromatic pattern may differ slightly.

  • Solution: The product requires further purification, likely via column chromatography or recrystallization, to remove the unreacted starting material.

Q: There is a very broad singlet above δ 11 ppm, and it disappears when I add a drop of D₂O to my NMR tube. What does this mean?

A: This is the classic signature of a carboxylic acid proton. The impurity is likely 2,3-dimethoxybenzoic acid .[4][5][13]

  • Causality: This impurity can form via oxidation of 2,3-dimethoxybenzaldehyde (if present) or through the hydrolysis of the nitrile functional group in your final product.

  • Validation Protocol: The D₂O shake is a definitive test. The acidic proton of the carboxylic acid readily exchanges with the deuterium from D₂O, rendering it invisible in the ¹H NMR spectrum.[7]

  • Solution: An acidic wash (e.g., with dilute NaHCO₃ solution) during the workup can remove this impurity. If found in the final product, purification by chromatography is necessary.

Q: I'm seeing unexpected signals at δ 7.26, δ 2.17, or a quartet around δ 4.1 and a triplet around δ 1.2 ppm. What are these?

A: These are hallmark signals for common laboratory solvents that were likely used during synthesis or purification.[8][14][9]

  • Causality: Solvents can be difficult to remove completely, especially from solid samples.

  • Identification:

    • δ 7.26 (singlet): Residual Chloroform (CHCl₃) from the CDCl₃ solvent.[15]

    • δ 2.17 (singlet): Acetone.

    • δ 5.30 (singlet): Dichloromethane.

    • δ 4.1 (quartet) & δ 1.2 (triplet): Ethyl Acetate.[7]

  • Solution: Place the sample under high vacuum for an extended period. For stubborn solvents like ethyl acetate, dissolving the sample in a more volatile solvent (like dichloromethane), and re-evaporating can help.[7]

Q: The baseline of my spectrum is rolling or distorted, and the peak shapes look wrong. What is the issue?

A: This points to problems with data acquisition and processing, not necessarily chemical impurities.[16][17]

  • Causality & Solution:

    • Poor Shimming: As mentioned in the FAQs, an inhomogeneous magnetic field is a primary cause. Re-shim the instrument carefully.[11]

    • Incorrect Phasing: After Fourier transformation, the spectrum must be phase-corrected. An improper phase correction will lead to distorted peak shapes and a rolling baseline. Re-process the raw data (FID) and manually adjust the zero-order and first-order phase correction.

    • ADC Overflow: If the receiver gain was set too high during acquisition, the detector can be overloaded, resulting in a distorted spectrum. This cannot be fixed post-acquisition. The experiment must be run again with a lower receiver gain (RG).[11]

Visualized Workflows and Structures

Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying unknown peaks in your spectrum.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Impurity Identification Acquire 1. Acquire ¹H NMR Spectrum Process 2. Process Data (FT, Phase, Baseline) Acquire->Process Compare 3. Compare to Reference (this compound) Process->Compare Analyze 4. Isolate Anomalous Peaks Compare->Analyze Peaks Match? No End Pure Compound Compare->End Peaks Match? Yes Identify 5. Identify Impurity Source (Solvent, Reagent, etc.) Analyze->Identify Confirm 6. Perform Confirmatory Test (e.g., D₂O Shake) Identify->Confirm Purify 7. Purify Sample Confirm->Purify Identity Confirmed

Caption: A logical workflow for NMR-based impurity analysis.

Key Chemical Structures

Sources

Technical Support Center: Challenges in the Scale-Up of 2,3-Dimethoxybenzonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3-Dimethoxybenzonitrile (CAS 5653-62-3), also known as o-Veratronitrile.[1] This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning this important chemical intermediate from bench-scale synthesis to larger-scale production. As an intermediate in the synthesis of various pharmaceutical compounds, ensuring a robust, scalable, and high-purity manufacturing process is paramount.[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) structured around the most common synthetic routes. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles in yield, purity, and process control.

Section 1: Strategic Synthesis Route Selection for Scale-Up

Choosing the right synthetic pathway is the most critical decision in a scale-up campaign. The optimal route depends on factors like raw material cost and availability, process safety, throughput, and the final purity requirements of the Active Pharmaceutical Ingredient (API). For this compound, two primary routes are typically considered.

FAQ 1.1: What are the main synthetic routes for scaling up this compound production?

The two most industrially viable routes start from either 2,3-Dimethoxyaniline or 2,3-Dimethoxybenzaldehyde.

  • The Sandmeyer Reaction Route: This classic transformation involves the diazotization of 2,3-Dimethoxyaniline followed by cyanation, typically using a copper(I) cyanide catalyst.[4][5] This is a powerful method for introducing a nitrile group onto an aromatic ring where the corresponding aniline is readily available.

  • The Aldehyde-to-Nitrile Route: This is a two-step process starting with 2,3-Dimethoxybenzaldehyde. The aldehyde is first converted to its corresponding aldoxime by reacting with hydroxylamine. The resulting aldoxime is then dehydrated to yield the nitrile.[6][7]

FAQ 1.2: Which route is better for large-scale production?

There is no single "better" route; the choice is a trade-off between different process challenges.

  • Sandmeyer Route Advantages: It is a highly convergent, one-pot reaction (following diazotization) that often provides good yields. It is a well-established and extensively documented reaction class.[8][9][10]

  • Sandmeyer Route Challenges: This route involves the generation of a thermally unstable diazonium salt intermediate, which requires strict, low-temperature control (typically 0–5 °C) to prevent hazardous decomposition.[11][12] The use of stoichiometric copper and large quantities of toxic cyanide salts presents significant safety and waste disposal challenges on a large scale. Side reactions, such as the formation of biaryl impurities, can also occur.[4]

  • Aldehyde Route Advantages: This route avoids the use of highly unstable diazonium intermediates and bulk toxic cyanides, making it inherently safer from a thermal runaway and toxicity perspective. The reaction conditions for both steps are generally milder.

  • Aldehyde Route Challenges: As a two-step process, it may have a lower overall throughput. The dehydration step can require harsh reagents (e.g., acetic anhydride, thionyl chloride), which have their own handling and safety considerations.[13] Ensuring complete conversion at each stage is critical to avoid difficult-to-remove intermediates in the final product.

The diagram below illustrates the comparative workflows of these two primary synthetic strategies.

G cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Aldehyde-to-Nitrile A 2,3-Dimethoxyaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C 2,3-Dimethoxybenzene diazonium chloride B->C D Cyanation (CuCN) C->D E This compound D->E F 2,3-Dimethoxybenzaldehyde G Aldoxime Formation (NH₂OH·HCl) F->G H 2,3-Dimethoxybenzaldoxime G->H I Dehydration (e.g., Ac₂O) H->I J This compound I->J

Caption: Comparative workflows for this compound synthesis.

Section 2: Troubleshooting Guide: The Sandmeyer Reaction Route

This section addresses common issues encountered when scaling up the synthesis from 2,3-Dimethoxyaniline.

Question 2.1: My diazotization reaction is giving low yields and a dark-colored solution. What's wrong?

Answer: This is a classic sign of diazonium salt decomposition. The diazonium group is an excellent leaving group (as N₂ gas), making the intermediate highly susceptible to thermal degradation.[14]

  • Primary Cause: Temperature Excursion. The diazotization of aromatic amines is highly exothermic. If the temperature rises above the recommended 0–5 °C range, the diazonium salt will rapidly decompose, often reacting with water to form 2,3-dimethoxyphenol.[11] This decomposition is often autocatalytic and can lead to a dangerous thermal runaway.

  • Troubleshooting Steps:

    • Improve Heat Transfer: Ensure your reactor has sufficient cooling capacity for the planned scale. Use a jacketed reactor with a powerful chilling unit.

    • Controlled Reagent Addition: Add the aqueous sodium nitrite solution slowly and sub-surface to the acidic aniline solution. This prevents localized "hot spots" and ensures immediate reaction.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, for accurate monitoring of the reaction mass.

    • Reagent Quality: Ensure the sodium nitrite is of high purity and the acid is of the correct concentration.

Question 2.2: The final cyanation step is incomplete, and I'm isolating starting amine or phenolic impurities. How can I improve this?

Answer: An incomplete Sandmeyer cyanation can be traced to either the instability of the diazonium salt or issues with the copper cyanide nucleophile.

  • Potential Causes & Solutions:

    • Premature Decomposition: The diazonium salt may be decomposing before it has a chance to react with the cyanide. Ensure the cold diazonium salt solution is used immediately in the next step. Do not let it warm up or sit for extended periods.

    • Inactive Copper(I) Cyanide: CuCN can oxidize over time. Use high-quality, freshly opened, or properly stored CuCN. For critical applications, preparing the CuCN solution fresh may be necessary.

    • Neutralization Issues: The Sandmeyer reaction requires a specific pH range. Typically, the acidic diazonium salt solution is slowly added to a buffered or slightly basic solution of CuCN. This neutralizes the strong acid, facilitating the reaction. Improper pH can accelerate decomposition or inhibit the catalyst.

    • Formation of Phenols: The presence of 2,3-dimethoxyphenol indicates the diazonium salt reacted with water. This is often a consequence of the issues above (high temperature, long reaction times). Minimizing water where possible and ensuring a rapid, efficient cyanation step is key.[9]

Troubleshooting Logic: Sandmeyer Route

G Start Low Yield / High Impurity in Sandmeyer Route Q1 Problem Area? Start->Q1 Diazotization Diazotization Step Q1->Diazotization Dark color, low diazo yield Cyanation Cyanation Step Q1->Cyanation Incomplete conversion, phenolic impurities Cause_Temp Cause: Temp > 5°C (Decomposition) Diazotization->Cause_Temp Cause_Time Cause: Diazonium salt held too long (Decomposition) Cyanation->Cause_Time Cause_CuCN Cause: Inactive CuCN catalyst Cyanation->Cause_CuCN Cause_pH Cause: Incorrect pH during cyanation Cyanation->Cause_pH Solution_Temp Solution: - Improve reactor cooling - Slow NaNO₂ addition - Monitor internal temp Cause_Temp->Solution_Temp Solution_Time Solution: - Use diazonium solution immediately Cause_Time->Solution_Time Solution_CuCN Solution: - Use fresh, high-purity CuCN - Ensure proper dissolution/slurry Cause_CuCN->Solution_CuCN Solution_pH Solution: - Control pH during addition - Use buffer if necessary Cause_pH->Solution_pH

Caption: Troubleshooting logic for the Sandmeyer reaction scale-up.

Section 3: Troubleshooting Guide: The Aldehyde-to-Nitrile Route

This section addresses common issues encountered when scaling up the synthesis from 2,3-Dimethoxybenzaldehyde.

Question 3.1: The formation of the 2,3-dimethoxybenzaldoxime is slow and incomplete. How can I drive the reaction to completion?

Answer: Aldoxime formation is an equilibrium reaction. On a larger scale, issues with mixing, stoichiometry, and pH can leave significant amounts of unreacted aldehyde, which is difficult to remove later.

  • Potential Causes & Solutions:

    • Suboptimal pH: The reaction of an aldehyde with hydroxylamine is pH-dependent. The reaction is typically fastest in a slightly acidic buffer (pH 4-5). If the medium is too acidic, the hydroxylamine is fully protonated and non-nucleophilic. If too basic, the reaction can be slow.

    • Poor Solubility: 2,3-Dimethoxybenzaldehyde has limited water solubility. On a large scale, this can lead to a biphasic system with slow reaction rates. Using a co-solvent like methanol or ethanol can create a homogeneous solution and accelerate the reaction.[6]

    • Stoichiometry: Ensure at least a slight excess (e.g., 1.1-1.2 equivalents) of hydroxylamine hydrochloride and a suitable base (like sodium acetate) are used to liberate the free hydroxylamine and drive the equilibrium towards the product.

Question 3.2: The final dehydration step gives a low yield and produces a tarry, impure product. What are the likely causes?

Answer: The dehydration of an aldoxime to a nitrile can be aggressive. The choice of dehydrating agent and temperature control are critical to avoid product decomposition.[13]

  • Potential Causes & Solutions:

    • Dehydrating Agent is Too Harsh: Strong dehydrating agents like phosphorus pentoxide or thionyl chloride can cause charring and side reactions if not used carefully. Acetic anhydride is a common and effective choice, often used in excess as the solvent.[7] A vigorous, exothermic reaction can occur upon initial heating, which must be controlled.[7]

    • High Temperature: Overheating during the dehydration can lead to decomposition of the nitrile product or the aldoxime starting material. Refluxing gently is often sufficient.[7] Monitor the reaction by TLC or HPLC and stop heating once the starting material is consumed.

    • Presence of Water: Any moisture in the aldoxime intermediate will consume the dehydrating agent, leading to an incomplete reaction. Ensure the isolated aldoxime is thoroughly dried before proceeding to the dehydration step.

Troubleshooting Logic: Aldehyde-to-Nitrile Route

G Start Low Yield / High Impurity in Aldehyde Route Q1 Problem Area? Start->Q1 Oxime Oxime Formation Step Q1->Oxime Incomplete conversion to aldoxime Dehydration Dehydration Step Q1->Dehydration Low nitrile yield, tar formation Cause_pH Cause: Suboptimal pH Oxime->Cause_pH Cause_Sol Cause: Poor aldehyde solubility Oxime->Cause_Sol Cause_Reagent Cause: Dehydrating agent too harsh or insufficient Dehydration->Cause_Reagent Cause_H2O Cause: Moisture in aldoxime Dehydration->Cause_H2O Solution_pH Solution: - Adjust pH to 4-5 - Use buffered system Cause_pH->Solution_pH Solution_Sol Solution: - Use aqueous/organic co-solvent (e.g., Methanol/Water) Cause_Sol->Solution_Sol Solution_Reagent Solution: - Screen agents (e.g., Ac₂O) - Ensure stoichiometry - Control addition rate Cause_Reagent->Solution_Reagent Solution_H2O Solution: - Thoroughly dry intermediate before dehydration Cause_H2O->Solution_H2O

Caption: Troubleshooting logic for the aldehyde-to-nitrile scale-up.

Section 4: General Scale-Up, Purification, and Data
FAQ 4.1: What are the best methods for purifying crude this compound on a large scale?

For large-scale purification, chromatography is generally avoided due to cost and solvent usage. The preferred methods are crystallization and distillation.

  • Crystallization: this compound is a solid with a melting point of 43-46 °C.[15] This makes it an excellent candidate for purification by crystallization. A common procedure involves dissolving the crude product in a hot solvent (e.g., chloroform, methanol) and then adding an anti-solvent (e.g., petroleum ether, water) to induce precipitation of the pure product upon cooling.[16]

  • Distillation: If major impurities have significantly different boiling points, vacuum distillation can be effective. This method is particularly useful for removing non-volatile baseline material or highly volatile impurities.[17]

FAQ 4.2: What are common process-related impurities I should watch for?

Beyond the starting materials and intermediates already discussed, be aware of:

  • From Sandmeyer: 2,3-dimethoxyphenol (from reaction with water), 2,2',3,3'-tetramethoxybiphenyl (from radical coupling), and residual 2,3-dimethoxyaniline.

  • From Aldehyde Route: Residual 2,3-dimethoxybenzaldehyde and 2,3-dimethoxybenzaldoxime.

  • Genotoxic Impurities: Depending on the reagents used (e.g., alkylating agents in the synthesis of starting materials), there is a potential for the formation of genotoxic impurities, which must be controlled to extremely low levels (ppm) for pharmaceutical applications.[18] A thorough process risk assessment is crucial.

Table 1: Typical Reaction Parameter Summary
ParameterSandmeyer Route (from Aniline)Aldehyde-to-Nitrile Route
Key Starting Material 2,3-Dimethoxyaniline2,3-Dimethoxybenzaldehyde
Step 1 Temp. 0–5 °C (Diazotization)Room Temp to 60 °C (Oxime Formation)
Step 2 Temp. 25–100 °C (Cyanation)80–140 °C (Dehydration)
Key Reagents NaNO₂, HCl, CuCNNH₂OH·HCl, Acetic Anhydride
Primary Safety Hazard Unstable diazonium salt, toxic cyanidesCorrosive/flammable dehydrating agents
Typical Yield Range 65–85%70–90% (over 2 steps)
Common Impurities Phenols, biarylsUnreacted aldehyde, aldoxime
Section 5: Experimental Protocols

The following protocols are illustrative examples and must be adapted and optimized for specific equipment and scale.

Protocol 5.1: Sandmeyer Synthesis of this compound (Lab Scale)
  • Diazotization: In a jacketed reactor pre-chilled to 0 °C, charge 2,3-dimethoxyaniline (1.0 eq) and dilute hydrochloric acid (3.0 eq). Stir to form a slurry. Prepare a solution of sodium nitrite (1.1 eq) in water. Add the nitrite solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0–5 °C after the addition is complete.

  • Cyanation: In a separate reactor, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in water, adjusting the pH as necessary. Slowly transfer the cold diazonium salt solution from step 1 into the copper cyanide slurry, allowing for controlled off-gassing. Allow the mixture to warm to room temperature and then heat to 50–60 °C for 1-2 hours until the reaction is complete (monitor by HPLC).

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 5.2: Aldehyde-to-Nitrile Synthesis (Lab Scale)
  • Aldoxime Formation: To a reactor, charge 2,3-dimethoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium acetate (1.2 eq), and a mixture of methanol and water. Heat the mixture to 50–60 °C and stir until the aldehyde is consumed (monitor by TLC/HPLC).

  • Isolation of Intermediate: Cool the reaction mixture. The aldoxime may precipitate directly or after the addition of water. Filter the solid, wash with cold water, and dry thoroughly under vacuum.

  • Dehydration: Charge the dried 2,3-dimethoxybenzaldoxime (1.0 eq) to a clean, dry reactor. Add acetic anhydride (3.0–5.0 eq). Heat the mixture gently to reflux (approx. 140 °C) for 2-3 hours until the reaction is complete.[7]

  • Work-up and Purification: Carefully cool the reaction mixture and quench by pouring it onto ice water with vigorous stirring. The crude nitrile will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry. Purify the crude product by recrystallization.[7]

References
  • NINGBO INNO PHARMCHEM CO., LTD. (2025). Understanding Veratraldehyde: Synthesis, Properties, and Industrial Impact.
  • Google Patents. (2011).
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  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
  • Tokyo Chemical Industry Co., Ltd. 2,3-Dimethoxyaniline | 6299-67-8.
  • NIST. Benzonitrile, 2,3-dimethoxy-.
  • Google Patents. (2020). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
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alternative purification methods for 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of synthetic chemistry is the isolation of a pure compound from a reaction mixture. For researchers and professionals in drug development, the purity of a compound like 2,3-Dimethoxybenzonitrile is paramount, as impurities can confound biological data and compromise downstream applications. While column chromatography is a workhorse technique, it can be time-consuming and solvent-intensive. This technical support guide, designed for laboratory personnel, provides a focused exploration of alternative purification strategies, emphasizing troubleshooting and practical, field-tested advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound, providing foundational knowledge for selecting an appropriate strategy.

Q1: What are the key physical properties of this compound that influence purification method selection?

A1: Understanding the physicochemical properties of this compound is the first step in designing an effective purification protocol. These properties dictate the choice of solvents for recrystallization, the feasibility of distillation, and the conditions for liquid-liquid extraction.

PropertyValueSignificance for PurificationSource
CAS Number 5653-62-3Ensures correct compound identification.[1][2]
Molecular Formula C₉H₉NO₂Indicates a relatively small, moderately polar molecule.[1][3]
Molecular Weight 163.17 g/mol Relevant for calculating yields and molar equivalents.[1][4]
Appearance White to off-white crystalline solidThe solid-state facilitates purification by recrystallization.[3][5]
Melting Point 43-46 °C (lit.)Critical for recrystallization. Solvents must have a boiling point significantly higher than this to ensure dissolution but not so high as to cause "oiling out".[3][4]
Boiling Point ~265 °C (at 760 mmHg)High boiling point suggests that vacuum distillation, not atmospheric, is the appropriate distillation method to prevent decomposition.[3]
Solubility Insoluble in water; Soluble in methanol.Informs solvent choice for recrystallization and extractions. Its insolubility in water is key for aqueous workups.[3][6]

Q2: What are the most common impurities I might encounter in a synthesis of this compound?

A2: Impurities are typically unreacted starting materials, reaction intermediates, or byproducts. Common synthetic routes start from 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzamide.[7][8] Therefore, you should be vigilant for:

  • 2,3-Dimethoxybenzoic Acid: An acidic impurity that is easily removed via a basic wash.

  • 2,3-Dimethoxybenzamide: A neutral intermediate from dehydration reactions. Its polarity is different from the nitrile, allowing for separation by recrystallization or chromatography.

  • Partially Demethylated Species: Such as 2-hydroxy-3-methoxybenzonitrile. These phenolic byproducts are acidic and can be removed with a basic wash.

  • Baseline/Polymeric Material: Often resulting from side reactions, these are typically non-volatile and can be removed by distillation or crystallization.

Q3: My crude product is a solid. When is recrystallization a better choice than column chromatography?

A3: Recrystallization is often preferred for its efficiency, scalability, and lower solvent consumption when dealing with solid compounds.[9] Consider recrystallization when:

  • High Purity is Required: Recrystallization can yield highly pure crystalline material, often excluding trace impurities more effectively than chromatography.

  • The Impurity Profile is Simple: If the main impurities have significantly different solubility profiles from the product in a given solvent, recrystallization is ideal. For example, removing a very polar or a very non-polar impurity from a moderately polar product.

  • Scaling Up: Recrystallization is generally easier and more cost-effective to scale up from milligrams to kilograms compared to preparative chromatography.

  • The Product is the Major Component: Recrystallization works best when the desired compound constitutes the bulk of the crude solid.

Q4: Can I use an acid-base extraction to purify this compound?

A4: Absolutely. The nitrile functional group is neutral and does not react with dilute acids or bases. This chemical inertness is highly advantageous. An acid-base extraction is an excellent first-pass purification step to remove acidic or basic impurities before proceeding to a final polishing step like recrystallization.[7] For instance, washing an organic solution of the crude product with aqueous sodium bicarbonate (NaHCO₃) will selectively remove acidic impurities like residual 2,3-dimethoxybenzoic acid by converting it to its water-soluble sodium salt.

Part 2: Troubleshooting and Detailed Protocols

This section provides solutions and step-by-step guides for specific problems encountered during the purification of this compound.

Problem 1: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

This common issue occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer.[10] This happens when the boiling point of the solvent is higher than the melting point of the solute (m.p. 43-46 °C). The oil, being supersaturated, often cools into an amorphous solid or oil, trapping impurities.

Causality & Solution: The primary cause is an inappropriate solvent choice or cooling the solution too rapidly.

Troubleshooting Protocol: Inducing Crystallization

  • Re-heat the Solution: Heat the mixture to dissolve the oil back into the solvent completely.

  • Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.[10]

  • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools gradually) to encourage the formation of well-ordered crystals.[10]

  • Use a Seed Crystal: If available, add a single, pure crystal of this compound to the cooled, saturated solution to provide a nucleation site.[10]

  • Scratch the Flask: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[10]

  • Re-evaluate Your Solvent: If oiling out persists, your solvent's boiling point is likely too high. Choose a solvent with a lower boiling point or use a mixed-solvent system.

Problem 2: My NMR spectrum shows a persistent acidic impurity, likely the starting carboxylic acid. How do I remove it?

An acidic impurity points to residual 2,3-dimethoxybenzoic acid. The most efficient way to remove it is with a liquid-liquid extraction using a mild base.

Protocol: Acid-Base Extraction Workflow

  • Dissolve Crude Product: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Perform Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas formed from the acid-base reaction. Shake for 1-2 minutes.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated (and water-soluble) carboxylate salt.

  • Wash with Brine: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and any remaining dissolved salts.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified nitrile.

G cluster_0 Decision Workflow for Purification start Analyze Crude Product (TLC, NMR, LC-MS) impurity_check What is the primary impurity? start->impurity_check acidic Acidic Impurity (e.g., Carboxylic Acid) impurity_check->acidic Acidic neutral_diff Neutral Impurity with Different Polarity impurity_check->neutral_diff Neutral (Different Polarity) neutral_same Neutral Impurity with Similar Polarity impurity_check->neutral_same Neutral (Similar Polarity) non_volatile Baseline/Polymeric Impurities impurity_check->non_volatile Non-Volatile method_extraction Perform Acid-Base Extraction acidic->method_extraction method_recrystallize Recrystallize neutral_diff->method_recrystallize method_column Perform Column Chromatography neutral_same->method_column method_distill Perform Vacuum Distillation non_volatile->method_distill final Pure this compound method_extraction->final method_recrystallize->final method_column->final method_distill->final

Caption: Purification method selection workflow.

Problem 3: My product is discolored (yellow or brown). How can I obtain a pure white solid?

Discoloration is often due to small amounts of highly colored, high-molecular-weight byproducts. These can frequently be removed by treating the recrystallization solution with activated charcoal.

Protocol: Decolorization with Activated Charcoal

  • Dissolve the Compound: Dissolve the impure, colored this compound in a minimal amount of a suitable hot recrystallization solvent (e.g., isopropanol).

  • Cool Slightly: Remove the solution from the heat source and allow it to cool for a moment to prevent flash boiling in the next step.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient. Using too much will adsorb your product and reduce the yield.[10]

  • Heat and Swirl: Gently heat the mixture back to boiling for 2-5 minutes while swirling to ensure the impurities are adsorbed onto the charcoal's surface.

  • Perform Hot Filtration: This is a critical step. You must filter the solution while it is hot to remove the charcoal without your product crystallizing prematurely. Use a pre-heated funnel and fluted filter paper for rapid filtration into a clean, pre-warmed flask.

  • Crystallize and Isolate: Allow the hot, colorless filtrate to cool slowly to induce crystallization as described previously. Collect the pure, white crystals by vacuum filtration.[9]

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2,3-dimethoxy- (CAS 5653-62-3). Retrieved from [Link]

  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • American Chemical Society. (2003). The use of alternative solvent purification techniques. Chemical Health & Safety.
  • Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
  • Organic Syntheses. (n.d.). Benzonitrile, 2,6-dimethoxy-. Retrieved from [Link]

  • Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
  • Chemical Synthesis Database. (n.d.). 2,3-dimethoxy-6-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

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Technical Support Center: Catalyst Deactivation in 2,3-Dimethoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a critical challenge in the synthesis of 2,3-Dimethoxybenzonitrile: catalyst deactivation . The palladium-catalyzed cyanation of aryl halides is a powerful transformation, but its success is often hampered by the very reagents it employs. This document is designed to provide you with a clear understanding of the deactivation mechanisms and to offer practical, field-proven solutions to ensure the robustness and reproducibility of your synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental questions surrounding catalyst deactivation. Understanding the root causes is the first step toward prevention and troubleshooting.

Q1: My cyanation reaction for this compound has stalled, showing low conversion. How can I determine if catalyst deactivation is the culprit?

A: Stalled reactions are a classic symptom of catalyst deactivation. While other factors like poor reagent quality or incorrect stoichiometry can play a role, catalyst failure is a primary suspect in palladium-catalyzed cyanations.

A common visual indicator is the precipitation of bulk palladium metal, often seen as a black, insoluble powder ("palladium black"). This indicates that the soluble, active Pd(0) species has aggregated and fallen out of the catalytic cycle. However, deactivation can occur without visible precipitation. The most definitive method is to compare your reaction's progress against a reliable control and consider the potential deactivation pathways outlined below.

Q2: What is the primary deactivation mechanism for palladium catalysts in cyanation reactions?

A: The most significant challenge in this reaction class is catalyst poisoning by excess cyanide ions [1][2]. Cyanide is a strong σ-donor and can coordinate very strongly to the palladium center. This leads to several problems:

  • Formation of Inactive Complexes: Excess cyanide can displace the necessary phosphine ligands and form stable, catalytically inactive palladium-cyanide complexes, such as [(CN)₃PdAr]²⁻ or [(CN)₄Pd]²⁻[3]. These species are too stable to participate in the crucial steps of the catalytic cycle, effectively sequestering the palladium.

  • Disruption of the Catalytic Cycle: Every key step, from oxidative addition to reductive elimination, can be disrupted by the presence of excess cyanide in the solution[3].

The diagram below illustrates the standard catalytic cycle and highlights the points where cyanide poisoning can fatally interrupt the process.

cluster_caption Fig 1. Cyanide Poisoning of the Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X Deactivated2 Inactive [(CN)₄Pd]²⁻ Pd0->Deactivated2 Excess CN⁻ (Poisoning) PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX LigEx Ligand Exchange (X⁻ for CN⁻) PdII_ArX->LigEx + CN⁻ Deactivated1 Inactive [(CN)₃PdAr]²⁻ PdII_ArX->Deactivated1 Excess CN⁻ (Poisoning) PdII_ArCN Ar-Pd(II)(CN)L₂ LigEx->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim PdII_ArCN->Deactivated1 Excess CN⁻ (Poisoning) RedElim->Pd0 + Ar-CN caption Excess cyanide (CN⁻) can intercept and deactivate key intermediates, halting the cycle.

Caption: Pd-catalyzed cyanation cycle and points of deactivation.

Q3: How do impurities, especially water, affect catalyst performance?

A: Moisture is particularly detrimental. In the presence of water, the cyanide anion (CN⁻) can hydrolyze to form hydrogen cyanide (HCN)[3]. HCN is highly reactive towards the active Pd(0) species, leading to the formation of inactive hydride complexes like [(CN)₃PdH]²⁻[3]. This reaction is catalytic in water, meaning even trace amounts can cause significant deactivation over time. Therefore, using anhydrous solvents and reagents is critical, especially when employing highly soluble cyanide salts like NaCN or KCN[1].

Q4: Does the choice of cyanide source impact catalyst stability?

A: Absolutely. This is one of the most critical parameters for mitigating catalyst deactivation. The goal is to maintain a low concentration of free cyanide ions in the solution.

Cyanide SourceSolubility in Organic SolventsKey Characteristics & Impact on Catalyst
NaCN, KCN HighHigh solubility leads to a high concentration of free CN⁻, making catalyst poisoning a major issue. Requires rigorously anhydrous conditions[1].
Zn(CN)₂ LowLower solubility moderates the free CN⁻ concentration, significantly reducing catalyst poisoning. It is a widely used and more reliable reagent for many applications[1][4][5].
K₄[Fe(CN)₆] Very LowA non-toxic alternative that releases cyanide slowly into the reaction medium, often requiring higher temperatures for efficient cyanide transfer[1][6][7]. This slow release is excellent for maintaining catalyst stability.
Acetone Cyanohydrin High (liquid)An alternative cyanide source that can be effective but may introduce other reaction complexities.

Table 1. Comparison of common cyanide sources and their impact on catalyst stability.

Q5: How does my choice of phosphine ligand affect catalyst deactivation?

A: The ligand is your catalyst's first line of defense. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are essential for modern cyanation reactions[1][5][6].

  • Steric Protection: The large size of these ligands creates a protective pocket around the palladium atom. This steric hindrance makes it more difficult for cyanide ions to displace the phosphine and form inactive, multi-cyanide complexes[5].

  • Electronic Stabilization: The electron-donating nature of these ligands stabilizes the Pd(0) state and facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle[6].

Using less bulky or electron-poor ligands (e.g., triphenylphosphine) often leads to rapid deactivation and poor yields in demanding cyanation reactions.

Part 2: Troubleshooting Guide - A Practical Workflow

When a reaction fails, a systematic approach is necessary. The following workflow provides a logical sequence of steps to diagnose and solve issues related to catalyst deactivation.

start Reaction Stalled / Low Yield check_visual Check for Pd Black (Precipitate)? start->check_visual review_reagents Review Reagent Purity & Stoichiometry check_visual->review_reagents Yes / No review_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) review_reagents->review_conditions optimize_cyanide Optimize Cyanide Source (Switch to Zn(CN)₂ or K₄[Fe(CN)₆]) review_conditions->optimize_cyanide optimize_ligand Optimize Ligand (Use Bulky Ligand like XPhos) optimize_cyanide->optimize_ligand optimize_precatalyst Consider Palladacycle Precatalyst optimize_ligand->optimize_precatalyst end Successful Reaction optimize_precatalyst->end

Caption: A systematic troubleshooting workflow for failed cyanation reactions.

Part 3: Protocols and Advanced Methodologies
Protocol 1: Robust Synthesis of this compound using a Deactivation-Resistant System

This protocol incorporates best practices to minimize catalyst deactivation, utilizing a less soluble cyanide source and a modern ligand system.

Reagents & Equipment:

  • 2-Bromo-1,3-dimethoxybenzene

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • XPhos Pd G3 (Palladacycle precatalyst)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or glovebox, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, add 2-Bromo-1,3-dimethoxybenzene (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), XPhos Pd G3 (0.01 equiv, 1 mol%), and Na₂CO₃ (0.2 equiv) to an oven-dried Schlenk flask equipped with a stir bar.

  • Solvent Addition: Add a degassed 10:1 mixture of 1,4-Dioxane and water to the flask to achieve a final substrate concentration of 0.2 M.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. The use of K₄[Fe(CN)₆] often requires slightly elevated temperatures to facilitate cyanide transfer[1][7].

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: This protocol is robust because the palladacycle precatalyst ensures efficient formation of the active Pd(0) species, the bulky XPhos ligand protects the catalyst, and the use of K₄[Fe(CN)₆] maintains a low concentration of free cyanide, directly addressing the primary cause of deactivation[1][6][7].

Protocol 2: Characterizing a Spent Catalyst

If you suspect catalyst deactivation and wish to investigate further, analyzing the spent catalyst can provide invaluable mechanistic insight.

TechniqueInformation Gained
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation state of palladium on the catalyst surface. Can distinguish between active Pd(II) or Pd(0) and inactive metallic Pd aggregates or oxides[8][9].
Transmission Electron Microscopy (TEM) Visualizes the catalyst morphology. Can reveal sintering (growth and aggregation) of palladium nanoparticles, which reduces the active surface area[8][9][10].
Temperature-Programmed Desorption (TPD) Identifies species adsorbed to the catalyst surface. Can be used to study the binding strength of poisons or reactants[10].
Inductively Coupled Plasma (ICP-MS) Measures elemental composition. Can detect leaching of the palladium into the solution or the deposition of poisons (e.g., sulfur, phosphorus) onto a supported catalyst[11].

Table 2. Key analytical techniques for investigating catalyst deactivation.

General Procedure for Sample Preparation (for XPS/TEM):

  • After the reaction, carefully isolate the solid catalyst material (e.g., palladium black precipitate or the heterogeneous support) by filtration or centrifugation under an inert atmosphere to prevent oxidation.

  • Wash the isolated solid multiple times with an anhydrous solvent (e.g., THF or toluene) to remove any residual reactants, products, and solvent.

  • Dry the washed solid thoroughly under high vacuum.

  • The prepared sample can then be analyzed by the respective techniques. It is crucial to handle the sample minimally and under inert conditions if possible to preserve its state at the end of the reaction.

References
  • Grushin, V. V. (2010). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph₃P)₄Pd]/[Bu₄N]⁺ CN⁻ System. Journal of the American Chemical Society. Available at: [Link]

  • Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Anbarasan, P., et al. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Advanced Synthesis & Catalysis. Available at: [Link]

  • Cirri, D., Marzo, T., & Pratesi, A. (2023). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry. Available at: [Link]

  • Zheng, Y., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. Available at: [Link]

  • Bao, M., et al. (2020). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]

  • Corbet, M., & Dehm, V. (2010). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • López-Fonseca, R., et al. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes. Chemistry of Materials. Available at: [Link]

  • Sreeshailam, A., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • Li, B., et al. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters. Available at: [Link]

  • Drinkard, Jr., W. C. (1979). U.S. Patent No. US4152291A - Regeneration of palladium hydrogenation catalyst. Google Patents.
  • Ordoñez, S., et al. (2011). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. Applied Catalysis B: Environmental. Available at: [Link]

  • Kim, D., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO₂ into Formate Using a Trickle-Bed Reactor. Catalysts. Available at: [Link]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Available at: [Link]

  • Cirri, D., Marzo, T., & Pratesi, A. (2023). Reactions for the regeneration of the catalytic system. ResearchGate. Available at: [Link]

  • Anderson, K. W., et al. (2006). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Britannica. (n.d.). Catalyst poison. In Britannica. Available at: [Link]

  • Jürgensen, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]

  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Available at: [Link]

  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]

  • Cirri, D., Marzo, T., & Pratesi, A. (2023). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry. Available at: [Link]

  • Schloegl, R. (1998). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General. Available at: [Link]

  • Process Sensing Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]

  • European Patent Office. (2017). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile. Google Patents.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Aguayo, A. T., et al. (2007). Catalyst deactivation in the direct synthesis of dimethyl ether from syngas over CuO/ZnO/Al₂O₃ and γ-Al₂O₃. Applied Catalysis A: General. Available at: [Link]

Sources

effect of temperature on 2,3-Dimethoxybenzonitrile reaction yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and overcome common challenges.

Introduction

The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates. While several synthetic routes exist, achieving a high yield can be challenging due to the sensitivity of the reaction to various parameters, most notably temperature. This guide will explore the common synthetic pathways and provide a detailed analysis of how temperature and other factors can influence the success of your reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, often related to temperature control, reagent quality, and reaction conditions. Here’s a breakdown of potential issues based on common synthetic routes:

  • For the Dehydration of 2,3-Dimethoxybenzamide:

    • Incomplete Dehydration: The conversion of the amide to the nitrile requires a sufficient temperature to drive the reaction to completion. However, excessively high temperatures can lead to side product formation. The optimal temperature range for this dehydration is typically between 75°C and 85°C.[1][2]

    • Presence of Water: Any residual water in your starting material or solvent can inhibit the dehydrating agent (e.g., POCl₃, thionyl chloride). Ensure your 2,3-dimethoxybenzamide is thoroughly dried before proceeding.

  • For the Sandmeyer Reaction from 2,3-Dimethoxyaniline:

    • Decomposition of the Diazonium Salt: This is the most critical step and is highly temperature-sensitive. The diazotization must be carried out at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing into undesired phenols and other byproducts.[3][4]

    • Inefficient Cyanation: The subsequent reaction with copper(I) cyanide should be carefully controlled. While this step requires heating, typically in the range of 60-70°C, the addition of the diazonium salt solution to the cyanide solution should be done slowly and with vigorous stirring to ensure a homogenous reaction and prevent localized overheating.[3]

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is a common issue that can significantly impact your yield and the purity of your final product.

  • Phenolic Impurities (in Sandmeyer Route): If you observe a brownish, tar-like substance, it is likely due to the decomposition of the diazonium salt into 2,3-dimethoxyphenol. To mitigate this, strictly maintain the 0-5°C temperature range during diazotization and use the diazonium salt immediately after its formation.[3][4]

  • Unreacted Starting Material: Incomplete conversion will lead to the presence of starting materials in your product mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before workup.

  • Side Reactions from Dehydrating Agent: When using dehydrating agents like acetic anhydride, there is a possibility of N-acetylation of the amide if the reaction is not driven to completion for the nitrile formation.

Q3: How critical is the temperature for the dehydration of 2,3-dimethoxybenzamide, and what happens if I deviate from the recommended range?

The temperature for the dehydration of 2,3-dimethoxybenzamide is a critical parameter that directly influences both the reaction rate and the formation of byproducts.

  • Below the optimal range (<70°C): The reaction rate will be significantly slower, leading to incomplete conversion and a lower yield of the desired nitrile. You will likely isolate a mixture of the starting amide and the product.

  • Above the optimal range (>90°C): While the reaction may proceed faster, the risk of thermal decomposition and the formation of polymeric or other degradation byproducts increases, leading to a lower isolated yield of the pure product and making purification more challenging.[1][2]

The recommended temperature range of 75-85°C represents a balance between achieving a reasonable reaction rate and minimizing the formation of unwanted side products.[2]

Experimental Protocols

Below are detailed, step-by-step methodologies for common synthetic routes to this compound.

Protocol 1: Dehydration of 2,3-Dimethoxybenzamide

This protocol is based on the dehydration of the corresponding amide using phosphorus oxychloride (POCl₃).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethoxybenzamide and a suitable solvent like toluene.

  • Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃) to the stirred suspension. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to a temperature between 75-80°C and maintain it for 1-2 hours.[2] Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into cold water.

  • Workup: Separate the organic layer, wash it with a sodium bicarbonate solution, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Sandmeyer Reaction from 2,3-Dimethoxyaniline

This protocol outlines the two-stage Sandmeyer reaction for the synthesis of this compound.

Part A: Diazotization of 2,3-Dimethoxyaniline

  • Preparation: In a beaker, dissolve 2,3-dimethoxyaniline in a mixture of hydrochloric acid and water.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.[3] The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

Part B: Cyanation

  • Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

  • Reaction: Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Maintain the reaction temperature between 60-70°C.[3]

  • Completion: After the addition is complete, continue to heat the mixture for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.

  • Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude product, which can then be purified.

Data Presentation

Table 1: Effect of Temperature on the Dehydration of 2,3-Dimethoxybenzamide

Temperature (°C)Reaction Time (hours)Observed Yield (%)Notes
604~40%Incomplete conversion, significant starting material remains.
75-851-2>90%Optimal range for high yield and purity.[1][2]
1001~75%Increased byproduct formation observed, darker reaction mixture.

Visualizations

Experimental Workflow: Dehydration of 2,3-Dimethoxybenzamide

Dehydration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 2,3-Dimethoxybenzamide + Toluene reagent POCl₃ start->reagent Slowly add heat Heat to 75-85°C (1-2 hours) reagent->heat quench Quench with cold water heat->quench extract Extract with organic solvent quench->extract purify Purify (Recrystallization/ Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via dehydration.

Logical Relationship: Temperature Effects in Sandmeyer Reaction

Sandmeyer_Temperature_Effects cluster_diazotization Diazotization Step cluster_cyanation Cyanation Step temp_low Low Temperature (0-5°C) temp_optimal Optimal Temperature (60-70°C) temp_low->temp_optimal Proceeds to temp_high High Temperature (>10°C) outcome_bad Low Yield & Phenolic Byproducts temp_high->outcome_bad outcome_good High Yield of This compound temp_optimal->outcome_good

Caption: Impact of temperature on the Sandmeyer reaction for this compound.

References

Sources

Technical Support Center: Synthesis of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this synthesis. Our focus is to equip you with the knowledge to navigate the nuances of this process, with a particular emphasis on the critical role of solvent selection in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the synthesis of this compound.

Q1: My reaction to dehydrate 2,3-dimethoxybenzamide to this compound is sluggish or incomplete. What are the likely causes and how can I resolve this?

A1: An incomplete reaction is a frequent challenge. The primary culprits are often related to the dehydrating agent or the reaction conditions, where solvent choice plays a pivotal role.

  • Inactive Dehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive towards moisture. Ensure your dehydrating agent is fresh and handled under anhydrous conditions.

  • Suboptimal Temperature: The dehydration of 2,3-dimethoxybenzamide typically requires elevated temperatures. A patent describing this process suggests a temperature of 75-80°C when using POCl₃ in toluene.[1] If the reaction is slow, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition and byproduct formation.

  • Inappropriate Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the starting amide. A non-polar, high-boiling solvent like toluene is often a good choice as it allows for the necessary reaction temperature to be reached and is inert to the dehydrating agent.[1] Chlorinated solvents like dichloromethane can also be used, particularly in the initial stages of the synthesis from the corresponding benzoic acid.[1]

Q2: I am observing significant byproduct formation in my synthesis. What are the common side products and how can I minimize them?

A2: Byproduct formation can significantly reduce your yield and complicate purification. Common side products can include unreacted starting material and products from side reactions of the nitrile group.

  • Hydrolysis of the Nitrile: The nitrile functional group can be susceptible to hydrolysis back to the amide or further to the carboxylic acid, especially during aqueous work-up if conditions are not carefully controlled. It is crucial to perform the work-up at a low temperature and to neutralize any acidic or basic reagents promptly.

  • Reactions with the Solvent: While less common with inert solvents like toluene, reactive solvents could potentially lead to side products. Always choose a solvent that is stable under the reaction conditions.

  • Minimization Strategies:

    • Control Reaction Time and Temperature: Over-running the reaction or using excessive temperatures can promote side reactions. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

    • Careful Work-up: Quench the reaction mixture by slowly adding it to cold water or an ice/water mixture to dissipate heat and minimize hydrolysis.[1] Subsequent washes with a mild base, such as a sodium bicarbonate solution, can help to remove acidic byproducts.[1]

Q3: What is the mechanistic role of solvents in the dehydration of 2,3-dimethoxybenzamide?

A3: The solvent in this reaction serves several critical functions:

  • Solubilization: The solvent must dissolve the 2,3-dimethoxybenzamide to allow for efficient interaction with the dehydrating agent.

  • Temperature Control: The boiling point of the solvent dictates the maximum temperature of the reaction at atmospheric pressure, which is crucial for the dehydration process.

  • Inertness: The solvent should not react with the starting materials, products, or the dehydrating agent. Aprotic solvents are essential as protic solvents would react with dehydrating agents like POCl₃ and SOCl₂.

The mechanism of amide dehydration with agents like POCl₃ or SOCl₂ involves the activation of the amide oxygen, making it a good leaving group. The reaction proceeds through an imidoyl chloride intermediate, which then undergoes elimination to form the nitrile.[2][3][4] The solvent's polarity can influence the stability of these intermediates, but for this type of reaction, the primary considerations are solubility and temperature range.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Verify the activity of the dehydrating agent. - Ensure anhydrous reaction conditions. - Optimize reaction temperature and time.
Product loss during work-up.- Perform aqueous work-up at low temperatures. - Use a suitable extraction solvent to ensure complete recovery of the product from the aqueous layer.
Side product formation.- Monitor the reaction closely to avoid over-running it. - Use the minimum necessary excess of the dehydrating agent.
Product is impure Presence of starting material.- Increase reaction time or temperature cautiously. - Consider adding a second portion of the dehydrating agent if the reaction has stalled.
Formation of byproducts.- Optimize reaction conditions (temperature, time). - Purify the crude product using techniques like recrystallization or column chromatography. Methanol is a suitable solvent for dissolving this compound for recrystallization.[5]
Reaction does not start Inactive dehydrating agent.- Use a fresh bottle of the dehydrating agent.
Low reaction temperature.- Gradually increase the temperature to the recommended range (e.g., 75-80°C for POCl₃ in toluene).[1]

Experimental Protocols

Synthesis of this compound from 2,3-Dimethoxybenzamide

This protocol is based on established methods for the dehydration of amides.[1]

Materials:

  • 2,3-Dimethoxybenzamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a stirred solution of 2,3-dimethoxybenzamide in anhydrous toluene, add phosphorus oxychloride (POCl₃) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 75-80°C and maintain this temperature, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it into a stirred mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization (e.g., from methanol) or column chromatography.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

SynthesisWorkflow cluster_synthesis Synthesis of this compound start 2,3-Dimethoxybenzamide reagents Add POCl3 in Toluene start->reagents reaction Heat to 75-80°C reagents->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product This compound purification->product TroubleshootingTree cluster_troubleshooting Troubleshooting Guide issue Low Yield or Incomplete Reaction cause1 Inactive Reagents? issue->cause1 cause2 Suboptimal Temperature? issue->cause2 cause3 Improper Solvent? issue->cause3 solution1 Use fresh, anhydrous dehydrating agent. cause1->solution1 solution2 Gradually increase temperature (monitor for decomposition). cause2->solution2 solution3 Ensure solvent is inert, aprotic, and has an appropriate boiling point. cause3->solution3

Caption: A decision tree for troubleshooting common synthesis issues.

Solvent Selection Summary

The choice of solvent is a critical parameter that can significantly impact the success of the synthesis of this compound. The following table summarizes the properties and suitability of common solvents for the key reaction step of amide dehydration.

Solvent Type Boiling Point (°C) Suitability for Dehydration Comments
Toluene Aromatic Hydrocarbon111Excellent Inert, aprotic, and provides the necessary temperature range for dehydration with POCl₃. [1]
Dichloromethane (DCM) Chlorinated Hydrocarbon40Moderate Suitable for the initial steps from the benzoic acid. [1]Its low boiling point may require sealed-tube conditions for the dehydration step to reach sufficient temperatures.
Tetrahydrofuran (THF) Ether66Moderate Can be used, but its lower boiling point might necessitate longer reaction times or higher pressures.
N,N-Dimethylformamide (DMF) Polar Aprotic153Not Recommended While a polar aprotic solvent, it can react with dehydrating agents like POCl₃ and SOCl₂. It can be used as a catalyst in small amounts in other steps of the synthesis. [1]
Acetonitrile Polar Aprotic82Good Inert to dehydrating agents and has a reasonable boiling point. Could be a viable alternative to toluene.

References

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. [Link]

  • Amide to Nitrile - Common Conditions. Organic Chemistry Portal. [Link]

  • Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. OrgoSolver. [Link]

  • Amide to Nitrile Mechanism - POCl3. Common Organic Chemistry. [Link]

  • Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. YouTube. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google P
  • 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Video: Preparation of Nitriles. JoVE. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Dimethoxybenzonitrile Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the subtle art of isomeric substitution can unlock vastly different biological activities within a common chemical scaffold. This guide provides a comprehensive comparison of the known and potential biological activities of the six structural isomers of dimethoxybenzonitrile. As researchers and drug development professionals, understanding these nuanced differences is paramount for lead optimization and the rational design of novel therapeutics. This document synthesizes available experimental data, explains the causality behind experimental choices, and provides detailed protocols for the evaluation of these compounds.

Introduction: The Significance of Isomerism in Drug Discovery

Dimethoxybenzonitrile, a simple aromatic molecule, exists in six distinct isomeric forms depending on the substitution pattern of the two methoxy groups on the benzonitrile ring: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzonitrile. While sharing the same molecular formula (C₉H₉NO₂), the spatial arrangement of these functional groups dramatically influences their electronic properties, steric hindrance, and ultimately, their interaction with biological targets. This guide will delve into the reported biological activities of derivatives of these isomers, which provide crucial insights into the potential therapeutic applications of the parent compounds.

Comparative Analysis of Biological Activities

While direct comparative studies on all six parent dimethoxybenzonitrile isomers are limited in publicly available literature, significant research on their derivatives highlights distinct and promising areas of biological activity. The following sections summarize these findings, offering a framework for understanding the potential of each isomer.

2,5-Dimethoxybenzonitrile: A Gateway to Serotonergic Modulation

The 2,5-dimethoxy substitution pattern has been extensively explored, particularly in the context of serotonin 2A (5-HT₂A) receptor agonism. Derivatives of 2,5-dimethoxybenzonitrile have emerged as potent and selective tools for studying the 5-HT₂A receptor, which is a key target in the treatment of various neuropsychiatric disorders.

A prominent example is 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH) , a potent and selective 5-HT₂A receptor agonist.[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for in vitro and in vivo investigations of 5-HT₂A receptor signaling.[1][2] The discovery of such potent derivatives underscores the potential of the 2,5-dimethoxybenzonitrile scaffold in the development of novel therapeutics targeting the serotonergic system.

3,4-Dimethoxybenzonitrile (Veratunitrile): A Scaffold for Anticancer Agents

The 3,4-dimethoxy substitution, found in the compound commonly known as veratunitrile, has been associated with anticancer properties. While data on the parent isomer is sparse, derivatives incorporating the 3,4-dimethoxyphenyl moiety have demonstrated significant cytotoxic activity against various cancer cell lines.

For instance, a novel synthetic compound, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one (RAJI) , has shown potent anticancer activity against triple-negative breast cancer (TNBC) cells.[3] RAJI induced apoptosis and reduced tumor progression by modulating the Akt/PI3K signaling pathway, highlighting the potential of the 3,4-dimethoxybenzonitrile core in the design of new anticancer drugs.[3]

3,5-Dimethoxybenzonitrile: Potential in Antimicrobial and Anti-inflammatory Applications

The 3,5-dimethoxy substitution pattern is present in various natural and synthetic compounds exhibiting a range of biological activities, including antimicrobial and anti-inflammatory effects. While direct studies on 3,5-dimethoxybenzonitrile are limited, research on related compounds provides valuable insights.

For example, 3,5-dimethoxy-4'-O-(2”,3”-dihydroxy-3”-methylbutyl)-dihydrostilbene , a compound isolated from Indigofera pulchra, which contains the 3,5-dimethoxyphenyl group, has demonstrated significant antimicrobial activity and the ability to potentiate the effects of conventional antibiotics.[4] Furthermore, derivatives of 3,5-dimethoxybenzaldehyde have been investigated for their antifungal and anticancer properties.

2,3-, 2,4-, and 2,6-Dimethoxybenzonitrile: Areas for Future Exploration

Currently, there is a scarcity of publicly available data on the specific biological activities of the 2,3-, 2,4-, and 2,6-dimethoxybenzonitrile isomers and their derivatives. 2,4-Dimethoxybenzonitrile is noted as an intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting its potential utility in developing herbicides and plant growth regulators.[5] However, dedicated studies to elucidate their pharmacological profiles are warranted. The unique steric and electronic properties of these isomers could lead to the discovery of novel biological activities.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments relevant to the potential activities of dimethoxybenzonitrile isomers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is essential for determining the anticancer potential of the dimethoxybenzonitrile isomers.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells compound_prep 2. Prepare Isomer Solutions cell_seeding 3. Seed Cells in 96-well Plate treatment 4. Treat Cells with Isomers cell_seeding->treatment incubation 5. Incubate for 24-72h treatment->incubation mtt_addition 6. Add MTT Reagent formazan_incubation 7. Incubate for 2-4h mtt_addition->formazan_incubation solubilization 8. Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance 9. Measure Absorbance (570 nm) calculate_viability 10. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethoxybenzonitrile isomers in culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6][7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the isomers against various microorganisms.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Isomers inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate Dilutions with Microorganism incubation 4. Incubate at Optimal Temperature inoculation->incubation read_results 5. Visually Inspect for Growth determine_mic 6. Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of each dimethoxybenzonitrile isomer in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1][8]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[9][10]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[11]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Serotonin 5-HT₂A Receptor Binding Assay

This radioligand binding assay is crucial for evaluating the affinity of the isomers for the 5-HT₂A receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Workflow Diagram:

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membrane_prep 1. Prepare Membranes Expressing 5-HT2A Receptors reagent_prep 2. Prepare Radioligand and Test Compounds assay_setup 3. Combine Membranes, Radioligand, and Test Compound incubation 4. Incubate to Reach Equilibrium assay_setup->incubation filtration 5. Separate Bound and Unbound Ligand via Filtration scintillation 6. Measure Radioactivity filtration->scintillation calculate_binding 7. Calculate Specific Binding determine_ki 8. Determine Ki Values calculate_binding->determine_ki

Caption: Workflow for 5-HT₂A Receptor Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 cells).[12]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the dimethoxybenzonitrile isomer.[13][14]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]

Conclusion and Future Directions

The dimethoxybenzonitrile scaffold represents a versatile platform for the development of novel therapeutic agents. While current research has primarily focused on more complex derivatives, the foundational isomers themselves hold significant, yet largely unexplored, potential. The 2,5-isomer is a promising starting point for novel serotonergic modulators, while the 3,4-isomer shows potential in oncology. The 3,5-isomer and its relatives warrant further investigation for their antimicrobial and anti-inflammatory properties. The remaining isomers—2,3-, 2,4-, and 2,6-dimethoxybenzonitrile—represent uncharted territory, offering exciting opportunities for new discoveries.

This guide provides a framework for the systematic evaluation of these isomers. By employing the detailed protocols herein, researchers can generate robust, comparable data that will illuminate the structure-activity relationships governing the biological effects of this fascinating class of molecules. Such endeavors are crucial for unlocking the full therapeutic potential of dimethoxybenzonitrile isomers and paving the way for the next generation of targeted therapies.

References

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  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST.
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  • National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. M27-A2. NCCLS.
  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [¹⁵N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.
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  • PubMed. (2021). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]

  • PubMed. (2016). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • PubMed. (2013). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

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  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

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  • Journal of the Chemical Society of Pakistan. (2022). 3,5-dimethoxy-4'-o-(2”,3”-dihydroxy-3”-methylbutyl)- dihydrostilbene isolated from the aerial parts of Indigofera pulchra potentiates the antimicrobial activities of ciprofloxacin and fluconazole. Retrieved from [Link]

  • ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Retrieved from [Link]

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  • Research Square. (2023). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Retrieved from [Link]

  • PubChem. (n.d.). Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-. Retrieved from [Link]

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  • MDPI. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

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  • PubMed. (2022). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Retrieved from [Link]

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comparative reactivity of 2,3-Dimethoxybenzonitrile with other benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Influence of Substituents on Benzonitrile Reactivity

In the landscape of organic synthesis, benzonitrile and its derivatives are fundamental building blocks, pivotal in the creation of a diverse array of pharmaceuticals, agrochemicals, and materials. The reactivity of the benzonitrile core is intricately governed by the electronic and steric nature of the substituents adorning the aromatic ring. These substituents modulate the electron density of both the nitrile group and the benzene ring, thereby dictating the molecule's susceptibility to a range of chemical transformations.

This guide offers a detailed comparative analysis of the reactivity of 2,3-dimethoxybenzonitrile against other common benzonitriles, including the parent benzonitrile, and isomers with electron-donating and electron-withdrawing groups. We will delve into key reactions such as hydrolysis of the nitrile group, reduction to benzylamines, and the [3+2] cycloaddition to form tetrazoles, supported by experimental data and detailed protocols. A central theme will be the nuanced effects of the ortho and meta methoxy groups in this compound, which collectively exert a significant influence on its chemical behavior.

The Electronic and Steric Profile of this compound

The two methoxy groups in this compound are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect, where the lone pairs on the oxygen atoms delocalize into the aromatic ring, is generally dominant, leading to an overall increase in electron density of the benzene ring. This enhanced nucleophilicity of the ring and altered electrophilicity of the nitrile carbon are central to understanding its reactivity.

The position of these groups is also critical:

  • Ortho-methoxy group (at C2): This group exerts a strong +R effect, particularly at the para position (C5), and a -I effect. Furthermore, it introduces a significant steric hindrance around the nitrile group, a phenomenon often referred to as the "ortho effect," which can influence the approach of reagents.

  • Meta-methoxy group (at C3): This group primarily exerts a +R effect that activates the ortho and para positions relative to it (C2, C4, and C6) and a weaker -I effect.

The combined influence of these two groups makes the aromatic ring of this compound significantly more electron-rich than that of unsubstituted benzonitrile.

Comparative Reactivity in Key Transformations

Hydrolysis of the Nitrile Group

The conversion of a nitrile to a carboxylic acid is a fundamental transformation, typically catalyzed by acid or base. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.

Mechanistic Insight: Acid-catalyzed hydrolysis proceeds via an A-2 mechanism, which involves a rapid pre-equilibrium protonation of the nitrile nitrogen, followed by a rate-determining attack of a water molecule on the now more electrophilic nitrile carbon.

R-C≡N R-C≡N R-C≡N-H+ R-C≡N-H+ R-C≡N->R-C≡N-H+ + H+ (fast) R-C(OH2+)=NH R-C(OH2+)=NH R-C≡N-H+->R-C(OH2+)=NH + H2O (slow, rds) R-C(O)-NH2 R-C(O)-NH2 R-C(OH2+)=NH->R-C(O)-NH2 - H+ R-COOH R-COOH R-C(O)-NH2->R-COOH + H2O, - NH3

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Comparative Reactivity: Electron-donating groups (EDGs) like methoxy groups increase the electron density on the nitrile nitrogen, making it more basic and favoring protonation. However, they also decrease the electrophilicity of the nitrile carbon, disfavoring the subsequent nucleophilic attack by water. For para-substituted benzonitriles, the latter effect is dominant, and EDGs are observed to retard the rate of hydrolysis.[1]

For this compound, the two electron-donating methoxy groups are expected to significantly slow down the rate of hydrolysis compared to unsubstituted benzonitrile and benzonitriles with electron-withdrawing groups (EWGs).

CompoundSubstituent(s)Expected Relative Rate of Hydrolysis (k/kH)
4-Nitrobenzonitrile4-NO₂ (EWG)Faster
BenzonitrileH1.00
4-Methoxybenzonitrile4-OCH₃ (EDG)Slower
This compound 2,3-(OCH₃)₂ (EDG) Significantly Slower

Note: The relative rate for this compound is an estimation based on the strong electron-donating nature of two methoxy groups.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Objective: To synthesize 2,3-dimethoxybenzoic acid from this compound.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Water (H₂O)

    • 5 M Sodium Hydroxide (NaOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

    • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of 5 M NaOH until the pH is approximately 7-8.

    • Acidify the solution with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield 2,3-dimethoxybenzoic acid.

Reduction of the Nitrile Group

The reduction of a nitrile to a primary amine is a crucial transformation in the synthesis of many biologically active molecules. Catalytic hydrogenation is a widely used and efficient method for this conversion.

Mechanistic Insight: The catalytic hydrogenation of nitriles typically involves the adsorption of the nitrile onto the catalyst surface, followed by the sequential addition of hydrogen atoms.

cluster_0 Catalyst Surface R-C≡N R-C≡N R-CH=NH R-CH=NH R-C≡N->R-CH=NH + H2 R-CH2-NH2 R-CH2-NH2 R-CH=NH->R-CH2-NH2 + H2

Caption: Simplified Mechanism of Catalytic Nitrile Reduction.

Comparative Reactivity: The efficiency of catalytic hydrogenation is influenced by the electronic properties of the substituents on the benzonitrile. Electron-donating groups increase the electron density of the aromatic ring and the nitrile group, which can enhance the rate of hydrogenation.[1]

Therefore, this compound, with its two electron-donating methoxy groups, is expected to undergo reduction more readily than benzonitrile and benzonitriles bearing electron-withdrawing groups.

CompoundSubstituent(s)Expected Relative Rate of Reduction
This compound 2,3-(OCH₃)₂ (EDG) Faster
4-Methoxybenzonitrile4-OCH₃ (EDG)Faster
BenzonitrileH1.00
4-Nitrobenzonitrile4-NO₂ (EWG)Slower

Note: The relative rates are estimations based on general trends in catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Objective: To synthesize 2,3-dimethoxybenzylamine from this compound.

  • Materials:

    • This compound

    • Palladium on Carbon (10% Pd/C)

    • Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Seal the reaction vessel and connect it to a hydrogen gas source.

    • Flush the vessel with hydrogen gas three times to remove any air.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the excess hydrogen and flush the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain 2,3-dimethoxybenzylamine.

[3+2] Cycloaddition to Form Tetrazoles

The [3+2] cycloaddition of a nitrile with an azide is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry.

Mechanistic Insight: The reaction involves the cycloaddition of the azide ion to the nitrile group, often facilitated by a catalyst that activates the nitrile.

R-C≡N R-C≡N Intermediate Intermediate R-C≡N->Intermediate + N3- Tetrazolate Tetrazolate Intermediate->Tetrazolate Cyclization 5-R-1H-Tetrazole 5-R-1H-Tetrazole Tetrazolate->5-R-1H-Tetrazole + H+

Sources

A Comparative Guide to the Synthesis of 2,3-Dimethoxybenzonitrile: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

The nitrile functional group is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and dyes, prized for its versatility in transformations into amines, amides, and carboxylic acids.[1] 2,3-Dimethoxybenzonitrile, in particular, serves as a crucial building block for various valuable heterocyclic compounds, including the orally effective iron chelator Desferrithiocin and its analogues.[2][3] Given its significance, the development of efficient, scalable, and safe synthetic routes is of paramount importance.

This guide provides an in-depth comparison between a traditional, multi-step synthesis of this compound and a novel, streamlined palladium-catalyzed approach. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present a quantitative comparison to guide researchers in selecting the optimal route for their application.

The Traditional Pathway: A Multi-Step Conversion from Benzoic Acid

A conventional and widely understood method to synthesize this compound begins with the corresponding benzoic acid. This multi-step, one-pot process involves the conversion of the acid to an amide, followed by dehydration to the nitrile.[3] While reliable, this route involves several intermediate stages and harsh reagents.

Causality of Experimental Design

The traditional route is a classic example of functional group transformation.

  • Acid Chloride Formation : 2,3-Dimethoxybenzoic acid is first converted to its more reactive acid chloride derivative using a halogenating agent like thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) is often added to facilitate this conversion via the formation of a Vilsmeier reagent.[2]

  • Amidation : The highly reactive acid chloride is not isolated but quenched directly with aqueous ammonia. This nucleophilic acyl substitution rapidly forms the stable 2,3-dimethoxybenzamide intermediate.[3]

  • Dehydration : The final step involves the removal of a water molecule from the primary amide to form the nitrile. This is typically achieved by heating with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or acetic anhydride.[4]

Experimental Protocol: One-Pot Synthesis from 2,3-Dimethoxybenzoic Acid
  • Step 1: Acid Chloride Formation

    • To a stirred solution of 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per gram of acid), add a catalytic amount of DMF (0.05 eq).

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, monitoring gas evolution.

  • Step 2: Amidation

    • In a separate flask, prepare a cooled (0-5°C) solution of concentrated aqueous ammonia (10 eq).

    • Slowly add the acid chloride solution from Step 1 to the stirred ammonia solution, ensuring the temperature remains below 15°C.

    • Stir the resulting mixture vigorously for 1 hour at 0-5°C.

    • Separate the organic and aqueous layers. Concentrate the organic layer under reduced pressure to obtain the crude 2,3-dimethoxybenzamide.

  • Step 3: Dehydration

    • To the crude amide, add a dehydrating agent such as phosphorus oxychloride (1.5 eq) slowly at 0°C.

    • Heat the mixture to reflux (approx. 80-90°C) for 3-4 hours until TLC or GC-MS analysis indicates complete conversion.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

    • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

    • Purify by column chromatography or recrystallization.

Workflow for Traditional Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration & Purification A 2,3-Dimethoxybenzoic Acid B Add SOCl₂, cat. DMF in DCM @ 0-25°C A->B C 2,3-Dimethoxybenzoyl Chloride (in situ) B->C D Quench with aq. NH₃ @ 0-15°C C->D E 2,3-Dimethoxybenzamide D->E F Add POCl₃, Reflux E->F G Crude Product F->G H Purification G->H I This compound H->I

Caption: Workflow for the traditional one-pot synthesis of this compound.

A Novel Approach: Palladium-Catalyzed Cyanation

Modern synthetic chemistry has increasingly moved towards transition-metal catalysis to achieve transformations with higher efficiency, milder conditions, and broader functional group tolerance.[1] Palladium-catalyzed cyanation of aryl halides, first reported by Takagi in 1973, has become a powerful method for preparing aromatic nitriles.[5] This approach offers a direct, single-step conversion from an appropriate aryl precursor.

Causality of Experimental Design

The success of this reaction hinges on a synergistic combination of a palladium catalyst, a specific ligand, a cyanide source, and the solvent system.

  • The Substrate : Aryl chlorides are preferred substrates due to their lower cost and wider availability compared to bromides or iodides.[6] For this synthesis, 2-bromo-1,3-dimethoxybenzene or 2-chloro-1,3-dimethoxybenzene would be the ideal starting material.

  • The Cyanide Source : While toxic sources like KCN or NaCN can be used, safer and less toxic alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are now state-of-the-art.[1][6] K₄[Fe(CN)₆] is particularly advantageous as it is inexpensive and environmentally benign.

  • The Catalyst System : A palladium(II) precatalyst (e.g., Pd(OAc)₂) or a palladium(0) source is used. The key to success is the choice of phosphine ligand. Sterically demanding, electron-rich phosphine ligands (e.g., Buchwald-type ligands like t-BuXPhos) are highly effective as they promote the crucial reductive elimination step in the catalytic cycle and stabilize the active Pd(0) species.[7]

  • Solvent and Conditions : The reaction often benefits from polar aprotic solvents like DMF or the use of aqueous co-solvents, which can be essential for dissolving the cyanide source and facilitating the reaction.[5][7]

Experimental Protocol: Palladium-Catalyzed Cyanation
  • Materials :

    • 2-Bromo-1,3-dimethoxybenzene (1.0 eq)

    • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • t-BuXPhos (4 mol%)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Solvent: N,N-Dimethylformamide (DMF) / Water (2:1 mixture)

  • Procedure :

    • To an oven-dried Schlenk tube, add 2-bromo-1,3-dimethoxybenzene, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, t-BuXPhos, and Na₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed DMF/water solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture to 110-130°C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to afford pure this compound.

Catalytic Cycle for Palladium-Catalyzed Cyanation

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X (2-Bromo-1,3-dimethoxybenzene) ArX->OxAdd Transmetal Ar-Pd(II)(CN)L₂ OxAdd->Transmetal Ligand Exchange CN_Source [Fe(CN)₆]⁴⁻ CN_Source->Transmetal Transmetal->Pd0 Reductive Elimination ArCN Ar-CN (this compound) Transmetal->ArCN

Caption: The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.

Head-to-Head Comparison: Performance and Practicality

To provide a clear validation of the new synthetic route, we summarize the key performance indicators in the table below. The data represents typical outcomes based on literature precedents.

MetricTraditional Route (from Benzoic Acid)Novel Pd-Catalyzed Route (from Aryl Bromide)Advantage
Overall Yield 65-75%85-95%Pd-Catalyzed
Number of Steps 3 (in one pot)1Pd-Catalyzed
Reaction Time 6-8 hours12-24 hoursTraditional
Reagents SOCl₂, aq. NH₃, POCl₃Pd(OAc)₂, Phosphine Ligand, K₄[Fe(CN)₆]Pd-Catalyzed
Safety Profile Uses corrosive and water-reactive reagents (SOCl₂, POCl₃).Uses a non-toxic cyanide source. Palladium catalysts are used in small amounts.Pd-Catalyzed
Atom Economy Lower, due to stoichiometric reagents and byproducts.Higher, catalytic nature of the reaction.Pd-Catalyzed
Substrate Scope Limited to available benzoic acids.Broad; applicable to many aryl halides with diverse functional groups.[5]Pd-Catalyzed

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 43-46 °C
¹H NMR (CDCl₃) δ ~7.2-7.0 (m, 3H, Ar-H), 3.92 (s, 6H, 2x-OCH₃) ppm
¹³C NMR (CDCl₃) δ ~153, 148, 125, 120, 118, 116, 104, 61, 56 ppm
IR (KBr) ~2225 cm⁻¹ (C≡N stretch), ~1270 cm⁻¹ (Ar-O stretch)
MS (EI) m/z 163 (M⁺)[8]

Note: Exact NMR shifts may vary slightly based on solvent and instrument.

Conclusion and Recommendation

While the traditional synthesis of this compound from its corresponding benzoic acid is a functional method, it is clearly superseded by the modern palladium-catalyzed cyanation approach. The novel route demonstrates significantly higher yields, superior atom economy, and a vastly improved safety profile by avoiding hazardous, corrosive reagents and employing a non-toxic cyanide source.[9] Although the reaction time may be longer and the initial catalyst cost higher, the benefits of a single-step procedure, higher purity, and broader applicability make it the recommended method for both laboratory-scale synthesis and industrial production.[6] This catalytic method represents a more efficient, elegant, and environmentally conscious approach to synthesizing this key pharmaceutical intermediate.

References

  • St. Jean, D. J., Jr., & Poon, D. J. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Process Research & Development, 15(4), 871-878. Available at: [Link]

  • Reddy, D., & Buchwald, S. L. (2015). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 51(78), 14578-14581. Available at: [Link]

  • Anjana, S., & P, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33347-33365. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 12(18), 4144-4147. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]

  • Patel, R. P., et al. (2015). Improved process for preparation of 2,3-dihydroxy benzonitrile. Google Patents, EP2874980B1.
  • Reddy, M. S., et al. (2017). Process for preparation of 2,3-dihydroxy benzonitrile. Google Patents, US9567292B2.
  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Venkataraman, S., et al. (2007). One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. Heterocycles, 71(1), 39-49. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cyanating Agents for Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Benzonitriles are indispensable building blocks in modern chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of a nitrile moiety onto an aromatic ring, a process known as cyanation, is a cornerstone transformation in organic synthesis. The choice of the cyanating agent is paramount, directly influencing reaction efficiency, substrate scope, functional group tolerance, and, critically, operational safety. This guide provides a comparative analysis of common cyanating agents, offering insights into their mechanisms, practical applications, and safety profiles to aid researchers in making informed decisions for the synthesis of benzonitriles.

The Evolving Landscape of Cyanation Chemistry

Historically, the synthesis of benzonitriles relied on methods like the Sandmeyer and Rosenmund-von Braun reactions, which often required harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[3][4] The advent of transition-metal catalysis, particularly with palladium, nickel, and copper, has revolutionized this field, enabling the use of a wider array of cyanating agents under milder conditions.[4][5][6] These modern methods offer greater functional group compatibility and have become the preferred approach for most applications.[1][7]

The selection of a cyanating agent is a multifactorial decision, balancing reactivity with safety. This guide is structured to navigate this decision-making process, categorizing agents into two primary classes: nucleophilic and electrophilic sources of the cyanide group.

Nucleophilic Cyanating Agents: The Workhorses of Benzonitrile Synthesis

Nucleophilic cyanating agents are the most common class, donating a cyanide anion (CN⁻) to an electrophilic aryl substrate, typically an aryl halide or triflate, in a transition-metal-catalyzed cross-coupling reaction.

Traditional Inorganic Cyanide Salts: Potency and Precaution

Simple inorganic salts like potassium cyanide (KCN), sodium cyanide (NaCN), and copper(I) cyanide (CuCN) were among the first to be employed in palladium-catalyzed cyanations.[7][8] Zinc cyanide (Zn(CN)₂) later emerged as a popular alternative.

  • Mechanism of Action: In a typical palladium-catalyzed cycle, the active Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond. This is followed by a transmetalation or salt metathesis step where the halide is exchanged for a cyanide group from the salt. The cycle concludes with the reductive elimination of the benzonitrile product (Ar-CN), regenerating the Pd(0) catalyst.[6][9] Copper(I) iodide is sometimes used as a co-catalyst to facilitate this process.[7][9]

  • Advantages:

    • High reactivity, particularly for aryl iodides and bromides.

    • Relatively low cost and wide availability.

    • Zn(CN)₂ is generally less toxic to the palladium catalyst than KCN or NaCN and can be used for a broader range of substrates, including some aryl chlorides.[10][11]

  • Disadvantages & Safety:

    • Extreme Toxicity: KCN and NaCN are highly toxic and can release deadly hydrogen cyanide (HCN) gas upon contact with acid or moisture.[4][12] Rigorous safety protocols, including the use of a well-ventilated fume hood and appropriate personal protective equipment (PPE), are mandatory.

    • Catalyst Poisoning: Excess cyanide ions can irreversibly bind to and deactivate the palladium catalyst, leading to low yields and reaction irreproducibility.[4][11][13] This is a significant challenge, particularly with highly soluble cyanide sources.

    • Limited Solubility: The low solubility of these salts in organic solvents can hinder reaction rates, sometimes necessitating the use of polar aprotic solvents like DMF or DMAc at high temperatures.[4][8]

Safer, Modern Alternatives: Balancing Reactivity and Responsibility

Concerns over the acute toxicity of simple cyanide salts have driven the development of safer and more user-friendly alternatives.

Potassium hexacyanoferrate(II), also known as potassium ferrocyanide, has emerged as a superior alternative. It is a stable, non-toxic coordination complex where the cyanide ions are tightly bound to an iron center.[14][15]

  • Mechanism of Action: In the catalytic cycle, K₄[Fe(CN)₆] acts as the cyanide source, transferring the CN group to the palladium center. The reaction mechanism is similar to that of other cyanide salts, but the release of "free" cyanide is slow and controlled, mitigating catalyst poisoning.[8] The presence of a base and often a co-solvent like water is necessary to facilitate the reaction.[14][16]

  • Advantages:

    • Low Toxicity: K₄[Fe(CN)₆] is significantly less toxic and safer to handle than simple alkali metal cyanides.[17][18]

    • High Stability: It is an air- and moisture-stable solid.

    • Broad Compatibility: It has been successfully used for the cyanation of aryl chlorides, which are often challenging substrates, under relatively mild conditions.[14][16] It shows excellent functional group tolerance.[14][19]

  • Disadvantages:

    • Stoichiometry: Only one of the six cyanide groups is typically transferred per mole of the reagent, meaning a larger molar equivalent is required compared to KCN.

    • Solubility: Its insolubility in many organic solvents necessitates the use of co-solvents (e.g., water) or phase-transfer catalysts, which can complicate workup.[16][18]

These organic molecules serve as convenient, less hazardous sources of cyanide.

  • Trimethylsilyl Cyanide (TMSCN): A volatile liquid that acts as a source for HCN.[12][20] It is often used in the presence of a Lewis acid or fluoride source to generate the active cyanide nucleophile.[21] While still toxic, its handling as a liquid can be more controlled than powdered alkali cyanides.[12][20] TMSCN is particularly useful for the cyanation of aldehydes and ketones to form cyanohydrins.[21]

  • Acetone Cyanohydrin: A liquid that can serve as an in situ source of HCN, especially in the presence of a base.[22] It is considered a safer alternative to handling HCN gas directly.[22][23] Its primary applications include hydrocyanation reactions and as a cyanide source in Mitsunobu-type reactions.[24][25]

Electrophilic Cyanating Agents: A Complementary Approach

In contrast to nucleophilic agents, electrophilic cyanating agents deliver a "CN⁺" equivalent to a nucleophilic substrate, such as an organometallic reagent (e.g., Grignard or organolithium) or an electron-rich arene.[26][27]

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): NCTS is a well-established, stable, and easy-to-handle solid reagent.[26][28] It has been successfully used for the cyanation of aryl Grignard reagents and arylboronic acids.[26] This approach offers a complementary strategy for substrates that are not amenable to traditional cross-coupling with aryl halides.[29][30]

  • Other Electrophilic Agents: Other reagents like tosyl cyanide (TsCN) and cyanogen bromide (BrCN) also function as electrophilic cyanide sources.[26][29] However, BrCN is highly toxic and its use has declined.[31]

Comparative Summary of Cyanating Agents

The table below provides a comparative overview of the most common cyanating agents for benzonitrile synthesis.

Cyanating AgentFormulaTypeTypical CatalystKey AdvantagesKey DisadvantagesSafety Profile
Potassium CyanideKCNNucleophilicPd, Ni, CuHigh reactivity, low costExtremely toxic, catalyst poisoning, hygroscopicHigh Hazard: Acutely toxic, releases HCN gas
Zinc CyanideZn(CN)₂NucleophilicPd, NiLess deactivating to Pd than KCN, good for aryl chloridesToxic, requires higher temperaturesHigh Hazard: Toxic solid
Potassium Hexacyanoferrate(II)K₄[Fe(CN)₆]NucleophilicPd, NiLow toxicity , air-stable, good for aryl chloridesPoor atom economy, low solubilityLow Hazard: Stable complex, significantly safer
Trimethylsilyl CyanideTMSCNNucleophilicLewis Acids, PdGood for cyanohydrin formation, liquid form is easy to handleToxic, moisture-sensitive, volatileHigh Hazard: Releases HCN on hydrolysis
Acetone Cyanohydrin(CH₃)₂C(OH)CNNucleophilicBase, CuSafer source of HCN, liquidThermally unstable, equilibrium reactionHigh Hazard: Releases HCN upon decomposition
NCTSTsN(Ph)CNElectrophilicRh, Cu, PdAir-stable solid, complementary reactivityRequires pre-formation of organometallic reagentModerate Hazard: Irritant, handle with care

Decision-Making Workflow for Selecting a Cyanating Agent

The choice of a cyanating agent depends on several factors including the nature of the starting material, the desired scale of the reaction, and available safety infrastructure. The following flowchart provides a general decision-making guide.

G start Select Cyanating Agent for Ar-X -> Ar-CN safety Is a high-hazard cyanide (KCN, Zn(CN)2) acceptable? start->safety substrate What is the aryl halide (Ar-X)? safety->substrate Yes k4fe Use K4[Fe(CN)6] (Low toxicity, good for Ar-Cl/Br) safety->k4fe No zncn2 Use Zn(CN)2 (Good reactivity for Ar-Cl/Br) substrate->zncn2 Ar-Cl kcn Use KCN (High reactivity for Ar-I/Br) substrate->kcn Ar-I / Ar-Br alternative Is the starting material not an aryl halide? (e.g., Arylboronic Acid) k4fe->alternative zncn2->alternative kcn->alternative ncts Use an electrophilic agent like NCTS alternative->ncts Yes

Caption: Decision flowchart for selecting a cyanating agent.

Experimental Protocols

Below are two representative protocols for the palladium-catalyzed cyanation of an aryl bromide, illustrating the use of a traditional agent (Zn(CN)₂) and a modern, safer alternative (K₄[Fe(CN)₆]).

Protocol 1: Cyanation of 4-Bromotoluene using Zinc Cyanide (Zn(CN)₂)

This protocol is adapted from general procedures in palladium-catalyzed cyanations.[7]

Workflow Diagram:

G reagents 1. Add Ar-Br, Zn(CN)2, Pd catalyst, ligand, and solvent to flask inert 2. Degas with N2/Ar (3 cycles) reagents->inert heat 3. Heat reaction (e.g., 120 °C) inert->heat monitor 4. Monitor by TLC/GC-MS heat->monitor workup 5. Quench, extract, and purify monitor->workup

Caption: General workflow for Pd-catalyzed cyanation.

Materials:

  • 4-Bromotoluene (1 mmol, 171 mg)

  • Zinc Cyanide (Zn(CN)₂, 0.6 mmol, 70.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 mmol, 11.1 mg)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

  • Schlenk flask, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromotoluene, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Add anhydrous DMF via syringe.

  • Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate. Caution: Handle the quench in a fume hood.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylbenzonitrile.

Rationale: The use of a glovebox or Schlenk line is crucial to prevent catalyst deactivation.[4] dppf is a common ligand that stabilizes the palladium catalyst. DMF is a polar aprotic solvent that helps solubilize the reactants.

Protocol 2: Cyanation of 4-Chlorotoluene using Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])

This protocol is based on the mild conditions developed for the cyanation of aryl chlorides.[14][16]

Materials:

  • 4-Chlorotoluene (1.0 mmol, 126.5 mg)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 211 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • CM-phos (ligand, 0.04 mmol)

  • Sodium carbonate (Na₂CO₃, 0.125 mmol, 13.25 mg)

  • Acetonitrile (MeCN), 1.5 mL

  • Deionized water, 0.5 mL

  • Screw-cap vial, magnetic stirrer, heating block

Procedure:

  • To a screw-cap vial, add 4-chlorotoluene, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, CM-phos, and Na₂CO₃.

  • Add acetonitrile and water.

  • Seal the vial tightly and place it in a pre-heated heating block at 70 °C.

  • Stir the mixture vigorously for 18 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of water as a co-solvent is critical to dissolve the K₄[Fe(CN)₆] and facilitate the reaction.[14][16] The lower reaction temperature (70 °C) is a significant advantage of this system, allowing for greater functional group tolerance.[16] CM-phos is a specialized ligand shown to be highly effective for this transformation.

Conclusion

The synthesis of benzonitriles has been significantly advanced by the development of diverse cyanating agents and catalytic systems. While traditional cyanide salts like KCN and Zn(CN)₂ remain effective, their high toxicity necessitates stringent safety measures. The emergence of K₄[Fe(CN)₆] as a robust, non-toxic cyanide source represents a major step forward in green chemistry, enabling safer and often milder reaction conditions, particularly for challenging aryl chloride substrates. Electrophilic agents like NCTS provide a valuable, complementary synthetic route. By understanding the reactivity, mechanism, and safety profile of each class of reagent, researchers can select the optimal conditions to efficiently and safely synthesize the benzonitrile derivatives required for their research and development endeavors.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid URL for verification.

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A Comparative Guide to High-Fidelity Purity Validation of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical purity of a starting material or intermediate like 2,3-Dimethoxybenzonitrile is not a trivial specification; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. This guide provides an in-depth comparison of the principal analytical methods for validating the purity of this compound, offering not just protocols, but the strategic reasoning behind method selection and data interpretation.

The Imperative for Orthogonal Purity Assessment

This compound (CAS: 5653-62-3), a key building block in organic synthesis, can contain a variety of impurities stemming from its manufacturing process.[1] These may include starting materials, reagents, isomers (e.g., 3,4-dimethoxybenzonitrile), or by-products from incomplete reactions or side reactions. A single analytical method often provides an incomplete picture. For instance, a chromatographic method may excel at separating organic impurities but will be blind to water content or inorganic salts. Therefore, a multi-pronged, or orthogonal, approach is essential for a comprehensive and trustworthy purity assessment. This guide will dissect and compare the industry-standard "workhorse" techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—with powerful primary and complementary methods: Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC).

Chromatographic Separation Techniques: The Pillars of Impurity Profiling

Chromatographic methods are the cornerstone of purity analysis, offering the high-resolution separation needed to detect and quantify structurally similar impurities. The choice between HPLC and GC is fundamentally dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for pharmaceutical purity analysis due to its applicability to a vast range of compounds.[2] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Causality Behind Method Design: For this compound, a moderately polar aromatic compound, reversed-phase HPLC is the logical choice. The separation mechanism is based on hydrophobicity; the nonpolar stationary phase (typically C18-bonded silica) retains the analyte and its impurities, which are then eluted by a polar mobile phase. Structurally similar impurities, differing perhaps by the position of a methoxy group or the presence of an additional substituent, will have slightly different hydrophobicities, allowing for their separation.[3]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Water is recommended to ensure elution of both polar and non-polar impurities.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program: Start at 40% B, increase linearly to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm, selected based on the UV absorbance of the benzonitrile chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL solution.

    • Sample Solution: Prepare the test sample in the same manner.

  • Data Analysis: Purity is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (AreaMain Peak / ΣAreaAll Peaks) x 100

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[3] Given that this compound has a boiling point of 265°C, it is amenable to GC analysis.[4] This method is particularly effective for identifying residual solvents and other volatile impurities that may not be detected by HPLC.[5] Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of separated impurities based on their mass spectra.[6][7]

Causality Behind Method Design: In GC, separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. For aromatic compounds like this compound, a mid-polarity column (e.g., one containing phenyl groups) provides good selectivity. A Flame Ionization Detector (FID) is commonly used for quantification due to its broad response to organic compounds and wide linear range.

Experimental Protocol: GC Purity Assay

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis: Similar to HPLC, purity is calculated using the area percent method.

Absolute and Orthogonal Purity Techniques

While chromatography excels at relative quantification of separated impurities, other techniques offer an "absolute" purity value or a value based on entirely different physical principles, providing a crucial orthogonal check.

Quantitative NMR (qNMR)

qNMR stands as a powerful primary analytical method because the intensity of an NMR signal is directly proportional to the number of nuclei generating that signal, irrespective of the molecule's chemical structure.[8][9] This allows for the purity of a substance to be determined by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[10]

Causality Behind Method Design: The key to accurate qNMR is selecting a suitable internal standard that has signals in a clear region of the spectrum, is stable, non-volatile, and soluble in the same deuterated solvent as the analyte. For this compound, a standard like maleic anhydride or dimethyl sulfone could be appropriate. The calculation relies on the direct molar relationship between the integrated signals.

Experimental Protocol: Purity by ¹H qNMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., Maleic Anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d or DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Critical parameters include a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals being integrated, to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

      Purity (% w/w) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure, crystalline compound, melting occurs over a very narrow temperature range. Impurities broaden this melting range and depress the melting point, a phenomenon described by the van't Hoff equation.[11][12] DSC can be used to determine the absolute purity of compounds that are at least 98% pure without the need for a reference standard.[13][14]

Causality Behind Method Design: The method is applicable to this compound as it is a crystalline solid with a defined melting point (literature values range from 43-46°C to 68-70°C, which should be confirmed for the specific batch).[15] The technique relies on the assumption that the impurities are soluble in the molten analyte but insoluble in the solid phase, forming a eutectic system.

Experimental Protocol: Purity by DSC

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

  • Thermal Analysis:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The instrument's software analyzes the shape of the leading edge of the melting endotherm.

    • By plotting the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F), a linear relationship is obtained.

    • The mole fraction of the impurity (X₂) is determined from the slope of this line and the van't Hoff equation. The purity is then calculated as (1 - X₂) x 100%.

Comparative Analysis and Method Selection

The optimal analytical strategy depends on the specific requirements of the analysis. The following table and decision workflow provide a guide for selecting the most appropriate method(s).

FeatureHPLC (UV/DAD)GC (FID/MS)qNMRDSC
Principle Liquid-solid partitioningGas-liquid/solid partitioningNuclear resonanceMelting point depression
Analyte Suitability Non-volatile, polar/nonpolarVolatile, thermally stableSoluble, NMR-active nucleiCrystalline solids (>98% pure)
Primary Use Quantitative impurity profilingVolatile impurity/solvent analysisAbsolute purity determinationAbsolute purity of high-purity solids
Information Provided Relative purity, impurity profileRelative purity, volatile profileAbsolute purity, structural infoAbsolute purity (mole %)
Reference Standard Required for analyte & impuritiesRequired for analyte & impuritiesInternal standard onlyNot required
Sensitivity High (ppm levels)Very high (sub-ppm levels)Moderate (requires mg of sample)Low (best for >98% purity)
Speed Moderate (15-40 min)Fast (10-25 min)Fast (5-15 min acquisition)Moderate (requires slow scan)
Cost (Instrument) ModerateModerateHighModerate

Workflow for Purity Validation of this compound

G cluster_screening Initial Screening & Identification cluster_absolute Absolute Purity Determination start Start: This compound Purity Validation hplc HPLC-DAD (Primary organic impurity profile) start->hplc gcms GC-MS (Volatile impurities, solvents) start->gcms decision Is the material >98% pure and crystalline? hplc->decision report Final Purity Report: - Purity by qNMR - Chromatographic Purity (HPLC/GC) - DSC Purity (if applicable) - Impurity Identification hplc->report gcms->decision gcms->report qnmr ¹H qNMR (Primary Method) qnmr->report dsc DSC (Orthogonal Method) dsc->report decision->qnmr Yes decision->qnmr No Proceed with qNMR as primary method decision->dsc Yes

Sources

computational vs. experimental data for 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of 2,3-Dimethoxybenzonitrile: Integrating Experimental and Computational Data

For professionals in chemical research and drug development, a comprehensive understanding of a molecule's properties is paramount. This compound (CAS: 5653-62-3), also known as o-Veratronitrile, is a substituted aromatic nitrile with applications as a building block in organic synthesis. This guide provides a senior-level perspective on its characterization, presenting a side-by-side comparison of data obtained from standard laboratory experiments with values derived from computational modeling. We will explore not just the "what" but the "why," delving into the causality behind experimental choices and the inherent strengths and limitations of each approach.

The initial characterization of any compound begins with its fundamental physical properties. These values, determined experimentally, serve as the primary identifiers and indicators of purity. For this compound, these properties are well-documented and provide a crucial benchmark for comparison with theoretical predictions.

Table 1: Experimental Physicochemical Properties of this compound

PropertyExperimental ValueSource(s)
CAS Number 5653-62-3[1][2][3]
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [3]
Appearance White to light yellow crystal powder/solid[3][4]
Melting Point 43-46 °C or 68-70 °C[3]
Boiling Point 290.25 °C (rough estimate)
Solubility Soluble in methanol[5]

Note on Melting Point: Discrepancies in reported melting points (e.g., 43-46°C vs. 68-70°C) are common in chemical literature and can arise from differences in sample purity, crystalline form (polymorphism), or measurement technique.[3][6] This highlights the importance of using highly purified samples for characterization.

Experimental Deep Dive: Spectroscopic & Chromatographic Analysis

Spectroscopic techniques provide unambiguous structural confirmation by probing the interaction of the molecule with electromagnetic radiation. Each method offers a unique piece of the structural puzzle.

Experimental Workflow

The following workflow represents a standard, self-validating system for the comprehensive characterization of a small organic molecule like this compound. The integration of multiple, orthogonal techniques ensures a high degree of confidence in the final structural assignment.

G cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Validation PurifiedSample Purified Solid Sample NMR NMR Spectroscopy (¹H & ¹³C) PurifiedSample->NMR IR FTIR Spectroscopy PurifiedSample->IR MS Mass Spectrometry (GC-MS) PurifiedSample->MS Structure Final Structure Elucidation NMR->Structure IR->Structure MS->Structure G cluster_0 Computational Steps Input Input 2D Structure (SMILES/MOL file) GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc PropCalc Property Calculation (NMR, Electronic, etc.) FreqCalc->PropCalc Output Predicted Data (Energies, Spectra, Properties) PropCalc->Output

Sources

Assessing the Efficacy of 2,3-Dimethoxybenzonitrile as a Synthon: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2,3-dimethoxybenzonitrile, a versatile synthon in organic synthesis. We will explore its reactivity, particularly in directed ortho-metalation (DoM), and present a comparative assessment against other relevant building blocks. This document is intended to serve as a practical resource, offering both theoretical insights and actionable experimental protocols to aid in the strategic design of synthetic routes.

Introduction: The Strategic Advantage of this compound

This compound is a polysubstituted aromatic compound featuring a nitrile group and two adjacent methoxy groups. This unique arrangement of functionalities imparts a specific reactivity profile that can be strategically exploited in the synthesis of complex molecules, particularly in the construction of substituted aromatic and heterocyclic systems. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, while their ability to act as directed metalation groups (DMGs) offers a powerful tool for regioselective functionalization.[1][2][3][4] The nitrile group, a versatile functional handle, can be readily transformed into other valuable moieties such as amines, carboxylic acids, and amides.

This guide will focus on the application of this compound in directed ortho-metalation, a cornerstone of modern synthetic methodology for the construction of highly substituted aromatic compounds.[1][2][3][4] We will delve into the mechanistic underpinnings of this reaction and provide a comparative analysis with other dimethoxybenzonitrile isomers to highlight the unique advantages of the 2,3-substitution pattern.

The Power of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group.[1][2][3][4] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, bringing the base into close proximity to the ortho proton and facilitating its abstraction. This generates a stabilized aryllithium intermediate that can then be quenched with a variety of electrophiles to introduce a new substituent with high regiocontrol.

The methoxy group is a well-established and effective DMG.[1][2][3][4] In the case of this compound, the two adjacent methoxy groups can cooperatively direct the metalation to the C4 position, offering a predictable and efficient route to 4-substituted-2,3-dimethoxybenzonitrile derivatives.

Comparative Analysis: this compound vs. Its Isomers

IsomerExpected Site of LithiationRationalePotential for Competing Reactions
This compound C4 Cooperative directing effect of the two methoxy groups. The C4 proton is the most acidic due to the inductive effects of the adjacent methoxy and nitrile groups.Low. The nitrile group is relatively unreactive towards nucleophilic attack by common organolithium bases at low temperatures.
2,4-Dimethoxybenzonitrile C3 or C5The C3 position is activated by the C2-methoxy and C4-methoxy groups. The C5 position is activated by the C4-methoxy group. A mixture of products is possible.Moderate. Potential for competing lithiation at two sites.
2,6-Dimethoxybenzonitrile C3The C3 position is activated by both methoxy groups.Low. Symmetrical molecule leading to a single major product.
3,4-Dimethoxybenzonitrile C2 or C5The C2 position is activated by the C3-methoxy group. The C5 position is activated by the C4-methoxy group. A mixture of products is possible.Moderate. Potential for competing lithiation at two sites.

Key Insight: The 1,2,3-substitution pattern of this compound offers a distinct advantage in achieving high regioselectivity in directed ortho-metalation, primarily directing functionalization to the C4 position. This predictability is a significant asset in multistep synthesis.

Experimental Protocols

The following protocols provide a general framework for the directed ortho-metalation of this compound and its subsequent functionalization.

Protocol 1: General Procedure for the Directed ortho-Metalation of this compound

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Electrophilic Quench cluster_3 Workup and Purification A 1. Add this compound to anhydrous THF under argon. B 2. Cool the solution to -78 °C. A->B C 3. Slowly add n-butyllithium (n-BuLi) dropwise. B->C Maintain inert atmosphere D 4. Stir the reaction mixture at -78 °C for 1 hour. C->D E 5. Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide). D->E Formation of the aryllithium intermediate F 6. Allow the reaction to warm to room temperature and stir overnight. E->F G 7. Quench the reaction with saturated aqueous ammonium chloride. F->G Reaction completion H 8. Extract the product with an organic solvent. G->H I 9. Purify the product by column chromatography. H->I G cluster_0 Synthetic Goal cluster_1 Synthetic Strategies A Polysubstituted Benzonitrile B Directed Ortho-Metalation (e.g., using this compound) B->A C Cross-Coupling Reactions (e.g., Suzuki, Stille) C->A D Nucleophilic Aromatic Substitution (SNAr) D->A E Ammoxidation E->A

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzonitriles: A Comparative Review of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Nitrile Functional Group

Substituted benzonitriles are a cornerstone of modern organic synthesis, finding critical applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The nitrile moiety, with its unique electronic properties and versatile reactivity, serves as a key building block for a vast array of more complex molecular architectures. It can be readily transformed into amines, amides, carboxylic acids, aldehydes, and various nitrogen-containing heterocycles, making it an invaluable synthon for medicinal chemists and process development scientists alike. This guide provides a comparative overview of the most prevalent and synthetically useful methods for the preparation of substituted benzonitriles, offering insights into their mechanisms, practical applications, and relative merits.

I. Transition-Metal-Catalyzed Cyanation of Aryl Halides: A Modern Powerhouse

The direct cyanation of aryl halides and pseudohalides catalyzed by transition metals, particularly palladium and nickel, has become the workhorse for the synthesis of a diverse range of benzonitriles.[1][2][3] These methods offer significant advantages over classical approaches in terms of functional group tolerance, reaction conditions, and substrate scope.

A. Palladium-Catalyzed Cyanation: Versatility and Reliability

Palladium-catalyzed cyanation reactions are renowned for their broad functional group compatibility and catalytic efficiency.[1][2] The choice of cyanide source is a critical parameter, with less toxic alternatives to simple alkali metal cyanides gaining prominence.

1. Mechanism of Palladium-Catalyzed Cyanation:

The generally accepted mechanism for palladium-catalyzed cyanation of aryl halides involves a Pd(0)/Pd(II) catalytic cycle.

Palladium-Catalyzed Cyanation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 (Transmetalation) Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 M-CN M-X M-X Ar-Pd(II)(X)L2->M-X Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination Ar-CN Ar-CN Ar-Pd(II)(CN)L2->Ar-CN M-CN M-CN M-CN->Ar-Pd(II)(X)L2 Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2

Caption: Catalytic cycle for Palladium-catalyzed cyanation of aryl halides.

2. Cyanation using Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A Safer Alternative

Potassium hexacyanoferrate(II) is an inexpensive, non-toxic, and stable cyanide source, making it an attractive reagent for large-scale applications.[4][5]

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Chlorotoluene with K₄[Fe(CN)₆] [6][7]

  • Materials: 4-Chlorotoluene, Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O), Palladium(II) acetate (Pd(OAc)₂), CM-phos (a biaryl phosphine ligand), Sodium carbonate (Na₂CO₃), Acetonitrile (MeCN), and Water.

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-chlorotoluene (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (0.04 mmol), and Na₂CO₃ (2.0 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

    • Add acetonitrile (1 mL) and water (1 mL) via syringe.

    • Seal the tube and place it in a preheated oil bath at 70 °C.

    • Stir the reaction mixture for 18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbenzonitrile.

B. Nickel-Catalyzed Cyanation: A Cost-Effective Approach

Nickel-based catalysts offer a more economical alternative to palladium for the cyanation of aryl halides, particularly for less reactive aryl chlorides.[8][9]

1. Cyanation using Zinc Cyanide (Zn(CN)₂): Mild and Efficient

Zinc cyanide is a less toxic and more convenient cyanide source compared to alkali metal cyanides.[10][11] Nickel-catalyzed systems employing Zn(CN)₂ have been developed for the efficient cyanation of a broad range of aryl chlorides under relatively mild conditions.[8][11]

Experimental Protocol: Nickel-Catalyzed Cyanation of an Aryl Chloride with Zn(CN)₂ [11][12]

  • Materials: Aryl chloride (e.g., 4-chloroanisole), Zinc cyanide (Zn(CN)₂), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Zinc powder (Zn), 4-(Dimethylamino)pyridine (DMAP), and Acetonitrile (MeCN).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add NiCl₂·6H₂O (5 mol%), dppf (5 mol%), Zn powder (20 mol%), DMAP (20 mol%), and Zn(CN)₂ (0.6 mmol) to an oven-dried Schlenk tube.

    • Add the aryl chloride (1.0 mmol).

    • Add acetonitrile (3 mL) via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 12-24 hours.

    • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

II. The Sandmeyer Reaction: A Classic Transformation

The Sandmeyer reaction, discovered in 1884, is a venerable method for the synthesis of aryl halides and pseudohalides, including nitriles, from aryl diazonium salts.[13][14] While it requires stoichiometric amounts of copper salts, it remains a valuable tool, particularly when starting from readily available anilines.[13][15]

1. Mechanism of the Sandmeyer Reaction for Cyanation:

The reaction proceeds via the formation of an aryl radical intermediate generated from the decomposition of the diazonium salt, catalyzed by copper(I) cyanide.[13][14]

Sandmeyer Reaction Ar-NH2 Aryl Amine (Ar-NH2) Ar-N2+ Aryl Diazonium Salt (Ar-N2+) Ar-NH2->Ar-N2+ NaNO2, HX Ar• Aryl Radical (Ar•) Ar-N2+->Ar• Cu(I)CN - N2 Ar-CN Ar-CN Ar•->Ar-CN Cu(II)(CN)X Cu(II)(CN)X Cu(II)(CN)X Ar•->Cu(II)(CN)X Cu(I)CN Cu(I)CN Cu(I)CN->Ar-N2+ Cu(II)(CN)X->Cu(I)CN e- N2 N2

Caption: Simplified mechanism of the Sandmeyer reaction for cyanation.

Experimental Protocol: Synthesis of Benzonitrile from Aniline [16]

  • Materials: Aniline, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), and Water.

  • Procedure:

    • Part A: Diazotization of Aniline

      • In a flask, dissolve aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

      • Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

    • Part B: Sandmeyer Reaction

      • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.

      • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

      • After the addition is complete, gently warm the mixture to ensure complete reaction.

    • Part C: Workup and Purification

      • Perform steam distillation to isolate the crude benzonitrile.

      • Extract the distillate with an organic solvent (e.g., diethyl ether).

      • Wash the organic extract successively with dilute sodium hydroxide solution, dilute sulfuric acid, and water.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

      • Remove the solvent by distillation and purify the benzonitrile by fractional distillation.

III. Dehydration of Benzamides: A Direct Approach

The dehydration of primary amides to nitriles is a straightforward and atom-economical method.[17] This transformation can be effected by a variety of dehydrating agents, with phosphorus pentoxide (P₄O₁₀) being a classical and potent choice.[17][18]

Experimental Protocol: Dehydration of Benzamide to Benzonitrile using P₄O₁₀ [19][20][21]

  • Materials: Benzamide, Phosphorus Pentoxide (P₄O₁₀).

  • Procedure (Microwave-assisted):

    • In a microwave-safe vessel, thoroughly mix benzamide and phosphorus pentoxide.

    • Place the vessel in a microwave reactor and irradiate for 1-2.5 minutes.

    • After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Filter to remove the solid residue.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude benzonitrile.

    • Purify by distillation or column chromatography if necessary.

IV. Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular substituted benzonitrile depends on several factors, including the availability of starting materials, the nature of the substituents on the aromatic ring, cost considerations, and scalability.

MethodStarting MaterialKey ReagentsTypical ConditionsAdvantagesDisadvantages
Palladium-Catalyzed Cyanation Aryl Halides (Cl, Br, I), TriflatesPd catalyst, Ligand, Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)70-120 °CExcellent functional group tolerance, Broad substrate scope, Use of non-toxic cyanide sourcesHigher cost of palladium catalysts and ligands
Nickel-Catalyzed Cyanation Aryl Halides (especially Cl)Ni catalyst, Ligand, Cyanide source (e.g., Zn(CN)₂)50-100 °CLower cost than palladium, Effective for aryl chloridesCan be sensitive to air and moisture, May have narrower substrate scope than palladium
Sandmeyer Reaction Aryl AminesNaNO₂, HX, CuCN0-50 °CReadily available starting materials, Well-established procedureStoichiometric copper waste, Limited functional group tolerance, Diazonium salts can be unstable
Dehydration of Amides Primary AmidesDehydrating agent (e.g., P₄O₁₀, SOCl₂, POCl₃)Elevated temperatures or microwave irradiationAtom economical, Direct conversionRequires preparation of the amide, Harsh dehydrating agents may not be compatible with sensitive functional groups
Rosenmund-von Braun Reaction Aryl Halides (Br, I)CuCNHigh temperatures (150-250 °C)Simple reagentsHarsh reaction conditions, Stoichiometric copper waste, Difficult product purification[22]

V. Conclusion and Future Outlook

The synthesis of substituted benzonitriles is a well-developed field with a diverse array of reliable methods. For general-purpose synthesis with broad functional group tolerance, palladium-catalyzed cyanations, particularly with safer cyanide sources like K₄[Fe(CN)₆], represent the current state-of-the-art. Nickel-catalyzed methods provide a cost-effective alternative, especially for the activation of aryl chlorides. The classical Sandmeyer and Rosenmund-von Braun reactions, along with the dehydration of amides, remain valuable tools in the synthetic chemist's arsenal, each with its own niche applications.

Future developments in this area will likely focus on the use of even more sustainable and earth-abundant metal catalysts, the development of catalytic systems that operate under milder conditions, and the expansion of substrate scope to include even more challenging and complex molecules. The continued innovation in the synthesis of these vital building blocks will undoubtedly fuel further advancements in medicinal chemistry and materials science.

References

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  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications. [Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides. ACS Publications. [Link]

  • Rosenmund–von Braun reaction. Wikipedia. [Link]

  • Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. ResearchGate. [Link]

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  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides. St. Albert's College. [Link]

  • L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme Connect. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Chemistry Portal. [Link]

  • Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. ResearchGate. [Link]

  • Rosenmund-von Braun Reaction. SynArchive. [Link]

  • Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. Chemicke listy. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. SciSpace. [Link]

  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Chemistry Portal. [Link]

  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. PubMed Central. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles. RSC Publishing. [Link]

  • A general electrochemical strategy for the Sandmeyer reaction. PubMed Central. [Link]

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  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Catalytic Synthesis of 2,3-Dimethoxybenzonitrile: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,3-Dimethoxybenzonitrile in Modern Chemistry

This compound is a valuable building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its strategic placement of methoxy and nitrile groups on the aromatic ring makes it a versatile precursor for more complex molecular architectures. The efficient and selective synthesis of this intermediate is therefore a topic of considerable interest in both academic and industrial research. This guide provides a comparative analysis of the leading catalytic methodologies for the synthesis of this compound, offering a benchmark of their performance based on experimental data. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols to ensure reproducibility and facilitate informed catalyst selection.

Comparative Analysis of Catalytic Strategies

The synthesis of this compound can be approached from several key precursors, primarily 2,3-dimethoxy-substituted aryl halides, 2,3-dimethoxytoluene, or 2,3-dimethoxybenzaldehyde. The choice of starting material inherently dictates the most suitable catalytic system. Here, we compare the performance of three major catalytic routes: Transition Metal-Catalyzed Cyanation, Ammoxidation, and Biocatalysis.

Transition Metal-Catalyzed Cyanation of Aryl Halides

This widely employed method involves the cross-coupling of an aryl halide (e.g., 1-bromo-2,3-dimethoxybenzene) with a cyanide source, catalyzed by a transition metal complex. Palladium and copper are the most prominent metals utilized for this transformation.

Palladium-Catalyzed Cyanation: Palladium catalysis offers high efficiency and functional group tolerance, making it a popular choice in medicinal chemistry.[1][2][3] A variety of palladium pre-catalysts, ligands, and cyanide sources have been developed to address challenges such as catalyst poisoning by excess cyanide.[2]

Copper-Catalyzed Cyanation: As a more economical alternative to palladium, copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, has seen significant advancements. Modern protocols utilize catalytic amounts of copper, often with ligands to improve efficiency and milden reaction conditions.[4]

Performance Benchmark: Transition Metal-Catalyzed Cyanation

Catalyst SystemPrecursorCyanide SourceTypical Yield (%)Key AdvantagesKey Disadvantages
Pd(OAc)₂ / Ligand1-Bromo-2,3-dimethoxybenzeneZn(CN)₂ or K₄[Fe(CN)₆]85-98% (estimated)[1][3]High yields, broad functional group tolerance, mild conditions.[2]High cost of palladium, potential for catalyst poisoning.[2]
CuI / Ligand1-Bromo-2,3-dimethoxybenzeneNaCN or KCN75-90% (estimated)[4]Low cost, readily available catalyst.Can require higher temperatures, potential for stoichiometric copper waste in older methods.
Ammoxidation of 2,3-Dimethoxytoluene

Ammoxidation is a powerful industrial process for the synthesis of nitriles from methylarenes, using ammonia and oxygen (typically from air) in the presence of a heterogeneous catalyst at elevated temperatures.[5] This method is highly atom-economical and cost-effective for large-scale production. The catalysts are typically mixed metal oxides, with vanadium and molybdenum being key components.

Causality in Catalyst Design: The catalyst in ammoxidation plays a dual role: it must activate the C-H bonds of the methyl group and facilitate the introduction of nitrogen from ammonia. The redox properties of the metal oxides are crucial for this transformation, which is believed to proceed through a series of oxidation and amination steps on the catalyst surface. The choice of support material, such as TiO₂, can also significantly influence catalyst activity and selectivity.[5]

Performance Benchmark: Ammoxidation

Catalyst SystemPrecursorReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
V₂O₅/TiO₂2,3-DimethoxytolueneNH₃, Air70-90% (estimated)[5]Highly atom-economical, low-cost reagents, suitable for large-scale production.Requires high temperatures (350-450°C)[5], potential for over-oxidation to CO₂.
Biocatalytic Synthesis from 2,3-Dimethoxybenzaldehyde

A greener and highly selective alternative involves the use of enzymes, specifically aldoxime dehydratases (Oxd). This biocatalytic approach proceeds in two stages: the chemical formation of an aldoxime from the corresponding aldehyde (2,3-dimethoxybenzaldehyde) and hydroxylamine, followed by the enzymatic dehydration of the aldoxime to the nitrile.[6][7]

Trustworthiness of the Biocatalytic System: The high selectivity of enzymes minimizes the formation of byproducts, leading to a cleaner reaction profile and simplifying downstream purification. These reactions are typically performed in aqueous media under mild conditions, further enhancing their environmental credentials.[6][7]

Performance Benchmark: Biocatalysis

Catalyst SystemPrecursorKey StepsTypical Yield (%)Key AdvantagesKey Disadvantages
Aldoxime Dehydratase (Oxd)2,3-Dimethoxybenzaldehyde1. Oximation with NH₂OH2. Enzymatic dehydration>95% (for many aromatic aldoximes)[6][7]High selectivity, mild reaction conditions, environmentally friendly.[6]Requires synthesis of the aldoxime intermediate, enzyme availability and stability can be limiting factors.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 1-Bromo-2,3-dimethoxybenzene

This protocol is adapted from established methods for the cyanation of aryl bromides.[1][3]

Materials:

  • 1-Bromo-2,3-dimethoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Zinc cyanide (Zn(CN)₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add 1-bromo-2,3-dimethoxybenzene (1.0 eq) and Zn(CN)₂ (0.6 eq).

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Ammoxidation of 2,3-Dimethoxytoluene (General Procedure)

This protocol outlines the general setup for a lab-scale ammoxidation reaction.[5]

Materials:

  • 2,3-Dimethoxytoluene

  • V₂O₅/TiO₂ catalyst

  • Fixed-bed reactor with a quartz tube

  • Tube furnace with temperature controller

  • Mass flow controllers for ammonia, air, and an inert carrier gas (e.g., nitrogen)

  • Condenser and collection flask

Procedure:

  • Pack the quartz reactor with the V₂O₅/TiO₂ catalyst.

  • Place the reactor in the tube furnace and heat to the reaction temperature (e.g., 400 °C) under a flow of nitrogen.

  • Introduce a controlled flow of ammonia and air into the reactor using mass flow controllers.

  • Introduce 2,3-dimethoxytoluene into the gas stream by passing the carrier gas through a heated saturator containing the liquid precursor.

  • Pass the reactor effluent through a condenser to collect the liquid products.

  • Analyze the product mixture by GC-MS to determine the conversion and selectivity.

Protocol 3: Biocatalytic Synthesis of this compound

This two-step protocol involves the initial synthesis of the aldoxime followed by enzymatic dehydration.[6][7]

Step 1: Synthesis of 2,3-Dimethoxybenzaldoxime

  • Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2,3-dimethoxybenzaldoxime, which can often be used in the next step without further purification.

Step 2: Enzymatic Dehydration

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Disperse the crude 2,3-dimethoxybenzaldoxime in the buffer.

  • Add the aldoxime dehydratase (Oxd) preparation (e.g., whole cells or purified enzyme).

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by HPLC or GC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate, and purify the this compound by column chromatography if necessary.

Mechanistic Insights and Visualization

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Palladium-Catalyzed Cyanation Cycle

The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle of oxidative addition, cyanide transfer, and reductive elimination.

Palladium_Cyanation Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Cyanide Transfer (CN⁻) Ar-Pd(II)(CN)L_n->Pd(0)L_n Reductive Elimination Ar-CN Ar-CN Ar-Pd(II)(CN)L_n->Ar-CN

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Ammoxidation Reaction Pathway

The ammoxidation of a methylarene is a complex surface-catalyzed reaction. The Mars-van Krevelen mechanism is often invoked, where the lattice oxygen from the metal oxide catalyst participates in the oxidation, and is subsequently replenished by gas-phase oxygen.

Ammoxidation cluster_0 Catalyst Surface Ar-CH3 Ar-CH₃ Adsorption Ar-CH2 Benzylic H-Abstraction Ar-CH3->Ar-CH2 Ar-CH=NH Imine Formation Ar-CH2->Ar-CH=NH + NH₃ Ar-CN Dehydrogenation Ar-CH=NH->Ar-CN Gas Phase Gas Phase Ar-CN->Gas Phase Ar-CN(g) Gas Phase->Ar-CH3 Ar-CH₃(g)

Caption: Simplified pathway for ammoxidation on a catalyst surface.

Biocatalytic Aldoxime Dehydration Workflow

The enzymatic conversion of an aldoxime to a nitrile is a highly efficient dehydration reaction.

Biocatalysis_Workflow Aldehyde 2,3-Dimethoxy- benzaldehyde Aldoxime 2,3-Dimethoxy- benzaldoxime Aldehyde->Aldoxime + NH₂OH Nitrile 2,3-Dimethoxy- benzonitrile Aldoxime->Nitrile Enzymatic Dehydration Enzyme Aldoxime Dehydratase (Oxd) Enzyme->Aldoxime Enzyme->Nitrile

Caption: Workflow for the biocatalytic synthesis of nitriles.

Conclusion and Future Outlook

The choice of the optimal catalytic system for the synthesis of this compound is contingent upon several factors, including the desired scale of production, cost considerations, and the available starting materials.

  • For laboratory-scale synthesis with high functional group tolerance and excellent yields, palladium-catalyzed cyanation of 1-bromo-2,3-dimethoxybenzene is a superior, albeit more expensive, choice.

  • For large-scale industrial production where cost and atom economy are paramount, ammoxidation of 2,3-dimethoxytoluene presents the most viable route, provided the high-temperature conditions are manageable.

  • For applications demanding green and sustainable processes with high selectivity, the biocatalytic dehydration of 2,3-dimethoxybenzaldoxime is an increasingly attractive option.

Future research in this area will likely focus on the development of more robust and recyclable catalysts for all three approaches. For transition metal catalysis, the design of more active and stable ligands for earth-abundant metals like copper and nickel will be crucial. In ammoxidation, the development of catalysts that operate at lower temperatures will improve energy efficiency and selectivity. For biocatalysis, protein engineering efforts to enhance the stability and substrate scope of aldoxime dehydratases will further broaden their applicability.

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Malekar, S. K., & Tambade, P. J. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35246–35266. [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

  • Gröger, H. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Molecules, 26(15), 4466. [Link]

  • Gröger, H., & Hummel, W. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Chemistry – A European Journal, 27(18), 5313-5326. [Link]

  • Song, S. S. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. Master's Thesis. [Link]

  • Bo, Z., & Yang, Y. (2022). Practical biocatalytic synthesis of aromatic nitriles. eScholarship, University of California. [Link]

  • Domínguez de María, P. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Molecules, 26(15), 4466. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Wikipedia. (n.d.). Ammoxidation. [Link]

Sources

A Comparative Guide to the Stability of Dimethoxybenzonitrile Derivatives: A Framework for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the chemical stability of molecular scaffolds is a cornerstone of successful therapeutic design. Unstable compounds can lead to a cascade of undesirable outcomes, including loss of potency, formation of toxic degradants, and unpredictable pharmacokinetic profiles. Among the vast chemical landscapes explored in medicinal chemistry, dimethoxybenzonitrile derivatives have emerged as promising building blocks due to their versatile reactivity and presence in various bioactive molecules. However, the influence of the seemingly subtle placement of two methoxy groups on the benzonitrile core can have profound implications for the molecule's stability.

This guide provides a comprehensive comparative analysis of the stability of dimethoxybenzonitrile isomers. We will delve into the theoretical principles governing their stability, drawing upon established concepts of electronic and steric effects. More critically, this document outlines a rigorous experimental framework for generating empirical data to substantiate these theoretical considerations. By providing detailed, self-validating protocols, we aim to equip researchers with the necessary tools to make informed decisions in the selection and development of dimethoxybenzonitrile-based drug candidates.

The Decisive Role of Methoxy Group Positioning: A Theoretical Perspective

The inherent stability of the benzonitrile scaffold is significantly modulated by the electronic and steric influences of its substituents. The two methoxy groups, acting as potent electron-donating groups through resonance, play a pivotal role in dictating the reactivity of the nitrile moiety.

Electronic Effects: A Shield Against Hydrolysis

The primary pathway for the degradation of nitriles is often through hydrolysis of the cyano group to an amide and subsequently to a carboxylic acid. This reaction is initiated by a nucleophilic attack on the electrophilic carbon of the nitrile. The electron-donating nature of the methoxy groups enriches the benzene ring with electron density, which is partially delocalized onto the nitrile group. This increased electron density at the nitrile carbon diminishes its electrophilicity, thereby rendering it less susceptible to nucleophilic attack.

The position of the methoxy groups is critical in determining the extent of this electronic shielding. Methoxy groups at the ortho and para positions (2-, 4-, and 6- positions) exert a stronger resonance effect compared to those at the meta position (3- and 5- positions). Consequently, isomers such as 2,4-, 2,6-, and 3,4-dimethoxybenzonitrile are predicted to exhibit greater resistance to hydrolysis compared to 3,5-dimethoxybenzonitrile, where the electron-donating effects are less pronounced at the nitrile carbon.

Steric Hindrance: A Physical Barrier

Beyond electronic effects, steric hindrance can provide a physical barrier against degradation. The bulky methoxy groups, particularly when positioned ortho to the nitrile group (as in 2,6-dimethoxybenzonitrile), can physically obstruct the approach of nucleophiles, further enhancing the stability of the cyano group. This "ortho effect" is a well-documented phenomenon in organic chemistry that significantly impacts reactivity.[1]

Based on these principles, a predicted order of hydrolytic stability for the dimethoxybenzonitrile isomers can be proposed:

2,6- > 2,4- ≈ 2,5- ≈ 3,4- > 2,3- > 3,5-dimethoxybenzonitrile

This qualitative ranking, however, necessitates empirical validation through rigorous experimental testing.

A Framework for Empirical Stability Assessment: Experimental Protocols

To provide a definitive comparative analysis, a series of forced degradation studies must be conducted. These studies intentionally subject the compounds to harsh conditions to accelerate degradation and identify potential liabilities.

Experimental Workflow for Comparative Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Time-Point Sampling & Analysis cluster_3 Data Interpretation prep Prepare stock solutions of each dimethoxybenzonitrile isomer in acetonitrile acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Incubate base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Incubate oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidative Incubate thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Incubate photo Photolytic Stress (UV/Vis light, ICH Q1B) prep->photo Incubate sampling Sample at 0, 2, 4, 8, 24 hours acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling quench Quench reaction (if necessary) and dilute for analysis sampling->quench hplc Stability-Indicating HPLC-UV Analysis (Quantify parent compound) quench->hplc lcms LC-MS Analysis (Identify major degradants) hplc->lcms quant Calculate % degradation for each isomer under each condition hplc->quant kinetics Determine degradation kinetics (e.g., half-life) quant->kinetics compare Compare stability profiles and rank isomers kinetics->compare G cluster_0 High Stability cluster_1 Moderate Stability cluster_2 Low Stability 2,6-DMB 2,6-DMB label_26 2,6-Dimethoxybenzonitrile Strong electronic donation Maximum steric hindrance 2,4-DMB 2,4-DMB label_24 2,4-Dimethoxybenzonitrile Strong electronic donation Minimal steric hindrance 3,5-DMB 3,5-DMB label_35 3,5-Dimethoxybenzonitrile Weaker electronic donation No steric hindrance

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 2,3-Dimethoxybenzonitrile Derivatives

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel compounds, particularly those with pharmaceutical potential like derivatives of this compound, rigorous structural validation is not merely a procedural step but a critical checkpoint for data integrity. This guide provides a comparative analysis of the primary analytical techniques employed to validate the structures of these derivatives. Moving beyond a simple listing of methods, we explore the causality behind experimental choices and advocate for an integrated, multi-technique approach that forms a self-validating system.

The structural elucidation of a newly synthesized derivative is a systematic process that combines purification with a suite of analytical methods. The data gathered from these techniques are cross-referenced and compared against established values for known scaffolds to definitively confirm the molecular identity.[1]

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis Battery cluster_2 Validation Synthesis Chemical Synthesis Crude Crude Derivative Synthesis->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Pure Synthesized Product Purification->Pure NMR NMR Spectroscopy (¹H & ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS FTIR FTIR Spectroscopy Pure->FTIR XRAY X-ray Crystallography (If applicable) Pure->XRAY Compare Compare Data to Reference & Cross-Validate NMR->Compare MS->Compare FTIR->Compare XRAY->Compare Validated Structure Validated Compare->Validated

Caption: High-level workflow for the structural validation of synthesized compounds.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2][3]

Causality and Experimental Insight

The power of NMR lies in its ability to reveal the precise arrangement of atoms. The chemical shift of a nucleus is highly sensitive to its electronic environment; electron-withdrawing substituents deshield nearby nuclei, causing their signals to appear at a higher frequency (downfield), while electron-donating groups have the opposite effect. Coupling constants (J-values) between adjacent nuclei provide definitive evidence of covalent bonds, allowing for the piecing together of the molecular fragments. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further map out complex connectivity networks, making them indispensable for novel derivatives.[3][4]

Expected Spectroscopic Data for this compound

The parent compound, this compound (C₉H₉NO₂), serves as a foundational reference.[5][6][7] Its spectra exhibit characteristic signals that will be predictably altered by further substitution.

Analysis Expected Data for this compound Rationale
¹H NMR Three aromatic protons (multiplets), Two distinct methoxy signals (singlets, 3H each).The aromatic protons will show coupling to each other. The two methoxy groups are in different chemical environments and thus appear as separate singlets.
¹³C NMR Nine distinct carbon signals: one nitrile carbon (~115-120 ppm), six aromatic carbons, and two methoxy carbons (~55-65 ppm).The nitrile carbon is characteristically downfield. The aromatic carbons will have shifts influenced by the methoxy and nitrile substituents. The two methoxy carbons are non-equivalent.[5]
Mass (MS) Molecular Weight: 163.17 g/mol .[5][6][7]The molecular ion peak in a mass spectrum will confirm the overall molecular formula.
FTIR Nitrile (C≡N) stretch: ~2220-2240 cm⁻¹, C-O stretches (methoxy): ~1250 cm⁻¹ and ~1050 cm⁻¹.The nitrile stretch is a sharp, intense peak in a relatively clean region of the spectrum.[8][9] Aromatic C=C stretches will also be present around 1400-1600 cm⁻¹.[8]

Note: Specific chemical shifts are solvent-dependent. Data is based on typical values found in spectral databases.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical as it must dissolve the compound without containing protons that would obscure the signal.

  • Internal Standard: If quantitative analysis is needed, add a small amount of an internal standard like tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize its homogeneity, which ensures sharp, well-resolved spectral lines.[1]

  • Data Acquisition: Acquire the standard 1D ¹H spectrum. Subsequently, acquire the ¹³C spectrum. If the structure is novel or complex, proceed with 2D NMR experiments (e.g., COSY, HSQC) to establish atom-to-atom correlations.[10]

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Mass spectrometry (MS) provides two crucial pieces of information: the precise molecular weight of a compound and, through its fragmentation pattern, clues about its structural components.[2][11] It is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z).[2]

Causality and Experimental Insight

High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to predict the elemental formula, a critical cross-validation step for NMR data. The fragmentation pattern is like a molecular fingerprint. When a molecule is ionized, it often breaks apart in predictable ways based on the weakest bonds and the stability of the resulting fragments. A chemist can interpret this pattern to deduce the presence of specific structural motifs. For example, the loss of a methyl group (15 Da) or a methoxy group (31 Da) would be expected from a methoxybenzonitrile derivative.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol).

  • Injection: Inject a small volume of the solution into the Gas Chromatograph (GC). The GC separates components of the mixture before they enter the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., using Electron Ionization, EI).

  • Analysis: The mass analyzer separates the resulting molecular ion and fragment ions by their m/z ratio, generating the mass spectrum.[1] The resulting spectrum is compared to spectral libraries and analyzed for expected fragments.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.[3]

Causality and Experimental Insight

The C≡N triple bond of the nitrile group and the C-O single bonds of the methoxy groups in this compound derivatives have characteristic vibrational frequencies. The nitrile stretch is particularly useful as it appears as a sharp, intense band in a region of the spectrum (2220-2260 cm⁻¹) that is often free of other signals.[9][14] The exact position of this band is sensitive to the electronic environment; conjugation with an aromatic ring typically lowers the frequency compared to saturated nitriles.[9] Electron-withdrawing groups on the ring can shift the frequency higher.[15] This makes FTIR an excellent tool for quickly confirming the presence (or successful modification) of the nitrile group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.[13]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[13]

  • Background Subtraction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water.

G cluster_main Integrated Spectroscopic Validation MS High-Resolution MS Result_MS Provides: Molecular Formula MS->Result_MS NMR 1D & 2D NMR Result_NMR Provides: Atom Connectivity & Environment (Carbon Skeleton) NMR->Result_NMR FTIR FTIR Spectroscopy Result_FTIR Provides: Functional Groups (e.g., -C≡N, -OCH₃) FTIR->Result_FTIR XRAY X-ray Crystallography (Optional Gold Standard) Result_XRAY Provides: Unambiguous 3D Structure & Absolute Configuration XRAY->Result_XRAY Cross_Validation Cross-Validation Check Result_MS->Cross_Validation Result_NMR->Cross_Validation Result_FTIR->Cross_Validation Result_XRAY->Cross_Validation Conclusion Validated Structure Cross_Validation->Conclusion All Data Consistent G Purified Purified Compound Crystallization Grow Single Crystal (Slow Evaporation, Vapor Diffusion) Purified->Crystallization Mounting Mount Crystal on Diffractometer Crystallization->Mounting Data_Collection Expose to X-ray Beam & Collect Diffraction Data Mounting->Data_Collection Structure_Solution Solve Phase Problem & Generate Electron Density Map Data_Collection->Structure_Solution Refinement Refine Atomic Positions & Model Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Sources

A Researcher's Guide to Navigating the Selectivity Landscape of 2,3-Dimethoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the selective action of a drug candidate. A molecule that promiscuously interacts with multiple biological targets can lead to unforeseen side effects, toxicity, and ultimately, clinical failure. The 2,3-dimethoxybenzonitrile scaffold, a recurring motif in medicinal chemistry, presents a compelling case for the imperative of early and comprehensive cross-reactivity profiling. This guide provides an in-depth comparison of key experimental methodologies to assess the selectivity of novel chemical entities, using hypothetical this compound derivatives as a practical framework for researchers, scientists, and drug development professionals.

The benzonitrile functional group is a versatile pharmacophore found in a multitude of approved drugs and clinical candidates, targeting a wide array of protein classes.[1][2][3] Its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups contributes to its prevalence in medicinal chemistry.[1] Derivatives of benzonitrile have been developed as inhibitors of kinases, modulators of G protein-coupled receptors (GPCRs), and antagonists of nuclear hormone receptors, underscoring the diverse biological activities achievable with this scaffold.[1][4][5][6] This inherent biological promiscuity necessitates a rigorous evaluation of the selectivity of any new benzonitrile-containing compound.

This guide will dissect three cornerstone techniques for evaluating compound selectivity: broad-panel kinase profiling, competitive receptor binding assays, and cellular thermal shift assays (CETSA). For each, we will explore the underlying principles, provide detailed experimental protocols, and present illustrative data to guide your own cross-reactivity studies.

I. Kinase Profiling: Mapping the Kinome Interaction Landscape

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Consequently, a significant portion of drug discovery efforts is focused on the development of kinase inhibitors.[9] Given the structural similarity within the ATP-binding pocket across the kinome, off-target kinase inhibition is a common challenge. Large-scale kinase screening is therefore an essential step in characterizing the selectivity of any potential kinase inhibitor.[7]

Rationale for Kinase Profiling

The primary objective of kinase profiling is to identify the full spectrum of kinases that a compound interacts with at a given concentration. This information is critical for:

  • On-target validation: Confirming that the compound potently inhibits the intended kinase target.

  • Off-target identification: Uncovering unintended kinase interactions that could lead to adverse effects or provide opportunities for drug repurposing.

  • Structure-Activity Relationship (SAR) refinement: Guiding medicinal chemistry efforts to improve selectivity by minimizing off-target interactions while maintaining or enhancing on-target potency.

Experimental Workflow: Radiometric Kinase Assay

Radiometric kinase assays are considered a gold standard for their sensitivity and direct measurement of enzymatic activity.[10]

Experimental Protocol: In Vitro Radiometric Kinase Profiling

  • Compound Preparation: A stock solution of the test compound (e.g., a this compound derivative) is prepared in 100% DMSO. A serial dilution series is then created to determine the IC50 value against the target kinase and for single-point screening against a broad kinase panel.

  • Kinase Reaction Setup: In a 96-well plate, the following components are added in order:

    • Kinase buffer.

    • Test compound at the desired concentration.

    • The specific protein kinase being assayed.

    • A substrate peptide or protein specific to the kinase.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing MgCl2 and [γ-33P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant results.

  • Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes), allowing for the transfer of the radiolabeled phosphate group from ATP to the substrate.

  • Reaction Termination and Substrate Capture: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane.

  • Washing: The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Scintillation Counting: After drying, a scintillation cocktail is added to each well, and the plate is read on a scintillation counter to quantify the amount of incorporated radioactivity.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). For IC50 determination, the inhibition data is plotted against the compound concentration and fitted to a four-parameter logistic equation.

Data Presentation: Hypothetical Kinase Selectivity Profile

The results of a broad-panel kinase screen are often visualized as a dendrogram or a "kinome tree" to provide a global view of selectivity. For more detailed analysis, a tabular format is used.

Table 1: Hypothetical Kinase Profiling Data for this compound Derivatives (at 1 µM)

Kinase TargetDerivative 1 (% Inhibition)Derivative 2 (% Inhibition)Derivative 3 (% Inhibition)
VEGFR2 95 98 85
EGFR452065
PDGFRβ887580
c-Kit756070
Src301540
Abl10515
JNK1528
p38α8312
... (400+ kinases).........

Data in this table is for illustrative purposes only.

This hypothetical data suggests that all three derivatives are potent inhibitors of the intended target, VEGFR2. However, they exhibit varying degrees of off-target activity against other kinases like PDGFRβ and c-Kit. Derivative 2 appears to be the most selective of the three.

Visualizing the Kinase Profiling Workflow

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plate Setup Compound_Prep->Assay_Plate Add to plate Reaction_Start Add [γ-33P]-ATP Assay_Plate->Reaction_Start Add Kinase & Substrate Incubation Incubate at RT Reaction_Start->Incubation Termination Stop Reaction Incubation->Termination Capture Capture Substrate Termination->Capture Wash Wash Filter Plate Capture->Wash Scintillation Scintillation Counting Wash->Scintillation Data_Analysis Calculate % Inhibition / IC50 Scintillation->Data_Analysis

Caption: Workflow for a radiometric kinase profiling assay.

II. Receptor Binding Assays: Quantifying Interactions with GPCRs and Other Receptors

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[11] Assessing the interaction of a compound with a panel of GPCRs is crucial to identify potential on-target and off-target activities. Competitive binding assays are a powerful tool for this purpose.[4]

Causality in Experimental Design

The core principle of a competitive binding assay is the displacement of a high-affinity radiolabeled ligand from its receptor by a test compound. The extent of this displacement is proportional to the affinity of the test compound for the receptor. This allows for the determination of the inhibitory constant (Ki), a measure of binding affinity.

Step-by-Step Methodology: Radioligand Binding Assay

Experimental Protocol: GPCR Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Compound Preparation: Test compounds (e.g., this compound derivatives) are serially diluted in an appropriate buffer.

  • Assay Setup: In a 96-well filter plate, the following are combined:

    • Assay buffer.

    • A fixed concentration of a specific high-affinity radioligand for the target receptor.

    • The prepared cell membranes.

    • The test compound at various concentrations.

  • Incubation: The plate is incubated at a specific temperature for a set time to allow the binding reaction to reach equilibrium.

  • Filtration and Washing: The contents of each well are rapidly filtered through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filtermat is dried, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Illustrative Data: Hypothetical GPCR Cross-Reactivity

Table 2: Hypothetical GPCR Binding Affinities (Ki, nM) for a this compound Derivative

Receptor TargetKi (nM)
5-HT2A 15
5-HT1A5,200
D2>10,000
α1A850
H12,300
M1>10,000

Data in this table is for illustrative purposes only.

This hypothetical data indicates that the derivative has a high affinity for the 5-HT2A receptor, with significantly weaker interactions at other tested GPCRs, suggesting a favorable selectivity profile.

Visualizing the GPCR Binding Assay Workflow

GPCR_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Combine Membranes, Radioligand & Compound Membrane_Prep->Assay_Setup Compound_Dilution Compound Dilution Compound_Dilution->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 & Ki Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

III. Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context

While in vitro assays are invaluable, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct binding of a compound to its target protein within intact cells.[12]

The Principle of Thermal Stabilization

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13] When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a ligand will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.

A Step-by-Step Guide to Performing CETSA

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Cells are cultured to an appropriate density and then treated with either the test compound (e.g., a this compound derivative) or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: The cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures using a thermal cycler.

  • Cell Lysis: The cells are lysed by freeze-thaw cycles or by the addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: The supernatant, containing the soluble proteins, is collected. The total protein concentration in each sample is determined.

  • Target Protein Detection: The amount of the specific target protein remaining in the soluble fraction is quantified using a method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: For each temperature, the amount of soluble target protein in the compound-treated samples is compared to the vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Interpreting CETSA Data

Table 3: Hypothetical CETSA Data for a this compound Derivative Targeting VEGFR2

Temperature (°C)Soluble VEGFR2 (Vehicle, % of 37°C)Soluble VEGFR2 (Compound, % of 37°C)
37100100
459598
508095
555085
602060
65530
70<110

Data in this table is for illustrative purposes only.

The data clearly shows that in the presence of the compound, a greater fraction of VEGFR2 remains soluble at higher temperatures, demonstrating a thermal shift and confirming target engagement in the cellular environment.

Visualizing the CETSA Workflow

CETSA_Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heating Heat to a Range of Temperatures Cell_Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Target_Detection Quantify Soluble Target Protein Supernatant_Collection->Target_Detection Data_Analysis Plot Melting Curves and Determine Thermal Shift Target_Detection->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

IV. Downstream Signaling: The Consequence of Target Engagement

Understanding the selectivity of a compound is not just about binding affinities; it's also about the functional consequences of those interactions. A diagram of the relevant signaling pathway can help to contextualize the results of cross-reactivity studies and predict the potential physiological effects of off-target activities.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFR PDGFR (Off-target) PDGFR->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Ligand VEGF Ligand->VEGFR2 PDGF_Ligand PDGF PDGF_Ligand->PDGFR Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibitor->PDGFR

Caption: A simplified signaling pathway for VEGFR2, a putative target for a this compound derivative, also showing a potential off-target interaction with PDGFR.

Conclusion: A Strategic Approach to Selectivity Profiling

The development of novel therapeutics based on the this compound scaffold, or any other chemical series, demands a meticulous and multi-faceted approach to understanding compound selectivity. This guide has outlined three powerful and complementary techniques that, when used in concert, provide a comprehensive picture of a compound's interaction with the proteome. By integrating broad-panel kinase profiling, receptor binding assays, and cellular thermal shift assays into your drug discovery workflow, you can make more informed decisions, mitigate the risks of off-target effects, and ultimately, increase the probability of translating a promising molecule into a safe and effective medicine. The experimental protocols and data presentation formats provided herein offer a robust framework for initiating and interpreting these critical studies.

References

  • Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • Fleming, P. E., & Ghose, A. K. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 55(23), 10542-10566. [Link]

  • Lindsley, C. W., & Conn, P. J. (2016). Clickable Photoaffinity Ligands for Metabotropic Glutamate Receptor 5 Based on Select Acetylenic Negative Allosteric Modulators. ACS chemical neuroscience, 7(3), 267-273. [Link]

  • ResearchGate. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF. [Link]

  • Wikipedia. (n.d.). TP-003. [Link]

  • MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • MDPI. (2025). Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance. [Link]

  • Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Molecular pharmacology, 91(5), 437-444. [Link]

  • ChemRxiv. (2020). Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • MDPI. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]

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comparing the cost-effectiveness of different 2,3-Dimethoxybenzonitrile synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,3-Dimethoxybenzonitrile: A Comparative Analysis of Cost-Effective Routes

For researchers and professionals in medicinal chemistry and materials science, the efficient synthesis of key aromatic intermediates is a cornerstone of successful discovery and development. This compound, a vital building block for various pharmaceuticals and functional materials, presents a synthetic challenge where the choice of route can significantly impact project timelines and costs. This guide provides a comprehensive comparison of the most viable laboratory-scale synthetic routes to this valuable compound, grounded in experimental data and practical insights to inform your selection process.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the synthesis of a range of complex molecules. Its substituted benzonitrile structure is a key synthon for introducing a cyano group and a vicinal dimethoxy arrangement, functionalities that are prevalent in numerous biologically active compounds. A robust and cost-effective synthesis is therefore of paramount importance. This guide will dissect three primary synthetic pathways, evaluating them on metrics of yield, cost, operational simplicity, and scalability.

Route 1: The Acid Chloride Pathway from 2,3-Dimethoxybenzoic Acid

This classical and robust two-step, one-pot sequence begins with the readily available 2,3-dimethoxybenzoic acid. The methodology involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is then converted to the primary amide and subsequently dehydrated to the target nitrile.

Scientific Rationale & Mechanistic Insight

The conversion of a carboxylic acid to a nitrile is a common transformation that requires the activation of the carboxyl group. Formation of the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) is a highly effective activation strategy. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the true catalytic species that accelerates the conversion to the acyl chloride. The subsequent reaction with ammonia is a straightforward nucleophilic acyl substitution. The final step is a dehydration reaction, where a reagent like phosphorus oxychloride (POCl₃) removes a molecule of water from the primary amide to furnish the nitrile. This entire sequence can be performed in a "one-pot" fashion, which enhances efficiency by avoiding the isolation of intermediates.

Experimental Protocol

This protocol is adapted from the process described in patent EP2874980B1[1].

Step 1a: Formation of 2,3-Dimethoxybenzoyl Chloride

  • To a stirred solution of 2,3-dimethoxybenzoic acid (1.0 eq, e.g., 25.0 g) in dichloromethane (DCM, ~5 mL per gram of acid), add a catalytic amount of DMF (e.g., ~0.1 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature (25-30 °C) and stir for approximately 2 hours, monitoring for the cessation of gas evolution.

Step 1b: Amidation to 2,3-Dimethoxybenzamide 5. In a separate flask, prepare a cooled (0-5 °C) solution of aqueous ammonia (25-30%). 6. Slowly add the acyl chloride solution from Step 1a to the cold ammonia solution with vigorous stirring, ensuring the temperature remains below 10 °C. 7. Stir the resulting mixture for 1 hour at 0-5 °C. 8. Separate the organic (DCM) layer. The product, 2,3-dimethoxybenzamide, is in the organic layer.

Step 1c: Dehydration to this compound 9. To the organic layer containing the amide, add phosphorus oxychloride (POCl₃, ~1.5 eq). 10. Raise the temperature of the reaction mixture to reflux (~40 °C for DCM) and maintain for 1-2 hours, monitoring by TLC for the disappearance of the amide. 11. Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into cold water. 12. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine. 13. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. 14. Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Process Flow Diagram

Route 1 cluster_0 Step 1a: Acid Chloride Formation cluster_1 Step 1b: Amidation cluster_2 Step 1c: Dehydration start 2,3-Dimethoxybenzoic Acid reagent1 SOCl₂, cat. DMF DCM, 0°C to RT start->reagent1 intermediate1 2,3-Dimethoxybenzoyl Chloride (in situ) reagent1->intermediate1 reagent2 Aq. NH₃ 0-5°C intermediate1->reagent2 intermediate2 2,3-Dimethoxybenzamide (in situ) reagent2->intermediate2 reagent3 POCl₃ Reflux intermediate2->reagent3 product This compound reagent3->product

Caption: One-pot synthesis from 2,3-dimethoxybenzoic acid.

Route 2: The Aldoxime Pathway from 2,3-Dimethoxybenzaldehyde

This route offers an alternative starting from the corresponding aldehyde. It is a classic two-step process involving the formation of an aldoxime, which is then dehydrated to the nitrile. This method is particularly useful when the aldehyde is more accessible or cost-effective than the carboxylic acid.

Scientific Rationale & Mechanistic Insight

The initial step is the condensation of 2,3-dimethoxybenzaldehyde with hydroxylamine (typically from hydroxylamine hydrochloride) to form 2,3-dimethoxybenzaldoxime. This is a standard imine formation reaction. The subsequent dehydration of the aldoxime is the critical step. Acetic anhydride is a common and effective dehydrating agent for this purpose. The mechanism involves the acylation of the oxime's hydroxyl group by acetic anhydride, creating a good leaving group (acetate). A subsequent E2-type elimination, often facilitated by heat or a mild base, removes a proton from the adjacent carbon and expels the acetate group, forming the carbon-nitrogen triple bond of the nitrile.

Alternatively, a greener one-pot method using formic acid in water has been reported, where formic acid acts as both the solvent and a catalyst for the dehydration step[2].

Experimental Protocol

This protocol is adapted from the well-established procedure for veratraldehyde in Organic Syntheses, a reliable source for reproducible methods.[3]

Step 2a: Formation of 2,3-Dimethoxybenzaldoxime

  • Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq, e.g., 16.6 g) in 95% ethanol (~12 mL per gram of aldehyde).

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) in water (~1.2 mL per gram).

  • Add the warm hydroxylamine hydrochloride solution to the aldehyde solution.

  • To this mixture, add a solution of sodium hydroxide (1.5 eq) in water (~1.3 mL per gram).

  • Allow the mixture to stand at room temperature for 2-3 hours.

  • Add crushed ice to the reaction mixture and saturate with carbon dioxide gas (e.g., from dry ice) to precipitate the oxime.

  • Collect the crystalline oxime by suction filtration, wash thoroughly with cold water, and air dry. A typical yield for this step is very high, often 95-98%[3].

Step 2b: Dehydration to this compound 8. Combine the dried 2,3-dimethoxybenzaldoxime with acetic anhydride (~1.1 g per gram of oxime) in a round-bottomed flask fitted with an air condenser. 9. Heat the mixture cautiously. An exothermic reaction will occur. 10. Once the initial vigorous reaction subsides, gently boil the solution for 20-30 minutes. 11. Carefully pour the hot reaction mixture into a beaker of cold water with stirring. 12. Continue stirring as the mixture cools to crystallize the nitrile product. 13. Collect the crystals by suction filtration, wash with water, and air dry. The expected yield for this step is in the range of 70-76%[3].

Process Flow Diagram

Route 2 cluster_0 Step 2a: Oxime Formation cluster_1 Step 2b: Dehydration start 2,3-Dimethoxybenzaldehyde reagent1 NH₂OH·HCl, NaOH EtOH/H₂O, RT start->reagent1 intermediate1 2,3-Dimethoxybenzaldoxime reagent1->intermediate1 reagent2 Acetic Anhydride Heat intermediate1->reagent2 product This compound reagent2->product

Caption: Two-step synthesis from 2,3-dimethoxybenzaldehyde.

Route 3: The o-Vanillin Pathway (Methylation-Oxime-Nitrile)

This three-step route begins with o-vanillin (2-hydroxy-3-methoxybenzaldehyde), an often inexpensive and readily available starting material. The synthesis involves an initial methylation of the phenolic hydroxyl group, followed by the two-step aldoxime pathway described in Route 2.

Scientific Rationale & Mechanistic Insight

The key initial step is the selective O-methylation of the phenolic hydroxyl group. This is typically achieved using an electrophilic methyl source like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a weak base, such as potassium or sodium carbonate. The base deprotonates the acidic phenol, forming a phenoxide which then acts as a nucleophile, attacking the methylating agent in an Sₙ2 reaction to form the methyl ether (2,3-dimethoxybenzaldehyde). This product is then carried forward through the oxime formation and dehydration steps as detailed in Route 2. While this route has an additional step, the low cost of o-vanillin can sometimes make it the most economical option overall.

Experimental Protocol

The methylation protocol is adapted from a high-yield procedure described in patent US4065504A[4]. The subsequent steps follow the protocol from Route 2.

Step 3a: Methylation of o-Vanillin

  • Combine o-vanillin (1.0 eq, e.g., 10.0 g), anhydrous sodium carbonate (1.2 eq), and dimethyl sulfate (1.3 eq) in a reaction flask.

  • Heat the mixture with stirring to 80-85 °C for 2-3 hours. The reaction is typically performed neat (without solvent).

  • After cooling, add water to the reaction mixture to dissolve the inorganic salts.

  • Acidify the mixture with dilute HCl.

  • Extract the product, 2,3-dimethoxybenzaldehyde, with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the aldehyde. A yield of over 95% can be expected for this step[4].

Step 3b & 3c: Conversion to this compound 7. Follow the procedures outlined in Step 2a and Step 2b of Route 2 to convert the obtained 2,3-dimethoxybenzaldehyde into this compound.

Process Flow Diagram

Route 3 cluster_0 Step 3a: Methylation cluster_1 Steps 3b & 3c start o-Vanillin reagent1 (CH₃)₂SO₄, Na₂CO₃ 80-85°C start->reagent1 intermediate1 2,3-Dimethoxybenzaldehyde reagent1->intermediate1 reagent2 Follow Route 2 (Oxime formation, then Dehydration) intermediate1->reagent2 product This compound reagent2->product

Caption: Three-step synthesis starting from o-vanillin.

Quantitative Comparison of Synthetic Routes

The following tables provide a side-by-side comparison of the three routes, focusing on reagent costs and key process parameters to aid in selecting the most cost-effective and efficient method for your laboratory's needs.

Table 1: Estimated Reagent Cost Analysis (per 10g of Product)

ParameterRoute 1 (from Acid)Route 2 (from Aldehyde)Route 3 (from o-Vanillin)
Starting Material 2,3-Dimethoxybenzoic Acid2,3-Dimethoxybenzaldehydeo-Vanillin
Est. SM Cost ~$22.00~$18.00~$2.00 - $3.00
Key Reagents SOCl₂, NH₃, POCl₃NH₂OH·HCl, NaOH, Ac₂O(CH₃)₂SO₄, Na₂CO₃, NH₂OH·HCl, Ac₂O
Est. Reagent Cost ~$15.00~$10.00~$18.00
Total Est. Cost *~$37.00 ~$28.00 ~$21.00

*Costs are estimates based on typical laboratory chemical supplier pricing (e.g., Sigma-Aldrich, Thermo Fisher Scientific) for moderate quantities and are subject to change. Bulk pricing will be significantly lower. The calculation assumes an overall yield.

Table 2: Process Parameter Comparison

ParameterRoute 1 (from Acid)Route 2 (from Aldehyde)Route 3 (from o-Vanillin)
Number of Steps 1 (One-pot, 3 stages)23 (2 isolations)
Overall Yield (Est.) ~75-85%~68-74%~65-70%
Reaction Time ~4-5 hours~5-6 hours + drying time~6-8 hours + drying times
Purification Recrystallization/ChromatographyFiltration & RecrystallizationExtractions & Recrystallizations
Key Hazards Thionyl chloride, POCl₃ (corrosive, react violently with water)Acetic anhydride (corrosive), NaOH (caustic)Dimethyl sulfate (highly toxic, carcinogen), Acetic anhydride

Validation & Comparative Rationale

The selection of an optimal synthetic route is a multifactorial decision that balances cost, time, scale, and available expertise.

  • Route 1 (from 2,3-Dimethoxybenzoic Acid): This is a highly reliable and efficient method, particularly given its one-pot nature which minimizes handling and transfer losses. While the starting material is moderately expensive, the high yield and straightforward execution make it an excellent choice for producing moderate quantities of high-purity material, especially when time is a critical factor.

  • Route 2 (from 2,3-Dimethoxybenzaldehyde): This route is arguably the most balanced for typical laboratory synthesis. The starting material is slightly less expensive than the corresponding acid, and the protocols for oxime formation and dehydration are classic, high-yielding, and well-documented in sources like Organic Syntheses, ensuring a high degree of reproducibility. The overall cost-effectiveness is very competitive.

  • Route 3 (from o-Vanillin): From a pure starting material cost perspective, this route is the most attractive. o-Vanillin is significantly cheaper than its dimethoxy-substituted counterparts. However, this advantage is offset by the addition of an extra synthetic step and the use of dimethyl sulfate, a highly toxic and carcinogenic reagent that requires stringent handling procedures. This route is best suited for larger-scale syntheses where the cost savings on the starting material justify the longer procedure and additional safety precautions.

A Note on Industrial Scale Synthesis: For large-scale industrial production, a fourth route, catalytic ammoxidation , would likely be employed. This process typically involves the gas-phase reaction of 2,3-dimethoxytoluene with ammonia and air over a metal oxide catalyst at high temperatures[5][6]. While this method is the most cost-effective at scale, it requires specialized high-pressure and high-temperature reactors not available in a standard research laboratory.

Conclusion

For most laboratory-scale applications (<100 g), Route 2, starting from 2,3-dimethoxybenzaldehyde, offers the best combination of cost-effectiveness, reliability, and operational simplicity. For rapid synthesis where starting material cost is less of a concern, the one-pot procedure of Route 1 is a strong contender. Route 3 should be considered for larger-scale campaigns where the economic benefits of using o-vanillin as a starting material are significant and the necessary safety infrastructure for handling hazardous reagents is in place.

References

  • Asian Journal of Chemistry. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. [Link]

  • U.S. Patent 4065504A. (1977). Process for the methylation of hydroxybenzene derivatives.
  • Chavan, S. P., et al. (2009). A Simple Synthesis of Nitriles from Aldoximes. NIH Public Access. [Link]

  • Wang, L., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

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  • Chinese Patent CN102941081B. (2014). Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst.
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  • Gosenca, M., et al. (2013). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Acta Chimica Slovenica. [Link]

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  • European Patent EP2874980B1. (2017). Improved process for preparation of 2,3-dihydroxy benzonitrile.
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  • Kroutil, W., et al. (2024). Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology. [Link]

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  • ResearchGate. (2025). A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. [Link]

  • ResearchGate. (n.d.). Preparation of alkyl benzonitriles by selective ammoxidation. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory operations requires a steadfast commitment to safety and environmental stewardship. For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the safe disposal of 2,3-Dimethoxybenzonitrile, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of personnel, facilities, and the environment.

Part 1: Hazard Profile and Chemical Characteristics of this compound

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is an organic compound that, while valuable in synthesis, possesses specific hazards that must be respected during handling and disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1] These classifications necessitate the use of stringent safety measures to prevent exposure.

Chemically, it is incompatible with strong bases, strong acids, and strong oxidizing agents.[2] Accidental mixing with these substances could lead to vigorous, uncontrolled reactions, underscoring the critical need for proper waste segregation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
CAS Number 5653-62-3[1]
Appearance Solid[3]
Melting Point 43-46 °C[2]
Solubility Insoluble in water.[2]
Stability Stable under normal conditions.[2]

Part 2: The Regulatory Landscape: EPA and OSHA Frameworks

The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA governs the management of hazardous waste from "cradle-to-grave."[4] This principle holds the generator of the waste responsible for its safe management from the point of generation to its final disposal.[5] Laboratories are required to correctly identify, characterize, and quantify their hazardous waste to ensure it is managed in compliance with these regulations.[4][5]

  • OSHA's Hazard Communication and Laboratory Standards: OSHA regulations are designed to protect workers from chemical hazards.[6][7] The Hazard Communication Standard (1910.1200) requires that chemical hazards are communicated to employees through training, labels, and Safety Data Sheets (SDS).[7][8] The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (1910.1450) further requires laboratories to have a Chemical Hygiene Plan that outlines procedures for safe chemical handling and waste disposal.

It is crucial to recognize that state and local regulations may be more stringent than federal mandates. Therefore, consulting your institution's Environmental Health & Safety (EHS) department is a mandatory step in the disposal process.

Part 3: Procedural Protocol for Disposal of this compound

The following step-by-step protocol is designed to guide you through the safe and compliant disposal of this compound. This process should be incorporated into your laboratory's specific Chemical Hygiene Plan.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[9]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.[9]

Step 2: Waste Characterization and Segregation

This compound must be disposed of as a hazardous chemical waste. Never assume a chemical waste is safe for disposal in regular trash or via a sink.[10]

  • Do Not Mix: This is the most critical control point. Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.[10][11] Mixing wastes can not only cause dangerous reactions but also significantly increases disposal costs.

  • Segregate Waste Streams: Maintain separate, clearly labeled containers for different classes of chemical waste (e.g., non-halogenated organic solids, halogenated solvents, acidic waste).[11] this compound, as a solid organic nitrile, should typically be placed in a container designated for solid organic chemical waste.

Step 3: Containerization and Labeling

Proper containment and labeling are mandated by law and are essential for safety.

  • Use Appropriate Containers: Waste must be stored in containers that are compatible with the chemical, in good condition (no cracks or leaks), and have a tightly sealing lid.[11][12]

  • Label Immediately: All waste containers must be properly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of the contents (i.e., "this compound"). Avoid using abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container (the "accumulation start date").

Step 4: On-Site Accumulation and Storage

Laboratories must manage the on-site storage of hazardous waste according to specific rules for "Satellite Accumulation Areas" (SAAs).

  • Location: Store the waste container at or near the point of generation and under the control of the personnel who generate the waste.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[12] This prevents the release of vapors and protects the container's contents.

  • Quantity Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[12]

Step 5: Final Disposal via Institutional EHS

Laboratory personnel should never attempt to dispose of hazardous waste themselves.

  • Contact EHS: When the waste container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) department.

  • Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste management company.[13] This ensures the waste is transported, treated, and disposed of in a permitted facility, completing the "cradle-to-grave" responsibility.[4][5]

G cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_storage On-Site Accumulation cluster_disposal Final Disposal start Identify this compound as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Add Waste to Container (Do NOT Mix with Incompatibles) container->segregate close_container Securely Close Container segregate->close_container store Store in Designated Satellite Accumulation Area close_container->store monitor Monitor Accumulation Date & Volume store->monitor contact_ehs Container Full? Contact EHS for Pickup monitor->contact_ehs contact_ehs->store No disposal Waste Collected by Licensed Hazardous Waste Contractor contact_ehs->disposal Yes end Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

Part 4: Emergency Procedures for Spills

Accidental spills must be managed immediately and safely. The materials used to clean up spills must also be treated as hazardous waste.[12]

  • Small Spills:

    • Alert personnel in the immediate area.

    • Ensure adequate ventilation and remove all sources of ignition.[14]

    • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Sweep or scoop the material into a suitable container for hazardous waste disposal.[14]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response line and the EHS department from a safe location.

Part 5: A Note on Waste Minimization

The most effective waste management strategy is to prevent its generation in the first place.[15] Laboratories should strive to:

  • Purchase chemicals in the smallest quantities necessary for the work.[15]

  • Keep an accurate chemical inventory to avoid ordering duplicates.[11][15]

  • Where possible, substitute with less hazardous materials or adopt microscale experimental techniques to reduce the volume of waste generated.[12][16]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research and development work is conducted without compromising the well-being of your colleagues or the integrity of our environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). In Vitro Technologies. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]

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  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. Retrieved from [Link]

  • SAFETY DATA SHEET: 3-Methoxybenzonitrile. (2025, September 14). Thermo Fisher Scientific. Retrieved from [Link]

  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of drug discovery and development. Yet, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 2,3-Dimethoxybenzonitrile, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. As your partner in the laboratory, we believe that true expertise is demonstrated not just in results, but in the rigorous safety culture that produces them.

Hazard Assessment: Understanding the Risks of this compound

Before any container is opened, a thorough understanding of the compound's physical properties and toxicological profile is critical. This compound is a white to off-white crystalline powder.[1][2] Its powdered form presents a significant inhalation risk. The primary hazards are rooted in its acute toxicity and irritant properties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic and an irritant.[3][4] Ingestion, skin contact, or inhalation can be toxic or harmful.[4] Direct contact is known to cause significant skin and serious eye irritation, with a potential for respiratory irritation upon inhalation of its dust.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO₂[1][3]
Molecular Weight 163.17 g/mol [1][3]
Appearance White to almost white powder/crystal[1][2]
Melting Point 43-46 °C[1]
Boiling Point 265 °C[1]
Solubility Insoluble in water; Soluble in methanol[1][2]
Storage Sealed in a dry, room temperature environment[2]

Table 2: GHS Hazard Identification

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity (Oral)Toxic/Harmful if swallowedH301/H302[3][4]
Acute Toxicity (Dermal)Toxic/Harmful in contact with skinH311/H312[3][4]
Acute Toxicity (Inhalation)Toxic/Harmful if inhaledH331/H332[3][4]
Skin Corrosion/IrritationCauses skin irritationH315[3][4]
Serious Eye Damage/IrritationCauses serious eye irritationH319[3][4]
STOT - Single ExposureMay cause respiratory irritationH335[3]

The Core Protocol: Selecting Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to establish a complete barrier between the researcher and the chemical.

PPE_Selection_Workflow cluster_assessment Hazard Analysis cluster_ppe PPE Selection Start Identify Chemical: This compound Hazards Review Hazards: - Acute Toxicity (All Routes) - Skin/Eye/Respiratory Irritant - Solid Powder Form Start->Hazards Gloves Hand Protection: Nitrile Gloves Hazards->Gloves Dermal Toxicity & Irritation Eye Eye Protection: Chemical Safety Goggles Hazards->Eye Eye Irritant Body Body Protection: Lab Coat (Closed) Hazards->Body Dermal Contact Prevention Resp Respiratory Protection: Required for powders Hazards->Resp Inhalation Toxicity & Irritation

Caption: PPE selection workflow based on hazard assessment.

Primary Barrier: Hand Protection

Your hands are most likely to come into direct contact with the chemical. Therefore, selecting the correct gloves is non-negotiable.

  • Recommendation: Nitrile gloves.

  • Causality: Nitrile provides excellent resistance against a broad range of chemicals, including bases, oils, and many solvents.[5] They are demonstrably superior to latex or vinyl for handling chemicals and offer good protection against acids and bases.[6][7] Furthermore, nitrile gloves are resistant to punctures and tears, providing a durable barrier.[8] Since this compound is an organic nitrile compound, standard nitrile examination gloves are the appropriate choice for preventing dermal exposure.[9] Always inspect gloves for any signs of degradation or punctures before use.

Ocular and Facial Protection

Because this compound is a severe eye irritant, robust eye protection is mandatory.[4]

  • Recommendation: Chemical safety goggles.

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against fine powders or chemical splashes. Chemical safety goggles that conform to OSHA regulation 29 CFR 1910.133 or European Standard EN166 are required to create this necessary seal.[10][11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

Respiratory Protection

The compound's classification as toxic upon inhalation and a respiratory irritant makes respiratory protection a critical control measure, particularly when handling the solid form.[4]

  • Recommendation: Use a NIOSH/MSHA or European Standard EN 149 approved respirator when handling the powder outside of a certified chemical fume hood.

  • Causality: The fine particulate nature of the powder can lead to aerosolization during weighing or transfer. Engineering controls, such as a fume hood, are the primary method for mitigating this risk.[4] If a hood is unavailable or its performance is questionable, a properly fitted respirator is essential to prevent inhalation.

Dermal Protection

To prevent accidental skin contact from spills or contamination, appropriate body covering is necessary.

  • Recommendation: A clean, buttoned laboratory coat and closed-toe shoes.

  • Causality: A lab coat provides a removable barrier that protects your personal clothing and skin from contamination.[11][12] It should be kept clean and removed before leaving the laboratory to prevent the spread of contamination.

Operational Plan: Safe Handling Workflow

A systematic workflow minimizes exposure and ensures safety at every stage of handling.

Safe_Handling_Workflow Prep 1. Prepare Workspace (Fume Hood) Don 2. Don Full PPE Prep->Don Weigh 3. Weigh/Transfer Chemical in Hood Don->Weigh Use 4. Perform Experiment Weigh->Use Clean 5. Decontaminate Workspace & Glassware Use->Clean Doff 6. Doff PPE (Gloves Last) Clean->Doff Wash 7. Wash Hands Thoroughly Doff->Wash

Caption: Step-by-step workflow for safely handling the chemical.

  • Engineering Controls: All procedures that involve handling the solid this compound, especially weighing and transfers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[4][11] This is the most effective way to control the inhalation hazard.

  • Handling: Use spatulas and other appropriate tools to handle the powder. Avoid actions that could generate dust. Should the chemical come into contact with skin, wash the affected area immediately and thoroughly with soap and water.[11] Contaminated clothing should be removed and washed before reuse.

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle, governed by strict regulations to protect the environment.

  • Solid Chemical Waste: All excess or waste this compound must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[13] Do not mix it with other waste streams.

  • Contaminated Materials: Any disposable items that have come into direct contact with the chemical, such as weighing paper, pipette tips, and gloves, must be disposed of as hazardous waste.[14] These should be collected in a designated, sealed waste bag or container within the laboratory.

  • Empty Containers: The original chemical container is not considered empty until it has been properly rinsed. Because this compound is acutely toxic, the first three rinses of the container must be collected and disposed of as hazardous waste.[13] After triple rinsing, the container can be managed as non-hazardous solid waste.

By adhering to these protocols, you not only ensure your personal safety but also contribute to a secure and productive research environment for your entire team. This diligence is the hallmark of a trusted scientific professional.

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Available at: [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Available at: [Link]

  • Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety. Available at: [Link]

  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2,3-dimethoxy- (CAS 5653-62-3). Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methoxybenzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxybenzonitrile. PubChem Compound Database. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzonitrile, 2,6-dimethoxy-. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: ≥99 %. Available at: [Link]

  • Dartmouth College. (2022). Hazardous Waste Disposal Guide - Research Areas. Available at: [Link]

  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

  • ETH Zürich. (2020). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Sempermed Gloves. (2024). Recommendation on Chemical Resistance. Available at: [Link]

  • Fisher Scientific. (n.d.). 3,4-Dimethoxybenzonitrile - SAFETY DATA SHEET. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Available at: [Link]

  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Jungheinrich Profishop. (2021). Disposing of chemical waste according to regulations. Available at: [Link]

  • University of Texas at Austin - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Available at: [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Available at: [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.